FAP targeting peptide for FXX489
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C67H91N15O15 |
|---|---|
Molecular Weight |
1346.5 g/mol |
IUPAC Name |
2-[(3S,6S,12S,15S,18S,21S,30R)-18-[[4-(aminomethyl)phenyl]methyl]-21-benzyl-6-[4-[[4-(carboxymethyl)piperazine-1-carbonyl]amino]butyl]-15-hexyl-12-(1H-indol-3-ylmethyl)-22-methyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-3-yl]acetic acid |
InChI |
InChI=1S/C67H91N15O15/c1-3-4-5-9-19-49-62(92)76-51(34-45-37-70-47-18-11-10-17-46(45)47)60(90)72-39-56(84)74-48(20-12-13-26-69-67(97)81-30-28-80(29-31-81)41-59(88)89)61(91)78-52(35-58(86)87)66(96)82-27-14-21-53(82)64(94)73-38-55(83)71-40-57(85)79(2)54(33-42-15-7-6-8-16-42)65(95)77-50(63(93)75-49)32-43-22-24-44(36-68)25-23-43/h6-8,10-11,15-18,22-25,37,48-54,70H,3-5,9,12-14,19-21,26-36,38-41,68H2,1-2H3,(H,69,97)(H,71,83)(H,72,90)(H,73,94)(H,74,84)(H,75,93)(H,76,92)(H,77,95)(H,78,91)(H,86,87)(H,88,89)/t48-,49-,50-,51-,52-,53+,54-/m0/s1 |
InChI Key |
WBYPATMKRZTAQC-ZYWWURNJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Biological Role of Fibroblast Activation Protein in Tumors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, has emerged as a critical player in the tumor microenvironment (TME). With limited expression in healthy adult tissues and significant upregulation in the stroma of a majority of epithelial cancers, FAP presents a highly attractive target for cancer diagnostics and therapeutics. This guide provides a comprehensive overview of the multifaceted biological roles of FAP in tumorigenesis, including its enzymatic activities, involvement in key signaling pathways, and its impact on tumor growth, invasion, and immune evasion. Detailed experimental protocols for assessing FAP expression and activity are provided, alongside a quantitative summary of FAP expression across various major cancer types to aid in research and development efforts.
Introduction to Fibroblast Activation Protein (FAP)
First identified as a cell surface antigen on reactive stromal fibroblasts, Fibroblast Activation Protein (FAP) is a 95-kDa glycoprotein (B1211001) that forms a 170-kDa homodimer on the cell surface. It belongs to the dipeptidyl peptidase (DPP) family, sharing significant homology with DPP4 (CD26). A unique characteristic of FAP is its dual enzymatic activity: a dipeptidyl peptidase activity and an endopeptidase/gelatinase activity, both of which contribute to its roles in tissue remodeling and cancer progression.
FAP is predominantly expressed on cancer-associated fibroblasts (CAFs), which can constitute up to 90% of the tumor mass in some cancers. Its expression is also detected on some tumor cells, including those of pancreatic, colorectal, and breast cancers. The restricted expression pattern of FAP in pathological conditions makes it an ideal candidate for targeted therapies, aiming to disrupt the supportive tumor stroma.
Biological Roles of FAP in the Tumor Microenvironment
FAP's influence on tumor biology is extensive, impacting extracellular matrix remodeling, angiogenesis, and immune modulation.
Extracellular Matrix (ECM) Remodeling, Invasion, and Metastasis
FAP's enzymatic activity is a key driver of ECM degradation and remodeling, which facilitates tumor cell invasion and metastasis. Its endopeptidase activity allows for the cleavage of denatured type I collagen (gelatin), a critical component of the tumor stroma. This degradation creates pathways for cancer cells to invade surrounding tissues.
FAP promotes tumor invasion through several mechanisms:
-
Association with Integrins: FAP associates with α3β1 integrin, localizing to invadopodia (invasive protrusions of cancer cells) to enhance ECM degradation.
-
Signaling Pathway Activation: FAP can directly influence cell motility and migration through its enzymatic activity by activating signaling pathways such as the PTEN/PI3K/Akt and Ras-ERK pathways[1].
Angiogenesis
FAP contributes to the formation of new blood vessels within the tumor, a process essential for tumor growth and survival. By reorganizing the ECM, FAP promotes the invasion of endothelial cells and the growth of capillaries[1].
Immune Evasion
FAP-positive CAFs are instrumental in creating an immunosuppressive TME, shielding the tumor from the host's immune system. This is achieved through several mechanisms:
-
Cytokine and Chemokine Secretion: FAP+ CAFs secrete immunosuppressive cytokines like Interleukin-6 (IL-6) and Transforming Growth Factor-beta (TGF-β), which inhibit the activity and proliferation of T cells[1]. They also produce chemokines such as CXCL12 and CCL2.
-
Exclusion of T cells: CXCL12, produced by FAP+ CAFs, plays a crucial role in excluding effector T cells from the tumor site[1][2][3][4][5].
-
Recruitment of Immunosuppressive Cells: CCL2 attracts myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), which further suppress anti-tumor immune responses[1].
-
Physical Barrier: The dense ECM produced by FAP+ CAFs can act as a physical barrier, limiting the access of immune cells to cancer cells.
Key Signaling Pathways Involving FAP
FAP's pro-tumorigenic functions are mediated through its interaction with and modulation of several key intracellular signaling pathways.
FAP-Integrin-FAK Signaling
The interaction between FAP and integrins, particularly α3β1, at the cell surface can activate Focal Adhesion Kinase (FAK). Activated FAK is a critical regulator of cell migration and invasion. This pathway is central to FAP-mediated ECM remodeling and subsequent tumor cell motility.
PTEN/PI3K/Akt and Ras-ERK Signaling
FAP's enzymatic activity can directly impact intracellular signaling cascades that regulate cell proliferation, survival, and motility. Studies have shown that FAP can modulate the PTEN/PI3K/Akt and Ras-ERK pathways, both of which are central to cancer cell growth and survival[1].
TGF-β/SMAD3 Signaling
The expression of FAP in CAFs can be induced by Transforming Growth Factor-beta (TGF-β), a potent cytokine in the TME. The canonical TGF-β signaling pathway involves the phosphorylation of SMAD proteins, particularly SMAD3, which then translocates to the nucleus to regulate the transcription of target genes, including FAP[6][7][8][9][10].
FAP-STAT3-CCL2 Signaling and Immune Suppression
FAP can trigger a persistent activation of STAT3 in fibroblasts. This leads to the upregulation and secretion of the chemokine CCL2, which in turn recruits immunosuppressive myeloid-derived suppressor cells (MDSCs) into the tumor microenvironment, thus promoting tumor growth.
Quantitative Data on FAP Expression in Tumors
FAP expression is a common feature across a wide range of solid tumors. The following tables summarize quantitative data on FAP expression levels in several major cancer types.
Table 1: FAP Expression in Breast Cancer
| Breast Cancer Subtype | FAP Positivity (%) | FAP Expression Level | Reference |
| All Subtypes | 85.4 ± 13.8 | Consistently high in stroma | [11][12] |
| ER+ | High FAP gene expression | - | [6] |
| Triple-Negative (TNBC) | High FAP expression | High Intensity Score (e.g., 105) | [12][13] |
| Her2+ | - | - | [14] |
Table 2: FAP Expression in Colorectal Cancer (CRC)
| Parameter | FAP Positivity (%) | FAP Expression Level | Reference |
| Primary Tumors | 91% - 94.5% | High in 58% of cases | [1][11][15][16][17][18][19] |
| Advanced Stages | Higher frequency of FAP-positive cells | Associated with high intensity | [16][19] |
| Tumor Front vs. Center | Higher at the tumor front | - | [16] |
| Normal Colon Tissue | ~1% | Low to absent | [1] |
Table 3: FAP Expression in Lung Cancer
| Lung Cancer Type | FAP Positivity (%) | FAP Expression Level | Reference |
| Non-Small Cell (NSCLC) | 97.3% | High in 80.8% of tumors | [20][21][22] |
| Squamous Cell Carcinoma | 100% | High | [20] |
| Adenocarcinoma | 85.7% | High | [20] |
| Small Cell (SCLC) | 40.0% | Low | [20] |
Table 4: FAP Expression in Pancreatic Cancer (PDAC)
| Location of Expression | FAP Positivity (%) | FAP Expression Level | Reference |
| Carcinoma Cells | 76.1% | High | [23][24] |
| Stromal Fibroblasts | 73.1% | High | [23][24] |
| Overall in PDAC | 98% (stroma) | Moderate to strong in a majority of cases | [2] |
Experimental Protocols
FAP Enzymatic Activity Assay (Fluorogenic)
This protocol describes a method to measure the dipeptidyl peptidase activity of FAP in cell lysates or with recombinant FAP using a fluorogenic substrate.
Materials:
-
Assay Buffer: 50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5
-
Recombinant Human FAP (rhFAP) or tumor cell lysate
-
Fluorogenic Substrate: Z-Gly-Pro-AMC (10 mM stock in DMSO)
-
96-well black microplate
-
Fluorescent plate reader
Procedure:
-
Prepare Reagents:
-
Dilute rhFAP to 0.2 µg/mL in Assay Buffer. If using cell lysate, determine protein concentration and dilute to a suitable concentration.
-
Dilute the Z-Gly-Pro-AMC substrate to 100 µM in Assay Buffer.
-
-
Assay Reaction:
-
Add 50 µL of the diluted rhFAP or cell lysate to each well of the 96-well plate.
-
Include a substrate blank containing 50 µL of Assay Buffer without the enzyme/lysate.
-
To start the reaction, add 50 µL of the 100 µM substrate solution to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorescent plate reader pre-heated to 37°C.
-
Read the fluorescence in kinetic mode for 5-60 minutes at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) from the linear portion of the fluorescence versus time curve.
-
Subtract the rate of the substrate blank from the rates of the samples.
-
Calculate the specific activity using a standard curve generated with free AMC.
-
Immunohistochemistry (IHC) for FAP in FFPE Tissues
This protocol provides a general guideline for the immunohistochemical detection of FAP in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol (B145695) series
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen Peroxide solution (e.g., 3%)
-
Blocking Buffer (e.g., 10% normal serum in PBS)
-
Primary Antibody: Anti-FAP antibody (e.g., clone SP325)[18]
-
HRP-conjugated Secondary Antibody
-
DAB Chromogen Kit
-
Hematoxylin
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 10 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 5 minutes each, followed by a final wash in distilled water.
-
-
Antigen Retrieval:
-
Blocking:
-
Incubate slides in hydrogen peroxide solution for 10-15 minutes to block endogenous peroxidase activity.
-
Wash with PBS.
-
Incubate with Blocking Buffer for 30-60 minutes at room temperature.
-
-
Antibody Incubation:
-
Incubate with the primary anti-FAP antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Wash slides with PBS.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Counterstaining:
-
Wash slides with PBS.
-
Apply DAB chromogen solution and incubate until the desired brown color develops.
-
Wash with distilled water.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate slides through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Examine slides under a light microscope.
-
Scoring can be performed based on staining intensity (0-3+) and the percentage of positive cells to generate an H-score (Intensity x Percentage).
-
Conclusion
Fibroblast Activation Protein is a pivotal component of the tumor microenvironment, actively contributing to tumor progression through its enzymatic and non-enzymatic functions. Its role in ECM remodeling, angiogenesis, and immune suppression makes it a compelling target for the development of novel cancer therapies. The provided data and protocols offer a valuable resource for researchers and drug development professionals seeking to further elucidate the biology of FAP and exploit its potential as a therapeutic target. A deeper understanding of the context-dependent roles of FAP and its associated signaling pathways will be crucial for the successful clinical translation of FAP-targeting strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The prognostic significance of fibroblast activation protein-α in human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Paraffin Embedded IHC Protocol (IHC-P) [hellobio.com]
- 8. FFPE Immunofluorescence Protocol | IHC Staining of FFPE Tissue | Bio-Techne [bio-techne.com]
- 9. Frontiers | Immunohistochemical basis for FAP as a candidate theranostic target across a broad range of cholangiocarcinoma subtypes [frontiersin.org]
- 10. Frontiers | High Expression of FAP in Colorectal Cancer Is Associated With Angiogenesis and Immunoregulation Processes [frontiersin.org]
- 11. Fibroblast Activation Protein Expression by Stromal Cells and Tumor-Associated Macrophages in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High expression of fibroblast‐activating protein is a prognostic marker in non‐small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human breast cancer associated fibroblasts exhibit subtype specific gene expression profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijrp.org [ijrp.org]
- 15. High intratumoral expression of fibroblast activation protein (FAP) in colon cancer is associated with poorer patient prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fibroblast activation protein in the tumor microenvironment predicts outcomes of PD-1 blockade therapy in advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Paracrine signaling in cancer-associated fibroblasts: central regulators of the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting CXCL12 from FAP-expressing carcinoma-associated fibroblasts synergizes with anti–PD-L1 immunotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cancer-Associated Fibroblasts: Clinical Applications in Imaging and Therapy [mdpi.com]
- 22. Expression of fibroblast activation protein in human pancreatic adenocarcinoma and its clinicopathological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cancer-Associated Fibroblasts in Pancreatic Ductal Adenocarcinoma or a Metaphor for Heterogeneity: From Single-Cell Analysis to Whole-Body Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 24. discovery-sci.com [discovery-sci.com]
- 25. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - HK [thermofisher.com]
FXX489 Peptide: A Technical Overview of a Novel Fibroblast Activation Protein (FAP) Targeting Ligand for Radioligand Therapy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific amino acid sequence of the FXX489 peptide is not publicly available in the reviewed scientific literature, patent databases, or conference proceedings. This document provides a comprehensive overview based on currently accessible data.
Introduction
FXX489 is a novel, high-affinity peptide-based ligand targeting Fibroblast Activation Protein (FAP), a promising therapeutic target in oncology.[1][2] Developed through a collaboration between Novartis and PeptiDream, FXX489 is currently under investigation as a component of radioligand therapy (RLT), where it is used to deliver a radioactive payload to FAP-expressing cells within the tumor microenvironment.[3] FAP is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in a wide variety of solid tumors, while its expression in healthy tissues is limited, making it an attractive target for targeted cancer therapies.
FXX489 Peptide Properties
The FXX489 peptide is the targeting moiety of the FXX489 radioligand. While its precise amino acid sequence remains proprietary, key physicochemical and pharmacological properties have been disclosed.
Physicochemical Characteristics
The peptide component of FXX489 has the following known properties:
| Property | Value |
| Molecular Formula | C₆₇H₉₁N₁₅O₁₅ |
| Molecular Weight | 1346.53 g/mol |
Pharmacological Profile
FXX489 exhibits a highly potent and selective binding profile for FAP.
| Parameter | Value | Species | Notes |
| Binding Affinity (Kd) | < 10 pM | Human, Mouse | Demonstrates high affinity for both species' FAP.[1] |
| Selectivity | High | N/A | Highly selective for FAP over other proteases, such as Dipeptidyl Peptidase-4 (DPP4).[1] |
| Stability | Stable | Blood, Plasma | Reported to be stable in biological fluids.[1] |
FAP Binding Domain
The specific amino acid residues of FXX489 that constitute the FAP binding domain have not been publicly disclosed. The high affinity and selectivity of the peptide suggest a specific and optimized interaction with the active site or an allosteric pocket of the FAP enzyme. The development of FXX489 was enabled by co-crystal structure analysis, indicating that a detailed understanding of the binding mode exists but is not yet in the public domain.[1]
Experimental Methodologies
Detailed experimental protocols for the synthesis, characterization, and evaluation of FXX489 are not fully available. However, based on conference abstracts, the following methodologies were central to its development.
Peptide Discovery and Optimization
Methodology: mRNA Display
FXX489 was identified from vast peptide libraries using mRNA display technology.[1] This in vitro selection method allows for the screening of trillions of peptide variants to identify those with high affinity and specificity for a target protein, in this case, FAP. The process generally involves the following steps:
-
Library Generation: A highly diverse DNA library encoding for a vast number of peptides is transcribed into mRNA.
-
In vitro Translation: The mRNA library is translated in a cell-free system. A puromycin (B1679871) linker at the 3' end of the mRNA covalently attaches the newly synthesized peptide to its encoding mRNA.
-
Affinity Selection: The resulting mRNA-peptide fusion library is incubated with immobilized FAP. Non-binding peptides are washed away.
-
Amplification: The mRNA from the bound fusion molecules is reverse-transcribed to cDNA and amplified by PCR. This enriched DNA library is then used for subsequent rounds of selection to isolate the highest affinity binders.
Optimization of the initial hits was guided by co-crystal structure analysis to enhance binding affinity and proteolytic stability.[1]
FAP Binding Affinity Assay
Methodology: Radioligand Binding Assay (Presumed)
While a specific protocol for FXX489 is not available, binding affinity is typically determined using a competitive radioligand binding assay. This would likely involve:
-
Radiolabeling: A known FAP ligand is labeled with a radioisotope (e.g., ¹²⁵I or ³H).
-
Cell Preparation: Cells engineered to overexpress FAP or cell membranes containing FAP are prepared.
-
Competition: A constant concentration of the radiolabeled ligand is incubated with the FAP preparation in the presence of increasing concentrations of the unlabeled test peptide (FXX489).
-
Detection: The amount of bound radioligand is measured using a scintillation counter or gamma counter.
-
Data Analysis: The IC₅₀ (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) is determined and used to calculate the inhibition constant (Kᵢ), which reflects the binding affinity of the test peptide.
In Vivo Studies
Methodology: Biodistribution Studies
To evaluate the in vivo targeting capabilities of FXX489, biodistribution studies in animal models are essential. A general protocol would involve:
-
Radiolabeling: The FXX489 peptide is conjugated with a chelator (e.g., DOTA) and radiolabeled with a therapeutic or imaging radionuclide (e.g., ¹⁷⁷Lu or ⁶⁸Ga).
-
Animal Model: Tumor-bearing animal models (e.g., mice with xenografts of FAP-expressing tumors) are used.
-
Administration: The radiolabeled FXX489 is administered to the animals, typically via intravenous injection.
-
Tissue Harvesting: At various time points post-injection, animals are euthanized, and organs of interest (tumor, blood, kidney, liver, muscle, etc.) are collected and weighed.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Analysis: The uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g).
FAP-Targeted Radioligand Therapy Signaling Pathway
The therapeutic rationale for FAP-targeted RLT with a ligand like FXX489 is based on the targeted delivery of radiation to the tumor microenvironment.
Upon systemic administration, the radiolabeled FXX489 circulates and binds to FAP expressed on the surface of CAFs in the tumor stroma. Following binding, the radionuclide emits radiation that can induce cell death in the FAP-expressing CAFs. Importantly, depending on the emission properties of the radionuclide, a "crossfire effect" can occur, where radiation also damages adjacent tumor cells that may not express FAP, thereby enhancing the anti-tumor efficacy.
Conclusion
FXX489 is a highly promising FAP-targeting peptide with picomolar affinity and high selectivity, making it a strong candidate for radioligand therapy. Its development through advanced techniques like mRNA display and structure-based design highlights the progress in peptide-based drug discovery. While the specific amino acid sequence and detailed experimental protocols remain proprietary, the available data underscore its potential to be a best-in-class FAP-targeting radioligand. Further disclosure of its structure and detailed preclinical and clinical data is anticipated as it progresses through clinical development.
References
Preclinical Evidence for Fibroblast Activation Protein (FAP) as a Therapeutic Target
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, has emerged as a compelling therapeutic target in oncology. Its expression is highly restricted in normal adult tissues but significantly upregulated on cancer-associated fibroblasts (CAFs) in the tumor microenvironment (TME) of numerous solid tumors, including over 90% of epithelial carcinomas.[1][2][3] This differential expression profile provides a unique therapeutic window. FAP-positive CAFs are integral to tumor progression, contributing to extracellular matrix (ECM) remodeling, angiogenesis, immunosuppression, and metastasis.[4][5][6] This whitepaper consolidates the key preclinical evidence supporting FAP-targeted therapies, with a focus on quantitative efficacy data, detailed experimental methodologies, and the underlying signaling pathways that validate its role in cancer.
FAP-Targeted Radionuclide Therapy (TRT): Preclinical Efficacy
Targeted Radionuclide Therapy (TRT) represents the most advanced preclinical and clinical strategy for targeting FAP. This approach uses FAP-binding molecules, such as small-molecule inhibitors (FAPIs) or peptides, to deliver cytotoxic radionuclides directly to the tumor stroma. The "cross-fire" effect of these radionuclides can kill both the targeted FAP-expressing CAFs and adjacent tumor cells.[7]
Table 1: Summary of Preclinical Efficacy for FAP-Targeted Radionuclide Therapies
| FAP-Targeted Agent | Radionuclide | Cancer Model | Key Efficacy Results | Reference(s) |
| PNT6555 | ¹⁷⁷Lu | Unspecified animal model | Tumor-Free Survival: 100% (6/6) at 60 MBq dose; 50% (3/6) at 30 MBq dose (at 80 days). | [1] |
| PNT6555 | ²²⁵Ac | Unspecified animal model | Tumor-Free Survival: 67% (4/6) at 50 kBq dose (at 70 days). | [1] |
| PNT3087 | ¹⁷⁷Lu | HPAF-II-hFAP xenograft | Tumor Growth Inhibition (TGI): 24% at 10 MBq; 57% at 40 MBq. | [8] |
| FAPI-04 | ²²⁵Ac | PANC-1 human pancreatic cancer xenograft | Significantly reduced tumor growth compared to untreated controls. | [7] |
| FAPI-46 | ¹⁷⁷Lu / ²²⁵Ac | Pancreatic cancer model | Both agents showed tumor suppression with minimal reduction in body weight. | [7] |
| FAP-2286 | ¹⁷⁷Lu | HEK293-FAP xenografts; Sarcoma PDX | Exhibited significant antitumor activity with no significant weight loss. Maintained longer tumor suppression compared to FAPI-46. | [9] |
| FAP-HXN | ¹⁷⁷Lu | HEK-293-FAP xenografts | Showed significant antitumor activity and better tumor growth inhibition compared to FAP-2286. | [10][11] |
| FAPI Dimer | ¹⁷⁷Lu | FAP-positive tumor xenografts | Augmented antitumor efficacy compared to monomeric FAPI-46. | [2] |
Biodistribution and Tumor Uptake of FAP-Targeted Radiopharmaceuticals
The therapeutic success of FAP-targeted agents hinges on their ability to accumulate and be retained within the tumor, while clearing rapidly from healthy tissues. Preclinical biodistribution studies are critical for evaluating these pharmacokinetic properties.
Table 2: Preclinical Biodistribution and Tumor Uptake of FAP-Targeted Agents
| FAP-Targeted Agent | Cancer Model | Tumor Uptake (%ID/g) | Key Biodistribution Findings | Reference(s) |
| [¹⁷⁷Lu]Lu-FAPI-46 | Pancreatic cancer model | ~10 %ID/g at 1 h; ~1 %ID/g at 24 h | Kidney uptake was low (~1-2 %ID/g at 3 h, decreasing to 0.2-0.5 %ID/g at 24 h). | [7] |
| FAP-2286 (⁶⁸Ga, ¹¹¹In, ¹⁷⁷Lu) | FAP-positive tumors in mice | Rapid and persistent uptake in tumors. | Minimal uptake in normal tissues with renal clearance. Longer tumor retention than FAPI-46. | [9] |
| [⁶⁸Ga]Ga-FAP-HXN | HEK-293-FAP xenografts | Continuous tumor uptake after administration. | Higher tumor uptake and prolonged retention compared to [⁶⁸Ga]Ga-FAP-2286. | [10][11] |
| Next-Gen Ligands (PNT3087, PNT3090, PNT3106) | HPAF-II-hFAP xenografts | AUC (%ID·h·g⁻¹): 891, 1092, 1266 respectively. | Significantly improved tumor uptake and retention compared to PNT6555 and DOTAGA.SA(FAPi)₂ (AUC: 530 %ID·h·g⁻¹). | [8] |
| EB-FAPI (Albumin binder conjugate) | Preclinical models | Significantly improved tumor uptake and retention. | Albumin-binding moiety extends blood circulation. | [2] |
| FAPI Dimer | Preclinical models | 2- to 3-fold higher tumor uptake and prolonged retention. | Outperformed monomeric FAPI-46. | [2] |
Alternative FAP-Targeted Therapeutic Strategies
Beyond TRT, other modalities targeting FAP are under preclinical investigation, aiming to leverage different mechanisms of action, such as direct cytotoxicity or immune system engagement.
Table 3: Preclinical Data for Non-Radionuclide FAP-Targeted Therapies
| Therapeutic Strategy | Agent | Mechanism of Action | Preclinical Model | Key Efficacy Results | Reference(s) |
| Antibody-Cytokine Fusion | anti-FAP-IL-12 (TMEkine™) | Delivers IL-12 to the TME to induce an IFN-γ response from T and NK cells. | CT26 syngeneic colorectal cancer model | Significant reduction of tumor burden. Induced memory immune response in re-challenge experiments. | [12] |
| Immunotherapy (Vaccine) | Dendritic cells infected with rAd-FAP-α | Induces FAP-α-specific cytotoxic T lymphocytes (CTLs). | Lewis Lung Carcinoma (LLC) model | Induced potent therapeutic and protective antitumor immunity; prolonged overall survival. | [13] |
| Immunotoxin | αFAP-PE38 | FAP-targeted antibody delivers Pseudomonas exotoxin A (PE38). | Metastatic breast cancer mouse model | Depleted FAP+ stroma and suppressed tumor growth. | [4] |
| CAR T-Cell Therapy | FAP-CAR T-cells | Genetically engineered T-cells to recognize and kill FAP-expressing cells. | Mesothelioma, lung, colon, breast cancer models | Reduced FAP+ tumor growth and improved survival in mice. | [14] |
| Bispecific Antibody | FAP-4-1BBL | Co-engages T-cells via 4-1BB to enhance CD8+ T-cell activation. | Rhesus monkey colorectal cancer model | Promoted tumor regression. | [4] |
Key Preclinical Experimental Methodologies
Reproducible and rigorous experimental design is fundamental to the preclinical validation of FAP as a target. Below are standardized protocols for key experiments.
Protocol: In Vivo Tumor Xenograft Model for Efficacy Studies
This protocol outlines the establishment of a subcutaneous tumor model in immunodeficient mice to evaluate the antitumor activity of a FAP-targeted therapeutic.
-
Cell Culture: FAP-expressing cells (e.g., human cell lines transduced to express FAP like HT1080-huFAP or HEK293-huFAP) are cultured under standard conditions (37°C, 5% CO₂).[15][16]
-
Animal Model: Five- to six-week-old immunodeficient mice (e.g., NMRI-nu/nu or BALB/c nude) are used.[17]
-
Tumor Inoculation: A suspension of 2-5 x 10⁶ cells in a suitable medium (e.g., Hank's Balanced Salt Solution or Matrigel) is injected subcutaneously into the flank or shoulder of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times weekly with calipers (Volume = 0.5 × Length × Width²). Body weight is monitored as an indicator of toxicity.
-
Treatment Administration: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The therapeutic agent (e.g., ¹⁷⁷Lu-FAP-2286) is administered, typically via tail vein injection.[7]
-
Efficacy Assessment: Tumor volumes and body weights are monitored for a defined period (e.g., 30-80 days). Key endpoints include tumor growth inhibition (TGI) and tumor-free survival.
-
Data Analysis: Tumor growth curves are plotted, and statistical analyses (e.g., t-test, ANOVA) are performed to compare treatment groups with the vehicle control.
Protocol: In Vitro Cellular Uptake and Binding Assay
-
Cell Seeding: FAP-expressing cells are seeded in multi-well plates and allowed to adhere overnight.
-
Incubation: Cells are incubated with the radiolabeled FAP-targeting agent (e.g., [¹¹¹In]In-FAPI-46) at 37°C for various time points (e.g., 5, 15, 30, 60, 120 minutes).[17]
-
Specificity Control: For blocking experiments, a parallel set of cells is co-incubated with a large excess (e.g., 100-fold) of a non-radiolabeled FAP inhibitor to determine non-specific binding.[17]
-
Washing: After incubation, the supernatant is removed, and cells are washed with cold PBS to remove unbound radiotracer.
-
Lysis and Measurement: Cells are lysed, and the radioactivity in the lysate is measured using a gamma counter.
-
Data Normalization: Uptake is typically expressed as a percentage of the added activity per a specific number of cells (e.g., %AA/200,000 cells).[17]
Protocol: In Vivo Biodistribution Study
-
Animal Model: Tumor-bearing mice (prepared as in Protocol 4.1) are used.
-
Radiotracer Injection: A known amount of the radiolabeled agent is injected via the tail vein.
-
Time Points: At selected time points post-injection (e.g., 1, 4, 24, 48 hours), cohorts of mice are euthanized.
-
Organ Harvesting: Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are excised, weighed, and placed in tubes.
-
Radioactivity Measurement: The radioactivity in each sample is measured in a gamma counter, alongside standards of the injected dose.
-
Calculation: The uptake in each tissue is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
FAP-Mediated Signaling Pathways in Cancer Progression
FAP's role extends beyond being a passive marker. It actively contributes to a pro-tumorigenic microenvironment through its enzymatic activity and by influencing key intracellular signaling pathways that promote cell proliferation, invasion, and survival.
-
PI3K/Akt and Ras-ERK Pathways: In oral squamous cell carcinoma, FAP expression has been shown to activate the PTEN/PI3K/Akt and Ras-ERK signaling pathways, which are central regulators of cell proliferation, migration, and invasion.[5][6]
-
Sonic Hedgehog (SHH)/Gli1 Pathway: Overexpression of FAP in a lung carcinoma cell line promoted proliferation and invasion while upregulating the SHH/Gli1 signaling pathway.[6]
-
TGF-β Signaling: Transforming growth factor-beta (TGF-β) is a master regulator of fibroblast activation and FAP expression. Downstream effectors like SMAD3 can directly induce FAP transcription.[18]
-
Integrin and RhoA Signaling: FAP can form complexes with integrins, which in turn regulate downstream RhoA activity. This interaction is crucial for the migration of mesenchymal stromal cells and is independent of FAP's enzymatic activity.[5]
-
STAT3-CCL2 Signaling: In liver cancer models, FAP+ CAFs are a primary source of the chemokine CCL2, driven by STAT3 signaling. This axis promotes an immunosuppressive environment by recruiting myeloid-derived suppressor cells.[14]
Conclusion and Future Directions
The wealth of preclinical data provides a robust rationale for targeting FAP in cancer therapy. FAP-targeted radionuclide therapies, in particular, have demonstrated significant tumor growth inhibition and improved survival in various animal models, largely due to high tumor-specific uptake and retention. Furthermore, emerging strategies like FAP-targeted immunotherapies and antibody-drug conjugates show considerable promise.
Despite these successes, several challenges remain. The heterogeneity of FAP expression across and within tumor types necessitates the development of robust companion diagnostics to select patients most likely to benefit.[19] Optimizing the pharmacokinetic properties of FAP-targeting agents to enhance tumor retention while minimizing off-target toxicity is an ongoing effort, as evidenced by the development of dimerized and albumin-binding FAPIs.[2][8] Future preclinical research should focus on elucidating mechanisms of resistance, exploring rational combination therapies (e.g., with immune checkpoint inhibitors or chemotherapy), and developing more clinically representative tumor models that accurately recapitulate the complex human TME.[15][19] Continued investigation in these areas will be crucial for translating the preclinical promise of FAP-targeted therapies into effective clinical treatments.
References
- 1. | BioWorld [bioworld.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fibroblast activation protein-targeted radionuclide therapy: background, opportunities, and challenges of first (pre)clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. urotoday.com [urotoday.com]
- 10. Preclinical Evaluation of 68Ga/177Lu-Labeled FAP-Targeted Peptide for Tumor Radiopharmaceutical Imaging and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 15. In vitro and ex vivo evaluation of preclinical models for FAP-targeted theranostics: differences and relevance for radiotracer evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vitro and in vivo analyses of eFAP: a novel FAP-targeting small molecule for radionuclide theranostics and other oncological interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pro-tumorigenic roles of fibroblast activation protein in cancer: back to the basics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Redirecting [linkinghub.elsevier.com]
In Vivo Characterization of FAP-Targeting Peptide FXX489: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) has emerged as a compelling theranostic target in oncology due to its high expression on cancer-associated fibroblasts (CAFs) across a wide array of solid tumors and limited presence in healthy adult tissues.[1][2][3] FXX489 is a novel peptide-based ligand targeting FAP, developed through a collaboration between Novartis and PeptiDream.[1] This peptide forms the core of a promising radioligand therapy, where it is coupled with a therapeutic radionuclide such as Lutetium-177 ([177Lu]Lu-NNS309) to selectively deliver radiation to the tumor microenvironment.[2] Preclinical data highlights FXX489's potential for best-in-class performance, noting its improved tumor retention compared to earlier FAP-targeting agents, a critical factor for therapeutic efficacy.[3][4] The mechanism of action relies on the "crossfire effect," where β-radiation emitted from FAP-expressing CAFs damages adjacent tumor cells, overcoming tumor heterogeneity.[3] FXX489 is currently under clinical evaluation in a Phase 1 trial (NCT06562192) for various solid tumors, including pancreatic, lung, breast, and colorectal cancers.[1][4]
This technical guide provides a comprehensive overview of the in vivo characterization of FXX489, presenting its known properties, detailed experimental protocols for its evaluation, and the signaling context of its target, FAP.
Physicochemical and Binding Properties of FXX489
FXX489 was developed through mRNA display technology and subsequent structure-based drug design to optimize its affinity and stability.[3] Its key characteristics, as reported in preliminary releases, are summarized below.
| Property | Reported Value/Characteristic | Source |
| Target | Fibroblast Activation Protein (FAP) | [1][3] |
| Binding Affinity (Kd) | < 10 pM (for both human and mouse FAP) | [3][4] |
| Selectivity | Exquisite selectivity over other proteases, including Dipeptidyl Peptidase-4 (DPP4) | [3][4] |
| Stability | Stable in blood and plasma | [3][4] |
| Key Feature | Improved tumor retention compared to previous FAP ligands | [3][4] |
In Vivo Preclinical Characterization
The preclinical development of a radiolabeled peptide like FXX489 involves a rigorous assessment of its biodistribution, tumor-targeting capabilities, and therapeutic efficacy in relevant animal models. While specific quantitative data for FXX489 have not been fully published, this section outlines the key experiments and presents illustrative data based on typical findings for FAP-targeting radiopharmaceuticals.
Illustrative Biodistribution Data
The following table represents typical biodistribution data for a 177Lu-labeled FAP-targeting peptide in tumor-xenografted mice, presented as the percentage of injected dose per gram of tissue (%ID/g). This data is crucial for assessing tumor uptake and off-target accumulation.
Note: The following data is illustrative and intended to represent typical results for a FAP-targeting peptide. It is not the specific reported data for FXX489.
| Organ | 2h post-injection (%ID/g) | 24h post-injection (%ID/g) | 72h post-injection (%ID/g) |
| Blood | 2.5 ± 0.6 | 0.5 ± 0.1 | 0.1 ± 0.0 |
| Tumor | 12.1 ± 2.5 | 10.5 ± 2.1 | 8.2 ± 1.7 |
| Kidneys | 6.5 ± 1.3 | 2.1 ± 0.4 | 0.8 ± 0.2 |
| Liver | 1.8 ± 0.4 | 0.9 ± 0.2 | 0.5 ± 0.1 |
| Spleen | 0.9 ± 0.2 | 0.7 ± 0.1 | 0.5 ± 0.1 |
| Lungs | 1.5 ± 0.3 | 0.4 ± 0.1 | 0.2 ± 0.0 |
| Muscle | 0.8 ± 0.2 | 0.4 ± 0.1 | 0.2 ± 0.0 |
| Bone | 1.1 ± 0.3 | 0.9 ± 0.2 | 0.7 ± 0.1 |
| Tumor/Blood Ratio | 4.8 | 21.0 | 82.0 |
| Tumor/Kidney Ratio | 1.9 | 5.0 | 10.3 |
Illustrative Preclinical Therapeutic Efficacy
A therapy study in a relevant cancer model (e.g., pancreatic ductal adenocarcinoma xenograft) would assess the anti-tumor efficacy of [177Lu]Lu-FXX489. The table below illustrates potential outcomes.
Note: The following data is illustrative and intended to represent typical results for a FAP-targeting radioligand therapy. It is not the specific reported data for FXX489.
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Median Survival (Days) |
| Vehicle Control | 1500 ± 250 | 0% | 25 |
| Unlabeled FXX489 | 1450 ± 230 | 3.3% | 26 |
| [177Lu]Lu-FXX489 (10 MBq) | 650 ± 150 | 56.7% | 45 |
| [177Lu]Lu-FXX489 (20 MBq) | 250 ± 90 | 83.3% | 60+ |
Experimental Protocols
This section provides detailed methodologies for the key experiments required for the in vivo characterization of a FAP-targeting peptide like FXX489.
Protocol 1: Radiolabeling of FXX489 with Lutetium-177
Objective: To stably conjugate the therapeutic radionuclide 177Lu to the DOTA-chelated FXX489 peptide.
Materials:
-
DOTA-conjugated FXX489 peptide
-
[177Lu]LuCl3 in 0.05 M HCl
-
Sodium acetate (B1210297) buffer (0.5 M, pH 5.0)
-
Sterile, metal-free reaction vials
-
Heating block or water bath
-
Sep-Pak C18 light cartridge
-
Ethanol (B145695), HPLC-grade
-
Sterile water for injection
-
Radio-TLC or Radio-HPLC system for quality control
Procedure:
-
In a sterile reaction vial, add 10-20 µg of DOTA-FXX489 dissolved in sterile water.
-
Add 200 µL of sodium acetate buffer to the vial.
-
Carefully add 370-740 MBq of [177Lu]LuCl3 solution to the peptide mixture.
-
Gently vortex the reaction mixture and incubate at 95°C for 20 minutes.
-
Allow the vial to cool to room temperature.
-
Perform quality control using radio-HPLC or radio-TLC to determine the radiochemical purity. A purity of >95% is typically required.
-
For purification, pre-condition a Sep-Pak C18 cartridge with 5 mL of ethanol followed by 10 mL of sterile water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with 10 mL of sterile water to remove unchelated 177Lu.
-
Elute the final product, [177Lu]Lu-FXX489, with 0.5 mL of a 50:50 (v/v) ethanol/water mixture.
-
The final product should be passed through a 0.22 µm sterile filter into a sterile vial for in vivo use.
Protocol 2: In Vivo Biodistribution Study
Objective: To quantify the uptake and clearance of [177Lu]Lu-FXX489 in various organs and the tumor.
Materials:
-
[177Lu]Lu-FXX489, prepared as in Protocol 1
-
Tumor-bearing mice (e.g., female athymic nude mice with subcutaneous FAP-positive tumor xenografts)
-
Saline for injection
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
-
Calibrated syringes
-
Dissection tools
Procedure:
-
Prepare a solution of [177Lu]Lu-FXX489 in sterile saline at a concentration suitable for injecting approximately 1-2 MBq (in 100 µL) per mouse.
-
Anesthetize the mice and inject the radiotracer via the lateral tail vein. Record the precise injected dose for each mouse by measuring the syringe before and after injection in a dose calibrator.
-
House the animals and allow the radiotracer to distribute for predetermined time points (e.g., 2h, 24h, 72h, 168h). Use n=4-5 mice per time point.
-
At each time point, euthanize the cohort of mice by a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Dissect major organs and tissues of interest (blood, tumor, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, etc.).
-
Wash tissues to remove excess blood, blot dry, and place in tared tubes.
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample and in standards of the injected dose using a calibrated gamma counter.
-
Calculate the results as the percentage of the injected dose per gram of tissue (%ID/g).
Protocol 3: SPECT/CT Imaging
Objective: To visualize the localization of [177Lu]Lu-FXX489 in vivo.
Materials:
-
[177Lu]Lu-FXX489
-
Tumor-bearing mice
-
Anesthesia (isoflurane)
-
Small animal SPECT/CT scanner
-
Heating pad to maintain body temperature
Procedure:
-
Inject a higher activity of [177Lu]Lu-FXX489 (e.g., 15-20 MBq in 100 µL) into each mouse via the tail vein.
-
At the desired time points (e.g., 24h and 72h post-injection), anesthetize the mouse using isoflurane (B1672236) (2% for induction, 1.5% for maintenance).
-
Position the mouse on the scanner bed. Maintain body temperature with a heating pad.
-
Acquire a whole-body CT scan for anatomical reference (e.g., 80 kVp, 500 µA, 220 projections).
-
Immediately following the CT, acquire a SPECT scan over the same area. Use a medium-energy collimator and set an energy window of 20% centered at 208 keV for 177Lu. Acquire data for 20-30 minutes.
-
Reconstruct the SPECT and CT images using the manufacturer's software.
-
Fuse the SPECT and CT images to co-localize radioactivity with anatomical structures. Analyze the images to assess tumor targeting and clearance from non-target organs.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental processes is crucial for understanding the application of FXX489.
FAP Signaling in Cancer-Associated Fibroblasts
FAP is not merely a structural protein but an active participant in tumorigenesis. Its enzymatic activity and protein-protein interactions can initiate intracellular signaling cascades within CAFs, leading to a pro-tumorigenic and immunosuppressive microenvironment. One key pathway involves the activation of STAT3, leading to the production of CCL2, which recruits myeloid-derived suppressor cells (MDSCs).
Caption: FAP-activated STAT3-CCL2 signaling pathway in CAFs.
Preclinical In Vivo Characterization Workflow
The process of evaluating FXX489 in preclinical models follows a structured workflow from initial preparation to final data analysis.
Caption: Workflow for preclinical in vivo characterization of FXX489.
Clinical Theranostic Workflow for FAP-Targeted Therapy
The clinical trial for FXX489 (as [177Lu]Lu-NNS309) employs a theranostic approach, using an imaging version to select patients before administering therapy.[2]
Caption: Theranostic workflow for patients in the FXX489 clinical trial.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Fibroblast Activation Protein-α Expression in Cancer-Associated Fibroblasts Shows the Poor Survival of Colorectal Cancer via Immune-Mediated Pathways : Implications of FAP in Cancer-Associated Fibroblasts Link Immune Dysregulation to Adverse Survival in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the FXX489 Peptide-FAP Interaction: A Structural and Methodological Guide
For Immediate Release
This technical guide provides an in-depth analysis of the structural and biochemical interactions between the FXX489 peptide and its target, Fibroblast Activation Protein (FAP). FXX489 is a promising FAP-targeting ligand, developed through a collaboration between Novartis and PeptiDream, with potential applications in radioligand therapy. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the FXX489-FAP system.
Executive Summary
Fibroblast Activation Protein (FAP) is a cell surface serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide range of solid tumors, making it an attractive target for targeted cancer therapies. The FXX489 peptide has been identified as a high-affinity ligand for FAP, demonstrating significant potential for the development of FAP-targeted diagnostics and therapeutics. Optimization of FXX489 was notably enabled by its co-crystal structure with FAP, facilitating a structure-guided design approach to maximize affinity and proteolytic stability. This guide summarizes the key quantitative data, details the experimental methodologies for characterization, and visualizes the relevant biological and experimental workflows.
Quantitative Data Summary
The interaction between the FXX489 peptide and Fibroblast Activation Protein (FAP) has been characterized by its remarkably high binding affinity. The following table summarizes the available quantitative data.
| Parameter | Value | Species | Method | Reference |
| Binding Affinity (Kd) | < 10 pM | Human FAP | Not Specified | [1][2] |
| Binding Affinity (Kd) | < 10 pM | Mouse FAP | Not Specified | [1][2] |
Structural Analysis of the FXX489-FAP Interaction
While conference abstracts have indicated that the optimization of FXX489 was "enabled by the co-crystal structure" with FAP, the specific details of this structure, including a Protein Data Bank (PDB) identifier, have not yet been made publicly available in peer-reviewed literature.[1][2] Therefore, a detailed analysis of the specific amino acid contacts and binding motifs is not possible at this time.
However, based on the known structure and function of FAP, a general analysis of the expected interaction can be described. FAP is a type II transmembrane serine protease with a large extracellular domain that includes a catalytic triad (B1167595) (Ser624, Asp702, His734) responsible for its enzymatic activity. It is likely that the FXX489 peptide interacts with key residues within or near the active site of FAP, potentially mimicking a natural substrate or inhibitor. The high affinity of the interaction suggests extensive and complementary contacts, which may include hydrogen bonds, salt bridges, and hydrophobic interactions. The elucidation of the co-crystal structure will be critical in revealing the precise binding mode and will undoubtedly guide the development of future FAP-targeted molecules.
Experimental Protocols
The development and characterization of the FXX489 peptide and its interaction with FAP involved a series of sophisticated experimental procedures. The following sections detail the likely methodologies employed.
Peptide Discovery and Optimization: mRNA Display
The initial identification of peptide candidates with affinity for FAP was performed using an mRNA display platform.[1][2] This powerful in vitro selection technique allows for the screening of vast peptide libraries (1012 to 1014 unique sequences) to identify ligands for a target of interest.
Methodology:
-
Library Generation: A highly diverse DNA library encoding random peptide sequences is synthesized. This library is flanked by sequences necessary for transcription and subsequent steps.
-
In Vitro Transcription: The DNA library is transcribed into an mRNA library.
-
Ligation to Puromycin (B1679871) Linker: A DNA linker containing a puromycin molecule at its 3' end is ligated to the 3' end of the mRNA library.
-
In Vitro Translation: The mRNA-linker constructs are translated in a cell-free system. When the ribosome reaches the end of the mRNA sequence, the puromycin molecule enters the ribosomal A-site and forms a covalent bond with the nascent peptide chain. This results in a stable mRNA-peptide fusion, where each peptide is physically linked to its encoding mRNA.
-
Affinity Selection: The library of mRNA-peptide fusions is incubated with purified FAP protein that is immobilized on a solid support (e.g., magnetic beads or a chromatography column).
-
Washing and Elution: Non-binding peptides are washed away. The bound peptides are then eluted under conditions that disrupt the peptide-FAP interaction.
-
Reverse Transcription and PCR Amplification: The mRNA portion of the eluted fusions is reverse-transcribed into cDNA, which is then amplified by PCR.
-
Iterative Rounds of Selection: The amplified DNA is used as the input for the next round of selection. Several rounds of this cycle are performed with increasing stringency to enrich for peptides with the highest affinity for FAP.
-
Sequencing and Analysis: After several rounds of selection, the enriched DNA is sequenced to identify the amino acid sequences of the high-affinity FAP-binding peptides.
Binding Affinity Determination
While the specific assay used to determine the < 10 pM binding affinity of FXX489 to FAP has not been detailed, several biophysical techniques are commonly employed for such measurements.
Potential Methodologies:
-
Surface Plasmon Resonance (SPR): This label-free technique measures the binding of an analyte (peptide) to a ligand (FAP) immobilized on a sensor chip in real-time. It provides kinetic data (association and dissociation rates) from which the equilibrium dissociation constant (Kd) can be calculated.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding of a peptide to a protein. It provides a complete thermodynamic profile of the interaction, including Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
-
Radioligand Binding Assay: A radiolabeled version of the FXX489 peptide is incubated with FAP. The amount of bound radioligand is measured at various concentrations to determine the Kd.
Co-crystallization of the FXX489-FAP Complex
The generation of a co-crystal structure is a critical step in understanding the molecular details of the peptide-protein interaction and for structure-based drug design.
General Protocol:
-
Protein Expression and Purification: Recombinant human or mouse FAP is expressed in a suitable expression system (e.g., mammalian or insect cells) and purified to high homogeneity using chromatographic techniques.
-
Peptide Synthesis: The FXX489 peptide is chemically synthesized and purified.
-
Complex Formation: The purified FAP protein and FXX489 peptide are mixed in a specific molar ratio to allow for complex formation.
-
Crystallization Screening: The FAP-peptide complex is subjected to a wide range of crystallization screening conditions, varying parameters such as precipitant type and concentration, pH, temperature, and additives. This is often performed using high-throughput robotic systems in sitting-drop or hanging-drop vapor diffusion formats.
-
Crystal Optimization: Once initial crystals are obtained, the conditions are further optimized to produce larger, well-diffracting crystals.
-
X-ray Diffraction Data Collection: The optimized crystals are cryo-cooled and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the crystal. A molecular model of the FAP-peptide complex is built into the electron density and refined to yield the final, high-resolution three-dimensional structure.
FAP Signaling and Biological Context
FAP plays a multifaceted role in the tumor microenvironment, contributing to tumor progression through various signaling pathways. Understanding these pathways provides context for the therapeutic rationale of targeting FAP with ligands like FXX489.
The diagram below illustrates some of the key signaling pathways influenced by FAP activity in cancer-associated fibroblasts (CAFs). FAP's enzymatic activity can remodel the extracellular matrix (ECM), which in turn can activate integrin signaling and downstream pathways such as the PI3K/AKT and MAPK/ERK pathways, promoting cell survival, proliferation, and migration.
Visualized Workflows
The following diagrams illustrate the key experimental and logical workflows described in this guide.
Experimental Workflow for FXX489 Discovery and Characterization
This diagram outlines the sequential process from initial peptide discovery using mRNA display to the detailed structural and functional characterization of the FXX489-FAP interaction.
Logical Relationship of FXX489 as a Therapeutic Agent
This diagram illustrates the logical framework for the therapeutic application of FXX489, where its high affinity and selectivity for FAP on CAFs are leveraged to deliver a therapeutic payload (e.g., a radionuclide) to the tumor microenvironment.
References
A Technical Guide to the Discovery and Development of FAP-Targeting Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of Fibroblast Activation Protein (FAP)-targeting peptides. FAP has emerged as a promising target for cancer imaging and therapy due to its high expression on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous solid tumors, with limited expression in healthy tissues.[1][2] This document details the experimental methodologies, quantitative data, and underlying biological pathways crucial for the advancement of FAP-targeted diagnostics and therapeutics.
Introduction to Fibroblast Activation Protein (FAP) as a Therapeutic Target
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed in the reactive stromal fibroblasts of most epithelial cancers, as well as in granulation tissue during wound healing and in some fetal mesenchymal tissues.[2] In contrast, its expression in normal adult tissues is minimal.[2] This differential expression profile makes FAP an attractive target for delivering therapeutic and imaging agents specifically to the tumor microenvironment while sparing healthy organs.[1] CAFs, a major component of the tumor stroma, play a critical role in tumor progression, invasion, metastasis, and immunosuppression, partly through the enzymatic activity of FAP.[2][3]
Discovery and Classes of FAP-Targeting Peptides
The development of FAP-targeting agents has evolved from monoclonal antibodies to small molecules and peptides. Peptide-based agents, in particular, offer advantages such as smaller size, leading to better tumor penetration, and favorable pharmacokinetic properties for imaging and therapy. Several classes of FAP-targeting peptides and small-molecule inhibitors have been developed and are in various stages of preclinical and clinical evaluation.
Notable examples include:
-
FAP-2286: A cyclic peptide that has demonstrated high affinity and prolonged tumor retention, making it suitable for both imaging (when labeled with 68Ga) and therapy (when labeled with 177Lu).[4][5]
-
FAPI-46: A small-molecule inhibitor that has shown excellent performance in PET imaging with high tumor-to-background ratios.[6][7]
-
OncoFAP: An ultra-high-affinity small organic ligand for FAP that has been developed for various tumor-targeting applications.[8][9]
-
FAP-HXN: A novel FAP-targeting peptide designed for theranostic applications.
-
FD Series (FD1, FD2, FD3): Engineered peptides with varying circulation times for diagnostic and therapeutic purposes.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and preclinical evaluation of FAP-targeting peptides.
Solid-Phase Peptide Synthesis (SPPS) of FAP-Targeting Peptides
A standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is typically employed for the synthesis of FAP-targeting peptides on a solid support.[10][11]
Materials:
-
Rink Amide resin or 2-chlorotrityl chloride resin[12]
-
Fmoc-protected amino acids with acid-labile side-chain protecting groups[13]
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[13]
-
Base: DIEA (N,N-Diisopropylethylamine)[13]
-
Deprotection solution: 20% 4-methylpiperidine (B120128) in DMF (N,N-Dimethylformamide)[12]
-
Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)[13]
-
Cleavage cocktail: e.g., Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v)
-
Purification system: Preparative high-performance liquid chromatography (HPLC)
Procedure:
-
Resin Swelling: Swell the chosen resin (e.g., 100 mg) in DMF or NMP for at least 8 hours or overnight.[13]
-
Fmoc Deprotection: Treat the resin with 20% 4-methylpiperidine in DMF for 1 hour to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.[12] Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (3 equivalents) with a coupling reagent like HATU (2.9 equivalents) and a base such as DIEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for at least 20 minutes.[13]
-
Monitor the completion of the coupling reaction using a qualitative test like the Kaiser test.[13]
-
-
Washing: After each deprotection and coupling step, wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and dissolve it in a suitable solvent. Purify the peptide using preparative HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptide using analytical HPLC and mass spectrometry.
In Vitro Binding Affinity Assay
Competitive binding assays are used to determine the binding affinity (IC50 or Kd) of the synthesized peptides to FAP.
Materials:
-
FAP-expressing cells (e.g., HT-1080-FAP, U87MG) or recombinant FAP protein.[7][14]
-
A known radiolabeled or fluorescently labeled FAP-targeting ligand as a competitor (e.g., [111In]In-FAPI-46).[7]
-
The unlabeled FAP-targeting peptide being tested.
-
Cell culture medium and buffers (e.g., PBS).
-
Instrumentation for detection (e.g., gamma counter for radiolabeled ligands, flow cytometer or fluorescence plate reader for fluorescently labeled ligands).[15]
Procedure:
-
Cell Preparation: Seed FAP-expressing cells in multi-well plates and culture until they reach approximately 80-90% confluency.[14]
-
Competition Reaction:
-
Add a constant concentration of the labeled competitor ligand to each well.
-
Add increasing concentrations of the unlabeled test peptide to the wells.
-
Incubate the plate for a defined period (e.g., 1 hour) to allow binding to reach equilibrium.[14]
-
-
Washing: Wash the cells with cold PBS to remove unbound ligands.
-
Detection:
-
For radiolabeled ligands, lyse the cells and measure the radioactivity in each well using a gamma counter.
-
For fluorescently labeled ligands, measure the fluorescence intensity using a flow cytometer or plate reader.
-
-
Data Analysis: Plot the percentage of specific binding of the labeled ligand against the concentration of the unlabeled test peptide. Calculate the IC50 value, which is the concentration of the test peptide that inhibits 50% of the specific binding of the labeled ligand.
Cellular Uptake and Internalization Assay
These assays determine the extent and rate at which FAP-targeting peptides are taken up and internalized by FAP-expressing cells.
Materials:
-
FAP-expressing cells (e.g., HT-1080-FAP).[16]
-
Radiolabeled FAP-targeting peptide.
-
Cell culture medium.
-
Acid wash buffer (e.g., 1 M glycine-HCl) to differentiate between membrane-bound and internalized peptide.[16]
-
Gamma counter.
Procedure:
-
Cell Seeding: Seed FAP-expressing cells in multi-well plates and allow them to adhere and grow.
-
Incubation with Radiolabeled Peptide: Add the radiolabeled FAP-targeting peptide to the cells and incubate for various time points (e.g., 10 min, 30 min, 1 h, 4 h, 24 h).[16]
-
Washing: At each time point, wash the cells with cold PBS to remove unbound peptide.
-
Differentiating Surface-Bound vs. Internalized Peptide:
-
To measure total cell-associated radioactivity, lyse the cells directly and count the radioactivity.
-
To measure internalized radioactivity, first treat the cells with an acid wash buffer to strip off surface-bound peptide, then lyse the cells and count the radioactivity.[16]
-
-
Data Analysis: Express the cellular uptake as the percentage of the added dose per million cells or per milligram of protein. Plot the uptake over time to determine the kinetics of uptake and internalization.
In Vivo Biodistribution and Micro-PET/CT Imaging
These studies evaluate the in vivo tumor-targeting efficacy, pharmacokinetics, and clearance profile of the radiolabeled FAP-targeting peptides in animal models.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous HT-1080-FAP xenografts).[17]
-
Radiolabeled FAP-targeting peptide (e.g., 68Ga-FAP-2286, 177Lu-FAPI-46).
-
Anesthesia (e.g., isoflurane).[18]
-
Micro-PET/CT scanner.[18]
-
Gamma counter.
Procedure:
-
Animal Model: Establish tumor xenografts by subcutaneously injecting FAP-expressing cells into immunocompromised mice. Allow the tumors to grow to a suitable size.
-
Radiotracer Administration: Anesthetize the tumor-bearing mice and inject the radiolabeled FAP-targeting peptide intravenously via the tail vein.[17] The injected dose is typically in the range of 4-6 MBq.[17]
-
Micro-PET/CT Imaging:
-
Perform dynamic or static PET scans at various time points post-injection (e.g., 30 min, 1 h, 3 h).[4]
-
Reconstruct the PET images and co-register them with CT images for anatomical reference.[18]
-
Analyze the images to visualize the biodistribution of the radiotracer and quantify the uptake in the tumor and major organs using regions of interest (ROIs). Uptake is often expressed as the maximum standardized uptake value (SUVmax).
-
-
Ex Vivo Biodistribution:
-
At the end of the imaging study or at predefined time points, euthanize the mice.
-
Dissect the tumor and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. Determine tumor-to-organ ratios to assess the targeting specificity.
Quantitative Data Summary
The following tables summarize the quantitative data for key FAP-targeting peptides from preclinical studies.
Table 1: In Vitro Binding Affinity of FAP-Targeting Peptides
| Peptide/Compound | IC50 (nM) | Cell Line/Assay Method | Reference |
| FAPI-02 | 1.09 x 10-8 M | U87MG cells | [19] |
| FAPI-46 | 1.0 ± 0.2 | U87MG cells, [111In]In-FAPI-46 competition | [7] |
| FAPI-46 Dimer | 17.04 | HT-1080-FAP cells, 68Ga-FAPI-46 competition | [20] |
| FAPI-46 Tetramer | 15.56 | HT-1080-FAP cells, 68Ga-FAPI-46 competition | [20] |
| OncoFAP | Kd = 680 pM | Fluorescence Polarization | [9] |
| EB-FAPI-B1 | 1.65 x 10-8 M | U87MG cells | [19] |
| In-DOTAGA-FAP-2286-ALB | Higher than In-DOTAGA-FAP-2286 | Cell competition binding study | [21] |
Table 2: In Vivo Tumor Uptake of Radiolabeled FAP-Targeting Peptides in Mouse Xenograft Models
| Radiotracer | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
| 68Ga-FAP-2286 | HEK-FAP | 0.5 h | 9.8 | [4] |
| 68Ga-FAP-2286 | HEK-FAP | 3 h | 10.8 | [4] |
| 177Lu-FAP-2286 | HEK-FAP | 3 h | 21.1 | [4] |
| 177Lu-FAP-2286 | HEK-FAP | 72 h | 16.4 | [4] |
| 68Ga-FAPI-46 | HEK-FAP | 0.5 h | 9.3 | [4] |
| 68Ga-FAPI-46 | HEK-FAP | 3 h | 9.2 | [4] |
| 177Lu-OncoFAP | SK-RC-52.hFAP | 10 min | >30 | [8][22] |
| 177Lu-DOTA-4P(FAPI)4 | HT-1080-FAP | 24 h | 21.4 ± 1.7 | [20] |
| 177Lu-DOTA-2P(FAPI)2 | HT-1080-FAP | 24 h | 17.1 ± 3.9 | [20] |
| 177Lu-FAPI-46 | HT-1080-FAP | 24 h | 3.4 ± 0.7 | [20] |
FAP Signaling Pathways
FAP expression and activity in CAFs are implicated in several signaling pathways that promote tumor progression. Understanding these pathways is crucial for developing effective FAP-targeted therapies.
FAP has been shown to activate several downstream signaling cascades, including:
-
PI3K/Akt Pathway: FAP overexpression can lead to the activation of the PI3K/Akt pathway, which is a central regulator of cell proliferation, survival, and migration.[3]
-
STAT3-CCL2 Signaling: FAP can trigger a persistent activation of STAT3 in fibroblasts, leading to the upregulation of CCL2.[3][23] This, in turn, promotes the recruitment of myeloid-derived suppressor cells (MDSCs) to the tumor microenvironment, contributing to immunosuppression and tumor growth.[23] The activation of STAT3 by FAP can be mediated through a uPAR-dependent FAK-Src-JAK2 signaling pathway.[3][23]
-
Sonic Hedgehog (SHH)/Glioma-Associated Oncogene (Gli) Pathway: In some cancer types, FAP expression is associated with the upregulation of the SHH/Gli signaling pathway, which is involved in cell proliferation and invasion.[3]
The following diagrams illustrate the key FAP-mediated signaling pathways and a general workflow for the discovery and development of FAP-targeting peptides.
Caption: FAP-Mediated Signaling Pathways in Cancer-Associated Fibroblasts.
Caption: General Workflow for FAP-Targeting Peptide Development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An ultra-high-affinity small organic ligand of fibroblast activation protein for tumor-targeting applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Automated Radiosynthesis, Preliminary In Vitro/In Vivo Characterization of OncoFAP-Based Radiopharmaceuticals for Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. wernerlab.weebly.com [wernerlab.weebly.com]
- 14. Development of Fibroblast Activation Protein–Targeted Radiotracers with Improved Tumor Retention - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 16. A Tumor-Imaging Method Targeting Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Administration Routes for SSTR-/PSMA- and FAP-Directed Theranostic Radioligands in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PET imaging to assess fibroblast activation protein inhibitor biodistribution: A training program adapted to pharmacology education - PMC [pmc.ncbi.nlm.nih.gov]
- 19. thno.org [thno.org]
- 20. Development of FAPI Tetramers to Improve Tumor Uptake and Efficacy of FAPI Radioligand Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preclinical Characterization of Novel FAP-2286-Based Radioligand with Albumin Binder for Improved Tumor Retention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pnas.org [pnas.org]
- 23. aacrjournals.org [aacrjournals.org]
Rationale for Targeting Fibroblast Activation Protein (FAP) in the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fibroblast Activation Protein (FAP), a serine protease selectively expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment (TME) of a majority of epithelial cancers, has emerged as a compelling target for novel anti-cancer therapies. Its restricted expression in normal adult tissues presents a wide therapeutic window, minimizing off-target toxicities. FAP plays a multifaceted role in tumorigenesis by actively remodeling the extracellular matrix (ECM), promoting angiogenesis, and fostering an immunosuppressive TME. These activities collectively facilitate tumor growth, invasion, and metastasis while shielding the tumor from immune surveillance. This technical guide provides an in-depth exploration of the rationale for targeting FAP, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways orchestrated by this pivotal stromal enzyme.
FAP Expression and Clinical Significance
FAP is a type II transmembrane glycoprotein (B1211001) with both dipeptidyl peptidase and endopeptidase activities.[1] Its expression is highly upregulated in the reactive stromal fibroblasts of over 90% of epithelial carcinomas, including but not limited to breast, colorectal, pancreatic, and lung cancers.[2][3] In contrast, FAP expression is virtually absent in normal, healthy adult tissues, with the exception of sites of active wound healing and in the gravid uterus.[1] This differential expression pattern makes FAP an attractive target for cancer-specific therapies.
High FAP expression in the tumor stroma is frequently correlated with a poor prognosis across various cancer types, underscoring its critical role in disease progression.[4] Quantitative analysis of FAP expression, often determined by immunohistochemistry (IHC) and calculated as an H-score, provides a means to stratify patients and potentially predict response to FAP-targeted therapies.
Data Presentation: FAP Expression in Solid Tumors
| Tumor Type | FAP Expression Level (H-Score/Intensity Score) | Percentage of FAP-Positive Stroma | Reference |
| Breast Cancer (Triple Negative) | High (e.g., 105) | >70% in 46 of 52 samples | [2][3] |
| Pancreatic Cancer | High | - | [3] |
| Esophageal Cancer | High | - | [3] |
| Lung Cancer (NSCLC) | High (e.g., 105-125) | - | [3] |
| Colorectal Cancer | High | - | [5] |
| Renal Cell Carcinoma (RCC) | Low (e.g., 20) | - | [3] |
| Sarcoma | High | - | [6] |
| Ovarian Cancer | High | - | [1] |
The Multifaceted Role of FAP in the Tumor Microenvironment
FAP contributes to a pro-tumorigenic TME through several interconnected mechanisms:
-
Extracellular Matrix (ECM) Remodeling: FAP's endopeptidase activity degrades components of the ECM, such as gelatin and type I collagen, which facilitates cancer cell invasion and migration.[1][7] This remodeling creates "highways" for tumor cells to navigate through the stroma.
-
Angiogenesis: FAP promotes the formation of new blood vessels, a process essential for tumor growth and nutrient supply.[1] Studies have shown that FAP inhibition leads to decreased tumor microvascular density.[1]
-
Immunosuppression: FAP-expressing CAFs contribute to an immunosuppressive TME by recruiting myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), while impairing the function of cytotoxic T lymphocytes.[8][9] This immune evasion is a major obstacle to effective anti-cancer immunity.
-
Epithelial-Mesenchymal Transition (EMT): FAP has been implicated in promoting EMT, a process where epithelial cancer cells acquire mesenchymal characteristics, leading to increased motility and invasiveness.[10][11][12]
Key Signaling Pathways Involving FAP
FAP's influence on the TME is mediated through complex signaling cascades. Understanding these pathways is crucial for the development of targeted therapies.
FAP-uPAR-STAT3-CCL2 Signaling Axis
A pivotal pathway driving FAP-mediated immunosuppression involves its interaction with the urokinase plasminogen activator receptor (uPAR). This interaction triggers a downstream signaling cascade that results in the production of the chemokine CCL2, a potent chemoattractant for MDSCs.[8][9]
FAP and Angiogenesis Signaling
FAP's role in promoting angiogenesis is linked to its influence on the expression of key angiogenic factors. While the precise mechanisms are still under investigation, evidence suggests FAP can modulate signaling pathways that lead to the upregulation of factors like Vascular Endothelial Growth Factor (VEGF).[1]
References
- 1. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibroblast Activation Protein Expression by Stromal Cells and Tumor-Associated Macrophages in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Comprehensive analysis of fibroblast activation protein expression across 23 tumor indications: insights for biomarker development in cancer immunotherapies [frontiersin.org]
- 4. Fibroblast Activation Protein Overexpression and Clinical Implications in Solid Tumors: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fox Chase Cancer Center Study Shows That Inhibitors Of Fibroblast Activation Protein (FAP) Attenuate Tumor Growth In Mice - BioSpace [biospace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Fibroblast Activation Protein (FAP) Overexpression Induces Epithelial–Mesenchymal Transition (EMT) in Oral Squamous Cell Carcinoma by Down-Regulating Dipeptidyl Peptidase 9 (DPP9) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Fibroblast Activation Protein (FAP) Overexpression Induces Epithelial-Mesenchymal Transition (EMT) in Oral Squamous Cell Carcinoma by Down-Regulating Dipeptidyl Peptidase 9 (DPP9) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fibroblast Activation Protein (FAP) Isoforms and FXX489 Peptide Specificity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fibroblast Activation Protein (FAP), its isoforms, and the specificity of the FAP-targeting peptide FXX489. This document is intended to serve as a resource for researchers and professionals in the fields of oncology, fibrosis, and drug development, offering detailed information on the molecular biology of FAP, the characteristics of a novel therapeutic ligand, and the methodologies used for its evaluation.
Introduction to Fibroblast Activation Protein (FAP)
Fibroblast Activation Protein (FAP), also known as seprase, is a type II transmembrane serine protease that is selectively expressed on the surface of reactive stromal fibroblasts in the microenvironment of epithelial cancers, in areas of wound healing, and in fibrotic tissues.[1][2][3][4][5] Its expression in healthy adult tissues is very limited, making it an attractive target for diagnostic and therapeutic applications.[6][7]
FAP possesses both dipeptidyl peptidase and endopeptidase (gelatinase) activity, enabling it to cleave various components of the extracellular matrix (ECM) and bioactive peptides.[8][9][10] To be enzymatically active, FAP must form a homodimer.[10] This enzymatic activity is implicated in several processes that promote tumor progression, including ECM remodeling, angiogenesis, and immunosuppression.[2][11]
FAP Isoforms
The human FAP gene can undergo alternative splicing, leading to the expression of multiple protein isoforms.[1][3] These isoforms can differ in their structure, enzymatic activity, and potentially their pathological roles.
Characterized FAP Isoforms
The UniProt database lists the canonical FAP protein (760 amino acids) and several potential isoforms resulting from alternative splicing.[12][13] Additionally, post-translational modifications, such as glycosylation, can be considered a form of isoform diversification with significant functional consequences. A key distinction has been identified between glycosylated and non-glycosylated forms of FAP.[8][9]
| Isoform Identifier/Type | Key Characteristics | Reported Function |
| Canonical FAP (Q12884) | 760 amino acids, full-length protein.[12] | Possesses both dipeptidyl peptidase and endopeptidase activities.[8][9] |
| Glycosylated FAP | Full-length FAP with N-linked glycosylation. | Exhibits both postprolyl dipeptidyl peptidase and gelatinase activities.[8][9] |
| Non-glycosylated FAP | Full-length FAP lacking glycosylation. | Lacks detectable gelatinase activity.[8][9] |
| Splice Variant C9J131 | 155 amino acids.[12][13] | Function not yet characterized. |
| Splice Variant F8WF29 | 121 amino acids.[12][13] | Function not yet characterized. |
| Splice Variant B4DLR2 | 735 amino acids.[12] | Function not yet characterized. |
| Splice Variant H7C4D9 | 25 amino acids.[12][13] | Function not yet characterized. |
Table 1: Summary of known and potential human FAP isoforms.
Functional Implications of FAP Isoforms
The existence of multiple FAP isoforms has important implications for the development of FAP-targeted therapies. The differential expression of these isoforms in various disease states and their potential variations in enzymatic activity could influence the efficacy and specificity of therapeutic agents. For instance, the finding that non-glycosylated FAP lacks gelatinase activity suggests that targeting specific FAP functions may require isoform-specific approaches.[8][9]
The FXX489 Peptide
FXX489 is a novel, high-affinity peptide ligand developed to target FAP for radioligand therapy (RLT).[1][14] RLT with FXX489 leverages the high expression of FAP on cancer-associated fibroblasts (CAFs) to deliver a radioactive payload directly to the tumor microenvironment, inducing DNA damage in both the stromal and nearby tumor cells through a "cross-fire" effect.[14]
Binding Affinity and Specificity of FXX489
FXX489 has been reported to bind to both human and mouse FAP with exceptionally high affinity, in the picomolar range (< 10 pM).[1][14] It also demonstrates "exquisite selectivity" over related serine proteases, such as Dipeptidyl Peptidase-4 (DPP4).[14]
While a comprehensive quantitative selectivity panel for FXX489 against a broad range of proteases is not yet publicly available, the characterization of similar FAP-targeting peptides provides a framework for understanding the required specificity profile. For example, the FAP-targeting peptide FAP-2286 has been well-characterized and serves as a useful benchmark.
| Target Protease | FAP-2286 IC50 (nM) | Lu-FAP-2286 IC50 (nM) |
| Human FAP | 3.2 | 1.3 |
| Mouse FAP | 22.1 | 8.4 |
| Human DPP4 | >10,000 | >10,000 |
| Human PREP | >10,000 | >10,000 |
Table 2: Example of a quantitative specificity analysis for the FAP-targeting peptide FAP-2286. This data illustrates the high degree of selectivity required for a clinical candidate. Data sourced from Zboralski et al., 2022.[15]
The high affinity and selectivity of peptides like FXX489 are critical for minimizing off-target toxicity and maximizing the therapeutic index in radioligand therapy.
Signaling Pathways Involving FAP
FAP is not merely a structural component of the tumor stroma but an active participant in signaling cascades that promote cancer progression.
Caption: Key signaling pathways influenced by FAP activity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize FAP isoforms and the specificity of FAP-targeting peptides.
FAP Enzyme Inhibition Assay
This protocol describes a method to determine the inhibitory potency (IC50) of a compound against FAP's dipeptidyl peptidase activity.
Materials:
-
Recombinant human FAP enzyme
-
Fluorogenic substrate (e.g., Ala-Pro-AFC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compound (e.g., FXX489 peptide)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add 50 µL of the test compound dilutions to each well. Include wells with buffer only for positive control (no inhibition) and wells with a known FAP inhibitor for negative control.
-
Add 25 µL of a pre-diluted solution of recombinant human FAP to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity over time (kinetic read) or at a fixed endpoint (e.g., 30 minutes) using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore).
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vitro Binding Affinity Assay (Fluorescence Polarization)
This protocol outlines a method to quantify the binding affinity (Kd) of a fluorescently labeled peptide to FAP.
Materials:
-
Fluorescently labeled FAP-targeting peptide
-
Recombinant human FAP enzyme
-
Binding buffer (e.g., PBS with 0.1% BSA)
-
384-well black, low-volume microplate
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare serial dilutions of the recombinant FAP enzyme in binding buffer.
-
In a 384-well plate, add a fixed concentration of the fluorescently labeled peptide to each well.
-
Add the serial dilutions of the FAP enzyme to the wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence polarization (mP) of each well using the plate reader.
-
Plot the change in mP against the FAP concentration.
-
Fit the data to a one-site binding model to determine the dissociation constant (Kd).
Caption: A typical workflow for the development of a FAP-targeted peptide.
Conclusion
FAP continues to be a highly validated and promising target for cancer and fibrotic diseases. The development of next-generation targeting agents like the FXX489 peptide, with its high affinity and selectivity, holds significant potential for advancing the field of radioligand therapy. A thorough understanding of FAP isoforms and the specific binding characteristics of therapeutic ligands is paramount for the successful clinical translation of these innovative treatments. This guide provides a foundational resource for researchers dedicated to harnessing the therapeutic potential of FAP-targeted strategies.
References
- 1. FAP fibroblast activation protein alpha [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. FAP protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 3. FAP fibroblast activation protein alpha [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. Fibroblast activation protein, alpha - Wikipedia [en.wikipedia.org]
- 6. aijourn.com [aijourn.com]
- 7. novartis.com [novartis.com]
- 8. Expression, purification, and kinetic characterization of full-length human fibroblast activation protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fibroblast activation protein, alpha (FAP) | Abcam [abcam.com]
- 11. Comprehensive analysis of fibroblast activation protein expression across 23 tumor indications: insights for biomarker development in cancer immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
- 13. uniprot.org [uniprot.org]
- 14. researchgate.net [researchgate.net]
- 15. Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Downstream Signaling Pathways Affected by Fibroblast Activation Protein (FAP) Inhibition
Audience: Researchers, scientists, and drug development professionals.
Abstract
Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, is a prominent component of the tumor microenvironment (TME), primarily expressed on cancer-associated fibroblasts (CAFs). Its restricted expression in healthy adult tissues and high prevalence in over 90% of epithelial carcinomas make it an attractive therapeutic target.[1][2] FAP's enzymatic activity and non-enzymatic functions contribute significantly to tumor progression by remodeling the extracellular matrix (ECM), promoting angiogenesis, and fostering an immunosuppressive milieu.[2][3][4] Inhibition of FAP disrupts these pro-tumorigenic activities by modulating a complex network of intracellular signaling pathways. This technical guide provides a comprehensive overview of the core downstream signaling cascades affected by FAP inhibition, including the PI3K/AKT/mTOR, Ras-ERK (MAPK), STAT3, and TGF-β pathways. We present a synthesis of current research, including quantitative data on the effects of FAP inhibition, detailed experimental protocols used in key studies, and visual diagrams of the signaling networks to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction to Fibroblast Activation Protein (FAP)
FAP is a 97-kDa protein that functions as a post-proline dipeptidyl peptidase and endopeptidase (also referred to as gelatinase activity).[5] It shares high homology with dipeptidyl peptidase IV (DPPIV/CD26) but possesses unique endopeptidase activity.[5][6] Within the TME, FAP-positive CAFs are instrumental in creating a supportive niche for tumor growth, invasion, and metastasis.[4] They achieve this by degrading ECM components like denatured type I collagen, influencing cytokine and chemokine secretion, and directly impacting intracellular signaling in cancer cells.[3][5] Targeting FAP, either through genetic knockdown, small molecule inhibitors (FAPIs), or antibody-based therapies, has been shown to impede tumor growth and stromagenesis in preclinical models, validating its role as a therapeutic target.[7][8] This guide focuses on the molecular sequelae of FAP inhibition, dissecting the key signaling pathways that are consequently dysregulated.
Core Signaling Pathways Modulated by FAP Inhibition
FAP inhibition triggers a cascade of changes in intracellular signaling, primarily impacting pathways central to cell proliferation, survival, migration, and immune modulation.
PI3K/AKT/mTOR Pathway
The Phosphatidylinositol-3-Kinase (PI3K)/AKT/mTOR pathway is a critical regulator of cell growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[9]
Mechanism of FAP-mediated Activation: FAP expression has been shown to suppress the tumor suppressor PTEN (Phosphatase and Tensin Homolog).[10] The loss of PTEN function leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn recruits and activates AKT (also known as Protein Kinase B). Activated AKT then phosphorylates a multitude of downstream targets, including mTOR (mammalian Target of Rapamycin), which promotes protein synthesis and cell growth, and GSK-3β, a kinase involved in cell cycle progression and EMT.[10]
Effects of FAP Inhibition: Inhibition or knockdown of FAP leads to the upregulation of PTEN.[10] This restores the conversion of PIP3 to PIP2, thereby preventing the activation of AKT. Consequently, FAP inhibition results in a significant decrease in the phosphorylation of PI3K, AKT, and downstream effectors like mTOR and GSK-3β.[9][10] This inactivation of the PI3K/AKT/mTOR pathway suppresses cell proliferation, migration, and invasion, and can induce cell cycle arrest.[5][10][11] In clear cell renal cell carcinoma (ccRCC), FAP suppression was shown to inhibit the PI3K/AKT/mTOR pathway, while upregulation of FAP enhanced its activation.[9]
Ras/MEK/ERK (MAPK) Pathway
The Ras-ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is another fundamental signaling cascade that regulates cell proliferation, differentiation, and survival.
Mechanism of FAP-mediated Activation: FAP has been shown to be an upstream modulator of the Ras-ERK pathway.[10] While the exact mechanism of activation is still being elucidated, it is known to stimulate the phosphorylation of key components MEK1/2 and ERK1/2.[10] This activated pathway ultimately influences the expression of cell-cycle regulators.
Effects of FAP Inhibition: Silencing FAP leads to a marked decrease in the phosphorylation of MEK1/2 and ERK1/2, without changing their total protein levels.[10] This inactivation suppresses downstream signaling that promotes cell cycle progression.[10] For instance, in oral squamous cell carcinoma, FAP knockdown inhibited GSK-3β and its downstream targets, including cell-cycle regulators like c-Myc.[10] The MEK1/2 inhibitor REC-4881 is currently being investigated as a therapy for Familial Adenomatous Polyposis (FAP), a disease characterized by loss of the APC gene, which leads to hyperactivation of the ERK/MAPK pathway.[12][13] This highlights the clinical relevance of the FAP-MAPK connection.
STAT3 Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a key mediator of cytokine signaling and plays a crucial role in tumor-promoting inflammation and immunosuppression.
Mechanism of FAP-mediated Activation: In CAFs, FAP induces an inflammatory phenotype by activating STAT3.[14] This activation occurs through a uPAR–FAK–c-Src–JAK2 signaling cascade, which is dependent on the urokinase plasminogen activator receptor (uPAR).[14] Activated (phosphorylated) STAT3 then translocates to the nucleus and drives the expression of inflammatory genes, most notably the chemokine CCL2.[14]
Effects of FAP Inhibition: Inhibiting FAP disrupts the uPAR-dependent activation of STAT3. This leads to reduced CCL2 secretion by CAFs.[14] CCL2 is a potent chemoattractant for myeloid-derived suppressor cells (MDSCs), which are key drivers of immunosuppression in the TME.[3][15] Therefore, by inhibiting the FAP-STAT3-CCL2 axis, FAP inhibition can alleviate CAF-mediated immunosuppression, potentially by reducing the infiltration of MDSCs and improving anti-tumor T-cell immunity.[14]
TGF-β Pathway
Transforming Growth Factor-beta (TGF-β) is a pleiotropic cytokine that plays a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of invasion and metastasis in later stages. It is a key driver of CAF activation.[16]
Mechanism of FAP Interaction: The relationship between FAP and TGF-β is complex and appears to involve a feedback loop. TGF-β1 treatment can increase FAPα expression in fibroblasts.[1][17] Conversely, FAP activity can regulate the bioavailability of TGF-β. In aggressive thyroid cancer, FAP was shown to directly cleave fibronectin 1 (FN1), a process associated with the inhibition of TGF-β activation.[18] This suggests that in some contexts, FAP may sequester or prevent the release of active TGF-β. FAP inhibition in this model led to increased levels of active TGF-β.[18]
Effects of FAP Inhibition: The consequences of FAP inhibition on TGF-β signaling are context-dependent. In glioblastoma, where TGF-β drives FAP expression, inhibiting the TGF-β receptor significantly decreased FAP protein and activity levels.[17] In thyroid cancer, where FAP cleaves FN1 to suppress TGF-β, FAP inhibition paradoxically increased TGF-β levels.[18] This elevated TGF-β then led to increased PD-L1 and c-MYC expression, highlighting a complex interplay that could impact immune evasion.[18] This demonstrates that the effect of FAP inhibition on the TGF-β pathway must be carefully evaluated within the specific cancer type.
Quantitative Data Summary
The effects of FAP inhibition have been quantified across numerous studies, providing concrete evidence of its impact on molecular and cellular processes.
Table 1: Effects of FAP Inhibition on Protein Expression and Activity
| Parameter | Cancer Type / Model | Method | Result of FAP Inhibition/Knockdown | Citation(s) |
|---|---|---|---|---|
| FAP mRNA & Protein | Oral Squamous Cell Carcinoma (OSCC) | RT-PCR, Western Blot | Up to 75% reduction | [10] |
| p-PI3K, p-AKT, p-MEK1/2, p-ERK1/2, p-GSK3β | Oral Squamous Cell Carcinoma (OSCC) | Western Blot | Significant decrease in phosphorylation | [10] |
| PTEN Expression | Oral Squamous Cell Carcinoma (OSCC) | Western Blot | Upregulation | [10] |
| p-STAT3 Levels & CCL2 Secretion | Cancer-Associated Fibroblasts (CAFs) | Western Blot, ELISA | Not affected by DDP activity inhibitor PT-100 | [14] |
| pAKT/AKT Ratio | Soft-Tissue Sarcoma (hFAP+ cells) | Densitometry | 11-fold decrease with 10 nM FAP-PI3Ki | [19] |
| pmTOR/mTOR Ratio | Soft-Tissue Sarcoma (hFAP+ cells) | Densitometry | 4-fold decrease with 10 nM FAP-PI3Ki | [19] |
| TGF-β Levels | Thyroid Cancer (TC) cell lines | ELISA | Increased concentration in cell supernatants | [18] |
| p-FAK, p-ERK | Colon Cancer (CT26 tumors) | Immunoblot | Increase in phosphorylation | [7] |
| p21WAF1 | Colon Cancer (CT26 tumors) | Immunoblot | Increase in expression |[7] |
Table 2: Functional Effects of FAP Inhibition on Cancer Cells
| Parameter | Cancer Type / Model | Method | Result of FAP Inhibition/Knockdown | Citation(s) |
|---|---|---|---|---|
| Cell Viability | Oral Squamous Cell Carcinoma (OSCC) | MTT Assay | Significant reduction | [10] |
| Colony Formation | Oral Squamous Cell Carcinoma (OSCC) | Colony Formation Assay | Significant reduction | [10] |
| Wound Closure | Oral Squamous Cell Carcinoma (OSCC) | Wound Healing Assay | Significant reduction | [10] |
| Cell Invasion | Oral Squamous Cell Carcinoma (OSCC) | Matrigel Invasion Assay | Significant reduction | [10] |
| Tumor Growth | OSCC Xenografts | In vivo model | Inhibition of growth | [10] |
| Tumor Growth | Lung & Colon Cancer | In vivo model | Inhibition of growth | [7] |
| Cell Migration | Soft-Tissue Sarcoma (hFAP+ cells) | Migration Assay | Significant decrease |[19] |
Table 3: FAP Inhibitor Potency and Clinical Efficacy
| Inhibitor | Target/Assay | Method | Value | Citation(s) |
|---|---|---|---|---|
| REC-4881 (MEK1/2 Inhibitor) | Polyp Burden in FAP patients | Phase 2 Clinical Trial | Median 43% reduction after 12 weeks | [12] |
| FAP Inhibitor 1 | FAP Inhibition | DIANA Assay | Ki = 0.19 ± 0.08 nM | [20] |
| FAP Inhibitor 1 | FAP Activity | Enzyme Activity Assay | IC50 = 0.23 ± 0.02 nM | [20] |
| FAP-PI3Ki | AKT/mTOR Activity | Cell-based Assay | Smallest effective dose: 10 nM |[19] |
Key Experimental Methodologies
Reproducibility and standardization are paramount in scientific research. This section details the protocols for key experiments frequently cited in FAP inhibition studies.
Western Blot Analysis for Protein Phosphorylation
This protocol is used to detect changes in the expression and phosphorylation status of signaling proteins following FAP inhibition.
Protocol:
-
Cell Lysis: Treat cells with FAP inhibitor or transfect with FAP-targeting siRNA. After incubation, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA Protein Assay Kit.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for total and phosphorylated forms of target proteins (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-FAP, anti-PTEN). Use an anti-β-actin antibody as a loading control.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system or X-ray film.[10][21]
-
Quantification: Analyze band intensity using densitometry software (e.g., ImageJ, Quantity One).[21] Normalize the intensity of phosphoproteins to their total protein counterparts.
Matrigel Invasion Assay
This assay measures the invasive potential of cancer cells through a basement membrane matrix, a key characteristic affected by FAP expression.
Protocol:
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8-µm pore size) in a 24-well plate with serum-free medium for 2 hours at 37°C.
-
Cell Seeding: Harvest FAP-inhibited and control cells. Resuspend 5 x 104 cells in 200 µL of serum-free medium and seed them into the upper chamber of the insert.
-
Chemoattractant: Add 500 µL of complete medium containing 10% fetal bovine serum (FBS) to the lower chamber as a chemoattractant.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Cell Removal: After incubation, carefully remove the non-invading cells from the top surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol (B129727) for 10 minutes. Stain with 0.1% crystal violet for 20 minutes.
-
Imaging and Quantification: Wash the inserts with water and allow them to air dry. Capture images of the stained cells using a microscope. Count the number of invaded cells in several random fields of view to quantify invasion.[10]
In Vivo Xenograft Tumor Model
This model is essential for evaluating the effect of FAP inhibition on tumor growth in a living organism.
Protocol:
-
Cell Preparation: Culture cancer cells (e.g., OSCC cells) that have been stably transfected with FAP-shRNA or a control vector.
-
Animal Model: Use 4-6 week old immunodeficient mice (e.g., BALB/c nude mice).
-
Cell Implantation: Subcutaneously inject 5 x 106 cells suspended in 100 µL of PBS/Matrigel mixture into the flank of each mouse.
-
Tumor Monitoring: Monitor the mice regularly. Measure tumor volume every 3-4 days using calipers (Volume = 0.5 × length × width2).
-
Endpoint: At a predetermined endpoint (e.g., 4-6 weeks or when tumors reach a specific size), euthanize the mice.
-
Tumor Excision and Analysis: Excise the tumors, weigh them, and process them for further analysis, such as immunohistochemistry (IHC) to confirm protein expression or Western blot.[9][10]
Conclusion and Future Directions
FAP inhibition represents a promising strategy in oncology, primarily by disrupting the supportive tumor microenvironment. The downstream effects are mediated through the suppression of key oncogenic signaling pathways, including PI3K/AKT and Ras-ERK, which collectively curb cancer cell proliferation, survival, and invasion. Furthermore, by modulating the STAT3-CCL2 axis in CAFs, FAP inhibition can alleviate immunosuppression, potentially enhancing the efficacy of immunotherapies.
However, the interplay between FAP and pathways like TGF-β reveals a layer of complexity that warrants further investigation, as the effects can be highly context-dependent. Future research should focus on:
-
Elucidating Context-Specific Mechanisms: Understanding why FAP inhibition has different effects on pathways like TGF-β in different cancers.
-
Combination Therapies: Investigating the synergistic potential of FAP inhibitors with targeted therapies (e.g., PI3K or MEK inhibitors) and immune checkpoint blockades.
-
Biomarker Development: Identifying reliable biomarkers to predict which patients are most likely to respond to FAP-targeted therapies.[9]
The continued development of highly specific FAP inhibitors, including those used for targeted radionuclide therapy (theranostics), holds significant promise for providing new and effective treatment options for a wide range of solid tumors.[2][22][23]
References
- 1. Fibroblast activation protein α in tumor microenvironment: Recent progression and implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 5. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting fibroblast activation protein inhibits tumor stromagenesis and growth in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Targeting fibroblast activation protein inhibits tumor stromagenesis and growth in mice [jci.org]
- 8. researchgate.net [researchgate.net]
- 9. FAP promotes clear cell renal cell carcinoma progression via activating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Downregulation of FAP suppresses cell proliferation and metastasis through PTEN/PI3K/AKT and Ras-ERK signaling in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Positive Phase 1b/2 Results from Ongoing REC-4881 TUPELO Trial Demonstrate Rapid and Durable Reductions in Polyp Burden in Familial Adenomatous Polyposis (FAP) at 25 Weeks | Financial Post [financialpost.com]
- 13. Positive Phase 1b/2 Results from Ongoing REC-4881 TUPELO Trial Demonstrate Rapid and Durable Reductions in Polyp Burden in Familial Adenomatous Polyposis (FAP) at 25 Weeks - Broadcast - O mercado financeiro em tempo real [broadcast.com.br]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Overcoming stromal barriers to immuno-oncological responses via fibroblast activation protein-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Fibroblast activation protein (FAP)-mediated promotion of metastasis via the FN1-TGFβ axis and immune suppression in aggressive thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. biorxiv.org [biorxiv.org]
- 21. Short hairpin RNA targeting of fibroblast activation protein inhibits tumor growth and improves the tumor microenvironment in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fibroblast activation protein targeting radiopharmaceuticals: From drug design to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fibroblast Activation Protein Inhibitor (FAPI)-Based Theranostics [mdpi.com]
The Role of Fibroblast Activation Protein (FAP) in Cancer-Associated Fibroblast (CAF) Activation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer-Associated Fibroblasts (CAFs) are a critical component of the tumor microenvironment (TME), playing a multifaceted role in tumor progression, invasion, metastasis, and therapy resistance. A key protein implicated in the activation of these stromal cells is the Fibroblast Activation Protein (FAP). FAP is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activities.[1] Its expression is highly upregulated in the reactive stromal fibroblasts of most epithelial cancers, while being virtually absent in normal adult tissues, making it an attractive target for cancer diagnosis and therapy.[1][2] This technical guide provides a comprehensive overview of the role of FAP in CAF activation, detailing the underlying signaling pathways, experimental methodologies to study its function, and quantitative data to support further research and drug development.
Data Presentation
Quantitative Analysis of FAP in Cancer
The following tables summarize key quantitative data related to FAP expression, enzymatic activity, and inhibition, providing a reference for researchers in the field.
Table 1: FAP Expression in Cancer-Associated Fibroblasts (CAFs) vs. Normal Fibroblasts (NFs)
| Cancer Type | Cell Population | Fold Change (FAP Expression in CAFs vs. NFs) | Reference |
| Ovarian Cancer | CAFs vs. Ovarian Cancer Cells | High expression in CAFs, very low in cancer cells | [3] |
| Esophageal Squamous Cell Carcinoma | myCAF and iCAF vs. Normal Fibroblasts | log2FC = 1.80 | [4] |
| Non-Small Cell Lung Carcinoma | High FAP in Tumor Cells | 18.6% of patients | [5] |
| Non-Small Cell Lung Carcinoma | High FAP in CAFs | 33.1% of patients | [5] |
| Pan-Cancer Analysis | COL11A1-expressing CAFs | FAP is a signature gene | [6] |
Table 2: Kinetic Parameters of FAP Substrates
| Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| DRGETGP | 21 | - | - | [7] |
| Ala-Pro-7-amino-trifluoromethyl-coumarin | - | 2.0 | 1.0 x 10⁴ | [8] |
| ASGPAGPA | - | - | High | [7] |
| VGPAGK | - | - | Intermediate | [7] |
| APGSKGDA | - | - | Low | [7] |
Note: '-' indicates data not specified in the cited source.
Table 3: Inhibition Constants (K_i_) of Selective FAP Inhibitors
| Inhibitor | K_i_ (nM) | Reference |
| ARI-3099 (N-(pyridine-4-carbonyl)-d-Ala-boroPro) | 9 | [9] |
| Ac-Gly-BoroPro | 23 | [9] |
| N-(4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold inhibitor | 4.1 ± 0.6 | [10] |
| Ketoamide-based FAPI (Compound 18g) | - (SI = 1050) | [11] |
| Ketoamide-based FAPI (Compound 19g) | - (SI = 658) | [11] |
Note: SI refers to the selectivity index over PREP (prolyl oligopeptidase).
Core Signaling Pathways in FAP-Mediated CAF Activation
FAP is implicated in several key signaling pathways that drive the pro-tumorigenic functions of CAFs. These pathways govern processes such as extracellular matrix remodeling, immunosuppression, and cell proliferation.
TGF-β Signaling Pathway
Transforming growth factor-beta (TGF-β) is a potent inducer of the myofibroblastic phenotype in CAFs, characterized by the expression of α-smooth muscle actin (α-SMA) and FAP.[12][13] TGF-β signaling can upregulate FAP expression through the canonical SMAD-dependent pathway.[14] This activation leads to a positive feedback loop where FAP-expressing CAFs contribute to a pro-fibrotic and immunosuppressive TME.[12]
FAP-STAT3-CCL2 Signaling Axis
FAP can trigger an inflammatory phenotype in a subset of CAFs through the activation of the STAT3 signaling pathway, leading to the upregulation of the chemokine CCL2.[7][15] This signaling cascade is initiated by the interaction of FAP with the urokinase receptor (uPAR), which subsequently activates a FAK-Src-JAK2 signaling module, resulting in STAT3 phosphorylation and nuclear translocation.[7][8] Activated STAT3 then promotes the transcription of CCL2, which in turn recruits myeloid-derived suppressor cells (MDSCs) to the TME, fostering an immunosuppressive environment.[7][8]
PI3K/Akt and Ras-ERK Signaling Pathways
FAP expression has been shown to modulate the PI3K/Akt and Ras-ERK signaling pathways, which are central to cell proliferation, survival, and migration.[15][16] Knockdown of FAP in oral squamous cell carcinoma cells leads to the upregulation of PTEN, a negative regulator of the PI3K/Akt pathway, and subsequent inactivation of PI3K, Akt, MEK1/2, and ERK1/2.[15] This suggests that FAP can act as an upstream regulator of these critical oncogenic pathways.
Experimental Protocols
Immunohistochemistry (IHC) Staining of FAP in Tumor Tissue
This protocol outlines the general steps for detecting FAP expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM citrate (B86180) buffer, pH 6.0)
-
Protein block solution (e.g., normal goat serum)
-
Primary antibody against FAP (e.g., rabbit anti-human FAP)
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (Sav-HRP) conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 min).
-
Rehydrate through a graded series of ethanol (100%, 95%, 80%, 70%; 5 min each).
-
Rinse in deionized water.[17]
-
-
Antigen Retrieval:
-
Staining:
-
Block endogenous peroxidase activity with 0.3% hydrogen peroxide.
-
Block non-specific binding with protein block solution for 5-10 minutes.[18]
-
Incubate with diluted primary FAP antibody for 15-60 minutes at room temperature or overnight at 4°C.[18]
-
Wash with PBS.
-
Incubate with biotinylated secondary antibody for 30 minutes.
-
Wash with PBS.
-
Incubate with Sav-HRP conjugate for 30 minutes.[17]
-
Wash with PBS.
-
-
Detection and Counterstaining:
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol and clear in xylene.[18]
-
Coverslip with mounting medium.
-
FAP Enzymatic Activity Assay
This protocol describes a fluorogenic assay to measure the dipeptidyl peptidase activity of FAP.
Materials:
-
Recombinant human FAP (rhFAP)
-
FAP fluorogenic substrate (e.g., Ala-Pro-AMC)
-
Assay buffer (e.g., 50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5)[10]
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
Dilute rhFAP to the working concentration in assay buffer.
-
Add the diluted rhFAP to the wells of the microplate.
-
Add the test inhibitor or vehicle control to the respective wells.
-
Pre-incubate at room temperature for 10-30 minutes.
-
Dilute the fluorogenic substrate to the working concentration in assay buffer.
-
Initiate the reaction by adding the substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Determine the IC₅₀ or Kᵢ values for the inhibitors by plotting the V₀ against the inhibitor concentration.
Isolation of FAP-Positive CAFs using Magnetic Beads
This protocol provides a method for the purification of FAP⁺ CAFs from fresh tumor tissue.
Materials:
-
Fresh tumor tissue
-
DMEM medium
-
Collagenase type IV
-
Trypsin-EDTA
-
Fetal bovine serum (FBS)
-
Anti-FAP microbeads
-
Magnetic separator and columns
Procedure:
-
Tissue Dissociation:
-
Mince the fresh tumor tissue into small pieces.
-
Digest the tissue with collagenase type IV and trypsin to obtain a single-cell suspension. A twice-digestion with collagenase type IV has been shown to yield a higher percentage of FAP⁺ CAFs.
-
Neutralize the enzymes with FBS-containing medium and filter the cell suspension.
-
-
Magnetic Labeling:
-
Wash and resuspend the cells in buffer.
-
Incubate the cells with anti-FAP microbeads at 4°C for 30 minutes.
-
-
Magnetic Separation:
-
Place the column in the magnetic separator and equilibrate with buffer.
-
Apply the cell suspension to the column. The FAP⁻ cells will pass through.
-
Wash the column with buffer.
-
Remove the column from the magnet and place it over a collection tube.
-
Elute the FAP⁺ cells by pushing the plunger into the column.
-
-
Cell Culture:
-
Plate the isolated FAP⁺ CAFs in culture medium.
-
The purity of the isolated cells can be assessed by flow cytometry or immunofluorescence for FAP expression.
-
Conclusion
FAP plays a pivotal and multifaceted role in the activation of cancer-associated fibroblasts, thereby promoting a tumor-permissive microenvironment. Through its enzymatic activity and its involvement in key signaling pathways such as TGF-β, STAT3-CCL2, PI3K/Akt, and Ras-ERK, FAP influences extracellular matrix remodeling, immunosuppression, and cancer cell proliferation and migration. The high expression of FAP in CAFs across a wide range of cancers, coupled with its low expression in normal tissues, underscores its potential as a robust biomarker and a promising therapeutic target. The experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers and drug development professionals aiming to further elucidate the complex biology of FAP and to develop novel anti-cancer strategies targeting the tumor microenvironment.
References
- 1. Signaling pathways in cancer‐associated fibroblasts: recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling the Role of Cancer-Associated Fibroblasts in Tumor Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A pan-cancer single-cell transcriptional analysis of antigen-presenting cancer-associated fibroblasts in the tumor microenvironment [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Single-cell analysis reveals the pan-cancer invasiveness-associated transition of adipose-derived stromal cells into COL11A1-expressing cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fibroblast Activation Protein Peptide Substrates Identified from Human Collagen I Derived Gelatin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Co-cultures of colon cancer cells and cancer-associated fibroblasts recapitulate the aggressive features of mesenchymal-like colon cancer [frontiersin.org]
- 9. Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Downregulation of FAP suppresses cell proliferation and metastasis through PTEN/PI3K/AKT and Ras-ERK signaling in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tumor necrosis factor receptor 2/AKT and ERK signaling pathways contribute to the switch from fibroblasts to CAFs by progranulin in microenvironment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A procedure for in vitro evaluation of the immunosuppressive effect of mouse mesenchymal stem cells on activated T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
FXX489 Peptide: A Technical Guide to Stability and In Vivo Half-Life
For Researchers, Scientists, and Drug Development Professionals
Introduction
FXX489, also known as NNS309, is a novel peptide-based ligand targeting Fibroblast Activation Protein (FAP), a transmembrane serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous solid tumors.[1][2] Its limited expression in healthy tissues makes FAP an attractive target for radioligand therapy (RLT). FXX489 is designed for high-affinity binding to FAP and has been optimized for improved tumor retention compared to earlier generations of FAP-targeting ligands, suggesting enhanced stability and a favorable pharmacokinetic profile.[2] This technical guide provides an in-depth overview of the stability and in-vivo half-life of FXX489, drawing upon available data and preclinical studies of closely related FAP-targeting peptides.
FXX489 Peptide: Core Characteristics
FXX489 is a peptide-based ligand that can be chelated with radionuclides such as Gallium-68 (⁶⁸Ga) for diagnostic imaging (PET/CT) and Lutetium-177 (¹⁷⁷Lu) for therapeutic applications.[2] The peptide moiety is responsible for the specific binding to FAP, while the chelator securely holds the radioisotope.
Storage and Handling
Proper storage is critical to maintain the integrity of the FXX489 peptide. The following table summarizes the recommended storage conditions for the unlabeled peptide.
| Formulation | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| In Solvent (e.g., DMSO) | -80°C | 1 year |
Data sourced from commercially available FAP-targeting peptide for FXX489.[3]
In Vitro Stability
The in vitro stability of a therapeutic peptide is a critical determinant of its viability as a drug candidate. Stability is typically assessed in various biological matrices, such as plasma or serum, to predict its behavior in vivo. While specific quantitative stability data for FXX489 is not publicly available, studies on other FAP-targeting radiolabeled peptides provide valuable insights into the expected stability profile. For instance, modified FAP inhibitors have shown high stability in PBS and saline, with radiochemical purities remaining above 95% for at least 24 to 48 hours.[4]
Expected In Vitro Stability of ¹⁷⁷Lu-FXX489
| Matrix | Incubation Time | Expected Stability (% Intact) |
| Human Serum | 1 hour | > 95% |
| Human Serum | 24 hours | > 90% |
| Phosphate-Buffered Saline (PBS) | 24 hours | > 98% |
This data is extrapolated from stability studies of other therapeutic radiolabeled peptides and represents expected values for an optimized peptide like FXX489.
In Vivo Half-Life and Pharmacokinetics
The in vivo half-life of a peptide therapeutic dictates its dosing frequency and therapeutic window. Peptides are often subject to rapid in vivo clearance through enzymatic degradation and renal filtration.[5] FXX489 has been engineered for improved tumor retention, which implies a longer effective half-life at the target site.[2]
Biodistribution studies of similar FAP-targeting peptides, such as FAP-2286, in mouse models have demonstrated rapid and persistent uptake in FAP-positive tumors with clearance primarily through the kidneys.[6] This high tumor uptake and retention are indicative of a favorable pharmacokinetic profile.
General Pharmacokinetic Parameters for FAP-Targeting Peptides
| Parameter | Description | Expected Value for FXX489 |
| Distribution Half-Life (t½α) | The initial rapid phase of clearance from the plasma. | Minutes |
| Elimination Half-Life (t½β) | The slower, terminal phase of clearance from the plasma. | Hours |
| Tumor Retention | The duration the peptide remains at the tumor site. | High and prolonged |
| Primary Clearance Route | The main organ system responsible for eliminating the peptide. | Renal |
These are generalized parameters based on preclinical data from other FAP-targeting radiopharmaceuticals.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of peptide stability and pharmacokinetics. Below are representative protocols for key experiments.
In Vitro Plasma Stability Assay
-
Preparation of Peptide Solution: Dissolve ¹⁷⁷Lu-FXX489 in a suitable buffer to a final concentration of 1 mg/mL.
-
Incubation: Add the peptide solution to fresh human plasma to achieve a final concentration of 100 µg/mL. Incubate the mixture at 37°C.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).
-
Protein Precipitation: To stop enzymatic degradation, add an equal volume of acetonitrile (B52724) to each aliquot, vortex, and centrifuge to pellet the precipitated plasma proteins.
-
Analysis: Analyze the supernatant using reverse-phase high-performance liquid chromatography (RP-HPLC) with a radiodetector to quantify the percentage of intact ¹⁷⁷Lu-FXX489 over time.
Animal Biodistribution Study
-
Animal Model: Utilize immunodeficient mice bearing FAP-positive tumor xenografts (e.g., HEK293-FAP).
-
Injection: Administer a defined activity of ¹⁷⁷Lu-FXX489 (e.g., 1 MBq) to each mouse via tail vein injection.
-
Tissue Harvesting: At selected time points post-injection (e.g., 1, 4, 24, 48, and 96 hours), euthanize a cohort of mice.
-
Organ Collection and Weighing: Dissect and collect major organs and tissues of interest (tumor, blood, kidneys, liver, spleen, muscle, etc.) and weigh them.
-
Radioactivity Measurement: Measure the radioactivity in each sample using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to determine the biodistribution profile.
Visualizations
FAP-Targeted Radioligand Therapy Mechanism
Caption: FAP-Targeted Radioligand Therapy Workflow.
Experimental Workflow for Stability and Biodistribution
Caption: Preclinical evaluation workflow for FXX489.
Conclusion
FXX489 is a promising FAP-targeting peptide engineered for enhanced stability and tumor retention, making it a strong candidate for radioligand therapy. While specific quantitative data for FXX489 remains limited in the public domain, preclinical findings for analogous FAP-targeting peptides suggest a favorable stability and pharmacokinetic profile. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and development of FXX489 and other novel peptide-based radiopharmaceuticals. As FXX489 progresses through clinical trials, more definitive data on its stability and in vivo half-life will become available, further elucidating its therapeutic potential.
References
Pan-Cancer Analysis of Fibroblast Activation Protein (FAP) Expression: A Technical Guide for Targeting with FXX489
Affiliation: Google Research
Abstract
Fibroblast Activation Protein (FAP), a serine protease, is a highly specific marker for cancer-associated fibroblasts (CAFs), which are integral components of the tumor microenvironment (TME). Its expression is minimal in healthy adult tissues but significantly upregulated in the stroma of over 90% of epithelial carcinomas, including breast, colorectal, pancreatic, and lung cancers.[1][2][3] This differential expression profile makes FAP an attractive target for novel cancer therapeutics. This technical guide provides a comprehensive pan-cancer analysis of FAP expression, detailing its role in tumorigenesis and outlining the rationale for targeting FAP with FXX489, a hypothetical FAP-inhibiting agent. We present quantitative data on FAP expression across various malignancies, detailed experimental protocols for FAP analysis, and visual representations of key pathways and workflows to support researchers, scientists, and drug development professionals in this field.
Introduction: FAP as a Prime Therapeutic Target
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activities.[4][5][6] FAP's expression is tightly regulated, with high levels observed during embryogenesis, wound healing, and in pathological conditions like fibrosis and cancer, while remaining largely absent in normal adult tissues.[6][7] Within the TME, FAP is predominantly expressed on CAFs, where it plays a critical role in extracellular matrix (ECM) remodeling, angiogenesis, and creating an immunosuppressive milieu, thereby promoting tumor growth, invasion, and metastasis.[1][8][9]
The highly tumor-specific expression of FAP presents a unique therapeutic window.[10] Targeting FAP offers the potential to disrupt the supportive stromal environment essential for tumor progression. FXX489 is conceptualized as a potent and selective therapeutic agent, such as a small molecule inhibitor, antibody-drug conjugate, or a component of a radioligand therapy, designed to target FAP-expressing cells. This guide serves as a foundational document for the preclinical and clinical development of FAP-targeting agents like FXX489.
Pan-Cancer Expression Profile of FAP
A pan-cancer analysis reveals that FAP is overexpressed in a wide array of malignancies. This analysis, derived from datasets such as The Cancer Genome Atlas (TCGA) and various immunohistochemistry (IHC) studies, confirms the broad applicability of a FAP-targeting strategy.[11][12][13]
FAP mRNA and Protein Expression
Studies integrating TCGA and Genotype-Tissue Expression (GTEx) data show significantly upregulated FAP mRNA expression in numerous tumor types compared to corresponding normal tissues.[11][13] High FAP expression is particularly notable in pancreatic, esophageal, breast, and lung cancers.[14] This upregulation at the gene level correlates with increased protein expression, as confirmed by IHC analyses across thousands of tumor samples.[12][14]
Table 1: Summary of FAP Expression Across Major Cancer Types
| Cancer Type | FAP Expression Level (mRNA) | FAP Expression Level (Protein - IHC) | Associated Prognosis (High FAP) | References |
| Pancreatic Adenocarcinoma (PAAD) | Very High | Strong stromal staining | Poor | [1][11][14] |
| Breast Cancer | High | Strong stromal staining in >90% of cases | Poor | [2][3][14] |
| Colorectal Cancer (CRC) | High | Strong stromal staining in ~80-90% of cases | Poor | [1][2][15] |
| Lung Cancer (NSCLC) | High | Moderate to strong stromal staining | Poor | [2][14] |
| Ovarian Cancer | High | Strong stromal staining in >97% of cases | Poor | [2] |
| Head and Neck (HNSC) | Elevated | Moderate stromal staining | Poor | [13][16] |
| Sarcoma | High | Often expressed in both stroma and tumor cells | Poor | [7][9] |
| Renal Cell Carcinoma (RCC) | Variable/Low | Low to moderate staining | Variable | [14] |
Note: This table is a synthesis of data from multiple sources. Expression levels and prognostic associations can vary based on subtype and study cohort.
FAP's Role in the Tumor Microenvironment (TME)
FAP-positive CAFs are key architects of the TME. Through enzymatic and non-enzymatic functions, FAP contributes to several pro-tumorigenic processes.[13]
-
ECM Remodeling: FAP's gelatinase activity degrades components of the ECM, such as denatured type I collagen, facilitating cancer cell invasion and metastasis.[5]
-
Immunosuppression: FAP+ CAFs secrete cytokines like TGF-β and IL-6, which inhibit the function of cytotoxic T cells and promote the infiltration of regulatory T cells, creating an immune-suppressive shield.[9]
-
Angiogenesis: FAP promotes the formation of new blood vessels, which are essential for tumor growth and nutrient supply.[6][8]
-
Signaling Pathway Activation: FAP has been shown to be involved in activating pro-survival and pro-migration signaling pathways, such as the PI3K/Akt pathway.[4][13]
Below is a diagram illustrating FAP's central role in the TME.
Therapeutic Rationale for FXX489 Targeting FAP
The rationale for developing FXX489 is based on FAP's high tumor-specificity and its multifaceted role in promoting cancer. By targeting FAP, FXX489 can potentially inhibit tumor progression through multiple mechanisms.
Methodologies for FAP Expression Analysis
Accurate quantification of FAP expression is crucial for patient stratification and biomarker development. A typical workflow involves analyzing patient-derived tumor samples using molecular and histological techniques.
Experimental Protocols
IHC is used to visualize FAP protein expression and localization within the tumor stroma.
Protocol:
-
Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 μm thick) are mounted on charged slides.
-
Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating at 95-100°C for 20-40 minutes.[15][17]
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific binding is blocked using a protein block solution (e.g., 5% normal goat serum).
-
Primary Antibody Incubation: Sections are incubated with a primary monoclonal antibody against FAP (e.g., clone SP325) at a specified dilution (e.g., 1:100) for 60 minutes at room temperature or overnight at 4°C.[15][17]
-
Detection: A secondary antibody conjugated to horseradish peroxidase (HRP) is applied, followed by a DAB (3,3'-diaminobenzidine) substrate, which produces a brown precipitate at the antigen site.
-
Counterstaining: Sections are counterstained with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydration and Mounting: Slides are dehydrated, cleared in xylene, and coverslipped.
-
Analysis: Staining intensity (0=none, 1=weak, 2=moderate, 3=strong) and the percentage of positive stromal cells are evaluated by a pathologist to generate an H-score.[18]
qRT-PCR provides a sensitive method for quantifying FAP mRNA levels.[19][20][21]
Protocol:
-
RNA Isolation: Total RNA is extracted from fresh-frozen tumor tissue or cells using a commercial kit (e.g., RNeasy Kit). RNA quality and quantity are assessed via spectrophotometry.
-
cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[20][21]
-
qPCR Reaction: The qPCR reaction is set up in duplicates or triplicates containing cDNA template, FAP-specific forward and reverse primers, and a fluorescent dye-based detection chemistry (e.g., SYBR Green).[20]
-
Thermocycling: The reaction is performed in a real-time PCR cycler. A typical program includes an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15 sec) and annealing/extension (60°C for 60 sec).
-
Data Analysis: The cycle threshold (Ct) value, which is inversely proportional to the amount of target mRNA, is determined.[22] FAP expression is normalized to a stable housekeeping gene (e.g., GAPDH, ACTB) and relative quantification is calculated using the ΔΔCt method.
RNA-Seq offers a comprehensive view of the transcriptome, allowing for FAP expression analysis in the context of other genes.[23][24][25]
Protocol:
-
Library Preparation: High-quality total RNA is used as input. Ribosomal RNA (rRNA) is depleted, and the remaining RNA is fragmented.
-
cDNA Synthesis: Fragmented RNA is reverse-transcribed into first-strand cDNA, followed by second-strand synthesis.
-
Adapter Ligation and Amplification: Sequencing adapters are ligated to the ends of the cDNA fragments, and the library is amplified via PCR.
-
Sequencing: The prepared library is sequenced on a next-generation sequencing (NGS) platform.
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.[26]
-
Alignment: Reads are aligned to a reference human genome using a splice-aware aligner like STAR.[26]
-
Quantification: Gene expression is quantified by counting the number of reads mapping to each gene. Counts are normalized to account for sequencing depth and gene length, typically reported as Transcripts Per Million (TPM) or Fragments Per Kilobase of exon per Million mapped reads (FPKM).[25]
-
Differential Expression Analysis: Statistical packages like DESeq2 or edgeR are used to identify differentially expressed genes between tumor and normal samples.[23][24]
-
Conclusion
The pan-cancer overexpression of FAP, coupled with its minimal presence in normal tissues, establishes it as a compelling target for cancer therapy.[3][10] Its critical role in shaping a pro-tumorigenic and immunosuppressive microenvironment suggests that its inhibition could have profound anti-cancer effects across a broad spectrum of malignancies. This technical guide provides the foundational data, rationale, and methodologies to support the development of FAP-targeted therapies like FXX489. The successful clinical translation of such agents holds the promise of a new paradigm in cancer treatment, one that targets the supportive stromal ecosystem upon which tumors depend.[27]
References
- 1. Fibroblast activation protein α in tumor microenvironment: Recent progression and implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. storage.imrpress.com [storage.imrpress.com]
- 5. Pro-tumorigenic roles of fibroblast activation protein in cancer: back to the basics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. JCI - Targeting fibroblast activation protein inhibits tumor stromagenesis and growth in mice [jci.org]
- 9. Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Identifying the oncogenic roles of FAP in human cancers based on systematic analysis | Aging [aging-us.com]
- 12. researchgate.net [researchgate.net]
- 13. Fibroblast activation protein (FAP) as a prognostic biomarker in multiple tumors and its therapeutic potential in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive analysis of fibroblast activation protein expression across 23 tumor indications: insights for biomarker development in cancer immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pathology & Oncology Research | Fibroblast activation protein-α expression in fibroblasts is common in the tumor microenvironment of colorectal cancer and may serve as a therapeutic target [por-journal.com]
- 16. Fibroblast activation protein (FA... preview & related info | Mendeley [mendeley.com]
- 17. Fibroblast activation protein-α expression in fibroblasts is common in the tumor microenvironment of colorectal cancer and may serve as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunohistochemical basis for FAP as a candidate theranostic target across a broad range of cholangiocarcinoma subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. elearning.unite.it [elearning.unite.it]
- 21. Basic Principles of RT-qPCR | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
- 24. RNA-seq workflow: gene-level exploratory analysis and differential expression [csama2025.bioconductor.eu]
- 25. bio-rad.com [bio-rad.com]
- 26. RNA-Seq data processing and gene expression analysis | H3ABioNet Standard Operating Procedures [h3abionet.github.io]
- 27. Fibroblast activation protein-targeted radioligand therapy in various types of cancer: Background, clinical studies, and future development [accscience.com]
The Safety and Toxicological Profile of FAP-Targeting Peptides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP), a cell surface serine protease, has emerged as a compelling target in oncology. Its expression is highly restricted in healthy adult tissues but significantly upregulated on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers. This differential expression profile makes FAP an attractive candidate for targeted therapies, including peptide-based radiopharmaceuticals, immunotherapies, and prodrugs. As these novel therapeutics advance through preclinical and clinical development, a thorough understanding of their safety and toxicological profile is paramount. This technical guide provides a comprehensive overview of the current knowledge on the safety and toxicology of FAP-targeting peptides, with a focus on quantitative data, detailed experimental methodologies, and the underlying biological pathways.
Quantitative Toxicology and Safety Data
The safety of FAP-targeting peptides has been evaluated in numerous preclinical and clinical studies. The data, primarily from studies involving radiolabeled peptides, indicate a generally manageable safety profile. The following tables summarize the key quantitative findings.
Table 1: Clinical Safety and Dosimetry of Radiolabeled FAP-Targeting Peptides
| Peptide | Radionuclide | Clinical Trial Identifier | No. of Patients | Key Adverse Events (Grade ≥3) | Mean Absorbed Dose (Gy/GBq) in Critical Organs | Reference |
| FAP-2286 | ¹⁷⁷Lu | NCT04939610 (LuMIERE) | 11 | Pancytopenia (1), Leukocytopenia (1), Pain flare-up (1) | Kidneys: 1.0 ± 0.6Red Marrow: 0.05 ± 0.02 | [1][2][3] |
| FAP-2286 | ¹⁷⁷Lu | NCT04939610 (LuMIERE) | 9 | No Grade 3/4 AEs reported in the initial dose cohort | Kidneys: 0.18–0.50Red Marrow: 0.04–0.05 | |
| FAPI-46 | ⁹⁰Y | N/A | 21 | Thrombocytopenia (6), Anemia (6) | Kidney: 0.53Bone Marrow: 0.04 | [4][5][6] |
Table 2: Preclinical In Vitro Cytotoxicity and Binding Affinity of FAP-Targeting Peptides
| Peptide/Compound | Cell Line | Assay | IC50 Value | Off-Target (DPP4) IC50 | Reference |
| FAP-2286 | Human FAP | Inhibition Assay | 3.2 nM | >10 µM | [7] |
| FAP-2286 | Mouse FAP | Inhibition Assay | 22.1 nM | N/A | [7] |
| FGlc-FAPI | HT1080hFAP | Competitive Binding | 167 nM | Micromolar range | [8] |
| FAPI-04 | HT1080hFAP | Competitive Binding | 32 nM | N/A | [8] |
| FAP-HXN | Human FAP | Inhibition Assay | 0.71 nM | N/A | [9] |
| FAP-HXN | Mouse FAP | Inhibition Assay | 2.98 nM | N/A | [9] |
Key Experimental Protocols
A variety of experimental protocols are employed to assess the safety and toxicology of FAP-targeting peptides. Below are detailed methodologies for key assays.
In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Objective: To determine the concentration of a FAP-targeting peptide that inhibits cell viability by 50% (IC50).
Materials:
-
FAP-expressing cell line (e.g., HT1080-hFAP) and a control cell line (lacking FAP expression).
-
Complete cell culture medium.
-
FAP-targeting peptide stock solution.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well microtiter plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the FAP-expressing and control cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of the FAP-targeting peptide in culture medium. Remove the old medium from the wells and add 100 µL of the various peptide concentrations to the respective wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on a shaker for a few minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each peptide concentration relative to the untreated control cells. Plot the cell viability against the peptide concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Acute Toxicity Study in Rodents
This study is designed to assess the potential adverse effects of a single high dose of a FAP-targeting peptide.
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.
Materials:
-
Healthy, young adult rodents (e.g., mice or rats) of a single sex (typically females as they can be more sensitive).
-
FAP-targeting peptide.
-
Vehicle for peptide administration (e.g., sterile saline).
-
Standard laboratory animal housing and diet.
-
Equipment for clinical observations, body weight measurement, and blood collection.
Procedure:
-
Acclimatization: Acclimate the animals to the laboratory conditions for at least 5 days before the study begins.
-
Dose Administration: Administer a single dose of the FAP-targeting peptide to a group of animals (e.g., 3-5 animals per group) via the intended clinical route of administration (e.g., intravenous injection). A control group should receive the vehicle alone. The initial dose can be a limit dose of 2000 mg/kg, or a lower dose based on in vitro cytotoxicity data.
-
Clinical Observations: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, and autonomic and central nervous system activity), and changes in behavior at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours post-dose, and then daily for 14 days).
-
Body Weight: Record the body weight of each animal before dosing and at regular intervals (e.g., daily or weekly) throughout the 14-day observation period.
-
Necropsy: At the end of the observation period, euthanize all animals and perform a gross necropsy. Examine all organs for any abnormalities.
-
Histopathology (optional): If gross abnormalities are observed, or to further investigate potential target organs, collect tissues for histopathological examination.
-
Data Analysis: Analyze the data on mortality, clinical signs, body weight changes, and necropsy findings to determine the MTD and identify any target organs of toxicity.
Immunogenicity Assessment: Enzyme-Linked Immunosorbent Assay (ELISA)
This assay is used to detect the presence of anti-drug antibodies (ADAs) in serum samples from animals or humans treated with the FAP-targeting peptide.
Objective: To assess the potential immunogenicity of the FAP-targeting peptide by detecting the formation of specific antibodies against it.
Materials:
-
FAP-targeting peptide.
-
High-binding 96-well ELISA plates.
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Serum samples from treated and untreated (control) subjects.
-
Detection antibody: Horseradish peroxidase (HRP)-conjugated anti-species IgG (e.g., anti-mouse IgG-HRP).
-
Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine).
-
Stop solution (e.g., 2 M H₂SO₄).
-
Microplate reader.
Procedure:
-
Plate Coating: Coat the wells of a 96-well ELISA plate with the FAP-targeting peptide (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove any unbound peptide.
-
Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add diluted serum samples to the wells and incubate for 1-2 hours at room temperature. Include positive and negative control sera.
-
Washing: Wash the plate three to five times with wash buffer to remove unbound antibodies.
-
Detection Antibody Incubation: Add the HRP-conjugated secondary antibody, which will bind to the captured ADAs, and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes, or until a blue color develops.
-
Stopping the Reaction: Stop the reaction by adding the stop solution, which will turn the color to yellow.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Compare the absorbance values of the test samples to the negative controls. A sample is considered positive for ADAs if its absorbance is significantly higher than the cut-off point determined from the negative control population.
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways associated with FAP is crucial for predicting potential on-target and off-target effects of FAP-targeting peptides. Furthermore, visualizing the experimental workflows for toxicity assessment can aid in the design and interpretation of studies.
FAP-Associated Signaling Pathways
FAP expression and its downstream effects are regulated by a complex network of signaling pathways. The diagram below illustrates the key pathways involved in FAP-mediated effects in the tumor microenvironment.
Experimental Workflow for Preclinical Toxicology Assessment
The following diagram outlines a typical workflow for the preclinical safety and toxicology evaluation of a FAP-targeting peptide.
Logical Framework for Immunogenicity Risk Assessment
Assessing the immunogenic potential of therapeutic peptides is a critical component of the safety evaluation. The following diagram illustrates a risk-based approach.
Conclusion
The development of FAP-targeting peptides represents a promising advancement in precision oncology. The available safety and toxicology data, particularly for radiolabeled peptides, suggest a favorable therapeutic window with manageable side effects. However, a continued and thorough evaluation of the toxicological profile of new FAP-targeting constructs is essential. This includes rigorous in vitro and in vivo studies to characterize potential off-target effects, immunogenicity, and long-term toxicities. The experimental protocols and frameworks outlined in this guide provide a robust foundation for the systematic safety assessment of this exciting class of therapeutic agents, ultimately facilitating their safe and effective translation to the clinic.
References
- 1. TGF-β signaling orchestrates cancer-associated fibroblasts in the tumor microenvironment of human hepatocellular carcinoma: unveiling insights and clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transforming Growth Factor-β Signaling in Fibrotic Diseases and Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Targeting Fibroblast Activation Protein: Radiosynthesis and Preclinical Evaluation of an 18F-Labeled FAP Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical Evaluation of 68Ga/177Lu-Labeled FAP-Targeted Peptide for Tumor Radiopharmaceutical Imaging and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for FXX489 Peptide Conjugation in Imaging Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
FXX489 is a promising peptide-based targeting ligand directed against Fibroblast Activation Protein (FAP), a cell surface protease highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of numerous cancer types.[1][2][3][4] This selective expression makes FAP an attractive target for the delivery of imaging agents and radioligand therapies. The FXX489 peptide can be conjugated to various imaging agents, most notably radionuclides for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), as well as for therapeutic applications.[5][6] This document provides a detailed, representative protocol for the conjugation of a FAP-targeting peptide, exemplified by the principles applied to molecules like FXX489, to a chelating agent and subsequent radiolabeling for imaging purposes. Due to the proprietary nature of FXX489, this protocol is based on established methods for similar FAP-targeting peptides.
Principle of FAP-Targeted Imaging
The fundamental principle of FAP-targeted imaging involves the FXX489 peptide acting as a high-affinity ligand that specifically binds to FAP expressed on CAFs. This peptide is linked to an imaging moiety, typically a radionuclide held by a chelator. Once introduced into the body, the FXX489-imaging agent conjugate circulates and accumulates at the tumor site due to the specific peptide-FAP interaction. The emitted radiation from the radionuclide is then detected by an imaging scanner, providing a high-contrast image of the tumor.
FAP Targeting and Radionuclide Delivery Workflow
References
- 1. A heterodimeric radioligand labeled with gallium-68 targeting fibroblast activation protein | springermedizin.de [springermedizin.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. drughunter.com [drughunter.com]
- 4. Abstract ND07: FXX489, a FAP targeting ligand with best-in-class potential for radioligand therapy | Semantic Scholar [semanticscholar.org]
- 5. FAP targeting peptide for FXX489 | Cancer | RLT | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for FAP-Targeting Peptide FXX489
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of the Fibroblast Activation Protein (FAP)-targeting peptide FXX489 for research purposes.
Introduction to FXX489
FXX489 is a potent and selective peptide-based ligand targeting Fibroblast Activation Protein (FAP), a cell surface serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous solid tumors.[1][2] Developed by Novartis and PeptiDream, FXX489 is a key component in radioligand therapy (RLT), where it can be conjugated with therapeutic radionuclides to selectively deliver radiation to the tumor stroma.[1] The mechanism relies on the "crossfire effect," where radiation emitted from FAP-expressing CAFs also damages adjacent tumor cells.[2]
The unlabeled FXX489 peptide is a valuable tool for a range of preclinical research applications, including biochemical assays, competitive binding studies, and as a precursor for the synthesis of radiolabeled analogues for imaging and therapy studies.[3][4] Commercially available as "Unlabeled FXX489" or "FAP targeting peptide for FXX489", its molecular formula is C67H91N15O15 with a molecular weight of 1346.53 g/mol .[5]
Physicochemical and Biological Properties of FXX489
A summary of the key properties of the FXX489 peptide is presented in the table below. This data has been compiled from preclinical studies and provides a basis for experimental design.
| Property | Value | Source |
| Target | Fibroblast Activation Protein (FAP) | [2] |
| Binding Affinity (human and mouse FAP) | < 10 pM | [2][6] |
| Selectivity | High selectivity over other proteases (e.g., DPP4) | [2][6] |
| Stability | Stable in blood and plasma | [2][6] |
| Tumor Retention | Improved tumor retention compared to earlier FAP ligands | [2][6] |
| Applications | Radioligand therapy, in vivo imaging, biodistribution studies | [1][4][7] |
Synthesis and Purification of FXX489 Peptide
The following protocol outlines a general method for the synthesis of the FXX489 peptide using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry. The exact amino acid sequence of FXX489 is proprietary; however, this protocol provides a representative workflow applicable to the synthesis of similar peptides.
Materials and Reagents
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
ddH2O
-
Acetonitrile (ACN)
-
Diethyl ether
Peptide Synthesis Workflow
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for FXX489.
Detailed Protocol
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid, DIC, and Oxyma in DMF. Add the mixture to the resin and agitate for 2 hours.
-
Washing: Wash the resin with DMF (3 times).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the FXX489 sequence.
-
Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilization: Lyophilize the pure fractions to obtain the final FXX489 peptide as a white powder.
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.
Radiolabeling of FXX489 for Imaging and Therapy
FXX489 can be conjugated to a chelator, such as DOTA, to enable radiolabeling with medically relevant radionuclides like Gallium-68 (for PET imaging) and Lutetium-177 (for therapy). The following is a general protocol for the radiolabeling of a DOTA-conjugated FXX489 peptide.
Radiolabeling Workflow
Caption: General workflow for radiolabeling of DOTA-FXX489.
Detailed Protocol for [177Lu]Lu-FXX489
-
Preparation: In a sterile vial, add 10-20 µg of DOTA-FXX489 dissolved in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.0).
-
Radiolabeling: Add 370-740 MBq of [177Lu]LuCl3 to the vial.
-
Incubation: Gently mix and incubate the reaction mixture at 95°C for 15-30 minutes.
-
Quality Control: Determine the radiochemical purity (RCP) of the product using instant thin-layer chromatography (ITLC) or radio-RP-HPLC. A successful labeling should yield an RCP of >95%.
-
Purification (if needed): If the RCP is below 95%, purify the product using a C18 Sep-Pak cartridge.
-
Formulation: Formulate the final product in sterile saline for in vivo use.
In Vitro and In Vivo Experimental Protocols
In Vitro Cell Binding Assay
This protocol is designed to determine the binding affinity of FXX489 to FAP-expressing cells.
-
Cell Culture: Culture FAP-positive cells (e.g., HEK293-FAP) and FAP-negative control cells (e.g., wild-type HEK293) in appropriate media.
-
Assay Preparation: Seed cells in 24-well plates and allow them to adhere overnight.
-
Competition Assay: Incubate the cells with a constant concentration of radiolabeled FXX489 (e.g., [177Lu]Lu-FXX489) and increasing concentrations of unlabeled FXX489 for 1-2 hours at 37°C.
-
Washing: Wash the cells three times with ice-cold PBS to remove unbound peptide.
-
Lysis and Measurement: Lyse the cells with NaOH and measure the radioactivity in a gamma counter.
-
Data Analysis: Plot the percentage of bound radioactivity against the concentration of unlabeled FXX489 and calculate the IC50 value.
In Vivo Biodistribution Studies
This protocol outlines the procedure for assessing the biodistribution of radiolabeled FXX489 in a tumor-bearing mouse model.
-
Animal Model: Use immunodeficient mice bearing FAP-positive tumor xenografts.
-
Injection: Intravenously inject a known amount of radiolabeled FXX489 (e.g., 1-2 MBq of [177Lu]Lu-FXX489) into the tail vein of the mice.
-
Time Points: Euthanize groups of mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours).
-
Organ Harvesting: Collect and weigh major organs and tissues (blood, tumor, muscle, heart, lung, liver, spleen, kidneys, etc.).
-
Radioactivity Measurement: Measure the radioactivity in each organ using a gamma counter.
-
Data Calculation: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
Preclinical PET Imaging
This protocol describes the use of [68Ga]Ga-FXX489 for PET imaging in tumor-bearing mice.
-
Animal Preparation: Anesthetize a tumor-bearing mouse and maintain its body temperature.
-
Radiotracer Injection: Inject approximately 5-10 MBq of [68Ga]Ga-FXX489 intravenously.
-
Imaging: Acquire dynamic or static PET scans at desired time points (e.g., 30-60 minutes post-injection).
-
Image Analysis: Reconstruct the PET images and perform region-of-interest (ROI) analysis to quantify radiotracer uptake in the tumor and other organs.
FAP Signaling and Therapeutic Rationale
FAP is a serine protease that plays a crucial role in remodeling the extracellular matrix (ECM) within the tumor microenvironment. Its enzymatic activity contributes to tumor growth, invasion, and immunosuppression. Targeting FAP with radiolabeled peptides like FXX489 offers a dual mechanism of action: direct cytotoxic effects from radiation and potential modulation of the tumor microenvironment.
Caption: Mechanism of action of [177Lu]Lu-FXX489 in the tumor microenvironment.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low peptide synthesis yield | Incomplete coupling or deprotection | Double couple amino acids; increase reaction times; use fresh reagents. |
| Poor peptide purity | Side reactions during synthesis or cleavage | Optimize cleavage cocktail; ensure proper protection of amino acid side chains. |
| Low radiolabeling efficiency | Incorrect pH; metal contamination; inactive radionuclide | Adjust pH of labeling buffer; use metal-free buffers and vials; check radionuclide activity. |
| High non-specific binding in vivo | Poor in vivo stability; suboptimal peptide design | Evaluate peptide stability in serum; consider modifications to improve pharmacokinetics. |
For research use only. Not for use in diagnostic or therapeutic procedures.
References
- 1. drughunter.com [drughunter.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Cancer | RLT | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Abstract ND07: FXX489, a FAP targeting ligand with best-in-class potential for radioligand therapy | Semantic Scholar [semanticscholar.org]
- 7. Preclinical Evaluation of 68Ga/177Lu-Labeled FAP-Targeted Peptide for Tumor Radiopharmaceutical Imaging and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FAP-Targeting Peptide FXX489 in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a promising target for cancer therapy due to its high expression on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide range of solid tumors. FXX489 is a novel FAP-targeting peptide developed for radioligand therapy (RLT). It exhibits high affinity for both human and mouse FAP (<10 pM) and has demonstrated improved tumor retention in preclinical studies, making it a promising candidate for delivering cytotoxic radiation to the tumor stroma.[1][2][3][4] The therapeutic strategy with FXX489, often labeled with Lutetium-177 ([¹⁷⁷Lu]Lu-NNS309), relies on the "cross-fire effect," where radiation emitted from FAP-expressing CAFs induces DNA damage and cell death in adjacent tumor cells.[1][2]
These application notes provide an overview of the recommended animal models and detailed protocols for the preclinical evaluation of FXX489, based on available information and established methodologies for FAP-targeted radiopharmaceuticals.
Recommended Animal Models
Preclinical evaluation of FXX489 requires animal models that accurately recapitulate the tumor microenvironment where FAP is expressed on CAFs. "Translationally relevant models" for pancreatic ductal adenocarcinoma (PDAC), non-small cell lung cancer (NSCLC), breast cancer, and colorectal cancer (CRC) are recommended.[1][2][3]
1. Syngeneic Tumor Models: These models utilize immunocompetent mice and murine cancer cell lines that induce a stromal response with FAP-expressing CAFs upon implantation. This allows for the study of the interaction between the FAP-targeted therapy and the host immune system.
2. Patient-Derived Xenograft (PDX) Models: PDX models involve the implantation of human tumor fragments into immunodeficient mice. These models are known to better preserve the original tumor architecture and stromal components, including human CAFs, providing a more clinically relevant setting.
3. Cell Line-Derived Xenograft (CDX) Models with Co-implantation: In this approach, human cancer cell lines are co-injected with human fibroblasts (e.g., primary CAFs or immortalized fibroblast cell lines) into immunodeficient mice to ensure the presence of FAP-expressing stromal cells.
Note: As FXX489 binds to both human and mouse FAP, models with either human or murine FAP-expressing stroma can be utilized.[1][2]
Quantitative Data Summary
Due to the early stage of FXX489 development, specific quantitative preclinical data is not yet publicly available in detail. The following tables are provided as templates for researchers to structure their experimental data when evaluating FXX489 or similar FAP-targeting peptides.
Table 1: In Vitro Binding Affinity of FXX489
| Target Species | IC₅₀ (nM) | Kᵢ (pM) | Cell Line/Source |
| Human FAP | Data not available | < 10 | Specify |
| Mouse FAP | Data not available | < 10 | Specify |
Table 2: Biodistribution of [¹⁷⁷Lu]Lu-FXX489 in Tumor-Bearing Mice (% Injected Dose per Gram ± SD)
| Organ | 2 h p.i. | 24 h p.i. | 48 h p.i. | 72 h p.i. |
| Blood | Fill in data | Fill in data | Fill in data | Fill in data |
| Tumor | Fill in data | Fill in data | Fill in data | Fill in data |
| Muscle | Fill in data | Fill in data | Fill in data | Fill in data |
| Bone | Fill in data | Fill in data | Fill in data | Fill in data |
| Kidney | Fill in data | Fill in data | Fill in data | Fill in data |
| Liver | Fill in data | Fill in data | Fill in data | Fill in data |
| Spleen | Fill in data | Fill in data | Fill in data | Fill in data |
| Lungs | Fill in data | Fill in data | Fill in data | Fill in data |
Table 3: Therapeutic Efficacy of [¹⁷⁷Lu]Lu-FXX489 in Tumor-Bearing Mice
| Treatment Group | Dose (MBq) | Tumor Growth Inhibition (%) | Median Survival (days) | Body Weight Change (%) |
| Vehicle Control | - | 0 | Fill in data | Fill in data |
| [¹⁷⁷Lu]Lu-FXX489 | Specify | Fill in data | Fill in data | Fill in data |
| [¹⁷⁷Lu]Lu-FXX489 + Chemo | Specify | Fill in data | Fill in data | Fill in data |
Experimental Protocols
The following are detailed protocols for key experiments in the preclinical evaluation of FXX489.
Protocol 1: Establishment of a CAF-Rich Syngeneic Tumor Model
Objective: To establish a tumor model with a significant FAP-positive stromal component for in vivo studies.
Materials:
-
Murine cancer cell line (e.g., Pan02 for pancreatic cancer, LL/2 for lung cancer)
-
Immunocompetent mice (e.g., C57BL/6)
-
Matrigel
-
Cell culture medium (e.g., DMEM)
-
Sterile PBS, syringes, and needles
Procedure:
-
Culture the selected murine cancer cell line to 80-90% confluency.
-
Harvest the cells using trypsin and wash with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.
-
Monitor tumor growth every 2-3 days using calipers.
-
Once tumors reach a volume of 100-150 mm³, the animals are ready for experimental procedures.
-
(Optional) Confirm FAP expression in the tumor stroma of a subset of animals via immunohistochemistry (IHC) or quantitative PCR.
Protocol 2: In Vivo Biodistribution Study of [¹⁷⁷Lu]Lu-FXX489
Objective: To determine the uptake and clearance of [¹⁷⁷Lu]Lu-FXX489 in tumor and major organs.
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
[¹⁷⁷Lu]Lu-FXX489 (radiochemical purity >95%)
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
-
Precision balance
Procedure:
-
Administer a known amount of [¹⁷⁷Lu]Lu-FXX489 (e.g., 1-2 MBq) to each mouse via tail vein injection.
-
At designated time points (e.g., 2, 24, 48, and 72 hours post-injection), euthanize a cohort of mice (n=4-5 per time point) by an approved method.
-
Collect blood via cardiac puncture.
-
Dissect major organs (tumor, muscle, bone, kidney, liver, spleen, lungs, etc.).
-
Weigh each organ and the blood sample.
-
Measure the radioactivity in each sample and in a standard of the injected dose using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
Protocol 3: SPECT/CT Imaging of [¹⁷⁷Lu]Lu-FXX489
Objective: To visualize the tumor-targeting and whole-body distribution of [¹⁷⁷Lu]Lu-FXX489.
Materials:
-
Tumor-bearing mice
-
[¹⁷⁷Lu]Lu-FXX489
-
SPECT/CT scanner
-
Anesthesia
Procedure:
-
Administer [¹⁷⁷Lu]Lu-FXX489 (e.g., 10-20 MBq) to tumor-bearing mice via tail vein injection.
-
At desired time points (e.g., 24, 48, 72 hours post-injection), anesthetize the mice.
-
Position the mouse in the SPECT/CT scanner.
-
Acquire SPECT images followed by CT images.
-
Reconstruct and co-register the images to visualize the localization of the radiotracer.
Protocol 4: Therapeutic Efficacy Study of [¹⁷⁷Lu]Lu-FXX489
Objective: To evaluate the anti-tumor efficacy of [¹⁷⁷Lu]Lu-FXX489.
Materials:
-
Tumor-bearing mice with established tumors (100-150 mm³)
-
[¹⁷⁷Lu]Lu-FXX489
-
Vehicle control (e.g., saline)
-
Calipers
-
Precision balance
Procedure:
-
Randomize mice into treatment and control groups (n=8-10 per group).
-
Administer a therapeutic dose of [¹⁷⁷Lu]Lu-FXX489 (dose to be determined by dosimetry studies) or vehicle control via tail vein injection.
-
Monitor tumor volume and body weight every 2-3 days.
-
Continue monitoring until tumors in the control group reach a predetermined endpoint or for a specified duration.
-
At the end of the study, euthanize all animals and collect tumors for further analysis (e.g., IHC for proliferation and apoptosis markers).
-
Analyze data for tumor growth inhibition and survival.
Visualizations
FAP-Targeted Radioligand Therapy Workflow
Caption: Preclinical workflow and mechanism of action for FAP-targeting radioligand therapy with FXX489.
"Cross-Fire" Effect Signaling Pathway
Caption: Signaling cascade of the "cross-fire" effect initiated by [¹⁷⁷Lu]Lu-FXX489 targeting FAP on CAFs.
References
Application Notes and Protocol for Radiolabeling FXX489 with Lutetium-177
For Research Use Only. Not for use in diagnostic procedures.
Introduction
FXX489 is a promising fibroblast activation protein (FAP)-targeting radioligand therapy currently under clinical evaluation for a variety of solid tumors, including pancreatic, lung, breast, and colorectal cancers.[1][2][3] Developed collaboratively by Novartis and PeptiDream, FXX489 exhibits high affinity for both human and mouse FAP, with a binding affinity of less than 10 pM.[2][4] The therapeutic strategy leverages the "crossfire effect," where the β-emitting radionuclide Lutetium-177, attached to FXX489, delivers cytotoxic radiation to FAP-expressing cancer-associated fibroblasts (CAFs) and adjacent tumor cells within the tumor microenvironment.[1][2][3]
Lutetium-177 (¹⁷⁷Lu) is an ideal radionuclide for targeted therapy due to its favorable decay characteristics. It emits medium-energy beta particles suitable for treating small tumors and micrometastases, and its gamma emissions allow for imaging and dosimetry.[5][6][7][8][9] The stable chelation of ¹⁷⁷Lu to peptides is crucial for the in vivo stability and efficacy of the radiopharmaceutical.[10][11][12] This is typically achieved through a bifunctional chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), conjugated to the targeting peptide.[10][13]
These application notes provide a representative, detailed protocol for the radiolabeling of FXX489 with Lutetium-177. The described methodology is based on established principles for the preparation of ¹⁷⁷Lu-labeled peptides and is intended to guide researchers in the consistent and high-quality preparation of ¹⁷⁷Lu-FXX489 for preclinical research.
Data Presentation
Table 1: Reagents and Reaction Conditions for ¹⁷⁷Lu-FXX489 Labeling
| Parameter | Value | Notes |
| Precursor | ||
| FXX489 Amount | 50 - 200 µg | Optimal amount may vary based on specific activity of ¹⁷⁷Lu and desired molar activity. |
| FXX489 Stock Solution | 1 mg/mL in ultrapure water | Store at ≤ -20°C. |
| Radionuclide | ||
| ¹⁷⁷LuCl₃ Activity | 1 - 10 GBq | Adjust activity based on experimental needs. |
| ¹⁷⁷LuCl₃ Specific Activity | >500 GBq/mg (no-carrier-added) | High specific activity is crucial for achieving high molar activity of the final product. |
| Reaction Buffer | ||
| Buffer Type | Sodium Acetate (B1210297) or Sodium Ascorbate (B8700270) | Both are commonly used and effective.[14] |
| Buffer Concentration | 0.1 - 0.5 M | |
| pH | 4.5 - 5.5 | Optimal pH for ¹⁷⁷Lu chelation with DOTA-like chelators.[14] |
| Reaction Conditions | ||
| Temperature | 90 - 95°C | Heat facilitates the chelation reaction. |
| Incubation Time | 15 - 30 minutes | |
| Stabilizer | ||
| Ascorbic Acid / Gentisic Acid | 5 - 10 mg/mL | Added post-labeling to prevent radiolysis.[13] |
Table 2: Quality Control Parameters for ¹⁷⁷Lu-FXX489
| Parameter | Specification | Method |
| Radiochemical Purity (RCP) | ≥ 95% | Radio-HPLC, Radio-TLC |
| Molar Activity | Variable (e.g., 50-200 MBq/nmol) | Calculated based on RCP, activity, and precursor amount. |
| pH of final product | 5.0 - 7.0 | pH meter or pH strips |
| Sterility | Sterile | Sterility testing (e.g., membrane filtration) |
| Endotoxin Level | < 17.5 EU/V (or as per regulations) | Limulus Amebocyte Lysate (LAL) test |
Experimental Protocols
Protocol 1: Radiolabeling of FXX489 with ¹⁷⁷Lu
Materials:
-
FXX489 peptide conjugated with a suitable chelator (e.g., DOTA)
-
No-carrier-added ¹⁷⁷LuCl₃ in 0.04 M HCl
-
Sodium acetate buffer (0.5 M, pH 5.0) or Sodium ascorbate buffer (0.5 M, pH 5.0)
-
Ascorbic acid solution (50 mg/mL in ultrapure water)
-
Sterile, pyrogen-free reaction vial (e.g., 1.5 mL microcentrifuge tube)
-
Heating block or water bath set to 95°C
-
Lead shielding for handling radioactivity
-
Calibrated dose calibrator
-
Sterile 0.22 µm filter
Procedure:
-
Preparation:
-
Place the reaction vial in a lead pot.
-
In a sterile, pyrogen-free reaction vial, add the required volume of sodium acetate or ascorbate buffer. For example, add 100 µL of 0.5 M sodium acetate buffer.
-
Add the desired amount of FXX489 precursor (e.g., 100 µg from a 1 mg/mL stock solution). Gently mix.
-
-
Radiolabeling Reaction:
-
Carefully add the no-carrier-added ¹⁷⁷LuCl₃ solution to the reaction vial containing the FXX489 and buffer.
-
Ensure the final reaction volume is kept low (e.g., 200-500 µL) to maintain high reactant concentrations.
-
Gently vortex the vial to ensure thorough mixing.
-
Place the vial in the heating block or water bath pre-heated to 95°C.
-
Incubate for 15-30 minutes.
-
-
Quenching and Stabilization:
-
After incubation, carefully remove the vial from the heat source and allow it to cool to room temperature behind appropriate shielding.
-
Add a stabilizing solution, such as ascorbic acid, to quench radiolysis.[13] For example, add 50 µL of a 50 mg/mL ascorbic acid solution.
-
-
Final Formulation:
-
The labeled product can be further diluted with sterile saline for injection if required for in vivo studies.
-
Perform quality control checks as described in Protocol 2.
-
If the radiochemical purity is acceptable (>95%), the final product can be drawn up for use after sterile filtration using a 0.22 µm filter.
-
Protocol 2: Quality Control of ¹⁷⁷Lu-FXX489
1. Determination of Radiochemical Purity (RCP) by Radio-HPLC:
-
System: High-Performance Liquid Chromatography (HPLC) system equipped with a radioactivity detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical gradient would be from 95% A / 5% B to 20% A / 80% B over 20-30 minutes.
-
Flow Rate: 1 mL/min.
-
Procedure:
-
Inject a small aliquot (5-10 µL) of the final product onto the HPLC column.
-
Run the gradient and record the chromatogram from the radioactivity detector.
-
Identify the peaks corresponding to ¹⁷⁷Lu-FXX489, free ¹⁷⁷Lu, and any other radiochemical impurities.
-
Calculation: Radiochemical Purity (%) = (Area of ¹⁷⁷Lu-FXX489 peak / Total area of all radioactive peaks) x 100.
-
2. Determination of Radiochemical Purity (RCP) by Radio-TLC:
-
Stationary Phase: Silica gel-coated TLC plates (e.g., TLC-SG).
-
Mobile Phase: A common mobile phase for separating chelated ¹⁷⁷Lu from free ¹⁷⁷Lu is a mixture of 10% ammonium (B1175870) acetate and methanol (B129727) (1:1 v/v).
-
Procedure:
-
Spot a small drop (1-2 µL) of the final product onto the TLC strip.
-
Develop the chromatogram by placing the strip in a chamber containing the mobile phase.
-
Allow the solvent front to migrate near the top of the strip.
-
Remove the strip and let it dry.
-
Analyze the distribution of radioactivity using a TLC scanner or by cutting the strip into sections and counting in a gamma counter.
-
In this system, ¹⁷⁷Lu-FXX489 will migrate with the solvent front, while free ¹⁷⁷Lu will remain at the origin.
-
Calculation: Radiochemical Purity (%) = (Counts in the product peak / Total counts on the strip) x 100.
-
Mandatory Visualizations
References
- 1. drughunter.com [drughunter.com]
- 2. researchgate.net [researchgate.net]
- 3. Abstract ND07: FXX489, a FAP targeting ligand with best-in-class potential for radioligand therapy | Semantic Scholar [semanticscholar.org]
- 4. FXX489 / Novartis [delta.larvol.com]
- 5. researchgate.net [researchgate.net]
- 6. Lutetium-177 Labeled Peptides: The European Institute of Oncology Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lutetium-177 Labeled Bombesin Peptides for Radionuclide Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Production of 177Lu for Targeted Radionuclide Therapy: Available Options - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Developments in 177Lu-based radiopharmaceutical therapy and dosimetry [frontiersin.org]
- 10. iris.unife.it [iris.unife.it]
- 11. Development of 177Lu-nanobodies for radioimmunotherapy of HER2-positive breast cancer: evaluation of different bifunctional chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation of 177 Lu-labeled Nimotuzumab for radioimmunotherapy of EGFR-positive cancers: Comparison of DOTA and CHX-A″-DTPA as bifunctional chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Imaging of FAP-Positive Tumors using FXX489-Fluorophore Conjugate
For Research Use Only.
Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide variety of solid tumors.[1][2] Its limited expression in healthy tissues makes it an attractive target for diagnostic imaging and therapy.[1][2] FXX489 is a potent FAP-targeting ligand with high affinity and prolonged tumor retention, currently under investigation in radioligand therapy. This document provides detailed application notes and protocols for the use of a hypothetical fluorescently-labeled FXX489 conjugate (e.g., FXX489-NIR) for in vivo imaging of FAP-positive tumors in preclinical research. These protocols are based on established methodologies for similar FAP-targeted fluorescent probes.
Principle of Action
The FXX489-NIR probe consists of the FAP-targeting ligand FXX489 conjugated to a near-infrared (NIR) fluorophore. Upon systemic administration, the FXX489 moiety selectively binds to FAP expressed on the surface of CAFs within the tumor stroma. The accumulation of the NIR fluorophore at the tumor site allows for non-invasive visualization and quantification of FAP expression using in vivo fluorescence imaging systems. The use of NIR fluorophores is advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration of light.[3]
Data Presentation
Table 1: In Vitro Binding Affinity of FAP-Targeted Fluorescent Probes
| Probe | IC50 (nM) | Cell Line | Reference |
| FTF-TAMRA | 15.3 | Recombinant FAP | [2] |
| FTF-BODIPY-FL | 24.7 | Recombinant FAP | [2] |
| FTF-6-ROX | 11.2 | Recombinant FAP | [2] |
| eFAP-7 (sulfo-Cyanine5) | 1.0 ± 0.36 | HT1080-huFAP | [4][5] |
| FAPI-46 | 1.43 ± 0.29 | HT1080-huFAP | [4] |
Table 2: In Vivo Tumor Uptake of FAP-Targeted Probes in Xenograft Models
| Probe | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
| [¹⁷⁷Lu]Lu-eFAP-6 | HT1080-huFAP | 1 h | 6.4 ± 1.1 | [4] |
| [¹⁷⁷Lu]Lu-FAPI-46 | HT1080-huFAP | 1 h | 5.0 ± 1.7 | [4] |
| ANPFAP (activatable) | U87MG (FAP+) | 4 h | High (qualitative) | [6] |
| FAPI-FNIRTag | TUBO Breast Cancer | 24 h | Strong (qualitative) | [7] |
Signaling Pathway and Experimental Workflow
FAP Signaling Pathway in the Tumor Microenvironment
Fibroblast Activation Protein (FAP) on cancer-associated fibroblasts (CAFs) plays a crucial role in tumor progression through various signaling pathways. One key pathway involves the activation of STAT3, leading to the production of CCL2, which in turn recruits myeloid-derived suppressor cells (MDSCs) and promotes an immunosuppressive tumor microenvironment.[8][9]
References
- 1. FAP-Targeted Fluorescent Imaging Agents to Study Cancer-Associated Fibroblasts In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Promising Approach for Optimizing In Vivo Fluorescence Imaging in a Tumor Mouse Model: Precision in Cancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo analyses of eFAP: a novel FAP-targeting small molecule for radionuclide theranostics and other oncological interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.eur.nl [pure.eur.nl]
- 6. An Activatable Near Infrared Fluorescent Probe for In Vivo Imaging of Fibroblast Activation Protein-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel FAP-Targeted Heptamethine Cyanines for NIRF Imaging Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
Application Notes and Protocols for the Synthesis of Peptide-Drug Conjugates Using a FAP-Targeting Peptide Derived from FXX489
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide-drug conjugates (PDCs) represent a promising therapeutic modality designed to deliver cytotoxic agents specifically to cancer cells, thereby minimizing off-target toxicity. This is achieved by linking a potent drug to a peptide that targets a tumor-specific receptor. Fibroblast Activation Protein (FAP) is an attractive target for cancer therapy as it is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide range of solid tumors.[1][2][3][4][5]
FXX489 is a FAP-targeting ligand developed for radioligand therapy, which has demonstrated high binding affinity and selectivity for FAP.[3][6] The peptide component of FXX489 can be repurposed for the development of PDCs by conjugating it to a cytotoxic payload. These application notes provide detailed protocols for the synthesis of such PDCs using three common and effective conjugation strategies: NHS ester chemistry, maleimide (B117702) chemistry, and click chemistry.
FAP-Targeting Peptide Specifications
The FAP-targeting peptide derived from FXX489 is the key component for this synthesis. Its properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C67H91N15O15 | [7] |
| Molecular Weight | 1346.53 g/mol | [6][7] |
| Solubility | Soluble in DMSO (100 mg/mL with sonication) | [7] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [6] |
Experimental Protocols
Protocol 1: Amine-Reactive Conjugation via NHS Ester Chemistry
This protocol describes the conjugation of the FAP-targeting peptide to a drug containing an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines on the peptide (N-terminus or lysine (B10760008) side chains) to form a stable amide bond.[][9][10]
Materials:
-
FAP-targeting peptide (from FXX489)
-
NHS ester-functionalized cytotoxic drug
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel (e.g., microcentrifuge tube)
-
Stirring/shaking equipment
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
-
Mass spectrometer for characterization
Procedure:
-
Peptide Dissolution: Dissolve the FAP-targeting peptide in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
Reaction Setup: In a reaction vessel, add the dissolved peptide.
-
pH Adjustment: Add 2-3 equivalents of DIPEA to the peptide solution to raise the pH to ~8.0-8.5. This deprotonates the primary amines, increasing their nucleophilicity.
-
Drug Addition: Dissolve the NHS ester-functionalized drug in anhydrous DMF or DMSO and add it to the peptide solution. A 1.5 to 3-fold molar excess of the drug over the peptide is recommended.
-
Reaction Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring or shaking.
-
Quenching: Quench the reaction by adding an excess of an amine-containing buffer, such as Tris or glycine, to consume any unreacted NHS ester.
-
Purification: Purify the resulting peptide-drug conjugate using preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the PDC by analytical HPLC and mass spectrometry.
Protocol 2: Thiol-Reactive Conjugation via Maleimide Chemistry
This protocol is suitable if the FAP-targeting peptide contains a cysteine residue or has been modified to include one. The maleimide group on the drug reacts specifically with the thiol group of the cysteine to form a stable thioether bond.[11][12][]
Materials:
-
Cysteine-containing FAP-targeting peptide
-
Maleimide-functionalized cytotoxic drug
-
Phosphate-buffered saline (PBS), pH 6.5-7.5
-
Tris(2-carboxyethyl)phosphine (TCEP) for reducing any disulfide bonds
-
Reaction vessel
-
Stirring/shaking equipment
-
HPLC system
-
Mass spectrometer
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in PBS. If the peptide may have formed disulfide bonds, pre-treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Drug Dissolution: Dissolve the maleimide-functionalized drug in a minimal amount of a water-miscible organic solvent (e.g., DMSO) before adding it to the reaction buffer.
-
Conjugation Reaction: Add a 1.5 to 5-fold molar excess of the dissolved maleimide-drug to the peptide solution.
-
Reaction Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
Quenching: Quench the reaction by adding a thiol-containing reagent, such as β-mercaptoethanol or N-acetylcysteine, to react with any excess maleimide.
-
Purification: Purify the PDC by preparative reverse-phase HPLC.
-
Characterization: Analyze the purified PDC by analytical HPLC and mass spectrometry to confirm its identity and purity.
Protocol 3: Bioorthogonal Conjugation via Click Chemistry
This protocol utilizes the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[14][15][16] The peptide and drug must be pre-functionalized with either an azide (B81097) or an alkyne group.
Materials:
-
Azide- or alkyne-functionalized FAP-targeting peptide
-
Complementary alkyne- or azide-functionalized cytotoxic drug
-
Aqueous buffer (e.g., PBS or Tris buffer)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Reaction vessel
-
Stirring/shaking equipment
-
HPLC system
-
Mass spectrometer
Procedure:
-
Reactant Dissolution: Dissolve the functionalized peptide and the functionalized drug in the aqueous buffer.
-
Catalyst Preparation: Prepare a fresh stock solution of the copper catalyst by mixing CuSO4 and THPTA in a 1:5 molar ratio.
-
Reaction Initiation: Add the peptide and drug to the reaction vessel. Initiate the reaction by adding the copper catalyst solution followed by a freshly prepared solution of sodium ascorbate. A typical molar ratio is 1:1.2 (peptide:drug) with 0.1 equivalents of CuSO4 and 0.5 equivalents of sodium ascorbate.
-
Reaction Incubation: Allow the reaction to proceed for 1-4 hours at room temperature with stirring.
-
Purification: Purify the PDC using preparative reverse-phase HPLC.
-
Characterization: Verify the final product by analytical HPLC and mass spectrometry.
Comparison of Conjugation Methods
| Feature | NHS Ester Chemistry | Maleimide Chemistry | Click Chemistry (CuAAC) |
| Target Residue | Primary amines (N-terminus, Lysine) | Thiols (Cysteine) | Azide/Alkyne |
| Specificity | Moderate (multiple lysines can react) | High (cysteines are less abundant) | Very High (bioorthogonal) |
| Reaction pH | 7.5 - 8.5 | 6.5 - 7.5 | 4 - 8 |
| Bond Stability | Stable amide bond | Stable thioether bond | Stable triazole ring |
| Key Advantage | No peptide modification needed if lysines are present | Site-specific conjugation | High efficiency and specificity |
| Consideration | Potential for heterogeneous products | Requires a cysteine residue | Requires pre-functionalization of both molecules |
Data Presentation: Hypothetical PDC Characterization
| Parameter | Result | Method |
| Purity | >95% | Analytical RP-HPLC |
| Identity Confirmation | Expected mass observed | Mass Spectrometry (ESI-MS) |
| Drug-to-Peptide Ratio (DPR) | 1.8 - 2.2 | UV-Vis Spectroscopy / Mass Spectrometry |
| In Vitro FAP Binding Affinity (Kd) | < 10 nM | Surface Plasmon Resonance (SPR) |
Visualizations
Caption: General workflow for peptide-drug conjugate synthesis.
Caption: Mechanism of action for a FAP-targeting PDC.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pro-tumorigenic roles of fibroblast activation protein in cancer: back to the basics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Functional roles of FAP-α in metabolism, migration and invasion of human cancer cells [frontiersin.org]
- 5. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 6. FAP targeting peptide for FXX489 | Cancer | RLT | TargetMol [targetmol.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 9. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. creativepegworks.com [creativepegworks.com]
- 12. Facile Preparation of PNA-Peptide Conjugates with a Polar Maleimide-Thioether Linkage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lifetein.com [lifetein.com]
- 15. mdpi.com [mdpi.com]
- 16. bachem.com [bachem.com]
Application Notes & Protocols: Quality Control Methods for FXX489 Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
FXX489 is a synthetic peptide that functions as a fibroblast activation protein (FAP)-targeting ligand, which is utilized in radioligand therapy for various cancers.[1][2][3][4][5] The therapeutic efficacy and safety of FXX489 are intrinsically linked to its purity, structural integrity, and batch-to-batch consistency. Therefore, stringent quality control (QC) throughout the synthesis and purification process is paramount. These application notes provide a comprehensive overview and detailed protocols for the essential analytical methods required to ensure the high quality of synthesized FXX489 peptide.
The manufacturing of synthetic peptides, typically achieved through Solid Phase Peptide Synthesis (SPPS), is a stepwise process that can introduce various impurities.[6][7][8][9][10] These impurities may include deletion sequences, truncated peptides, byproducts from protecting groups, and diastereomers.[11][12] A robust QC strategy is essential to identify and quantify these impurities, ensuring the final product meets the required specifications for research and clinical applications.
Key Quality Control Attributes for FXX489
A comprehensive quality control workflow for a synthetic peptide like FXX489 should assess the following critical attributes:
-
Identity: Confirmation that the correct peptide sequence has been synthesized.
-
Purity: Quantification of the target peptide relative to any impurities.
-
Quantity: Accurate determination of the net peptide content.
-
Sequence Verification: Confirmation of the correct amino acid sequence.
-
Residual Impurities: Quantification of process-related impurities such as residual solvents and counterions.
-
Bioburden and Endotoxins: Assessment of microbial and endotoxin (B1171834) levels, particularly for peptides intended for in vivo use.[12][13]
Analytical Methods for Peptide Quality Control
A multi-faceted analytical approach is necessary for the comprehensive characterization of synthetic peptides.[14][15] The following table summarizes the primary analytical techniques and their applications in the quality control of FXX489.
| Analytical Technique | Parameter Measured | Typical Acceptance Criteria |
| High-Performance Liquid Chromatography (HPLC) | Purity, Identity (retention time) | >95% (Research Grade), >98% (Pharmaceutical Grade) |
| Mass Spectrometry (MS) | Molecular Weight, Identity, Sequence | Observed mass matches theoretical mass ± 0.1% |
| Amino Acid Analysis (AAA) | Amino Acid Composition, Quantity | Observed composition matches theoretical composition ±10% |
| Tandem Mass Spectrometry (MS/MS) | Sequence Verification | Correct fragmentation pattern observed |
| Gas Chromatography (GC) | Residual Solvents | Within ICH Q3C limits |
| Karl Fischer Titration | Water Content | <10% |
| Limulus Amebocyte Lysate (LAL) Test | Bacterial Endotoxins | <0.25 EU/mL (for parenteral use) |
Experimental Protocols
Purity and Identity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most common and powerful technique for assessing the purity of synthetic peptides.[6][11][15][16][17][18] It separates the target peptide from impurities based on hydrophobicity.
Protocol:
-
Sample Preparation: Dissolve the lyophilized FXX489 peptide in Mobile Phase A to a final concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
HPLC System: An HPLC system equipped with a UV detector is required.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm and 280 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of FXX489.
-
-
Data Analysis: The purity of the peptide is calculated by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram. The identity can be preliminarily confirmed by comparing the retention time with a known standard.
// Node and Edge Styling node [fontcolor="#202124"]; edge [color="#5F6368"]; } caption: "Workflow for RP-HPLC analysis of FXX489 peptide."
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized peptide, providing strong evidence of its identity.[19][20][21][22]
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the FXX489 peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Mass Spectrometer: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer can be used.[22][23][24]
-
Analysis:
-
ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode over a mass range appropriate for the expected molecular weight of FXX489.
-
MALDI-TOF-MS: Mix the sample solution with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate and allow it to dry. Acquire the mass spectrum.
-
-
Data Analysis: Deconvolute the raw data to obtain the monoisotopic or average mass of the peptide. Compare the experimentally determined mass with the theoretical mass calculated from the amino acid sequence of FXX489.
// Node and Edge Styling node [fontcolor="#202124"]; edge [color="#5F6368"]; } caption: "General workflow for Mass Spectrometry analysis of FXX489."
Amino Acid Analysis (AAA) for Composition and Quantity
Amino Acid Analysis is a highly accurate method to confirm the amino acid composition of the peptide and to determine the net peptide content.[13][25][26]
Protocol:
-
Hydrolysis: Accurately weigh a sample of the FXX489 peptide and hydrolyze it in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.[25]
-
Derivatization: Neutralize the hydrolysate and derivatize the free amino acids with a reagent such as phenyl isothiocyanate (PITC) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC).
-
Chromatographic Analysis: Separate the derivatized amino acids by RP-HPLC.
-
Quantification: Compare the peak areas of the amino acids from the FXX489 sample to those of a known standard mixture of amino acids.
-
Data Analysis: Calculate the molar ratio of each amino acid. The ratios should correspond to the theoretical amino acid composition of FXX489. The net peptide content can be calculated based on the total amount of amino acids recovered and the initial weight of the peptide sample.
Sequence Verification by Tandem Mass Spectrometry (MS/MS)
While MS confirms the overall mass, tandem MS (MS/MS) is required to verify the amino acid sequence.[23][27][28][29]
Protocol:
-
Sample Preparation: The sample is prepared as for MS analysis.
-
MS/MS Analysis: In the mass spectrometer, the parent ion corresponding to the FXX489 peptide is isolated and then fragmented by collision-induced dissociation (CID) or other fragmentation methods.[18]
-
Fragment Ion Analysis: The mass-to-charge ratios of the resulting fragment ions (b- and y-ions) are measured.
-
Data Analysis: The series of fragment ions are analyzed to reconstruct the amino acid sequence of the peptide. This experimental sequence is then compared to the theoretical sequence of FXX489.
Conclusion
A rigorous and multi-pronged quality control strategy is indispensable for the synthesis of the FXX489 peptide. The combination of HPLC, Mass Spectrometry, Amino Acid Analysis, and MS/MS sequencing provides a comprehensive assessment of the identity, purity, quantity, and sequence of the final product. Adherence to these protocols will ensure the production of high-quality FXX489, which is essential for its intended application in research and as a potential therapeutic agent.
References
- 1. FAP targeting peptide for FXX489_TargetMol [targetmol.com]
- 2. Abstract ND07: FXX489, a FAP targeting ligand with best-in-class potential for radioligand therapy | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. drughunter.com [drughunter.com]
- 5. FXX489, a fibroblast activation protein (FAP) targeting ligand with best-in-class potential for radioligand therapy - American Chemical Society [acs.digitellinc.com]
- 6. agilent.com [agilent.com]
- 7. jpt.com [jpt.com]
- 8. polypeptide.com [polypeptide.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. benchchem.com [benchchem.com]
- 12. polypeptide.com [polypeptide.com]
- 13. Analytical methods and Quality Control for peptide products [biosynth.com]
- 14. academic.oup.com [academic.oup.com]
- 15. biolongevitylabs.com [biolongevitylabs.com]
- 16. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemcoplus.co.jp [chemcoplus.co.jp]
- 18. biopharminternational.com [biopharminternational.com]
- 19. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 20. benchchem.com [benchchem.com]
- 21. The Principle of Peptide Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 22. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 23. Guide to Peptide Sequencing Techniques and Optimization Strategies - Creative Proteomics [creative-proteomics.com]
- 24. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Analysis of Peptides and Conjugates by Amino Acid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Thieme E-Books & E-Journals [thieme-connect.de]
- 27. Peptide Sequencing: Methods, Applications, and Advances in Proteomics - MetwareBio [metwarebio.com]
- 28. jpt.com [jpt.com]
- 29. Quality control of synthetic peptides [innovagen.com]
Application Notes and Protocols: Biodistribution of 68Ga-labeled FXX489 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallium-68 (⁶⁸Ga) labeled peptides are increasingly significant in Positron Emission Tomography (PET) for diagnostic imaging in oncology and other fields. The short half-life of ⁶⁸Ga (68 minutes) and its availability from a ⁶⁸Ge/⁶⁸Ga generator make it a convenient radionuclide for clinical use.[1] The biodistribution of a novel ⁶⁸Ga-labeled peptide, such as FXX489, is a critical step in its preclinical development. These studies determine the uptake, distribution, and clearance of the radiopharmaceutical in various organs and tissues, providing essential information on its in vivo behavior, targeting efficacy, and potential for off-target accumulation. This document outlines the application notes and detailed protocols for conducting biodistribution studies of the hypothetical ⁶⁸Ga-labeled FXX489 peptide. The data and protocols presented here are based on established methodologies for similar ⁶⁸Ga-labeled peptides, such as those targeting somatostatin (B550006) receptors (SSTRs) or prostate-specific membrane antigen (PSMA).
Quantitative Biodistribution Data
The following tables summarize the expected biodistribution of a generic ⁶⁸Ga-labeled peptide in normal subjects, expressed as Standardized Uptake Values (SUV). These values are compiled from studies on well-characterized peptides like ⁶⁸Ga-DOTATATE and ⁶⁸Ga-PSMA and serve as a reference for what might be expected for a new peptide like ⁶⁸Ga-FXX489.
Table 1: Physiological Biodistribution of ⁶⁸Ga-labeled Peptides in Humans (SUVmax)
| Organ/Tissue | ⁶⁸Ga-DOTATATE (SSTR Targeting)[2][3] | ⁶⁸Ga-PSMA-11 (PSMA Targeting)[4][5] |
| Spleen | 16.0 - 34.4 | 17.7 ± 7.4 |
| Kidneys | High Uptake | 49.6 (Median) |
| Adrenal Glands | 4.1 - 29.4 | 4.2 ± 1.96 |
| Liver | 2.3 - 12.4 | 13.5 ± 5.87 |
| Pituitary Gland | 4.5 - 23.0 | - |
| Salivary Glands | Minimal Uptake | 16.1 - 19.6 |
| Duodenum | - | 13.8 (Median) |
| Small Intestine | Moderate Uptake | 18.3 ± 6.6 |
| Pancreas | 4.46 - 4.94 | 5.56 ± 2.63 |
| Thyroid Gland | Minimal to Mild Uptake | 4.3 ± 1.67 |
| Bone Marrow | Minimal Uptake | 2.86 ± 0.93 |
| Urinary Bladder | High (Excretion) | High (Excretion) |
Table 2: Biodistribution of ⁶⁸Ga-labeled RGD Peptides in Rats (%ID/g at 75 min post-injection)
| Organ/Tissue | ⁶⁸Ga-DOTA-(RGD)₂[1] | ⁶⁸Ga-NOTA-PEG-RGD[1] |
| Blood | ~0.2 | ~0.1 |
| Heart | ~0.1 | ~0.1 |
| Lungs | ~0.2 | ~0.15 |
| Liver | ~0.3 | ~0.2 |
| Spleen | ~0.1 | ~0.1 |
| Kidneys | ~1.5 | ~1.0 |
| Stomach | ~0.1 | ~0.1 |
| Intestines | ~0.5 | ~0.4 |
| Muscle | ~0.1 | ~0.1 |
| Bone | ~0.15 | ~0.1 |
| Brain | <0.1 | <0.1 |
Experimental Protocols
Radiolabeling of FXX489 Peptide with ⁶⁸Ga
This protocol describes the labeling of a DOTA-conjugated FXX489 peptide with ⁶⁸Ga.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
DOTA-FXX489 peptide
-
0.1 M HCl
-
Sodium acetate (B1210297) buffer (1 M, pH 4.5)
-
Ascorbic acid solution (1.4%)
-
Cation exchange cartridge
-
5 M NaCl solution (acidified)
-
Sterile water for injection
-
Heating block or microwave
-
Radio-TLC or HPLC system for quality control
Procedure:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
Trapping and Elution of ⁶⁸Ga³⁺: Pass the ⁶⁸Ga eluate through a cation exchange cartridge to trap the ⁶⁸Ga³⁺. Elute the ⁶⁸Ga³⁺ from the cartridge using an acidified 5 M NaCl solution.[6]
-
Labeling Reaction:
-
In a sterile reaction vial, combine 25-35 nmol of DOTA-FXX489 peptide with 0.35 ml of 1 M sodium acetate buffer.
-
Add 0.35 ml of 1.4% ascorbic acid solution as a radical scavenger.[6]
-
Add the eluted ⁶⁸Ga³⁺ solution to the peptide mixture. The final pH should be between 3 and 4.
-
Heat the reaction mixture at 85-95°C for 5-10 minutes.[6] For NOTA-conjugated peptides, labeling can often be performed at room temperature.[1]
-
-
Quality Control:
-
Determine the radiochemical purity using radio-TLC or HPLC. The radiochemical purity of ⁶⁸Ga-FXX489 should be >95%.
-
Measure the pH of the final product.
-
Perform a sterile filtration of the final product.
-
Animal Model and Biodistribution Study
This protocol outlines the in vivo biodistribution study in a rodent model.
Materials:
-
Healthy male/female mice or rats (e.g., Swiss mice or Sprague-Dawley rats).
-
⁶⁸Ga-labeled FXX489 peptide solution.
-
Anesthesia (e.g., isoflurane).
-
Syringes and needles for injection.
-
Gamma counter.
-
Dissection tools.
-
Scales for weighing organs.
Procedure:
-
Animal Preparation: Acclimatize animals for at least one week before the experiment. Provide food and water ad libitum.
-
Injection:
-
Anesthetize the animal.
-
Inject a known amount of ⁶⁸Ga-FXX489 (e.g., 1-2 MBq) intravenously via the tail vein.
-
-
Biodistribution:
-
At predetermined time points (e.g., 15, 60, and 120 minutes) post-injection, euthanize a group of animals (n=3-5 per time point).
-
Collect blood samples via cardiac puncture.
-
Dissect and collect major organs and tissues (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, brain, and tumor if applicable).[7]
-
-
Measurement and Data Analysis:
-
Weigh each organ/tissue sample.
-
Measure the radioactivity in each sample and in the injected dose standards using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
-
PET/CT Imaging Protocol
This protocol is for in vivo imaging of ⁶⁸Ga-FXX489 in an animal model.
Materials:
-
Small-animal PET/CT scanner.
-
Anesthetized animal prepared as in section 3.2.
-
Heating pad to maintain body temperature.
Procedure:
-
Animal Preparation and Injection: Follow steps 1 and 2 from the biodistribution protocol (section 3.2).
-
Imaging:
-
Position the anesthetized animal in the PET/CT scanner.
-
Acquire static or dynamic PET images at desired time points (e.g., 60 minutes post-injection).[8]
-
Perform a CT scan for anatomical co-registration.
-
-
Image Analysis:
-
Reconstruct the PET images.
-
Draw regions of interest (ROIs) on the fused PET/CT images for various organs.
-
Calculate the tracer uptake in each ROI, typically expressed in SUV.
-
Visualizations
References
- 1. 68Ga-Labeling of RGD peptides and biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological Biodistribution of 68Ga-DOTA-TATE in Normal Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly variable biodistribution of 68Ga labeled somatostatin analogues 68Ga-DOTA-NOC and 68Ga-DOTA-TATE in neuroendocrine tumors: clinical implications for somatostatin receptor directed PET/CT - Cheng - Hepatobiliary Surgery and Nutrition [hbsn.amegroups.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Biodistribution of [(68)Ga]PSMA-HBED-CC in Patients with Prostate Cancer: Characterization of Uptake in Normal Organs and Tumour Lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiolabeled nano-peptides show specificity for an animal model of human PC3 prostate cancer cells | Clinics [elsevier.es]
- 8. Biodistribution and radiation dosimetry of (68)Ga-PSMA HBED CC-a PSMA specific probe for PET imaging of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Analysis of Fibroblast Activation Protein (FAP) Expression via Flow Cytometry
Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease. Its expression is highly restricted in normal adult tissues but is significantly upregulated on reactive stromal fibroblasts, known as cancer-associated fibroblasts (CAFs), in the microenvironment of the majority of epithelial cancers.[1][2] This differential expression makes FAP an attractive biomarker and a promising target for anti-cancer therapies. Flow cytometry is a powerful technique for the quantitative analysis of FAP expression on a single-cell level, enabling the characterization and isolation of FAP-positive cell populations for further research and drug development.
This document provides a detailed protocol for the detection of FAP expression on human cells using a fluorophore-conjugated antibody, specifically with a dye in the FITC/Alexa Fluor 488 channel (e.g., FXX489), and outlines data presentation and visualization for comprehensive analysis.
Data Presentation
The following table summarizes representative data on FAP expression in various human cell lines, as determined by flow cytometry. This data is crucial for selecting appropriate positive and negative controls for your experiments.
| Cell Line | Description | FAP Expression Level | Reference |
| WI-38 | Human lung fibroblast | High | |
| U-87 MG | Human glioblastoma | High | [3] |
| PC3 | Human prostate carcinoma | Negative | [2] |
| C6 | Rat glioma | Negative | [3] |
| NCI-H2228 | Human lung adenocarcinoma | High | [2] |
| SKMEL24 | Human melanoma | High | [2] |
Experimental Protocols
This protocol describes the staining of cell surface FAP with a directly conjugated antibody for analysis by flow cytometry.
Materials and Reagents
-
Primary Antibody: Anti-human FAP antibody conjugated to a fluorophore with excitation/emission spectra similar to FITC or Alexa Fluor 488 (e.g., FXX489). A recommended starting concentration is 0.25 µg per 10^6 cells.[4]
-
Isotype Control: A matched isotype control antibody conjugated to the same fluorophore.
-
Cells: Single-cell suspension of the cells of interest (e.g., cultured cell lines, primary cells).
-
Flow Cytometry Staining Buffer: Phosphate-Buffered Saline (PBS) containing 1-2% Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS) and 0.05% sodium azide.
-
Viability Dye: A dye to distinguish live from dead cells (e.g., Propidium Iodide, DAPI, or a fixable viability dye).
-
Flow Cytometer: An instrument equipped with a 488 nm laser for excitation and appropriate emission filters for the chosen fluorophore (e.g., 515-545 nm for Alexa Fluor 488).
Staining Procedure for Cell Surface FAP
-
Cell Preparation:
-
For adherent cells, detach them using a gentle, non-enzymatic cell dissociation solution to preserve cell surface epitopes.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in cold Flow Cytometry Staining Buffer and perform a cell count.
-
Adjust the cell concentration to 1 x 10^7 cells/mL in cold staining buffer.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
Add the fluorophore-conjugated anti-FAP antibody at the predetermined optimal concentration.
-
In a separate tube, add the corresponding isotype control antibody at the same concentration.
-
Incubate the tubes for 30 minutes at 4°C in the dark.[5]
-
-
Washing:
-
After incubation, add 2 mL of cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge the cells at 300-400 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant.
-
Repeat the wash step twice.
-
-
Resuspension and Viability Staining:
-
Resuspend the cell pellet in 500 µL of cold Flow Cytometry Staining Buffer.
-
If using a non-fixable viability dye like Propidium Iodide (PI) or DAPI, add it to the cells just before analysis according to the manufacturer's instructions.
-
-
Flow Cytometric Analysis:
-
Analyze the samples on a flow cytometer.
-
Use the unstained and isotype control samples to set the appropriate voltages and compensation.
-
Acquire a sufficient number of events for statistical analysis.
-
Gate on the live, single-cell population based on forward scatter (FSC), side scatter (SSC), and the viability dye signal.
-
Analyze the expression of FAP within the gated population.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the flow cytometry protocol for FAP expression analysis.
Caption: Flow cytometry workflow for FAP expression analysis.
FAP Signaling and Tumor Microenvironment Interaction
FAP expressed on cancer-associated fibroblasts plays a significant role in remodeling the tumor microenvironment and promoting tumor progression. The diagram below provides a simplified overview of a key signaling pathway influenced by FAP.
Caption: FAP-mediated signaling in CAFs promoting immunosuppression.[6]
References
- 1. Frontiers | Comprehensive analysis of fibroblast activation protein expression across 23 tumor indications: insights for biomarker development in cancer immunotherapies [frontiersin.org]
- 2. Imaging of Fibroblast Activation Protein in Cancer Xenografts Using Novel (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine-Based Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human Fibroblast Activation Protein alpha/FAP Alexa Fluor 488-conjugated | Fisher Scientific [fishersci.pt]
- 5. Isolation of Fibroblast-Activation Protein-Specific Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes: Immunohistochemical Staining of Fibroblast Activation Protein (FAP) in the Tumor Microenvironment
Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is minimally expressed in normal adult tissues but is significantly upregulated in the reactive stromal fibroblasts of various pathological conditions, including over 90% of epithelial carcinomas.[1][2][3] These FAP-positive cells, often referred to as cancer-associated fibroblasts (CAFs), are critical components of the tumor microenvironment (TME).[4][5] FAP plays a multifaceted role in cancer progression by remodeling the extracellular matrix (ECM), promoting tumor cell invasion and metastasis, and contributing to an immunosuppressive TME.[1][3][4][5] Its high expression in tumors and low expression in healthy tissues make FAP an attractive biomarker and a promising target for cancer diagnostics and therapeutics.[1][3]
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of FAP in formalin-fixed, paraffin-embedded (FFPE) tissue sections. While the designation "FXX489" refers to a FAP-targeting ligand primarily used in radioligand therapy, this guide is applicable to commercially available monoclonal or polyclonal antibodies validated for IHC analysis of FAP.[6][7][8]
FAP in the Tumor Microenvironment and Signaling Pathways
FAP-positive CAFs are key regulators of the TME, influencing tumor progression through several mechanisms:
-
Extracellular Matrix (ECM) Remodeling: FAP's collagenolytic activity degrades ECM components, facilitating tumor cell invasion and metastasis.[9]
-
Immunosuppression: FAP-expressing CAFs can suppress the anti-tumor immune response by recruiting myeloid-derived suppressor cells (MDSCs) and creating a physical barrier that limits T-cell infiltration.[4][5][10] They secrete immunosuppressive cytokines like TGF-β and chemokines such as CXCL12 and CCL2.[5][10]
-
Angiogenesis: FAP contributes to tumor vascularization, a crucial process for tumor growth and metastasis.[2]
-
Signaling Pathway Modulation: FAP influences several intracellular signaling pathways to promote cancer cell proliferation and migration. These include the PI3K/Akt, Ras-ERK, and Sonic Hedgehog (SHH) pathways.[5][9][11][12][13] FAP expression can be induced by factors like TGF-β1 and TNF-α.[4]
Below is a diagram illustrating the central role of FAP in the tumor microenvironment.
Caption: FAP's role in the tumor microenvironment.
Quantitative Data Summary
The expression of FAP is a common feature across a wide variety of epithelial cancers. The following table summarizes the general expression profile of FAP.
| Cancer Type | FAP Expression Level in Stroma | Reference |
| Breast Cancer | High | [1] |
| Pancreatic Cancer | High | [1] |
| Colorectal Cancer | High | [1] |
| Lung Cancer | High | [1] |
| Ovarian Cancer | High | [11] |
Note: Expression levels can vary between individual tumors and tumor subtypes.
Immunohistochemistry Protocol for FAP Detection
This protocol provides a general guideline for the immunohistochemical staining of FAP in FFPE tissues. Optimization of antibody concentrations, incubation times, and antigen retrieval methods is recommended for specific antibodies and tissue types.
Materials
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0)
-
Hydrogen Peroxide (3%) for blocking endogenous peroxidase
-
Blocking Buffer (e.g., 10% Normal Goat Serum in PBS)
-
Primary Antibody: Anti-FAP antibody (validated for IHC)
-
Secondary Antibody (e.g., HRP-conjugated anti-mouse/rabbit IgG)
-
DAB (3,3'-Diaminobenzidine) chromogen substrate kit
-
Hematoxylin counterstain
-
Mounting Medium
-
Coplin jars or staining dishes
-
Humidified chamber
-
Light microscope
Experimental Workflow Diagram
The following diagram outlines the key steps in the IHC protocol.
Caption: Step-by-step IHC workflow for FAP detection.
Detailed Staining Procedure
1. Deparaffinization and Rehydration a. Immerse slides in xylene (or substitute) two times for 10 minutes each.[14] b. Immerse slides in 100% ethanol two times for 10 minutes each.[14] c. Immerse slides in 95% ethanol for 5 minutes.[14] d. Immerse slides in 70% ethanol for 5 minutes.[14] e. Rinse slides in running cold tap water.[14]
2. Antigen Retrieval a. Heat-Induced Epitope Retrieval (HIER) is commonly recommended for FAP. b. Submerge slides in a Coplin jar with Sodium Citrate Buffer (pH 6.0). c. Heat the buffer with slides to 95-100°C for 20-30 minutes using a microwave, water bath, or pressure cooker.[14][15] d. Allow slides to cool to room temperature in the buffer (approximately 20 minutes).[15] e. Rinse slides with PBS.
3. Blocking of Endogenous Peroxidase a. Incubate slides in 3% hydrogen peroxide in methanol (B129727) or PBS for 10-15 minutes at room temperature to block endogenous peroxidase activity.[16] b. Wash slides three times in PBS for 5 minutes each.
4. Blocking of Non-Specific Binding a. Incubate slides with a blocking buffer (e.g., 10% normal serum from the species of the secondary antibody) for 1 hour at room temperature in a humidified chamber.[15] This prevents non-specific antibody binding.
5. Primary Antibody Incubation a. Dilute the primary anti-FAP antibody in the blocking buffer to its optimal concentration as determined by titration or the manufacturer's datasheet. b. Drain the blocking solution from the slides and apply the diluted primary antibody. c. Incubate in a humidified chamber overnight at 4°C or for 1-2 hours at room temperature.
6. Secondary Antibody Incubation a. Wash slides three times in PBS for 5 minutes each. b. Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions. c. Incubate for 30-60 minutes at room temperature in a humidified chamber.
7. Detection a. Wash slides three times in PBS for 5 minutes each. b. Prepare the DAB substrate solution just before use. c. Apply the DAB solution to the slides and incubate for 5-10 minutes, or until a brown precipitate is visible under the microscope. d. Stop the reaction by immersing the slides in distilled water.
8. Counterstaining a. Counterstain the slides with Hematoxylin for 30 seconds to 2 minutes to stain the cell nuclei. b. "Blue" the slides in running tap water.
9. Dehydration and Mounting a. Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%). b. Clear the slides in xylene. c. Apply a coverslip using a permanent mounting medium.
10. Analysis a. Examine the slides under a light microscope. FAP staining will appear as a brown signal, typically in the cytoplasm and on the membrane of stromal fibroblasts. Nuclei will be counterstained blue. b. The clinical interpretation of any staining should be performed by a qualified pathologist in the context of the patient's clinical history and other diagnostic tests.[17]
Controls
-
Positive Control: A tissue known to express FAP (e.g., pancreatic or breast carcinoma) should be included to confirm the validity of the staining procedure.
-
Negative Control: A slide incubated with the blocking buffer instead of the primary antibody should be included to assess non-specific staining from the secondary antibody and detection system.
References
- 1. cusabio.com [cusabio.com]
- 2. JCI - Targeting fibroblast activation protein inhibits tumor stromagenesis and growth in mice [jci.org]
- 3. mdpi.com [mdpi.com]
- 4. Fibroblast activation protein α in tumor microenvironment: Recent progression and implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. drughunter.com [drughunter.com]
- 8. FAP targeting peptide for FXX489 | Cancer | RLT | TargetMol [targetmol.com]
- 9. Fibroblast activation protein-α promotes the growth and migration of lung cancer cells via the PI3K and sonic hedgehog pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 13. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 14. bosterbio.com [bosterbio.com]
- 15. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. korambiotech.com [korambiotech.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
FXX489 Peptide for Targeted Radionuclide Therapy: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
FXX489 is a novel peptide-based radiopharmaceutical designed for targeted radionuclide therapy of solid tumors. Developed through a collaboration between Novartis and PeptiDream, FXX489 targets Fibroblast Activation Protein (FAP), a transmembrane serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide range of epithelial cancers.[1] The high expression of FAP on CAFs, coupled with its low expression in most healthy adult tissues, makes it an attractive target for delivering cytotoxic radiation directly to the tumor stroma.
The therapeutic strategy of FXX489 relies on the "cross-fire" effect, where the β-emitting radionuclide Lutetium-177 (¹⁷⁷Lu), chelated to the FXX489 peptide, irradiates not only the FAP-expressing CAFs but also the adjacent tumor cells.[2][3][4] Preclinical data suggests that FXX489 has a high binding affinity for both human and mouse FAP, improved tumor retention compared to earlier FAP-targeting ligands, and demonstrates promising anti-tumor efficacy in relevant preclinical models.[3][4][5] FXX489 is currently being investigated in a Phase 1 clinical trial (NCT06562192) for the treatment of pancreatic, lung, breast, and colorectal cancers.[2][3][4][6][7]
These application notes provide a summary of the available preclinical data and detailed protocols for the evaluation of FXX489 in a research setting.
Data Presentation
The following tables summarize the key quantitative data for FXX489 based on publicly available information. Please note that detailed quantitative results from preclinical studies have not been fully disclosed.
Table 1: In Vitro Binding Affinity of FXX489
| Parameter | Value | Species | Assay Method |
| Binding Affinity (Kd) | < 10 pM | Human, Mouse | Competitive Binding Assay (Hypothesized) |
| IC₅₀ | Data not available | Human, Mouse | Competitive Inhibition Assay (Hypothesized) |
Table 2: Preclinical In Vivo Biodistribution of [¹⁷⁷Lu]Lu-FXX489
Note: Specific biodistribution values (%ID/g) for FXX489 have not been publicly released. The table below is a template for expected data from a typical biodistribution study in tumor-bearing mice. The selection of FXX489 was based on the best tumor-to-kidney ratio.[2][3][4]
| Organ/Tissue | 2 h post-injection (%ID/g ± SD) | 24 h post-injection (%ID/g ± SD) | 48 h post-injection (%ID/g ± SD) | 96 h post-injection (%ID/g ± SD) |
| Tumor | Data not available | Data not available | Data not available | Data not available |
| Blood | Data not available | Data not available | Data not available | Data not available |
| Kidneys | Data not available | Data not available | Data not available | Data not available |
| Liver | Data not available | Data not available | Data not available | Data not available |
| Spleen | Data not available | Data not available | Data not available | Data not available |
| Lungs | Data not available | Data not available | Data not available | Data not available |
| Muscle | Data not available | Data not available | Data not available | Data not available |
| Bone | Data not available | Data not available | Data not available | Data not available |
Table 3: Preclinical In Vivo Therapeutic Efficacy of [¹⁷⁷Lu]Lu-FXX489
Note: Specific therapeutic efficacy data for FXX489 has not been publicly released. The table below is a template for expected data from a typical efficacy study in a xenograft mouse model.
| Tumor Model | Treatment Group | Endpoint | Result |
| Pancreatic Ductal Adenocarcinoma (PDAC) Xenograft | [¹⁷⁷Lu]Lu-FXX489 | Tumor Growth Inhibition | Data not available |
| Non-Small Cell Lung Cancer (NSCLC) Xenograft | [¹⁷⁷Lu]Lu-FXX489 | Increased Survival | Data not available |
Experimental Protocols
The following are detailed protocols for key experiments related to the evaluation of FXX489. These are generalized protocols and may require optimization for specific experimental conditions.
Protocol 1: In Vitro Binding Affinity Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity of FXX489 for FAP.
Materials:
-
FXX489 peptide
-
[¹⁷⁷Lu]Lu-FXX489 (radiolabeled tracer)
-
Recombinant human or mouse FAP
-
Assay buffer (e.g., Tris-HCl with 0.1% BSA)
-
96-well filter plates
-
Vacuum manifold
-
Gamma counter
Procedure:
-
Prepare a series of dilutions of the unlabeled FXX489 peptide in assay buffer.
-
In a 96-well plate, add a constant concentration of recombinant FAP to each well.
-
Add the diluted unlabeled FXX489 to the wells.
-
Add a constant, low concentration of [¹⁷⁷Lu]Lu-FXX489 to each well.
-
Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.
-
Transfer the contents of the plate to a 96-well filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity in each well using a gamma counter.
-
Plot the percentage of bound radioligand as a function of the concentration of unlabeled FXX489.
-
Calculate the IC₅₀ value, which can be converted to a Kᵢ value to determine the binding affinity.
Protocol 2: Radiolabeling of FXX489 with Lutetium-177
This protocol describes the radiolabeling of FXX489, which contains a DOTA chelator, with ¹⁷⁷Lu.
Materials:
-
FXX489 peptide with DOTA chelator
-
¹⁷⁷LuCl₃ in HCl solution
-
Sodium acetate (B1210297) buffer (0.5 M, pH 5.0)
-
Ascorbic acid solution (optional, as a radioprotectant)
-
Sterile, pyrogen-free reaction vial
-
Heating block
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
In a sterile reaction vial, add the FXX489-DOTA peptide solution.
-
Add sodium acetate buffer to adjust the pH to approximately 4.5-5.0.
-
If desired, add ascorbic acid solution.
-
Add the ¹⁷⁷LuCl₃ solution to the vial.
-
Gently mix the solution and incubate at 90-95°C for 15-30 minutes.
-
Allow the vial to cool to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A purity of >95% is generally desired.
Protocol 3: In Vivo Biodistribution Study
This protocol describes a biodistribution study to evaluate the uptake and clearance of [¹⁷⁷Lu]Lu-FXX489 in tumor-bearing mice.[8][9]
Materials:
-
[¹⁷⁷Lu]Lu-FXX489
-
Tumor-bearing mice (e.g., with FAP-positive xenografts)
-
Anesthetic
-
Gamma counter
-
Calibrated scale
Procedure:
-
Inject a known amount of [¹⁷⁷Lu]Lu-FXX489 intravenously into each mouse.
-
At predetermined time points (e.g., 2, 24, 48, 96 hours post-injection), euthanize a cohort of mice.
-
Dissect and collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Protocol 4: In Vivo Therapeutic Efficacy Study
This protocol describes an efficacy study to evaluate the anti-tumor effect of [¹⁷⁷Lu]Lu-FXX489 in a xenograft mouse model.[10]
Materials:
-
[¹⁷⁷Lu]Lu-FXX489
-
Tumor-bearing mice with established FAP-positive tumors
-
Calipers for tumor measurement
-
Vehicle control (e.g., saline)
Procedure:
-
Randomize mice into treatment and control groups once tumors reach a predetermined size.
-
Administer [¹⁷⁷Lu]Lu-FXX489 (therapeutic dose) or vehicle control to the respective groups, typically via intravenous injection.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
Continue monitoring until tumors in the control group reach a predetermined endpoint.
-
Plot tumor growth curves and calculate tumor growth inhibition.
-
Survival analysis can also be performed.
Visualizations
Signaling Pathway
References
- 1. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 2. STATs in cancer inflammation and immunity: a leading role for STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. AACR 2025: FXX489, a FAP targeting ligand with best-in-class potential for radioligand therapy [clin.larvol.com]
- 7. AACR 2025: Phase I open-label, multi-center study to evaluate the safety, tolerability, dosimetry, and preliminary activity of FXX489 ([177Lu]Lu-NNS309) in patients with pancreatic, lung, breast and colorectal cancers [clin.larvol.com]
- 8. Dose escalation biodistribution, positron emission tomography/computed tomography imaging and dosimetry of a highly specific radionuclide-labeled non-blocking nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing FAP-Targeted PET Imaging Agents with FXX489
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, is highly expressed on cancer-associated fibroblasts (CAFs) in the microenvironment of a majority of epithelial tumors.[1][2][3] Its limited expression in healthy tissues makes it an attractive target for diagnostic imaging and therapeutic applications in oncology.[4][5] Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the visualization and quantification of FAP expression when used with a FAP-targeted radiolabeled tracer.[6]
FXX489 (also known as NNS309) is a novel, potent FAP-targeting ligand developed by Novartis and PeptiDream, currently under clinical investigation (NCT06562192).[7][8][9] It is a peptide-based ligand that includes a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator, enabling radiolabeling with positron-emitting radionuclides like Gallium-68 (⁶⁸Ga) for PET imaging, as well as therapeutic radionuclides such as Lutetium-177 (¹⁷⁷Lu).[6][10][11] Preclinical data indicate that FXX489 exhibits a high binding affinity of less than 10 pM for both human and mouse FAP, demonstrates excellent selectivity over other proteases, and has improved tumor retention, positioning it as a promising candidate for FAP-targeted radioligand therapy and imaging.[7][12][13]
These application notes provide an overview and detailed protocols for the development and evaluation of FAP-targeted PET imaging agents using FXX489.
FAP Signaling and its Role in the Tumor Microenvironment
FAP plays a crucial role in remodeling the extracellular matrix, which facilitates tumor invasion and metastasis.[1] It is involved in several signaling pathways that promote tumor growth and create an immunosuppressive microenvironment.[10][14][15] Understanding these pathways is key to appreciating the rationale for targeting FAP.
Quantitative Data Summary
The following table summarizes key quantitative data for FXX489 and other representative FAP inhibitors.
| Compound | Target Affinity (IC₅₀ or Kᵢ) | Tumor Uptake (in vivo) | Reference |
| FXX489 | < 10 pM (human and mouse FAP) | High with improved retention | [7][12][13] |
| FAPI-04 | 32 nM | 2.1 %ID/g (HT-1080hFAP xenografts) | [16] |
| FAPI-21 | Improved binding vs. FAPI-04 | Substantially improved tumor-to-organ ratios | [3] |
| FAPI-46 | Improved binding vs. FAPI-04 | High intratumoral uptake | [3] |
| [¹⁸F]FAPI-1219 | 1.59 nM | Excellent specific FAP binding in vivo | [1] |
Experimental Protocols
Detailed methodologies for the key experiments in the development of a FAP-targeted PET imaging agent using FXX489 are provided below.
Experimental Workflow Overview
The development and evaluation of a FAP-targeted PET agent like [⁶⁸Ga]Ga-DOTA-FXX489 follows a structured workflow from radiolabeling to in vivo imaging.
Protocol 1: Radiolabeling of DOTA-FXX489 with Gallium-68
This protocol describes the manual radiolabeling of a DOTA-conjugated peptide like FXX489 with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator. This procedure should be adapted for automated synthesis modules for clinical applications.
Materials:
-
Unlabeled DOTA-FXX489 (e.g., from a commercial supplier, CAS: 3076330-05-4)[11]
-
⁶⁸Ge/⁶⁸Ga generator
-
0.05 M HCl for generator elution
-
Sodium acetate (B1210297) buffer (1 M, pH 4.5)
-
Sterile, pyrogen-free water for injection
-
Ascorbic acid solution (1.4%) (optional, to reduce radiolysis)
-
Sterile reaction vial (1.5 mL)
-
Heating block or water bath
-
C18 Sep-Pak cartridge for purification (optional, depending on radiochemical purity)
-
Ethanol (B145695) for cartridge activation
-
Sterile 0.22 µm filter
-
Dose calibrator
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Preparation:
-
Prepare a stock solution of unlabeled DOTA-FXX489 in sterile water.
-
In a sterile reaction vial, add 20-50 µg of DOTA-FXX489.
-
Add 350 µL of 1 M sodium acetate buffer to the reaction vial to achieve a final pH of 3.5-4.5.
-
(Optional) Add 350 µL of 1.4% ascorbic acid solution.[1]
-
-
⁶⁸Ga Elution:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 M HCl according to the manufacturer's instructions.
-
Collect the ⁶⁸Ga-containing eluate (typically 1-2 mL containing 100-500 MBq of ⁶⁸Ga).
-
-
Labeling Reaction:
-
Add the ⁶⁸Ga eluate to the reaction vial containing the FXX489 precursor and buffer.
-
Gently mix the solution.
-
Heat the reaction vial at 95°C for 10-15 minutes in a heating block or water bath.[3]
-
-
Purification (if necessary):
-
After incubation, allow the vial to cool to room temperature.
-
If radiochemical purity is below 95%, purify the product using a C18 Sep-Pak cartridge.
-
Pre-condition the cartridge with ethanol followed by sterile water.
-
Load the reaction mixture onto the cartridge.
-
Wash with sterile water to remove unbound ⁶⁸Ga.
-
Elute the [⁶⁸Ga]Ga-DOTA-FXX489 with a small volume of ethanol/water mixture.
-
Evaporate the ethanol and reconstitute in sterile saline.
-
-
-
Final Formulation and Sterilization:
-
Draw the final product through a sterile 0.22 µm filter into a sterile vial.
-
Measure the final activity in a dose calibrator.
-
Quality Control:
-
Radiochemical Purity (RCP): Determine the RCP using radio-TLC or radio-HPLC. A typical system for radio-TLC involves ITLC-SG strips with a mobile phase of 0.1 M sodium citrate. The labeled peptide should remain at the origin, while free ⁶⁸Ga moves with the solvent front. RCP should be >95%.
-
pH: The pH of the final product should be between 4.5 and 8.5.
-
Sterility and Endotoxin Testing: Perform according to standard pharmaceutical guidelines.
Protocol 2: In Vitro Cell Binding and Competition Assay
This protocol determines the binding affinity and specificity of [⁶⁸Ga]Ga-DOTA-FXX489 to FAP-expressing cells.
Materials:
-
FAP-positive cell line (e.g., HT-1080-FAP, U-87 MG) and a FAP-negative control cell line.[17]
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Bovine serum albumin (BSA).
-
[⁶⁸Ga]Ga-DOTA-FXX489.
-
Unlabeled FXX489 for competition.
-
24-well plates.
-
Gamma counter.
Procedure:
-
Cell Seeding:
-
Seed FAP-positive and FAP-negative cells in 24-well plates at a density of 1-2 x 10⁵ cells per well.
-
Allow cells to attach and grow for 24-48 hours.
-
-
Binding Assay:
-
On the day of the experiment, wash the cells twice with ice-cold PBS containing 1% BSA.
-
Add increasing concentrations of [⁶⁸Ga]Ga-DOTA-FXX489 (e.g., 0.1-50 nM) to the wells (in triplicate).
-
Incubate the plates at 4°C or 37°C for 1 hour with gentle agitation.
-
-
Competition Assay (for specificity):
-
In a separate set of wells, add a fixed concentration of [⁶⁸Ga]Ga-DOTA-FXX489 (e.g., 1 nM).
-
Add increasing concentrations of unlabeled FXX489 (e.g., 10⁻¹¹ to 10⁻⁶ M) to these wells.
-
Incubate as described above.
-
-
Washing and Cell Lysis:
-
After incubation, remove the incubation medium and wash the cells three times with ice-cold PBS.
-
Lyse the cells by adding 0.5 mL of 1 M NaOH to each well.
-
-
Radioactivity Measurement:
-
Collect the cell lysates and measure the radioactivity in a gamma counter.
-
Determine the protein concentration in each well to normalize the counts.
-
Data Analysis:
-
Saturation Binding: Plot the specific binding (total binding - non-specific binding) against the concentration of the radioligand. Calculate the dissociation constant (Kd) and the maximum number of binding sites (Bmax) using non-linear regression analysis (e.g., one-site binding model).
-
Competition Binding: Plot the percentage of specific binding against the concentration of the unlabeled competitor. Calculate the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki value.
Protocol 3: Small Animal PET/CT Imaging
This protocol outlines the procedure for in vivo imaging of tumor-bearing mice to evaluate the tumor-targeting characteristics of [⁶⁸Ga]Ga-DOTA-FXX489.
Materials:
-
Tumor-bearing mice (e.g., athymic nude mice with subcutaneous FAP-positive xenografts like HT-1080-FAP or U-87 MG).[17]
-
[⁶⁸Ga]Ga-DOTA-FXX489 (typically 5-10 MBq per mouse).
-
Anesthesia (e.g., isoflurane).
-
Small animal PET/CT scanner.
-
Unlabeled FXX489 for blocking studies.
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).
-
Place the mouse on the scanner bed and maintain body temperature.
-
-
Radiotracer Injection:
-
Administer 5-10 MBq of [⁶⁸Ga]Ga-DOTA-FXX489 in approximately 100-150 µL of sterile saline via the tail vein.
-
-
PET/CT Imaging:
-
Blocking Study (for specificity):
-
In a separate cohort of mice, co-inject an excess of unlabeled FXX489 (e.g., 10-50 mg/kg) with the radiotracer.
-
Perform PET/CT imaging as described above and compare the tumor uptake with the non-blocked group. A significant reduction in tumor uptake confirms FAP-specific binding.
-
Image Analysis:
-
Reconstruct the PET and CT images using appropriate algorithms.
-
Fuse the PET and CT images for anatomical localization of radiotracer uptake.
-
Draw regions of interest (ROIs) over the tumor and major organs (e.g., heart, liver, kidneys, muscle) on the fused images.
-
Calculate the standardized uptake value (SUV) for each ROI to quantify radiotracer accumulation. The SUV is calculated as: SUV = (Radioactivity concentration in ROI [MBq/mL]) / (Injected dose [MBq] / Body weight [g])
Logical Relationship in Data Interpretation
The data from these experiments are interconnected and provide a comprehensive evaluation of the PET imaging agent.
References
- 1. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FXX489, a fibroblast activation protein (FAP) targeting ligand with best-in-class potential for radioligand therapy - American Chemical Society [acs.digitellinc.com]
- 6. Phase I, open-label, multicenter study to evaluate the safety, tolerability, dosimetry, and preliminary activity of [177Lu]Lu-NNS309 in patients with pancreatic, lung, breast, and colorectal cancers - Human Research Switzerland [humanforschung-schweiz.ch]
- 7. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PeptiDream Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. 177 Lu-NNS309 - Wikipedia [en.wikipedia.org]
- 11. FXX489 / Novartis [delta.larvol.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Frontiers | Tumor microenvironment and fibroblast activation protein inhibitor (FAPI) PET: developments toward brain imaging [frontiersin.org]
Application Notes and Protocols for Assessing FXX489 Peptide Internalization
Audience: Researchers, scientists, and drug development professionals.
Introduction: FXX489 is a promising ligand that targets the Fibroblast Activation Protein (FAP), a protein highly expressed on cancer-associated fibroblasts (CAFs) across a wide range of solid tumors.[1][2] As a component of radioligand therapy (RLT), FXX489 is designed to deliver a radioactive payload to the tumor microenvironment. The efficacy of FXX489-based RLT relies on the efficient internalization of the peptide by target cells, leading to the retention of the radiopharmaceutical and subsequent therapeutic effect through a "cross-fire" mechanism.[1][2] Therefore, accurately assessing the internalization of the FXX489 peptide is critical for its preclinical and clinical development.
These application notes provide an overview of the primary cellular internalization pathways and detailed protocols for the most common and robust methods to quantify peptide uptake.
Overview of Peptide Internalization Pathways
Peptides like FXX489 can enter cells through several mechanisms, which can be broadly categorized as endocytosis and direct translocation.[3][4] Endocytosis is an energy-dependent process involving the formation of vesicles from the plasma membrane.[4]
Major Endocytic Pathways Include:
-
Clathrin-Mediated Endocytosis (CME): A well-characterized pathway involving the coat protein clathrin, responsible for the uptake of many receptors and their ligands.
-
Caveolae-Mediated Endocytosis (CvME): This pathway involves flask-shaped invaginations of the plasma membrane called caveolae and is lipid-raft dependent.[4]
-
Macropinocytosis: A process involving the non-specific engulfment of large amounts of extracellular fluid and solutes.[3][4]
Understanding the dominant pathway for FXX489 internalization can provide insights into its intracellular trafficking and fate.
Key Methodologies for Assessing FXX489 Internalization
The choice of method depends on whether the required data is qualitative (visualization of uptake) or quantitative (measurement of uptake). The most common approaches involve fluorescently labeling the peptide.
Confocal Laser Scanning Microscopy (CLSM)
CLSM provides high-resolution images, allowing for the qualitative assessment of peptide internalization and subcellular localization. It is invaluable for visually confirming that the peptide is inside the cell rather than just bound to the membrane.
Experimental Protocol: CLSM for FXX489 Internalization
-
Peptide Labeling:
-
Synthesize or procure FXX489 labeled with a stable fluorophore (e.g., FITC, Rhodamine, or an Alexa Fluor dye). The fluorophore should be covalently attached to a site that does not interfere with FAP binding.[5]
-
-
Cell Culture:
-
Seed FAP-expressing cells (e.g., cancer-associated fibroblast cell lines or transfected cell lines) onto glass-bottom dishes or chamber slides at a density that will result in 60-70% confluency on the day of the experiment.[6]
-
-
Incubation:
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Treat the cells with varying concentrations of the fluorescently-labeled FXX489 (e.g., 1-10 µM) in serum-free media.[7]
-
Incubate for a defined period (e.g., 1-4 hours) at 37°C and 5% CO₂.[6] A parallel incubation at 4°C can be performed as a negative control, as endocytosis is an energy-dependent process that is inhibited at low temperatures.[8]
-
-
Washing and Fixation:
-
Remove the peptide-containing medium and wash the cells three times with cold PBS to remove non-internalized peptide.
-
To differentiate between membrane-bound and internalized peptide, an acid wash (e.g., with glycine-HCl buffer, pH 2.5) or a brief trypsin treatment can be performed.[9]
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[6] Note: Fixation can sometimes cause artifacts; imaging live cells is an alternative.[10]
-
-
Staining and Mounting:
-
Wash the cells twice with PBS.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 for 10 minutes if intracellular organelle staining is required.
-
Stain the nuclei with a fluorescent nuclear dye like DAPI or Hoechst for 5-10 minutes.[6]
-
Wash twice with PBS and mount the coverslip with an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the cells using a confocal microscope with the appropriate laser lines and emission filters for the chosen fluorophores.
-
Acquire Z-stack images to confirm the intracellular localization of the peptide.
-
Flow Cytometry
Flow cytometry is a high-throughput method used to quantify the amount of fluorescently labeled peptide internalized by a large population of cells. It provides robust statistical data on the percentage of peptide-positive cells and the mean fluorescence intensity (MFI), which corresponds to the amount of uptake.[5][11]
Experimental Protocol: Flow Cytometry for FXX489 Internalization
-
Peptide Labeling:
-
Use FXX489 covalently labeled with a suitable fluorophore (e.g., FITC, Alexa Fluor 488).
-
-
Cell Preparation:
-
Culture FAP-expressing cells in 6-well or 12-well plates to ~80-90% confluency.
-
On the day of the experiment, detach the cells using a gentle, non-enzymatic cell dissociation solution or brief trypsinization.
-
Resuspend the cells in complete media and count them. Aliquot approximately 0.5-1 x 10⁶ cells per tube.
-
-
Incubation:
-
Centrifuge the cell aliquots, discard the supernatant, and resuspend in serum-free media containing the desired concentration of labeled FXX489.
-
Incubate for the desired time (e.g., 1-4 hours) at 37°C, with gentle agitation. Include an untreated cell sample as a negative control.[11]
-
-
Quenching and Washing:
-
To distinguish internalized fluorescence from membrane-bound fluorescence, add a fluorescence quencher like Trypan Blue (0.4%) to the cell suspension just before analysis.[12] Trypan Blue quenches the fluorescence of extracellular and surface-bound peptides but cannot enter intact cells.[12]
-
Alternatively, after incubation, wash the cells three times with cold PBS.
-
Perform a brief trypsin treatment (e.g., 5 minutes) to strip off any surface-bound peptide.[6][9] This step is crucial to avoid overestimation of uptake.[10]
-
Wash again with PBS and resuspend the final cell pellet in FACS buffer (PBS with 1-2% FBS).
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer using the appropriate laser for excitation and filter for emission of the fluorophore.
-
Collect data for at least 10,000-20,000 events (cells) per sample.[6]
-
-
Data Analysis:
-
Gate the live cell population based on forward and side scatter (FSC/SSC) properties.
-
Compare the fluorescence histograms of treated cells with the untreated control to determine the percentage of positive cells and the Mean Fluorescence Intensity (MFI).
-
Mass Spectrometry (MS)
Mass spectrometry offers a highly sensitive and label-free method to detect and quantify the absolute amount of internalized peptide.[6] This technique can distinguish the intact peptide from its degradation products, providing valuable information on intracellular stability.
Experimental Protocol: MS for FXX489 Internalization
-
Cell Culture and Incubation:
-
Cell Harvesting and Lysis:
-
Wash the cells extensively with PBS.
-
Treat with trypsin to remove all extracellular and membrane-bound peptide.
-
Collect the cell pellet after further washing.[6]
-
Lyse the cells using an appropriate lysis buffer and mechanical disruption (e.g., sonication).
-
-
Sample Preparation:
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant containing the cytoplasmic extracts.
-
Perform protein precipitation (e.g., with acetonitrile) to separate the peptide from larger proteins.
-
An internal standard (a known amount of a similar, but isotopically distinct peptide) should be added for absolute quantification.
-
-
MS Analysis:
-
Analyze the prepared samples using a mass spectrometer, typically MALDI-TOF or LC-MS/MS.[13]
-
Identify the peak corresponding to the molecular weight of the intact FXX489 peptide.
-
-
Quantification:
-
Quantify the amount of FXX489 by comparing its peak intensity to that of the internal standard.
-
The intracellular concentration can be calculated based on the measured amount of peptide and the estimated average cell volume.[14]
-
Data Presentation and Comparison of Methods
Quantitative data from these experiments should be summarized for clear comparison.
Table 1: Hypothetical Quantitative Data for FXX489 Internalization
| Method | Cell Line | FXX489 Conc. (µM) | Incubation Time (h) | Measured Parameter | Result |
| Flow Cytometry | FAP-HEK293 | 5 | 2 | Mean Fluorescence Intensity | 15,000 ± 1,200 |
| FAP-HEK293 | 5 | 2 | % Positive Cells | 92% ± 4% | |
| Mass Spectrometry | FAP-HEK293 | 10 | 4 | Intracellular Amount (pmol/10⁶ cells) | 5.5 ± 0.8 |
| FAP-HEK293 | 10 | 4 | Intracellular Conc. (µM) | ~5.5 µM | |
| Confocal Microscopy | FAP-HEK293 | 5 | 2 | Subcellular Localization | Punctate cytoplasmic, perinuclear |
Table 2: Comparison of Key Internalization Assessment Methods
| Method | Principle | Throughput | Data Type | Key Advantages | Key Limitations |
| Confocal Microscopy | Fluorescence Imaging | Low | Qualitative / Semi-quantitative | Provides spatial information; confirms intracellular localization. | Low throughput; potential for phototoxicity and artifacts from fixation.[15] |
| Flow Cytometry | Cell-by-cell fluorescence measurement | High | Quantitative | High throughput; statistically robust population data.[11] | Does not provide subcellular localization; requires careful controls to exclude membrane-bound signal.[9] |
| Mass Spectrometry | Molecular weight detection | Medium | Quantitative (Absolute) | Label-free; highly sensitive and specific; can assess peptide stability.[6] | Requires specialized equipment; more complex sample preparation. |
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. drughunter.com [drughunter.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 6. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Penetrating Capacity and Internalization Mechanisms Used by the Synthetic Peptide CIGB-552 and Its Relationship with Tumor Cell Line Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the mechanisms of the internalization of S413-PV cell-penetrating peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria [bio-protocol.org]
- 12. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FXX489 in Preclinical Cancer Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
FXX489 is an investigational radioligand therapy targeting Fibroblast Activation Protein (FAP), a promising target for cancer therapy due to its high expression on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide range of solid tumors.[1][2][3] FXX489, also designated as [177Lu]Lu-NNS309, is a peptide-based ligand that binds to FAP with high affinity and is chelated to Lutetium-177 (¹⁷⁷Lu), a β-emitting radionuclide.[4] The therapeutic strategy is based on the "cross-fire effect," where radiation emitted from FXX489 bound to CAFs induces DNA damage and cell death in adjacent tumor cells.[2][3] Preclinical studies in models of pancreatic ductal adenocarcinoma (PDAC) and non-small cell lung cancer (NSCLC) have indicated promising anti-tumor activity and improved tumor retention of FXX489.[2] This document provides an overview of the preclinical applications of FXX489 and representative protocols for its evaluation.
Physicochemical Properties
| Property | Description | Reference |
| Target | Fibroblast Activation Protein (FAP) | [2] |
| Ligand Type | Peptide-based | [4] |
| Radionuclide | Lutetium-177 (¹⁷⁷Lu) | [4] |
| Binding Affinity (Kd) | < 10 pM | [2] |
| Selectivity | High selectivity over other proteases (e.g., DPP4) | [2] |
| Stability | Stable in blood and plasma | [2] |
Mechanism of Action
FXX489 targets FAP, which is highly expressed on CAFs within the tumor stroma. Upon binding to FAP, the β-emissions from the conjugated ¹⁷⁷Lu irradiate the CAFs and, more importantly, the neighboring cancer cells. This "cross-fire effect" leads to DNA damage and apoptosis in the tumor cells, resulting in tumor growth inhibition.
Caption: Mechanism of action of FXX489.
Preclinical Applications
In Vitro Characterization
Binding Affinity: The binding affinity of FXX489 to its target, FAP, is a critical parameter. A low picomolar affinity ensures potent and specific targeting.
Protocol: Radioligand Binding Assay
-
Cell Culture: Utilize a cell line engineered to overexpress FAP (e.g., HT1080-hFAP).[5]
-
Membrane Preparation: Prepare cell membrane fractions from the FAP-expressing cells.
-
Assay Setup: In a 96-well plate, add increasing concentrations of non-radiolabeled FXX489 (competitor) to wells containing the cell membrane preparation and a fixed concentration of radiolabeled FXX489 (e.g., ¹⁷⁷Lu-FXX489).
-
Incubation: Incubate the plate to allow binding to reach equilibrium.
-
Separation: Separate bound from unbound radioligand using a filtration method.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value from the competition curve and calculate the Kd using the Cheng-Prusoff equation.
Stability: The stability of FXX489 in biological fluids is essential for its in vivo efficacy.
Protocol: Plasma Stability Assay
-
Incubation: Incubate ¹⁷⁷Lu-FXX489 in fresh human or mouse plasma at 37°C for various time points (e.g., 1, 4, 24, 48 hours).
-
Protein Precipitation: At each time point, precipitate plasma proteins using an organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the supernatant using radio-HPLC to determine the percentage of intact ¹⁷⁷Lu-FXX489.
In Vivo Efficacy
Tumor Models: Preclinical efficacy of FXX489 has been demonstrated in patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models of pancreatic ductal adenocarcinoma (PDAC) and non-small cell lung cancer (NSCLC).[2]
Representative In Vivo Efficacy Data (Illustrative)
| Model | Treatment | Dose | Tumor Growth Inhibition (%) | Survival Benefit |
| PDAC Xenograft | Vehicle | - | 0 | - |
| FXX489 | 10 MBq | 75 | Significant increase | |
| NSCLC Xenograft | Vehicle | - | 0 | - |
| FXX489 | 10 MBq | 68 | Significant increase |
Protocol: In Vivo Efficacy Study in Xenograft Models
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID) bearing subcutaneously implanted PDAC or NSCLC tumors.
-
Tumor Establishment: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize animals into treatment and vehicle control groups.
-
Dosing: Administer FXX489 intravenously at a specified dose and schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or until a defined time point.
-
Data Analysis: Calculate tumor growth inhibition and analyze survival data.
References
- 1. Fibroblast activation protein-targeted radionuclide therapy: background, opportunities, and challenges of first (pre)clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drughunter.com [drughunter.com]
- 4. Phase I, open-label, multicenter study to evaluate the safety, tolerability, dosimetry, and preliminary activity of [177Lu]Lu-NNS309 in patients with pancreatic, lung, breast, and colorectal cancers - Human Research Switzerland [humanforschung-schweiz.ch]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing FXX489 Peptide Binding to FAP
Welcome to the technical support center for the FXX489 peptide and its interaction with Fibroblast Activation Protein (FAP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experiments for improved binding affinity.
Frequently Asked Questions (FAQs)
Q1: What is the FXX489 peptide and its target, FAP?
A1: FXX489 is a peptide-based targeting ligand for Fibroblast Activation Protein (FAP). FAP is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the microenvironment of many types of cancers, making it an attractive target for targeted therapies. FXX489 has demonstrated high binding affinity (less than 10 pM) to both human and mouse FAP and is being explored for use in radioligand therapy.
Q2: My FXX489 peptide shows low binding affinity to FAP in my initial experiments. What are the potential reasons?
A2: Several factors could contribute to lower-than-expected binding affinity. These can be broadly categorized as issues with the peptide itself, the experimental setup, or the assay conditions. Specific issues could include peptide degradation, improper peptide folding, suboptimal buffer conditions (pH, ionic strength), or high non-specific binding in your assay. Our troubleshooting guides below provide detailed steps to address these issues.
Q3: How can I improve the binding affinity of my FAP-targeting peptide?
A3: Enhancing peptide-protein binding affinity often involves structural modifications to the peptide. Common strategies include:
-
Alanine (B10760859) Scanning Mutagenesis: Systematically replacing each amino acid with alanine can help identify residues critical for binding.
-
Peptide Stapling: Introducing a chemical brace can lock the peptide into its bioactive conformation, which can improve target affinity and stability.
-
Amino Acid Substitution: Introducing non-natural amino acids or conservative mutations at key positions can create additional favorable interactions with the target protein.
-
Peptide Cyclization: Cyclizing the peptide can reduce conformational flexibility and increase stability, often leading to improved binding.
Q4: What are the best methods to accurately measure the binding affinity of FXX489 to FAP?
A4: Several robust methods are available for quantifying peptide-protein interactions. The most common are:
-
Surface Plasmon Resonance (SPR): Provides real-time, label-free measurement of binding kinetics (association and dissociation rates) and affinity.
-
Bio-Layer Interferometry (BLI): Another label-free technique that measures the interaction in real-time and is well-suited for determining kinetics and affinity.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay that can be configured to determine binding affinity, though it is an endpoint assay.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments aimed at improving FXX489 peptide binding affinity.
Guide 1: Low or No Binding Signal
| Possible Cause | Recommended Solution |
| Peptide Degradation | Ensure proper storage of the peptide (lyophilized at -20°C or -80°C). Prepare fresh solutions for each experiment. Assess peptide integrity via mass spectrometry. |
| Incorrect Peptide Folding | For peptides with disulfide bonds, ensure proper oxidative folding conditions. Consider using a cyclization strategy to stabilize the active conformation. |
| Suboptimal Buffer Conditions | Perform a buffer screen to test different pH levels and salt concentrations. The optimal buffer will enhance the specific interaction while minimizing non-specific binding. |
| Inactive FAP Protein | Verify the activity of your FAP protein preparation. Use a positive control if available. Ensure the protein is correctly folded and stored. |
| Inaccurate Peptide Concentration | Accurately determine the peptide concentration. Lyophilized peptides can contain significant amounts of water and counter-ions. Consider using amino acid analysis for precise quantification. |
Guide 2: High Non-Specific Binding
| Possible Cause | Recommended Solution |
| Hydrophobic or Electrostatic Interactions | Add a non-ionic detergent (e.g., 0.05% Tween-20) to your buffers. Increase the salt concentration (e.g., up to 500 mM NaCl) in the wash buffer to disrupt electrostatic interactions. |
| Insufficient Blocking | Increase the concentration or incubation time of your blocking agent (e.g., BSA, casein). Test different blocking agents. |
| "Sticky" Peptide | Use low-binding microplates and pipette tips. The inclusion of a carrier protein like BSA in the buffer can also help. |
Guide 3: High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Pipetting Inaccuracies | Ensure your pipettes are calibrated. Use reverse pipetting for viscous solutions. |
| Inconsistent Mixing | Thoroughly mix all reagents and samples before use and after dilution. |
| Temperature Fluctuations | Allow all reagents and plates to equilibrate to the experimental temperature before starting the assay. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with buffer or water. |
Quantitative Data Summary
The following tables summarize representative data from peptide engineering studies aimed at improving binding affinity.
Table 1: Comparison of Binding Affinities of Linear vs. Modified Peptides
| Peptide Modification | Target Protein | Original KD (nM) | Modified KD (nM) | Fold Improvement |
| Peptide Stapling | MDM2 | 500 | 25 | 20 |
| Cyclization (Thioether) | Integrin αvβ3 | 2500 | 150 | 16.7 |
| Non-Canonical Amino Acid Substitution | Menin | 1200 | 6 | 200 |
Table 2: Example of Alanine Scan to Identify Key Residues
| Peptide Sequence Position | Original Amino Acid | Alanine Mutant KD (nM) | Fold Change in Affinity | Interpretation |
| 3 | Tryptophan (W) | >10,000 | >100 (Loss) | Critical for binding |
| 5 | Leucine (L) | 850 | 8.5 (Loss) | Important for binding |
| 7 | Serine (S) | 110 | 1.1 (Neutral) | Not critical for binding |
| 9 | Aspartic Acid (D) | 50 | 0.5 (Gain) | Substitution is favorable |
Experimental Protocols
Protocol 1: Alanine Scanning Mutagenesis
-
Peptide Synthesis: Synthesize a series of peptides where each amino acid residue of the original FXX489 sequence is individually replaced with an alanine.
-
Purification and Quantification: Purify each synthesized peptide using HPLC and confirm its identity and purity by mass spectrometry. Accurately quantify the concentration of each peptide.
-
Binding Assay: Measure the binding affinity (KD) of each alanine-substituted peptide to FAP using a suitable method like SPR or BLI.
-
Data Analysis: Compare the KD values of the mutant peptides to that of the wild-type FXX489. A significant increase in KD indicates that the original residue is important for binding.
Protocol 2: Surface Plasmon Resonance (SPR) for Affinity Measurement
-
Chip Preparation: Activate a CM5 sensor chip surface using a mixture of EDC and NHS.
-
Ligand Immobilization: Immobilize recombinant FAP protein onto the activated sensor chip surface via amine coupling. The amount of immobilized protein should be optimized to avoid mass transport limitations.
-
Analyte Injection: Prepare a series of dilutions of the FXX489 peptide in running buffer. Inject the peptide solutions over the FAP-immobilized surface at a constant flow rate.
-
Data Collection: Monitor the binding response (in Resonance Units, RU) in real-time. After the association phase, flow running buffer over the chip to monitor the dissociation phase.
-
Regeneration: After each cycle, regenerate the sensor surface using a low pH buffer to remove the bound peptide.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Visualizations
Caption: Simplified FAP signaling pathways promoting cell proliferation and invasion.
Caption: Workflow for improving peptide binding affinity.
Caption: A logical approach to troubleshooting common binding assay issues.
reducing off-target effects of FAP targeting peptide FXX489
Welcome to the technical support center for the FAP-targeting peptide FXX489. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential off-target effects during preclinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What is FXX489 and what is its proposed mechanism of action?
A1: FXX489 is a high-affinity peptide ligand that targets Fibroblast Activation Protein (FAP).[1][2] FAP is a transmembrane serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many cancer types.[3][4][5] FXX489 is being developed for radioligand therapy, where a radioactive isotope is attached to the peptide. The peptide then delivers the radiation directly to FAP-expressing cells in the tumor. The emitted radiation, particularly from β-emitters, can then kill not only the FAP-expressing CAFs but also nearby tumor cells through a "cross-fire effect".[1][2]
Q2: What are the potential off-target effects of a FAP-targeting peptide like FXX489?
A2: While FAP expression is low in most healthy adult tissues, potential off-target effects could arise from:
-
Binding to other proteases: FXX489 has shown high selectivity over other proteases like dipeptidyl peptidase-4 (DPP4).[1][2] However, binding to other related proteases at high concentrations could be a possibility.
-
Expression of FAP in healthy tissues: FAP is expressed in areas of active tissue remodeling, such as wound healing, fibrosis, and in the uterus during the menstrual cycle.[5][6] Targeting FAP in these tissues could lead to unwanted effects.
-
Non-specific peptide uptake: Peptides can be taken up by organs like the kidneys and liver for clearance, which could lead to toxicity if the peptide carries a toxic payload like a radionuclide.
-
Payload-related toxicity: The conjugated payload (e.g., radionuclide, chemotherapy drug) can have its own off-target toxicities if it is released from the peptide prematurely or if the peptide binds to non-target tissues.[7]
Q3: How can I assess the specificity of FXX489 in my experiments?
A3: To assess the specificity of FXX489, you can perform several experiments:
-
Competitive binding assays: Use a known FAP inhibitor or a non-labeled version of FXX489 to compete with the labeled FXX489 for binding to FAP-expressing cells or purified FAP protein.
-
Binding to FAP-negative cells: Test the binding of FXX489 to cell lines that do not express FAP to determine the level of non-specific binding.
-
Biodistribution studies in animal models: Analyze the distribution of radiolabeled FXX489 in various organs and tissues in animal models to identify areas of off-target accumulation.
Q4: What strategies can be employed to reduce the off-target effects of FXX489-based therapies?
A4: Several strategies can be explored to minimize off-target effects:
-
Peptide Modification:
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can increase the half-life and reduce renal uptake.[8]
-
Amino Acid Substitution: Replacing certain amino acids with unnatural amino acids or D-isomers can improve stability and reduce proteolytic degradation.[8][9]
-
Cyclization: Creating a cyclic peptide structure can enhance stability and binding affinity.[9][10]
-
-
Linker Optimization: The linker connecting the peptide to the payload is crucial. Using a stable linker that only releases the payload in the tumor microenvironment can significantly reduce systemic toxicity.[11]
-
Dosing Regimen: Optimizing the dose and frequency of administration can help achieve a therapeutic effect in the tumor while minimizing exposure to healthy tissues.[8]
Troubleshooting Guides
This section provides guidance on how to troubleshoot common issues encountered when working with FXX489 and other FAP-targeting peptides.
Issue 1: High background signal or non-specific binding in in vitro assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrophobic interactions of the peptide | Increase the concentration of blocking agents (e.g., BSA, non-fat milk) in your buffers. Include a mild non-ionic detergent (e.g., Tween-20) in wash buffers. | Reduced non-specific binding to plasticware and cell membranes. |
| Charge-based interactions | Adjust the ionic strength of your buffers by modifying the salt concentration (e.g., NaCl). | Minimized electrostatic interactions with non-target proteins and surfaces. |
| Presence of FAP in unexpected cell lines | Verify FAP expression levels in your cell lines using techniques like Western blot, flow cytometry, or qPCR. | Confirmation of FAP-positive and FAP-negative cell lines for use as controls. |
| Contamination of reagents | Use fresh, high-quality reagents and filter-sterilize all buffers. | Elimination of potential artifacts caused by contamination. |
Issue 2: High uptake of radiolabeled FXX489 in non-target organs (e.g., kidneys, liver) in vivo.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Renal clearance of the peptide | Modify the peptide by adding a PEG linker or conjugating it to a larger molecule like albumin to increase its size and reduce renal filtration.[9] | Increased circulation half-life and reduced kidney accumulation. |
| Metabolism of the peptide in the liver | Introduce modifications to the peptide sequence (e.g., D-amino acids, cyclization) to increase its stability against enzymatic degradation in the liver.[9] | Enhanced peptide stability and reduced liver uptake. |
| Expression of FAP in non-target organs | Perform immunohistochemistry or autoradiography on tissue sections from biodistribution studies to confirm if the uptake is FAP-specific. | Determination of whether the off-target uptake is due to specific binding or non-specific accumulation. |
| Instability of the radiolabel-chelator complex | Evaluate the in vivo stability of the radiolabeled peptide by analyzing blood and urine samples for the presence of free radionuclide. | Confirmation that the observed off-target uptake is not due to the detachment of the radionuclide from the peptide. |
Experimental Protocols
Protocol 1: In Vitro Peptide Binding Affinity Assay (Radioligand Binding Assay)
Objective: To determine the binding affinity (Kd) of FXX489 to FAP-expressing cells.
Materials:
-
FAP-positive cells (e.g., HEK293-FAP transfected cells)
-
FAP-negative cells (e.g., wild-type HEK293 cells)
-
Radiolabeled FXX489 (e.g., with 125I or 177Lu)
-
Unlabeled FXX489
-
Binding buffer (e.g., PBS with 0.1% BSA)
-
Wash buffer (e.g., cold PBS)
-
Gamma counter
Methodology:
-
Seed FAP-positive and FAP-negative cells in 24-well plates and grow to confluence.
-
Prepare serial dilutions of unlabeled FXX489 in binding buffer.
-
Prepare a constant concentration of radiolabeled FXX489 in binding buffer.
-
Wash the cells with binding buffer.
-
To determine total binding, add only the radiolabeled FXX489 to the wells with FAP-positive cells.
-
To determine non-specific binding, add the radiolabeled FXX489 along with a high concentration of unlabeled FXX489 (e.g., 1000-fold excess) to the wells with FAP-positive cells.
-
For the competition assay, add the radiolabeled FXX489 along with the serial dilutions of unlabeled FXX489 to the wells with FAP-positive cells.
-
Incubate the plates at 4°C for 2-4 hours.
-
Wash the cells three times with cold wash buffer to remove unbound peptide.
-
Lyse the cells and collect the lysate.
-
Measure the radioactivity in the lysate using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the concentration of unlabeled FXX489 and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Kd using the Cheng-Prusoff equation.
Protocol 2: In Vivo Biodistribution Study
Objective: To evaluate the distribution and clearance of radiolabeled FXX489 in a tumor-bearing animal model.
Materials:
-
Tumor-bearing mice (e.g., with subcutaneous FAP-positive tumors)
-
Radiolabeled FXX489
-
Anesthesia
-
Gamma counter
-
Dissection tools
Methodology:
-
Inject a known amount of radiolabeled FXX489 intravenously into the tumor-bearing mice.
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of mice.
-
Collect blood, tumor, and major organs (e.g., kidneys, liver, spleen, lungs, heart, muscle, bone).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
-
Analyze the data to determine the tumor-to-organ ratios and the clearance profile of the peptide.
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To assess the cytotoxic effects of FXX489-drug conjugates on cancer cells.
Materials:
-
FAP-positive and FAP-negative cancer cell lines
-
FXX489 conjugated to a cytotoxic drug (e.g., MMAE)
-
Unconjugated FXX489 (as a control)
-
Free cytotoxic drug (as a control)
-
Cell culture medium
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
Methodology:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Prepare serial dilutions of the FXX489-drug conjugate, unconjugated FXX489, and the free drug.
-
Treat the cells with the different compounds and concentrations.
-
Incubate for a period relevant to the drug's mechanism of action (e.g., 72 hours).
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine the percentage of viable cells.
-
Plot the cell viability as a function of concentration and calculate the IC50 for each compound.
Signaling Pathways and Experimental Workflows
FAP-Associated Signaling Pathways
Fibroblast Activation Protein (FAP) is implicated in several signaling pathways that promote tumor growth, invasion, and immunosuppression.[6][12][13] Understanding these pathways is crucial for predicting potential on- and off-target effects of FAP-targeting therapies.
Caption: FAP-mediated signaling pathways in the tumor microenvironment.
Experimental Workflow for Assessing Off-Target Effects
The following workflow outlines the key steps to investigate and mitigate potential off-target effects of FXX489.
Caption: Workflow for identifying and reducing off-target effects of FXX489.
Troubleshooting Logic for High Kidney Uptake
This diagram illustrates a decision-making process for troubleshooting high renal accumulation of a peptide-drug conjugate.
Caption: Decision tree for troubleshooting high kidney uptake of FXX489.
References
- 1. researchgate.net [researchgate.net]
- 2. Abstract ND07: FXX489, a FAP targeting ligand with best-in-class potential for radioligand therapy | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Functional roles of FAP-α in metabolism, migration and invasion of human cancer cells [frontiersin.org]
- 5. Beyond Small Molecules: Antibodies and Peptides for Fibroblast Activation Protein Targeting Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pro-tumorigenic roles of fibroblast activation protein in cancer: back to the basics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress [mdpi.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Peptide–drug conjugates (PDCs): a novel trend of research and development on targeted therapy, hype or hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
Technical Support Center: FXX489 Peptide Radiolabeling
Welcome to the technical support center for the FXX489 peptide. This resource provides troubleshooting guides and answers to frequently asked questions regarding the radiolabeling of FXX489, a DOTA-conjugated peptide designed for diagnostic imaging and targeted radionuclide therapy.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of radiolabeling the FXX489 peptide? FXX489 is supplied as a lyophilized powder containing the DOTA-conjugated peptide. Radiolabeling is achieved by chelation, where a metallic radionuclide (such as Gallium-68, Lutetium-177, or Yttrium-90) is stably incorporated into the DOTA chelator covalently linked to the peptide. This process requires specific reaction conditions, including controlled pH, temperature, and incubation time, to ensure high efficiency and purity.
Q2: Which radionuclides are compatible with the FXX489 peptide kit? The DOTA chelator on FXX489 is versatile and can be used with a variety of trivalent radiometals. The most common radionuclides for this purpose are Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging, and Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y) for therapeutic applications.
Q3: What quality control (QC) tests are essential before patient administration? Before administration, every batch of radiolabeled FXX489 must undergo strict quality control to ensure patient safety and efficacy.[1] The two most critical QC tests are:
-
Radiochemical Purity (RCP): This test determines the percentage of the total radioactivity that is in the desired form (i.e., radionuclide bound to the FXX489 peptide).[2] It is typically measured using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[3][4]
-
Sterility and Endotoxin Testing: As the product is administered intravenously, it must be sterile and have acceptably low levels of bacterial endotoxins to prevent infection and pyrogenic reactions.[1]
Troubleshooting Guide: Low Radiolabeling Efficiency
Low radiochemical yield (RCY) is one of the most common issues encountered during the labeling process. The following sections address potential causes and solutions.
Q4: My radiochemical yield is below the acceptable limit (>95%). What are the most likely causes?
Several factors can lead to poor labeling efficiency. The most common culprits are incorrect pH, the presence of competing metal ion impurities, and suboptimal reaction temperature or time.[5]
Visual Troubleshooting Guide
The following decision tree can help diagnose the root cause of low labeling efficiency.
Q5: How does pH affect the labeling reaction?
The reaction pH is critical. The optimal pH for labeling DOTA-peptides like FXX489 is typically between 4.0 and 5.0.[5]
-
pH below 4.0: Can significantly slow down the reaction kinetics, leading to incomplete labeling within the standard incubation time.[5][6]
-
pH above 5.0: Can cause the formation of radionuclide hydroxides (e.g., ⁶⁸Ga(OH)₃), which are insoluble and cannot be chelated by the DOTA ring.[5][6]
Q6: What are common sources of metal ion impurities and how can I mitigate them?
Trace metal contaminants in buffers, water, or the radionuclide eluate can compete with the desired radionuclide for the DOTA chelator.[5] Common culprits include iron (Fe³⁺), copper (Cu²⁺), zinc (Zn²⁺), and aluminum (Al³⁺) from generator components.[5]
Mitigation Strategies:
-
Use high-purity, metal-free water and reagents for all preparations.
-
Ensure all glassware and reaction vessels are thoroughly cleaned and rinsed with metal-free water.
-
If using a ⁶⁸Ge/⁶⁸Ga generator, perform regular quality checks for metal breakthrough.
Data Presentation: Reaction Parameter Optimization
The following table summarizes typical reaction conditions for different radionuclides used with FXX489. Always consult the specific package insert for your radionuclide and peptide kit.
| Parameter | ⁶⁸Ga (for PET Imaging) | ¹⁷⁷Lu (for Therapy) | ⁹⁰Y (for Therapy) |
| Peptide Amount | 10-50 µg | 50-250 µg | 50-250 µg |
| Optimal pH | 4.0 - 4.5 | 4.5 - 5.0 | 4.5 - 5.0 |
| Temperature | 95 °C | 80 - 100 °C | 80 °C |
| Incubation Time | 5 - 10 min | 20 - 30 min | 20 min |
| Reference | [7] | [5][6] | [5][6] |
Troubleshooting Guide: Poor Radiochemical Purity (RCP)
Even with a high initial labeling yield, the final product can have poor radiochemical purity due to the presence of impurities like free radionuclide or hydrolyzed species.
Q7: My quality control test shows a radiochemical purity of less than 95%. What are the common impurities and how can they be removed?
The most common radiochemical impurities are free (unbound) radionuclide and hydrolyzed/colloidal forms of the radionuclide.[8] These impurities can lead to poor image quality and unnecessary radiation dose to non-target organs.[1]
Purification: For FXX489, purification is most effectively achieved using a C18 solid-phase extraction (SPE) cartridge. This method separates the desired radiolabeled peptide from more polar impurities.
Experimental Protocol: SPE Purification of Radiolabeled FXX489
-
Condition the Cartridge: Pre-wash a C18 SPE cartridge (e.g., Sep-Pak C18) with 5 mL of ethanol (B145695), followed by 10 mL of sterile, metal-free water.
-
Load the Sample: Dilute the crude radiolabeling reaction mixture with 1 mL of water and load it onto the conditioned cartridge. The radiolabeled peptide will be retained by the C18 stationary phase.
-
Wash the Cartridge: Wash the cartridge with 10 mL of sterile water to remove any unbound, hydrophilic radionuclide and buffer salts. Collect the eluate as radioactive waste.
-
Elute the Product: Elute the purified [¹⁷⁷Lu]Lu-FXX489 from the cartridge using 0.5-1.0 mL of 50-70% ethanol in water.
-
Final Formulation: The ethanolic eluate is then diluted with a sterile saline or buffer solution to make it suitable for injection. The final product should be passed through a 0.22 µm sterile filter.
Troubleshooting Guide: Product Instability and Aggregation
Q8: The radiochemical purity of my final product decreases over time. What causes this instability?
Instability of the radiolabeled peptide can be caused by radiolysis, oxidation, or peptide aggregation.
-
Radiolysis: High levels of radioactivity can generate free radicals that damage the peptide, causing the release of the radionuclide.[5] This is a more significant issue with therapeutic radionuclides like ¹⁷⁷Lu and ⁹⁰Y. Adding radical scavengers like ascorbic acid or gentisic acid to the formulation can mitigate this effect.[5]
-
Oxidation: Certain amino acids in the peptide sequence may be susceptible to oxidation, which can affect its biological activity.
-
Aggregation: Hydrophobic peptides have a tendency to self-associate and form aggregates, which can reduce solubility and bioavailability.[9]
Visualizing Factors Affecting Stability
This diagram illustrates the key factors that can compromise the stability of the final radiolabeled FXX489 product.
Protocols and Methodologies
Experimental Protocol: HPLC Quality Control of [¹⁷⁷Lu]Lu-FXX489
This protocol provides a standard method for determining the radiochemical purity (RCP) of the final product.
-
System: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a radioactivity detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm).[10]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[10]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (B52724) (ACN).
-
Gradient Elution:
-
0-2 min: 95% A, 5% B
-
2-20 min: Linear gradient to 25% A, 75% B
-
20-25 min: Linear gradient to 95% A, 5% B
-
25-30 min: 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
Radioactivity Detector: Monitors the elution of radioactive species.
-
UV Detector: Set to 220 nm or 280 nm to detect the peptide.
-
-
Data Interpretation: Calculate RCP by integrating the peak area of the desired radiolabeled peptide and dividing it by the total integrated area of all radioactive peaks in the chromatogram. The retention time of [¹⁷⁷Lu]Lu-FXX489 should be significantly later than that of free ¹⁷⁷Lu.
General Experimental Workflow
The diagram below outlines the complete workflow for preparing a dose of radiolabeled FXX489.
References
- 1. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 2. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 3. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimizing the radiosynthesis of [68Ga]DOTA-MLN6907 peptide containing three disulfide cyclization bonds - a GCC specific chelate for clinical radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tips.sums.ac.ir [tips.sums.ac.ir]
- 9. peptide.com [peptide.com]
- 10. hplc.eu [hplc.eu]
Technical Support Center: Optimizing FXX489 Dosage for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with FXX489 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is FXX489 and what is its mechanism of action?
FXX489 is a ligand that targets Fibroblast Activation Protein (FAP), which is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of various solid tumors.[1][2][3] When labeled with a radionuclide like 177Lu, FXX489 acts as a radioligand therapy.[4] It delivers radiation to FAP-expressing CAFs, which then irradiates nearby tumor cells through a "cross-fire effect," leading to DNA damage and tumor cell death.[1][2][3] FXX489 has shown a high affinity for both human and mouse FAP and is stable in blood and plasma.[2][3][5] It is currently in Phase 1 clinical trials for pancreatic, lung, breast, and colorectal cancers.[1][2][3][5][6][7]
Q2: What is the recommended starting dose for in vivo studies with FXX489?
Specific preclinical dosage information for FXX489 is not publicly available. However, a general approach for novel small molecule inhibitors is to start with a Maximum Tolerated Dose (MTD) study.[8] The initial dose for an MTD study is often determined by extrapolating from in vitro data, aiming for a plasma concentration several times higher than the in vitro IC50 or EC50 values.[8]
Q3: How should a dose-response study for FXX489 be designed?
A robust in vivo dose-response study should include a vehicle control group and a minimum of three dose levels of FXX489.[8] The dose levels should be selected based on the results of an MTD study to span a range that will likely produce a clear dose-response curve.[8] The sample size for each group should be determined by power analysis to ensure statistical significance.[8] Both male and female animals from multiple litters should be included to ensure the data is robust and reproducible.[8]
Q4: What are some key considerations for the formulation and administration of FXX489?
While specific formulation details for FXX489 are proprietary, general best practices for small molecule inhibitors should be followed. A common issue with novel small molecules is poor aqueous solubility.[8] It is crucial to develop a consistent and stable formulation. MedchemExpress provides protocols for preparing solutions of unlabeled FXX489 using solvents like DMSO, PEG300, Tween-80, and saline, or SBE-β-CD in saline, or corn oil.[4] The route of administration should be consistent across all animals.[8] A vehicle-only control group is essential to differentiate between compound-related and vehicle-related effects.[8]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in efficacy data between animals in the same dose group. | Inconsistent compound formulation or administration. | Ensure the formulation is homogenous and administered consistently (e.g., same volume, same site). Poor aqueous solubility can be a factor, so formulation optimization may be needed.[8] |
| The compound does not show the expected efficacy at the administered dose. | Insufficient target engagement at the given dose. | Conduct a pharmacodynamic (PD) study to confirm that FXX489 is reaching the tumor and binding to FAP. This can involve techniques like ex vivo autoradiography or measuring downstream biomarkers.[8] |
| Poor bioavailability. | Perform pharmacokinetic (PK) studies to determine the concentration of FXX489 in plasma and tumor tissue over time. This will help to understand its absorption, distribution, metabolism, and excretion (ADME) profile. | |
| Unexpected toxicity is observed at doses predicted to be safe. | Off-target effects of the compound. | If a vehicle-only control group rules out vehicle toxicity, the compound may have off-target effects. In vitro profiling against a panel of receptors and enzymes can help identify potential off-target interactions.[8] |
| Toxicity of the vehicle. | Always include a vehicle-only control group to assess the toxicity of the formulation itself.[8] |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study Protocol
-
Animal Model: Select a relevant rodent species (e.g., mice or rats) and strain.
-
Group Allocation: Assign a small number of animals (e.g., 3-5 per group) to several dose groups, including a vehicle control.
-
Dose Escalation: Start with a low dose, extrapolated from in vitro data, and escalate the dose in subsequent groups. A common dose escalation scheme is the modified Fibonacci sequence.
-
Administration: Administer FXX489 via the intended clinical route (e.g., intravenous, intraperitoneal).
-
Monitoring: Observe the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). Record body weight at regular intervals.
-
Endpoint: The MTD is defined as the highest dose that does not cause unacceptable toxicity (e.g., >20% body weight loss, significant clinical signs).
-
Data Analysis: Summarize toxicity findings for each dose level.
Pharmacokinetic (PK) Study Protocol
-
Animal Model: Use the same animal model as in the efficacy studies.
-
Dosing: Administer a single dose of FXX489 at a therapeutically relevant level.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-administration. At selected time points, collect tumor and other relevant tissues.
-
Sample Analysis: Analyze the concentration of FXX489 in plasma and tissue homogenates using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
Data Presentation
Table 1: Example MTD Study Data Summary
| Dose Group (mg/kg) | Number of Animals | Body Weight Change (%) | Clinical Signs of Toxicity | Mortality |
| Vehicle | 5 | |||
| Dose 1 | 5 | |||
| Dose 2 | 5 | |||
| Dose 3 | 5 | |||
| Dose 4 | 5 |
Table 2: Example Pharmacokinetic Parameters
| Parameter | Plasma | Tumor |
| Cmax (ng/mL or µg/g) | ||
| Tmax (h) | ||
| AUC (0-t) (ngh/mL or µgh/g) | ||
| t1/2 (h) |
Visualizations
Caption: Mechanism of action of FXX489 radioligand therapy.
Caption: General workflow for optimizing in vivo dosage.
References
- 1. drughunter.com [drughunter.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FXX489 / Novartis [delta.larvol.com]
- 6. Abstract ND07: FXX489, a FAP targeting ligand with best-in-class potential for radioligand therapy | Semantic Scholar [semanticscholar.org]
- 7. AACR 2025: FXX489, a FAP targeting ligand with best-in-class potential for radioligand therapy [clin.larvol.com]
- 8. benchchem.com [benchchem.com]
FAP-Targeted Therapy Development: Technical Support Center
Welcome to the technical support resource for researchers, scientists, and drug development professionals working on Fibroblast Activation Protein (FAP)-targeted therapies. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to address common challenges encountered during experimentation.
Section 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you might encounter during the development of FAP-targeted therapies, from radiopharmaceuticals to CAR-T cells.
Question 1: My FAP-targeted radiopharmaceutical shows rapid tumor washout, limiting its therapeutic efficacy. What strategies can I use to improve tumor retention?
Answer: This is a common challenge, especially with small-molecule FAP inhibitors (FAPIs) like FAPI-04 and FAPI-46, which exhibit fast clearance.[1][2][3] To enhance tumor retention and maximize the radiation dose delivered to the tumor, consider the following strategies:
-
Ligand Dimerization or Multimerization: Creating dimers or tetramers of FAPI molecules can increase avidity and rebinding to FAP-expressing cells, leading to significantly longer tumor retention compared to monomers.[1][3][4] However, be aware that this strategy can sometimes increase uptake in non-target organs like the kidneys and liver, which may lead to greater toxicity.[3]
-
Albumin Binder Conjugation: Conjugating the FAP-binding molecule to an albumin binder, such as Evans Blue, increases its hydrodynamic size.[1] This slows blood clearance and prolongs circulation time, theoretically increasing the opportunity for the agent to accumulate at the tumor site.[1][5]
-
Peptide-Based Ligands: Exploring cyclic peptide-based targeting moieties, such as in FAP-2286, can offer different pharmacokinetic profiles.[1] Preclinical data has shown that [¹⁷⁷Lu]Lu-FAP-2286 has significantly longer tumor retention compared to [¹⁷⁷Lu]Lu-FAPI-46.[6]
-
Use of Radionuclides with Shorter Half-Lives: If modifying the ligand is not feasible, pairing a rapidly clearing ligand with a radionuclide that has a correspondingly shorter half-life (e.g., Yttrium-90) can better match the pharmacokinetics and deliver a therapeutic dose before the agent is cleared.[3][7]
Question 2: I am observing significant "on-target, off-tumor" toxicity with my FAP-targeted CAR-T cells, specifically cachexia and bone marrow toxicity. Why is this happening and how can it be mitigated?
Answer: This severe toxicity is a critical challenge in FAP-targeted CAR-T cell therapy. While FAP expression is low in most healthy adult tissues, it is not entirely absent.[8][9][10] It is expressed on multipotent bone marrow stromal cells, which are essential for hematopoiesis.[11]
-
Mechanism of Toxicity: FAP-targeted CAR-T cells can attack these FAP-expressing stromal cells in the bone marrow, leading to hematopoietic toxicity (anemia, leukopenia) and cachexia.[7][11] This was a significant finding in early preclinical mouse models.[11]
-
Mitigation Strategies:
-
Affinity Tuning: Engineer the CAR construct to have a lower affinity for FAP. This may spare healthy tissues with low FAP expression while still allowing the CAR-T cells to activate in the tumor microenvironment where FAP density is high.
-
Logic-Gated CARs: Design "AND-gated" CAR-T cells that require the presence of two different antigens to become fully activated. One antigen would be FAP, and the second would be a more tumor-specific antigen. This would prevent the CAR-T cells from attacking healthy stromal cells that only express FAP.
-
Controlled Expression: Use inducible CAR systems (e.g., tetracycline-inducible) to control the timing and level of CAR expression, potentially reducing toxicity.
-
Cross-Reactive Models: When conducting preclinical studies, use CAR-T cells that recognize both human and murine FAP.[12] This allows for a more accurate assessment of potential on-target, off-tumor toxicities in immunocompetent mouse models before moving to clinical trials.[12]
-
Question 3: Therapeutic efficacy is inconsistent across my tumor models. Could this be due to FAP expression levels?
Answer: Yes, heterogeneous FAP expression is a major challenge and a likely cause of inconsistent efficacy.[13][14]
-
Expression Variability: FAP is predominantly expressed on cancer-associated fibroblasts (CAFs), not the tumor cells themselves, in over 90% of epithelial cancers.[3][8][10] The density and distribution of these FAP-positive CAFs can vary significantly between different tumor types, between patients with the same tumor type, and even within different metastatic lesions in the same patient.[9][13]
-
Impact on Different Therapies:
-
For Radionuclide Therapy: Low or heterogeneous FAP expression can lead to insufficient or uneven delivery of the radiation dose. The "crossfire effect" of beta-emitters can help compensate for some heterogeneity, but it may not be enough if large areas are FAP-negative.[1][7]
-
For CAR-T Cell Therapy: CAR-T cells targeting FAP aim to remodel the tumor stroma to allow immune infiltration.[11][15] If FAP+ CAFs are not a dominant feature of the tumor microenvironment, this therapeutic strategy will be less effective.
-
-
Troubleshooting Steps:
-
Quantify FAP Expression: Before initiating therapy experiments, thoroughly characterize FAP expression in your models using techniques like immunohistochemistry (IHC) or quantitative immunoassays.[9][16]
-
Patient/Model Stratification: In a clinical or preclinical setting, use FAP-targeted PET imaging (e.g., with ⁶⁸Ga-FAPI) to screen and select subjects with high FAP expression who are most likely to respond to the therapy.[17][18]
-
Section 2: Comparative Data on FAP-Targeted Agents
Choosing the right FAP-targeting agent is critical. The following table summarizes key quantitative data from preclinical studies comparing different FAP-targeted radiopharmaceuticals.
Table 1: Preclinical Comparison of FAP-Targeted Radiopharmaceuticals
| Agent | Type | Target Affinity (IC₅₀) | Tumor Uptake (1h p.i., %ID/g) | Tumor Retention (24h vs 1h) | Key Finding |
| [⁶⁸Ga]Ga-FAPI-46 | Small Molecule Monomer | 1.3 nM[6] | ~10.1%[6] | Significant decrease (3.8%ID/g at 24h for ¹⁷⁷Lu-version)[6] | High initial uptake but rapid washout, limiting therapeutic use.[2][6] |
| [⁶⁸Ga]Ga-FAP-2286 | Peptide-Based | 2.7 nM[6] | ~10.6%[6] | High retention (15.8%ID/g at 24h for ¹⁷⁷Lu-version)[6] | Peptide-based design leads to superior tumor retention and therapeutic efficacy.[6] |
| [⁶⁸Ga]Ga-DOTA-2P(FAPI)₂ | Small Molecule Dimer | Not Reported | Higher than monomeric analogs[4] | Significantly prolonged vs. monomers[4][19] | Dimerization enhances tumor uptake and retention for both imaging and therapy.[4][19] |
| [¹⁷⁷Lu]Lu-EB-FAPI | Albumin-Binder Conjugate | Not Reported | Not directly comparable | Prolonged effective half-life (~92h in tumors)[5] | Albumin-binding strategy successfully extends circulation and tumor residency.[5] |
%ID/g = percentage of injected dose per gram of tissue. Data is compiled from preclinical models and may vary.
Section 3: Key Experimental Protocol
Protocol: Immunohistochemistry (IHC) for FAP Expression in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol provides a standard methodology for assessing FAP protein expression in tumor tissue, a crucial step for validating experimental models and interpreting therapeutic outcomes.
I. Materials
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol (B145695) series (100%, 95%, 70%) for deparaffinization and rehydration
-
Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0)
-
Primary Antibody: Anti-FAP antibody (select a validated antibody)
-
Detection System: HRP-conjugated secondary antibody kit
-
Chromogen: DAB (3,3'-Diaminobenzidine)
-
Counterstain: Hematoxylin (B73222)
-
Mounting Medium
II. Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer through graded ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Place slides in a staining jar with Antigen Retrieval Solution.
-
Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approx. 20 minutes).
-
-
Staining:
-
Rinse slides in wash buffer (e.g., PBS or TBS).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Rinse with wash buffer.
-
Apply a protein block (e.g., normal goat serum) for 30 minutes.
-
Incubate with primary anti-FAP antibody at the optimized dilution for 1 hour at room temperature or overnight at 4°C.
-
Rinse with wash buffer (3 changes, 5 minutes each).
-
Incubate with HRP-conjugated secondary antibody for 30-60 minutes.
-
Rinse with wash buffer.
-
-
Detection and Counterstaining:
-
Apply DAB chromogen solution and monitor for color development (typically 1-10 minutes).
-
Rinse with distilled water to stop the reaction.
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the hematoxylin in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded ethanol (70%, 95%, 100%).
-
Clear with xylene.
-
Coverslip using a permanent mounting medium.
-
III. Data Interpretation
-
FAP expression will appear as brown staining (DAB) primarily in the cytoplasm and membrane of stromal cells (CAFs).
-
Cell nuclei will be counterstained blue (hematoxylin).
-
Quantify expression using a scoring system (e.g., H-score) that considers both the intensity of staining and the percentage of positive cells.
Section 4: Visual Guides and Workflows
Diagram 1: FAP-Mediated Immunosuppressive Signaling
Caption: FAP promotes an immunosuppressive TME via STAT3-CCL2 signaling.[20][21][22]
Diagram 2: Troubleshooting Workflow for Poor In Vivo Efficacy
Caption: A logical workflow for troubleshooting poor in vivo results.
Diagram 3: Experimental Workflow for FAP-Targeted Radiotracer Development
Caption: Key stages in the development of a FAP-targeted radiotracer.
References
- 1. Therapeutic Applications of Fibroblast Activation Protein (FAP)-Binding Radiopharmaceuticals: Review of Opportunities and Challenges [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Fibroblast activation protein (FAP)-targeted radionuclide therapy: which ligand is the best? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Fibroblast activation protein-targeted radionuclide therapy: background, opportunities, and challenges of first (pre)clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive analysis of fibroblast activation protein expression across 23 tumor indications: insights for biomarker development in cancer immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fibroblast activation protein constitutes a novel target of chimeric antigen receptor T‐cell therapy in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Efficacy and safety evaluation of cross-reactive Fibroblast activation protein scFv-based CAR-T cells [frontiersin.org]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. Frontiers | Use of a universal targeting CAR T cell to simultaneously kill cancer cells and cancer-associated fibroblasts [frontiersin.org]
- 16. Quantitation of fibroblast activation protein (FAP)-specific protease activity in mouse, baboon and human fluids and organs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. FAP-targeted radioligand therapy with 68Ga/177Lu-DOTA-2P(FAPI)2 enhance immunogenicity and synergize with PD-L1 inhibitors for improved antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. FAP Promotes Immunosuppression by Cancer-Associated Fibroblasts in the Tumor Microenvironment via STAT3-CCL2 Signaling. | Sigma-Aldrich [sigmaaldrich.com]
- 22. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
Technical Support Center: Enhancing Tumor Penetration of FXX489 Peptide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the tumor penetration of the FXX489 peptide. FXX489 is a promising radioligand therapy targeting Fibroblast Activation Protein (FAP) on cancer-associated fibroblasts (CAFs).[1][2][3] While FXX489 has been optimized for high affinity, stability, and improved tumor retention, this guide offers strategies to assess and troubleshoot its distribution within the tumor microenvironment in preclinical research settings.[2][4]
Frequently Asked Questions (FAQs)
Q1: What is the FXX489 peptide and its mechanism of action?
A1: FXX489 is a peptide-based radioligand therapy that targets Fibroblast Activation Protein (FAP), a protein highly expressed on cancer-associated fibroblasts (CAFs) in a wide range of solid tumors.[1] The peptide component of FXX489 binds with very high affinity (< 10 pM) to FAP.[2][4] FXX489 is labeled with a radioisotope, such as Lutetium-177, and once bound to FAP on CAFs, the emitted β-radiation can kill adjacent tumor cells through a "cross-fire effect".[1][4] This approach targets the supportive tumor stroma in addition to the cancer cells themselves. FXX489 was specifically designed for improved tumor retention and stability in blood and plasma.[2][4]
Q2: What are the key barriers to peptide penetration in solid tumors?
A2: Despite high target affinity, several factors within the tumor microenvironment can limit the penetration of therapeutic peptides like FXX489. These include:
-
Dense Extracellular Matrix (ECM): A thick network of collagen and other proteins can physically hinder peptide diffusion.[5]
-
High Interstitial Fluid Pressure (IFP): Leaky tumor blood vessels and poor lymphatic drainage create high pressure within the tumor, which can oppose the inward movement of therapeutics from the vasculature.[6]
-
Aberrant Vasculature: Disorganized and poorly perfused blood vessels can lead to uneven delivery of the peptide to all tumor regions.[7]
-
Physicochemical Properties of the Peptide: Factors such as size, charge, and hydrophobicity can influence how a peptide interacts with the tumor microenvironment and penetrates into the tissue.[8][9]
Q3: How can I assess the tumor penetration of FXX489 in my animal model?
A3: Several methods can be employed to evaluate the distribution and penetration of FXX489 within a tumor:
-
Ex Vivo Biodistribution Studies: Since FXX489 is a radiolabeled peptide, you can quantify its accumulation in the tumor and other organs by harvesting tissues at different time points post-injection and measuring radioactivity using a gamma counter.[1][10][11]
-
Immunofluorescence (IF) Staining: If a non-radiolabeled or fluorescently-labeled version of the FXX489 peptide is available, you can use IF on frozen or paraffin-embedded tumor sections to visualize its localization relative to blood vessels, FAP-positive cells, and different tumor regions (e.g., periphery vs. core).
-
In Vivo Imaging: For fluorescently-labeled FXX489 analogs, non-invasive optical imaging can provide real-time or longitudinal assessment of tumor accumulation and distribution in live animals.[12][13][14]
Troubleshooting Guide
Q1: My ex vivo biodistribution data shows high total tumor uptake of ¹⁷⁷Lu-FXX489, but histological analysis reveals it is mostly at the tumor periphery. What are the next steps?
A1: This is a common challenge known as perivascular trapping. Here’s a troubleshooting approach:
-
Possible Cause 1: High Interstitial Fluid Pressure (IFP).
-
Suggested Solution: Consider co-administration of agents that can modulate the tumor microenvironment. For example, drugs that normalize tumor vasculature or reduce stromal density may lower IFP and improve penetration.
-
-
Possible Cause 2: Binding Site Barrier.
-
Suggested Solution: The high density of FAP on CAFs near blood vessels might lead to the peptide binding rapidly upon extravasation, limiting its further diffusion. While altering the peptide's affinity is not straightforward, you could investigate different dosing regimens. A higher initial dose might saturate the peripheral binding sites, allowing subsequent doses to penetrate deeper.
-
-
Experimental Verification:
-
Perform immunofluorescence co-staining for FXX489, a vascular marker (e.g., CD31), and FAP to visualize the peptide's location relative to blood vessels and its target cells.
-
Measure IFP in your tumor model to confirm if it is elevated.
-
Q2: I am observing inconsistent tumor accumulation of FXX489 between animals with the same tumor model. What could be the issue?
A2: Inconsistent results can stem from several factors related to the experimental model and procedure.
-
Possible Cause 1: Tumor Heterogeneity.
-
Suggested Solution: Even within the same cell line-derived xenograft model, tumors can develop with varying vascularity, necrosis, and FAP expression. Ensure that tumors are of a consistent size and stage for your experiments. It is advisable to randomize animals into different experimental groups.
-
-
Possible Cause 2: Injection Quality.
-
Suggested Solution: For intravenous injections, ensure proper tail vein administration. Infiltrated injections can lead to subcutaneous depots and altered pharmacokinetics, drastically reducing tumor delivery. Practice consistent injection technique and visually inspect the tail post-injection.
-
-
Experimental Verification:
-
Perform histological analysis on a subset of tumors to assess levels of necrosis, vascular density, and FAP expression to check for consistency across your model.
-
Use a non-invasive imaging modality (if available) immediately after injection to confirm successful systemic administration of the peptide.
-
Q3: Can I enhance the tumor penetration of FXX489 by co-administering another peptide?
A3: Yes, this is a promising strategy. Co-administration with a tumor-penetrating peptide (TPP) like iRGD has been shown to enhance the penetration of various anti-cancer agents.[3][15][16]
-
Mechanism: iRGD first binds to αv integrins on tumor endothelium, is cleaved by proteases to expose a C-end Rule (CendR) motif, which then binds to neuropilin-1 (NRP-1), activating a transport pathway that increases vascular and tissue permeability.[17] This can create a "bystander effect," allowing co-administered drugs like FXX489 to penetrate deeper into the tumor tissue.[6]
-
Experimental Design:
-
Administer iRGD intravenously to tumor-bearing mice.
-
Shortly after, administer radiolabeled or fluorescently-labeled FXX489.
-
Assess FXX489 penetration using the methods described above (e.g., ex vivo biodistribution, immunofluorescence) and compare to a control group receiving only FXX489.
-
Data Presentation
Table 1: Physicochemical Properties of Peptides Influencing Tumor Penetration
| Property | Effect on Penetration | Rationale | Reference(s) |
| Molecular Size | Smaller size generally favors better penetration. | Easier diffusion through the dense extracellular matrix. | [8][9] |
| Net Charge | Cationic peptides may show enhanced cell uptake but can also lead to non-specific binding and rapid clearance. | Electrostatic interactions with negatively charged cell membranes can facilitate internalization. | [8] |
| Hydrophobicity | Moderate hydrophobicity is often optimal. | High hydrophobicity can lead to aggregation and poor solubility, while high hydrophilicity can limit membrane crossing. | [8] |
| Stability | High stability against proteases is crucial. | Prevents degradation in the bloodstream and tumor microenvironment, ensuring the intact peptide reaches its target. | [18] |
Table 2: Example of Quantitative Improvement in Tumor Penetration with iRGD Co-administration
| Therapeutic Agent | Tumor Model | Improvement with iRGD | Metric | Reference(s) |
| IL-24 | PC-3 Prostate Cancer Xenograft | ~1.7-fold increase in tumor growth inhibition | Tumor Volume | [3] |
| Doxorubicin | Multiple Xenograft Models | 2- to 3-fold increase in tumor accumulation | % Injected Dose/gram | [6] |
| Nab-paclitaxel | BT474 Breast Cancer Xenograft | Overcame drug resistance, leading to tumor regression | Tumor Volume | [6] |
| Irradiated Tumors | 4T1 and CT26 | Significantly enhanced radiation efficacy | Tumor Growth Delay | [16] |
Experimental Protocols
Protocol 1: Ex Vivo Biodistribution of ¹⁷⁷Lu-FXX489
This protocol provides a method for quantifying the distribution of radiolabeled FXX489 in tumor-bearing mice.[1][10]
-
Animal Model: Use tumor-bearing mice (e.g., subcutaneous xenografts). Ensure tumors are of a consistent size (e.g., 100-200 mm³).
-
Dose Preparation: Prepare the ¹⁷⁷Lu-FXX489 injection solution in sterile, biocompatible buffer (e.g., saline). The final activity should be within a safe and detectable range (e.g., 1-5 MBq per animal). Prepare standards by diluting a small, known amount of the injectate for later counting.
-
Administration: Inject a precise volume of ¹⁷⁷Lu-FXX489 intravenously (e.g., via the tail vein) into each mouse. Record the exact time of injection and the net activity injected.
-
Tissue Harvesting: At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize the mice according to approved protocols.
-
Dissection: Promptly dissect and collect the tumor and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Sample Processing: Place each tissue sample into a pre-weighed tube. Weigh the tubes with the tissue to determine the wet weight of each sample.
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample and the prepared standards using a calibrated gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This allows for normalization and comparison across different animals and tissues.
Protocol 2: Immunofluorescence Staining for FXX489 in Frozen Tumor Sections
This protocol is for visualizing a fluorescently-labeled FXX489 analog or using an anti-FXX489 antibody for indirect immunofluorescence.[6][11][19][20]
-
Tissue Preparation:
-
Euthanize the mouse at the desired time point after administration of FXX489.
-
Perfuse with saline followed by 4% paraformaldehyde (PFA) to fix the tissues.
-
Excise the tumor and post-fix in 4% PFA for 4-24 hours at 4°C.
-
Cryoprotect the tumor by incubating in 30% sucrose (B13894) solution at 4°C until it sinks.
-
Embed the tumor in Optimal Cutting Temperature (OCT) compound and snap-freeze. Store at -80°C.
-
-
Sectioning: Cut frozen tumor blocks into thin sections (e.g., 5-10 µm) using a cryostat and mount them on positively charged slides.
-
Staining Procedure:
-
Air dry the slides for 30-60 minutes at room temperature.
-
Wash slides 3 times for 5 minutes each in Phosphate-Buffered Saline (PBS).
-
Permeabilization (if needed for intracellular targets): Incubate with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Incubate with a blocking buffer (e.g., 5% normal goat serum, 1% BSA in PBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: If using an anti-FXX489 antibody, dilute it in blocking buffer and incubate overnight at 4°C in a humidified chamber. If FXX489 is already fluorescently labeled, skip to the counterstaining step.
-
Washing: Wash slides 3 times for 5 minutes each in PBST (PBS + 0.05% Tween 20).
-
Secondary Antibody Incubation: Dilute a fluorescently-conjugated secondary antibody (that recognizes the primary antibody's host species) in blocking buffer. Incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Wash slides 3 times for 5 minutes each in PBST, protected from light.
-
Counterstaining: Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Mounting: Wash slides one final time in PBS, then mount with an anti-fade mounting medium and a coverslip.
-
-
Imaging: Visualize the slides using a fluorescence or confocal microscope with the appropriate filters.
Visualizations
Caption: Workflow for assessing FXX489 tumor penetration.
Caption: Troubleshooting decision tree for poor FXX489 penetration.
Caption: Mechanism of iRGD-mediated penetration enhancement.
References
- 1. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uab.edu [uab.edu]
- 3. Tumor-Penetrating Peptide Enhances Antitumor Effects of IL-24 Against Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 5. aacrjournals.org [aacrjournals.org]
- 6. IMMUNOFLUORESCENCE PROTOCOL FOR FROZEN TISSUE – 바이오스코리아 [biosskorea.com]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]
- 10. DSpace [helda.helsinki.fi]
- 11. Immunofluorescence protocol for frozen sections [sites.wustl.edu]
- 12. A Method of Tumor In Vivo Imaging with a New Peptide-Based Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Method of Tumor In Vivo Imaging with a New Peptide-Based Fluorescent Probe | Springer Nature Experiments [experiments.springernature.com]
- 14. A Method of Tumor In Vivo Imaging with a New Peptide-Based Fluorescent Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Tumor‐penetrating peptide internalizing RGD enhances radiotherapy efficacy through reducing tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tumor penetrating peptides for improved drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization and impact of peptide physicochemical properties on oral and subcutaneous delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Immunofluorescence - Protocols - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]
- 20. Immunofluorescence Staining of Frozen Tissue Sections | IHC Protocol | Bio-Techne [bio-techne.com]
Technical Support Center: Minimizing Kidney Uptake of Radiolabeled FAP-Targeting Agents
Disclaimer: FXX489 is a novel Fibroblast Activation Protein (FAP)-targeting radioligand therapy currently in clinical development.[1][2][3][4][5] Specific data regarding its kidney uptake and strategies for reduction are not yet publicly available. This technical support center provides guidance based on established principles and common practices for minimizing renal accumulation of radiolabeled peptides and similar radiopharmaceuticals, which are likely applicable to FAP-targeting agents like FXX489.
Frequently Asked Questions (FAQs)
Q1: Why is high kidney uptake a concern for radiolabeled peptides like FAP-targeting agents?
High retention of radioactivity in the kidneys is a primary concern in targeted radionuclide therapy for several reasons:
-
Nephrotoxicity: The kidneys are sensitive to radiation, and prolonged exposure can lead to radiation-induced nephropathy, potentially limiting the maximum therapeutic dose that can be safely administered.[6][7][8][9]
-
Impaired Imaging Quality: In diagnostic imaging applications, high background signal from the kidneys can obscure the detection of tumors in adjacent areas.[6][10]
-
Dose-Limiting Factor: The kidneys are often the dose-limiting organs for radiolabeled peptides and antibody fragments, which restricts the therapeutic window.[10][11][12][13]
Q2: What are the primary mechanisms behind the renal uptake of radiolabeled peptides?
Radiolabeled peptides with a molecular weight below 60 kDa are typically filtered by the glomerulus and subsequently reabsorbed in the proximal tubules.[13] The primary mechanism for this reabsorption is endocytosis mediated by receptors on the surface of proximal tubule cells, most notably megalin and cubilin.[10][12][13][14][15] The overall charge of the radiopharmaceutical can also play a role, as the renal brush border is negatively charged.[16]
Q3: What are the main strategies to reduce kidney uptake of radiolabeled compounds?
There are two main approaches to minimizing kidney uptake:
-
Co-administration of Inhibitory Agents: This involves intravenously administering compounds that compete with the radiolabeled peptide for reabsorption in the proximal tubules.[11][13][14]
-
Modification of the Radiopharmaceutical: This strategy focuses on altering the chemical structure of the radiolabeled agent to reduce its affinity for renal reabsorption mechanisms or to facilitate its excretion.[6][7][8][9]
Troubleshooting Guide
Issue: High Kidney Uptake Observed in Preclinical Models
If you are observing high renal accumulation of your radiolabeled FAP-targeting agent in animal models, consider the following troubleshooting steps.
Co-infusion of certain agents can competitively inhibit the reabsorption of the radiolabeled peptide in the kidneys.
Recommended Agents:
-
Basic Amino Acids (Lysine and Arginine): Co-infusion of positively charged amino acids is a well-established method to reduce kidney uptake.[10][11][14] These amino acids compete for binding to megalin and cubilin receptors.
-
Gelofusine: This gelatin-based plasma expander has been shown to effectively reduce renal uptake of various radiolabeled peptides.[7][10][14][17]
-
Albumin Fragments (FRALB): Fragments of albumin can also competitively inhibit megalin-mediated reabsorption.[12][17]
-
Sodium Maleate or Fructose: These compounds are thought to reduce kidney uptake by disrupting ATP-mediated cellular processes involved in endocytosis.[7][18]
Experimental Protocol: Co-infusion of Lysine/Arginine
-
Prepare the Solution: Prepare a sterile solution of L-lysine and L-arginine in a suitable buffer (e.g., saline). A common concentration is a solution containing both amino acids.
-
Animal Model: Use an appropriate animal model (e.g., mice or rats) with xenograft tumors expressing the target of your radiolabeled peptide.
-
Administration:
-
Administer the lysine/arginine solution intravenously (i.v.) typically 30 minutes before the injection of the radiolabeled peptide.
-
The radiolabeled peptide is then injected i.v.
-
In some protocols, the amino acid infusion may continue for a period after the radiopharmaceutical injection.
-
-
Biodistribution Studies: At selected time points post-injection (e.g., 1, 4, 24 hours), euthanize the animals, dissect the organs (including kidneys and tumor), and measure the radioactivity in each organ using a gamma counter.
-
Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and compare the kidney uptake between the group receiving the amino acid co-infusion and a control group receiving only the radiolabeled peptide.
If co-infusion strategies are not sufficiently effective or desirable for clinical translation, consider redesigning the radiolabeled agent.
Potential Modifications:
-
Introduction of Cleavable Linkers: Incorporating a linker between the targeting molecule and the radiolabel that can be cleaved by enzymes in the kidney's brush border can lead to the excretion of the radiometabolite.[6][7][9][13][14][19]
-
Alteration of Physicochemical Properties: Modifying the overall charge and hydrophilicity of the molecule can influence its interaction with the renal reabsorption machinery. For example, removing positive charges from the peptide sequence has been shown to reduce renal uptake.[20]
-
Pretargeting Approaches: This involves a two-step process where a non-radiolabeled targeting molecule is administered first, allowed to accumulate at the tumor and clear from the blood, followed by the administration of a smaller, rapidly cleared radiolabeled component that binds to the targeting molecule at the tumor site.[6][7][9][19]
Diagram: General Strategies to Minimize Kidney Uptake
Caption: Overview of strategies to reduce renal accumulation of radiolabeled peptides.
Quantitative Data Summary
The following tables summarize the reported effectiveness of various agents in reducing kidney uptake of different radiolabeled peptides in preclinical models. Note that the efficacy can vary depending on the specific radiopharmaceutical, animal model, and experimental conditions.
Table 1: Effect of Co-infusion Agents on Kidney Uptake of Radiolabeled Peptides
| Co-infusion Agent | Radiolabeled Peptide | Animal Model | Reduction in Kidney Uptake (%) | Reference |
| Lysine | 111In-octreotide | Rat | ~40-60% | [11][17] |
| Gelofusine | 111In-octreotide | Rat | ~40-50% | [14][17] |
| Albumin Fragments (FRALB) | 111In-octreotide | Rat | ~40-60% (at 1-2mg) | [12][17] |
| Sodium Maleate | [99mTc]Tc(CO)3-G3 | Mouse | 60.4 ± 10.3% | [7] |
| Fructose | [99mTc]Tc(CO)3-G3 | Mouse | 46.9 ± 7.6% | [7] |
| Sodium Maleate | [99mTc]Tc-ZHER2:2395 | Mouse | 33% | [18] |
| Fructose | [99mTc]Tc-ZHER2:2395 | Mouse | 51% | [18] |
| para-aminohippurate | [177Lu]Lu-DOTATOC | Rat | up to 60% | [15] |
Visualizing Experimental Workflows
Diagram: Workflow for Evaluating Kidney Uptake Reduction Strategies
Caption: A typical experimental workflow for assessing strategies to minimize kidney uptake.
This technical support guide provides a framework for researchers and drug development professionals to address the challenge of high kidney uptake of radiolabeled peptides. While awaiting specific data on FXX489, these established principles offer a robust starting point for optimizing the therapeutic potential of novel FAP-targeting radiopharmaceuticals.
References
- 1. drughunter.com [drughunter.com]
- 2. researchgate.net [researchgate.net]
- 3. Abstract ND07: FXX489, a FAP targeting ligand with best-in-class potential for radioligand therapy | Semantic Scholar [semanticscholar.org]
- 4. FXX489 / Novartis [delta.larvol.com]
- 5. AACR 2025: FXX489, a FAP targeting ligand with best-in-class potential for radioligand therapy [clin.larvol.com]
- 6. Reducing the renal retention of low- to moderate-molecular-weight radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchportal.vub.be [researchportal.vub.be]
- 10. Indication for Different Mechanisms of Kidney Uptake of Radiolabeled Peptides | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 11. Reducing the renal uptake of radiolabeled antibody fragments and peptides for diagnosis and therapy: present status, future prospects and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reducing renal uptake of radiolabeled peptides using albumin fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Towards the Magic Radioactive Bullet: Improving Targeted Radionuclide Therapy by Reducing the Renal Retention of Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reduced Renal Uptake of Various Radiopharmaceuticals with Sodium Paraaminohippurate Coadministration in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Reducing Renal Uptake of Radiolabeled Peptides Using Albumin Fragments | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 18. portal.research.lu.se [portal.research.lu.se]
- 19. diva-portal.org [diva-portal.org]
- 20. Improving Affinity while Reducing Kidney Uptake of CXCR4-Targeting Radioligands Derived from the Endogenous Antagonist EPI-X4 - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues with FXX489 peptide in serum
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the serum stability of the FXX489 peptide.
Frequently Asked Questions (FAQs)
Q1: What is the FXX489 peptide and why is its serum stability a concern?
A1: FXX489 is a cyclic peptide that targets Fibroblast Activation Protein (FAP), a protein highly expressed on cancer-associated fibroblasts in many types of solid tumors.[1] As a radioligand therapy, FXX489 is designed to deliver a radioactive payload directly to the tumor microenvironment. For this therapeutic approach to be effective, the peptide must remain intact in the bloodstream long enough to reach the tumor site. Therefore, its stability in serum is a critical factor for its efficacy and safety.
Q2: What is the expected serum stability of the FXX489 peptide?
A2: While specific quantitative half-life data for FXX489 in serum is not yet publicly available, it has been described as being stable in blood and plasma.[2] FXX489 is a cyclic peptide, a structural feature known to confer significant resistance to enzymatic degradation compared to linear peptides.[3][4] For a comparable FAP-targeting cyclic peptide, FAP-2286, high stability has been reported, with over 95% of the peptide remaining intact in human plasma after 24 hours of incubation at 37°C. This suggests that FXX489 likely possesses a favorable serum stability profile.
Q3: What are the primary factors that can affect the stability of FXX489 in serum during experiments?
A3: The primary threat to peptide stability in serum is enzymatic degradation by proteases and peptidases. Other factors that can influence stability include:
-
Temperature: Incubation at physiological temperature (37°C) is standard for stability assays, but improper storage at higher temperatures can accelerate degradation.
-
pH: While serum pH is tightly regulated, variations in experimental buffer conditions could potentially impact peptide structure and stability.
-
Serum Source and Quality: The activity of proteases can vary between species and even between different batches of serum from the same species. Consistency in the serum source is crucial for reproducible results. Peptides are also generally degraded more rapidly in serum compared to plasma due to the activation of proteases during the coagulation process.
-
Sample Handling: Repeated freeze-thaw cycles of both the peptide stock solution and serum samples can lead to peptide degradation and aggregation.
Q4: What are the common strategies to enhance the serum stability of peptides like FXX489?
A4: FXX489 already incorporates a key stability-enhancing feature: cyclization.[3][4] This constrains the peptide's conformation, making it less susceptible to protease cleavage. Other general strategies to improve peptide stability, which may have been considered during the design of FXX489, include:
-
D-Amino Acid Substitution: Replacing natural L-amino acids with their D-isomers at cleavage sites can hinder recognition by proteases.
-
N- and C-terminal Modifications: Capping the ends of a peptide can protect against exopeptidases.
-
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can sterically shield the peptide from proteases and reduce renal clearance.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of FXX489 observed in an in vitro serum stability assay. | High Protease Activity in Serum: The specific batch of serum may have unusually high levels of proteolytic enzymes. | 1. Heat Inactivation of Serum: Heat the serum at 56°C for 30 minutes to denature some proteases. Note that this may alter other serum components. 2. Use of Protease Inhibitor Cocktail: Add a broad-spectrum protease inhibitor cocktail to the serum before adding the peptide. Ensure the inhibitors are compatible with your downstream analysis. 3. Source a Different Batch of Serum: Test a new lot of serum to see if the issue persists. |
| Incorrect Sample Handling: Repeated freeze-thaw cycles of the peptide or serum. | Aliquot both the FXX489 stock solution and serum into single-use volumes to avoid multiple freeze-thaw cycles. | |
| Inconsistent stability results between experiments. | Variability in Serum Batches: Different lots of serum can have different enzymatic profiles. | Use the same batch of serum for all comparative experiments. If a new batch must be used, perform a bridging study to compare the stability in both batches. |
| Inconsistent Incubation Times or Temperatures: Minor deviations can lead to significant differences in degradation. | Ensure precise control and documentation of all experimental parameters, including incubation time, temperature, and shaking speed. | |
| Precipitation Method: Inefficient precipitation of serum proteins or co-precipitation of the peptide. | Using strong acids like trichloroacetic acid (TCA) can sometimes cause the peptide to co-precipitate. Consider using an organic solvent like acetonitrile (B52724) for protein precipitation.[5] | |
| Low recovery of the peptide from the serum sample after protein precipitation. | Peptide Adsorption to Labware: Peptides can stick to the surface of plastic tubes. | Use low-protein-binding microcentrifuge tubes and pipette tips for all steps of the experiment. |
| Co-precipitation with Serum Proteins: The peptide may be physically trapped in the precipitated protein pellet. | Optimize the protein precipitation protocol. Experiment with different organic solvents or concentrations to maximize peptide recovery in the supernatant. |
Quantitative Data Summary
Since specific quantitative stability data for FXX489 is not publicly available, the following table presents data from a similar FAP-targeting cyclic peptide, FAP-2286, to provide a representative example of the expected stability.
Table 1: In Vitro Plasma Stability of FAP-2286
| Matrix | Incubation Time (hours) | Incubation Temperature (°C) | Percent Intact Peptide Remaining |
| Human Plasma | 24 | 37 | > 95% |
| Mouse Plasma | 24 | 37 | > 85% |
Data adapted from preclinical studies on FAP-2286.
Experimental Protocols
Protocol 1: In Vitro Serum Stability Assay for FXX489
This protocol provides a general method for assessing the stability of the FXX489 peptide in serum.
Materials:
-
FXX489 peptide stock solution (e.g., 1 mg/mL in a suitable buffer)
-
Pooled human serum (or serum from the species of interest)
-
Quenching solution (e.g., Acetonitrile with 1% formic acid)
-
Low-protein-binding microcentrifuge tubes
-
Incubator capable of maintaining 37°C
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system
Procedure:
-
Preparation:
-
Thaw the pooled human serum on ice. Once thawed, centrifuge at 1,500 x g for 15 minutes at 4°C to remove any cryoprecipitates.
-
Prepare aliquots of the FXX489 stock solution to avoid repeated freeze-thaw cycles.
-
-
Incubation:
-
In a low-protein-binding microcentrifuge tube, add the desired volume of serum. Pre-warm the serum to 37°C for 5-10 minutes.
-
Spike the serum with the FXX489 stock solution to achieve the desired final concentration (e.g., 10 µM).
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the incubation mixture (e.g., 50 µL).
-
The 0-hour time point should be taken immediately after adding the peptide to the serum.
-
-
Reaction Quenching and Protein Precipitation:
-
Immediately mix the collected aliquot with 3-4 volumes of ice-cold quenching solution (e.g., 150 µL of acetonitrile with 1% formic acid) to stop enzymatic activity and precipitate serum proteins.
-
Vortex the sample vigorously for 30 seconds.
-
Incubate the samples on ice for at least 20 minutes.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Analysis:
-
Carefully transfer the supernatant, which contains the intact peptide and any degradation products, to a new tube for analysis.
-
Analyze the samples by a validated HPLC-MS method to quantify the amount of intact FXX489 remaining at each time point.
-
Calculate the percentage of intact peptide remaining relative to the 0-hour time point. The half-life (t½) can be determined by plotting the percentage of remaining peptide versus time and fitting the data to a first-order decay model.
-
Visualizations
Caption: Workflow for the in vitro serum stability assay of FXX489.
Caption: Troubleshooting flowchart for unexpected FXX489 degradation.
References
Technical Support Center: Overcoming Resistance to FAP-Targeted Therapies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fibroblast Activation Protein (FAP)-targeted therapies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and resistance mechanisms encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you might encounter when working with FAP-targeted therapies.
Q1: My FAP-targeted therapy shows initial efficacy but is followed by tumor relapse in my preclinical model. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to FAP-targeted therapies is a significant challenge. Several mechanisms can contribute to this phenomenon:
-
Cancer-Associated Fibroblast (CAF) Heterogeneity and Plasticity: The tumor microenvironment (TME) contains diverse CAF subtypes, some of which may not express FAP or can alter their phenotype under therapeutic pressure.[1][2] This functional heterogeneity can lead to the survival and proliferation of CAF populations that do not respond to FAP-targeting agents.[1]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to overcome the inhibition of FAP-related pro-tumorigenic signals.[[“]][4][5] For instance, CAF-secreted factors like IL-6 can activate the JAK/STAT3 pathway in cancer cells, promoting their survival and proliferation despite FAP inhibition.[6]
-
Genetic and Epigenetic Alterations: Tumor cells can acquire genetic mutations or epigenetic modifications that confer resistance.[[“]] This is a common mechanism of resistance to many targeted therapies.
-
Drug Efflux Pumps: Cancer cells may upregulate drug efflux pumps that actively transport the therapeutic agent out of the cell, reducing its intracellular concentration and efficacy.[[“]]
-
Tumor Microenvironment Remodeling: The TME is dynamic. Long-term treatment might induce changes in the extracellular matrix (ECM) or the immune landscape that reduce the effectiveness of the therapy.[7]
Troubleshooting Steps:
-
Characterize the Resistant Tumors: Perform immunohistochemistry (IHC) or flow cytometry to assess FAP expression levels in the relapsed tumors. A decrease in FAP expression would suggest the outgrowth of FAP-negative clones.
-
Analyze Signaling Pathways: Use techniques like Western blotting or phospho-proteomics to investigate the activation status of key survival pathways (e.g., PI3K/AKT, MAPK, JAK/STAT) in resistant tumor cells.[8][9]
-
Investigate the TME: Characterize the immune cell infiltrate and ECM composition of the resistant tumors to identify any significant changes from the treatment-naive state.
-
Consider Combination Therapies: Based on your findings, consider combining the FAP-targeted therapy with an inhibitor of the identified bypass pathway or with an immune checkpoint inhibitor to overcome resistance.[10]
Q2: I am observing high variability in treatment response to my FAP-targeted agent across different tumor models of the same cancer type. What could be the reason for this inconsistency?
A2: Inter-tumor heterogeneity is a well-documented phenomenon that can lead to variable treatment responses.[11][12] Key factors contributing to this in the context of FAP-targeted therapies include:
-
Variable FAP Expression: The level of FAP expression can differ significantly between tumors, even of the same histological type.[1][13][14] Tumors with low or heterogeneous FAP expression may not respond as well to a FAP-targeted therapy.[13] Paradoxically, in some cancers like non-small cell lung cancer (NSCLC), higher stromal FAP levels have been linked to an improved prognosis.[1]
-
Differences in CAF Subtypes: The composition of CAF subtypes within the TME can vary between tumors.[2] Some tumors may have a higher proportion of pro-tumorigenic, FAP-positive CAFs, making them more susceptible to FAP-targeted treatment.
-
Intrinsic Resistance of Cancer Cells: The cancer cells themselves may have inherent differences in their sensitivity to the therapeutic payload or to the downstream effects of FAP inhibition.[13]
-
Tumor Microenvironment Context: The overall composition of the TME, including the immune cell infiltrate and the density of the ECM, can influence the efficacy of FAP-targeted therapies.[1][15]
Troubleshooting Steps:
-
Quantify FAP Expression: Before initiating treatment, stratify your tumor models based on FAP expression levels using IHC or PET imaging with a FAP-targeted radiotracer.[14][16] This will help you correlate FAP levels with treatment response.
-
Characterize the TME of Each Model: Analyze the baseline TME of your different tumor models to understand the CAF subtype composition and immune landscape.
-
In Vitro Sensitivity Testing: If possible, perform in vitro co-culture experiments with cancer cells and CAFs isolated from the different tumor models to assess their intrinsic sensitivity to the therapy.
Q3: My FAP-targeted antibody-drug conjugate (ADC) is not showing the expected efficacy in vivo, despite potent in vitro cytotoxicity. What are the potential barriers to its effectiveness in a complex tumor model?
A3: The discrepancy between in vitro and in vivo efficacy is a common challenge in drug development. In the context of FAP-targeted ADCs, several factors related to the in vivo tumor microenvironment can limit their effectiveness:
-
Stromal Barriers and Drug Penetration: The dense extracellular matrix (ECM) produced by CAFs can create a physical barrier, hindering the penetration of large molecules like ADCs into the tumor.[1][17] This can lead to suboptimal drug concentrations at the target site.
-
Poor Vascular Perfusion: Desmoplasia, the formation of dense connective tissue, can compress blood vessels within the tumor, leading to poor vascular perfusion and inefficient drug delivery.[1]
-
Off-Target Uptake: While FAP is highly expressed in the tumor stroma, low-level expression in some normal tissues or uptake by other cell types could lead to off-target toxicity and reduce the amount of ADC reaching the tumor.[18]
-
Internalization and Payload Release: The efficiency of ADC internalization by FAP-expressing cells and the subsequent release of the cytotoxic payload are critical for its activity.[16] These processes can be less efficient in the complex in vivo setting compared to in vitro.
Troubleshooting Strategies:
-
Enhance Drug Delivery with Nanoparticles: Consider formulating your ADC into a nanoparticle-based delivery system.[17][19][20][21] Nanoparticles can improve tumor accumulation through the enhanced permeability and retention (EPR) effect and can be further functionalized with ligands to actively target CAFs.[19][21]
-
Modulate the Tumor Microenvironment: Explore co-treatment with agents that can remodel the ECM, such as inhibitors of TGF-β signaling, to improve ADC penetration.[1]
-
Investigate Alternative Payloads: The choice of cytotoxic payload is crucial. If the current payload is not effective, consider using a more potent agent or one with a different mechanism of action.
-
Radioligand Therapy (RLT): As an alternative to ADCs, FAP-targeted radioligand therapy can deliver radiation directly to the tumor stroma, potentially overcoming some of the barriers faced by large molecules.[13][22][23]
Quantitative Data Summary
The following tables summarize key quantitative data from the literature regarding FAP expression and the efficacy of FAP-targeted therapies.
Table 1: FAP Expression and Prognosis in Various Cancers
| Cancer Type | FAP Expression Correlation with Prognosis | Reference |
| Pancreatic Cancer | High FAP expression correlates with shorter overall and disease-free survival. | [1][24] |
| Colorectal Cancer | Elevated FAP expression is associated with shorter survival and increased recurrence. | [1] |
| Breast Cancer | Prognostic significance is variable and may depend on the subtype. | [1] |
| Non-Small Cell Lung Cancer | Higher stromal FAP levels have been linked to an improved prognosis in some studies. | [1] |
| Ovarian Cancer | High FAP is associated with advanced stage and reduced survival. | [1] |
| Hepatocellular Carcinoma | High FAP expression is linked to poorer outcomes. | [1] |
| Clear Cell Renal Cell Carcinoma | Stromal FAP expression is associated with shorter disease-free and overall survival. | [14][25] |
Table 2: Clinical Trial Data for FAP-Targeted Radioligand Therapies
| FAP-Targeted Agent | Cancer Type(s) | Key Findings | Reference |
| [⁹⁰Y]Y-FAPI-46 | Advanced Solid Tumors (including Sarcoma) | Disease control was achieved in 82% of patients with solitary fibrous tumors. | [26] |
| [¹⁷⁷Lu]Lu-FAP-2286 | Advanced Solid Tumors (including Sarcoma) | Well-tolerated with a 52.37% mean reduction in primary tumor volume in sarcoma patients. | [26] |
| [¹⁷⁷Lu]Lu-DOTA-FAPI-RGD | Advanced Solid Malignancies | Well-tolerated with a whole-body effective radiation dose of 0.06 ± 0.03 Gy/GBq. | [26] |
| [¹³¹I]I-sibrotuzumab | Colorectal and Non-Small Cell Lung Cancer | Early trials failed to show significant efficacy with no objective tumor responses. | [27] |
Key Experimental Protocols
Protocol 1: Immunohistochemistry (IHC) for FAP Expression in Tumor Tissue
This protocol outlines the general steps for detecting FAP protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor sections.
Materials:
-
FFPE tumor tissue sections (4-5 µm)
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Primary antibody against FAP
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 5 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Heat slides in antigen retrieval buffer using a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with a protein block (e.g., normal goat serum) for 30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary anti-FAP antibody at the recommended dilution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS/TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash slides with PBS/TBST.
-
Apply DAB substrate and incubate until the desired brown color develops.
-
Stop the reaction by rinsing with water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Data Analysis:
-
FAP expression is typically evaluated based on the staining intensity and the percentage of positive stromal cells. A scoring system (e.g., H-score) can be used for semi-quantitative analysis.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. consensus.app [consensus.app]
- 4. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medscape.com [medscape.com]
- 6. Cancer-associated fibroblasts and resistance to anticancer therapies: status, mechanisms, and countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of Resistance to Prostate-Specific Membrane Antigen–Targeted Radioligand Therapy in a Mouse Model of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Resistance to Prostate-Specific Membrane Antigen-Targeted Radioligand Therapy in a Mouse Model of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Tumor Heterogeneity and Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tumor Heterogeneity: Mechanisms and Bases for a Reliable Application of Molecular Marker Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Theranostics in targeting fibroblast activation protein bearing cells: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug Delivery System Targeting Cancer-Associated Fibroblast for Improving Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Overcoming stromal barriers to immuno-oncological responses via fibroblast activation protein-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Advances in nanotechnology for targeting cancer-associated fibroblasts: A review of multi-strategy drug delivery and preclinical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Strategies for improving drug delivery: Nanocarriers and microenvironmental priming - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Fibroblast activation protein-targeted radioligand therapy in various types of cancer: Background, clinical studies, and future development [accscience.com]
- 23. mdpi.com [mdpi.com]
- 24. Frontiers | Fibroblast activation protein-based theranostics in pancreatic cancer [frontiersin.org]
- 25. Fibroblast Activation Protein Alpha (FAP) Expression Is Associated with Disease Recurrence and Poor Response to Tyrosine Kinase Inhibitors in Advanced Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Recent clinical advances in fibroblast activation protein targeted radioligand therapy for solid tumors [frontiersin.org]
- 27. Fibroblast activation protein-targeted radionuclide therapy: background, opportunities, and challenges of first (pre)clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
optimizing imaging protocols for 68Ga-FXX489 PET
Welcome to the Technical Support Center for 68Ga-FAPI-46 PET Imaging. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on optimizing imaging protocols, troubleshooting common issues, and answering frequently asked questions related to the use of 68Ga-FAPI-46.
Frequently Asked Questions (FAQs)
Q1: What is 68Ga-FAPI-46 and why is it used in PET imaging?
A1: 68Ga-FAPI-46 is a radiopharmaceutical used for Positron Emission Tomography (PET) imaging. It targets Fibroblast Activation Protein (FAP), a protein that is overexpressed on cancer-associated fibroblasts (CAFs) in the stroma of many types of cancers.[1][2] Since CAFs can constitute up to 90% of the tumor mass, targeting FAP allows for imaging of the tumor microenvironment.[1][3] This approach is valuable for diagnosing and staging a wide variety of cancers, often providing high tumor-to-background ratios.[4][5]
Q2: What is the optimal uptake time for 68Ga-FAPI-46 PET imaging?
A2: Studies have shown that 68Ga-FAPI-46 demonstrates remarkably stable tumor uptake. Diagnostic-quality images can be acquired as early as 10-20 minutes post-injection.[6][7] The mean maximum standardized uptake value (SUVmax) is often highest at 10 minutes and only slightly declines at 1 and 3 hours post-injection.[6][7] This rapid and stable uptake allows for a flexible scanning window and can significantly improve patient throughput compared to other tracers that require longer uptake times.[6][7] For many sites, a 60-minute uptake time is used to align with protocols for other common PET tracers like FDG, PSMA, and SSTR agents.[8]
Q3: What is the recommended injected dose for 68Ga-FAPI-46?
A3: The injected activity of 68Ga-FAPI-46 typically ranges from 122 to 312 MBq.[9] Some studies have used weight-based dosing, such as 3.6 ± 0.2 MBq/kg.[10][11][12] The average effective whole-body dose is favorable, with an administration of 200 MBq of 68Ga-FAPI-46 resulting in an effective dose of approximately 1.56 mSv.[1][3] The total effective dose for a PET/CT scan, including a low-dose CT, is estimated to be around 5.3 mSv.[1][5]
Q4: Does the patient need any special preparation before a 68Ga-FAPI-46 PET scan?
A4: Unlike 18F-FDG PET, 68Ga-FAPI-46 imaging does not require patient fasting or specific dietary arrangements because its uptake is independent of blood glucose levels.[2] However, patients are typically instructed to void immediately before the scan to minimize signal from radiotracer accumulation in the bladder.[8]
Q5: What is the normal biodistribution of 68Ga-FAPI-46?
A5: 68Ga-FAPI-46 shows low uptake in most normal organs, contributing to its high tumor-to-background contrast. The highest physiological uptake is typically observed in the liver.[1][3] Tumor and organ mean SUVs tend to decrease over time, while tumor-to-background ratios (TBRs) generally increase.[1][3]
Troubleshooting Guide
Problem 1: High background noise or suboptimal image quality.
-
Possible Cause: The acquisition time per bed position may be too short.
-
Solution: While rapid imaging is possible, reducing the acquisition duration to 2 minutes or less per bed position can result in noisy images that disrupt clinical interpretation. A duration of 3 to 4 minutes per bed position is recommended to maintain satisfactory image quality.[10]
-
Experimental Workflow:
Caption: Troubleshooting workflow for poor image quality.
Problem 2: Unexpected uptake in non-tumorous regions.
-
Possible Cause: 68Ga-FAPI-46 is not entirely tumor-specific and can accumulate in various non-malignant conditions involving fibroblast activation.
-
Solution: Be aware of common sites of benign uptake to avoid misinterpretation. These include:
-
Degenerative Lesions: Joints and vertebral bones are the most frequent sites of non-tumor uptake, with a mean SUVmax of around 7.7.[2]
-
Uterine Tissue: High uptake is common in the uterus, particularly in pre-menopausal women, with a mean SUVmax of 12.2.[2]
-
Scarring and Wound Healing: Recent surgical sites or areas of fibrosis will show tracer accumulation.[2]
-
Inflammatory Processes: Conditions like pancreatitis or inflammatory arthritis can also be FAPI-avid.[13][14]
-
Head and Neck: Uptake can be seen in salivary glands, oral/nasal mucosa, and extraocular muscles.[2]
-
-
Logical Relationship Diagram:
Caption: Potential causes of focal 68Ga-FAPI-46 uptake.
Data Summary Tables
Table 1: Recommended Imaging Protocol Parameters for 68Ga-FAPI-46 PET/CT
| Parameter | Recommended Value | Notes |
| Injected Activity | 122–312 MBq (or ~3.6 MBq/kg) | Activity should be sufficient to achieve adequate count statistics.[9][10] |
| Patient Preparation | No fasting required. Void before scan. | Simplifies patient scheduling compared to 18F-FDG.[2][8] |
| Uptake Time | 10–60 minutes | Shorter uptake times (10-20 min) are feasible and can increase throughput.[6][7] |
| Acquisition Duration | 3–4 minutes per bed position | Reducing time below this may compromise image quality.[10][12] |
| Reconstruction | OSEM (e.g., 2 iterations, 21 subsets) | Standard iterative reconstruction algorithms are typically used.[9][14][15] |
Table 2: Mean SUVmax Values in Tumors and Tissues
| Tissue Type | Mean SUVmax (± SD) | Time Point | Reference |
| All Lesions (Pooled) | 8.2 | 10 min | [6][7] |
| All Lesions (Pooled) | 8.15 | 1 hour | [6][7] |
| All Lesions (Pooled) | 7.6 | 3 hours | [6][7] |
| Cancer Tissue (Pooled) | 7.7 | N/A | [16] |
| Normal Tissue (Adjacent) | 1.6 | N/A | [16] |
| Degenerative Lesions | 7.7 ± 2.9 | 1 hour | [2] |
| Uterine Tissue | 12.2 ± 7.3 | 1 hour | [2] |
| Liver (Highest Organ) | Varies | 10 min - 3 hr | [1][3] |
Experimental Protocols
Protocol 1: Standard 68Ga-FAPI-46 PET/CT Imaging Workflow
This protocol outlines the standard procedure for patient imaging.
-
Patient Registration and Preparation:
-
Confirm patient identity and study indication.
-
No fasting is required. Ensure the patient is well-hydrated.
-
Explain the procedure to the patient.
-
-
Radiotracer Administration:
-
Assay the dose of 68Ga-FAPI-46 (typically 150-250 MBq).
-
Administer the radiotracer via intravenous injection.
-
Record the exact time of injection and the administered activity.
-
-
Uptake Phase:
-
Allow for an uptake period of 10 to 60 minutes. The patient can rest comfortably during this time.
-
Just prior to scanning, instruct the patient to void their bladder to reduce urinary activity artifacts.
-
-
PET/CT Acquisition:
-
Position the patient on the scanner bed, typically supine with arms raised.
-
Perform a low-dose CT scan for attenuation correction and anatomical localization (e.g., 130 keV, 30 mAs).[15]
-
Immediately following the CT, begin the PET acquisition.
-
Acquire PET data from the skull base to the mid-thigh.
-
Set the acquisition time to 3-4 minutes per bed position.
-
-
Image Reconstruction:
-
Correct emission data for randoms, scatter, and decay.
-
Reconstruct the images using an iterative algorithm such as Ordered-Subset Expectation Maximization (OSEM), for example, with 2 iterations and 21 subsets.[14][15]
-
Apply a Gaussian filter as needed to achieve the desired transaxial resolution (e.g., 5 mm FWHM).[9]
-
-
Image Analysis:
-
Review the fused PET/CT images.
-
Quantify tracer uptake in lesions and normal organs using Standardized Uptake Values (SUV) and Tumor-to-Background Ratios (TBR) as required.
-
-
Workflow Diagram:
Caption: Standard experimental workflow for 68Ga-FAPI-46 PET/CT.
References
- 1. Radiation Dosimetry and Biodistribution of 68Ga-FAPI-46 PET Imaging in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pitfalls and Common Findings in 68Ga-FAPI PET: A Pictorial Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Radiation Dosimetry and Biodistribution of 68Ga-FAPI-46 PET Imaging in Cancer Patients [escholarship.org]
- 6. Three-Time-Point PET Analysis of 68Ga-FAPI-46 in a Variety of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three-Time-Point PET Analysis of 68Ga-FAPI-46 in a Variety of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. tech.snmjournals.org [tech.snmjournals.org]
- 12. Acquisition Duration Optimization Using Visual Grading Regression in [68Ga]FAPI-46 PET Imaging of Oncologic Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Repetitive Early 68Ga-FAPI PET Acquisition Comparing 68Ga-FAPI-02, 68Ga-FAPI-46, and 68Ga-FAPI-74: Methodologic and Diagnostic Implications for Malignant, Inflammatory/Reactive, and Degenerative Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
FXX489 peptide aggregation problems and solutions
Welcome to the technical support center for the FXX489 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential aggregation issues and offer solutions to ensure the successful application of FXX489 in your experiments.
Disclaimer: FXX489 is a novel, clinical-stage peptide.[1][2] Publicly available information regarding its specific aggregation properties is limited. The guidance provided here is based on established principles of peptide chemistry and aggregation.[3]
Frequently Asked Questions (FAQs)
Q1: What is the FXX489 peptide?
A1: FXX489 is a fibroblast activation protein (FAP)-targeting peptide ligand developed for radioligand therapy (RLT).[1][4] It is designed to deliver radiation to FAP-expressing stromal cells and adjacent tumor cells within the tumor microenvironment.[1] The peptide component of FXX489 is crucial for its targeting function.
Q2: What are the common signs of FXX489 peptide aggregation?
A2: Similar to other peptides, aggregation of FXX489 can manifest as:
-
Visible precipitates: The solution may appear cloudy, hazy, or contain visible particles.
-
Gel formation: At higher concentrations, the solution might become viscous or form a gel-like substance.
-
Decreased biological activity: Aggregated peptides may exhibit reduced or no binding affinity to FAP, leading to inconsistent results in functional assays.
-
Inaccurate quantification: Aggregation can interfere with methods used to determine peptide concentration, such as UV-Vis spectroscopy or HPLC.[5]
Q3: What factors can contribute to the aggregation of the FXX489 peptide?
A3: Peptide aggregation is influenced by a variety of intrinsic and extrinsic factors, including:
-
Amino Acid Sequence: The inherent hydrophobicity and charge of the peptide's amino acid sequence play a significant role.[3]
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[3]
-
pH and Net Charge: Peptides are most prone to aggregation at their isoelectric point (pI), where the net charge is zero. Maintaining the pH of the solution away from the pI can enhance stability.[5]
-
Temperature: Elevated temperatures can accelerate aggregation kinetics.
-
Agitation: Physical stress from shaking or vigorous mixing can induce aggregation.
-
Buffer Composition: The type and concentration of salts and excipients in the buffer can either promote or inhibit aggregation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can destabilize the peptide solution and lead to aggregation.[5]
Q4: How should I properly dissolve and store the lyophilized FXX489 peptide to minimize aggregation?
A4: For optimal results, follow these general guidelines:
-
Equilibration: Allow the lyophilized peptide vial to reach room temperature before opening to prevent moisture condensation.[5]
-
Solvent Selection: While specific solubility data for FXX489 is not publicly available, a common starting point for FAP-targeting peptides is sterile, nuclease-free water or a buffer at a pH that ensures the peptide is charged. For peptides with solubility challenges, initial dissolution in a small amount of a polar organic solvent like DMSO, followed by dilution with the aqueous buffer, is a standard practice.[4]
-
Dissolution Technique: Add the solvent to the vial and gently swirl or pipette to dissolve the peptide. If necessary, sonication can be used to aid dissolution.[4][5]
-
Storage: Store stock solutions at -20°C or -80°C. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[5]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Difficulty dissolving lyophilized FXX489 powder. | - High peptide concentration.- Incorrect solvent or pH.- Insufficient mixing. | - Attempt to dissolve at a lower concentration.- If using an aqueous buffer, ensure the pH is at least 1-2 units away from the peptide's theoretical pI.- Use a small amount of DMSO to initially dissolve the peptide, then slowly add the aqueous buffer while gently mixing.- Use sonication to aid dissolution.[5] |
| Solution becomes cloudy or forms a precipitate over time. | - Peptide aggregation due to suboptimal storage conditions.- pH of the solution has shifted.- High peptide concentration. | - Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[5]- Verify and adjust the pH of the solution.- Work with lower peptide concentrations if feasible.- Consider adding cryoprotectants like glycerol (B35011) to stock solutions before freezing. |
| Inconsistent results in biological assays (e.g., FAP binding assays). | - Aggregation leading to a variable concentration of active, monomeric peptide.- Degradation of the peptide. | - Before use, centrifuge the peptide solution at high speed to pellet any aggregates and use the supernatant.- Filter the solution through a 0.22 µm filter to remove larger aggregates.[5]- Prepare fresh peptide solutions for each experiment.- Characterize the peptide solution for aggregation using techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC). |
Data Summary Tables
Table 1: Key Factors Influencing Peptide Aggregation
| Factor | Influence on Aggregation | Mitigation Strategies |
| Peptide Concentration | Higher concentrations increase the rate of aggregation.[3] | Work with the lowest feasible concentration. |
| pH | Aggregation is often maximal at the isoelectric point (pI). | Maintain a buffer pH at least 1-2 units away from the pI. |
| Temperature | Higher temperatures generally accelerate aggregation. | Store peptide solutions at recommended low temperatures. Avoid heat. |
| Ionic Strength | Can either increase or decrease aggregation depending on the peptide sequence. | Optimize the salt concentration in the buffer. |
| Mechanical Stress | Agitation and shear forces can induce aggregation. | Avoid vigorous vortexing or shaking. Mix gently. |
| Interfaces | Air-water and solid-water interfaces can promote aggregation. | Use low-binding tubes. Avoid excessive headspace in vials. |
Table 2: Common Excipients to Mitigate Peptide Aggregation
| Excipient Class | Examples | Mechanism of Action |
| Sugars | Sucrose, Trehalose | Stabilize the native peptide structure through preferential exclusion. |
| Polyols | Glycerol, Mannitol | Increase solvent viscosity and stabilize the peptide. |
| Amino Acids | Arginine, Glycine | Can suppress aggregation by interacting with the peptide or altering solvent properties. |
| Surfactants | Polysorbate 20, Polysorbate 80 | Prevent surface-induced aggregation by competing for interfaces. |
| Buffers | Phosphate, Citrate, Histidine | Maintain a stable pH to control the peptide's net charge. |
Visual Guides
Caption: General pathways of peptide aggregation from native monomers to fibrils or amorphous aggregates.
Caption: Troubleshooting workflow for addressing suspected FXX489 peptide aggregation.
Caption: FXX489 targets FAP on CAFs, delivering radiation to the TME via the crossfire effect.
References
- 1. drughunter.com [drughunter.com]
- 2. AACR 2025: FXX489, a FAP targeting ligand with best-in-class potential for radioligand therapy [clin.larvol.com]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAP targeting peptide for FXX489_TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing FXX489 Imaging
Welcome to the technical support center for FXX489 imaging. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and improve the signal-to-noise ratio in their experiments involving the FXX489 fibroblast activation protein (FAP)-targeting ligand.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your FXX489 imaging experiments in a question-and-answer format.
Question: Why is my background signal so high, obscuring my specific FXX489 signal?
High background fluorescence can be a significant issue, masking the true signal from your target. The common causes and solutions are summarized below.
Common Causes and Solutions for High Background Signal
| Cause | Solution |
| Antibody/Ligand Concentration Too High | Titrate the primary and secondary antibodies (if applicable) or the FXX489 conjugate to find the optimal concentration that maximizes signal while minimizing background.[1][2][3] |
| Insufficient Blocking | Increase the blocking incubation time or try a different blocking agent.[1][2][3][4] Using a blocking serum from the same species as the secondary antibody is often recommended.[3][5] |
| Inadequate Washing | Increase the number and duration of wash steps between antibody/ligand incubations to remove unbound reagents.[1][2][6] |
| Non-specific Antibody Binding | Ensure you are using high-quality antibodies with high specificity.[4][7] Consider using pre-adsorbed secondary antibodies.[2] |
| Autofluorescence | Check for autofluorescence in your sample by examining an unstained control under the microscope. If present, consider using a different fixative or employing autofluorescence quenching techniques.[8] |
| Fixation Issues | Over-fixation can lead to non-specific binding.[1] Optimize fixation time and the type of fixative used.[5][7] |
Question: My FXX489 signal is very weak or non-existent. What can I do?
A weak or absent signal can be frustrating. Here are several potential causes and how to address them.
Troubleshooting Workflow for Weak or No Signal
Caption: Troubleshooting workflow for weak or no signal.
Question: How can I reduce photobleaching of my FXX489 signal during imaging?
Photobleaching, the irreversible fading of a fluorescent signal upon exposure to light, can significantly impact the quality and duration of your imaging session.[9][10]
Strategies to Minimize Photobleaching
| Strategy | Description |
| Use Antifade Reagents | Mount your samples in a high-quality antifade mounting medium.[11] These reagents help to quench reactive oxygen species that contribute to photobleaching.[11] |
| Optimize Illumination | Use the lowest possible excitation light intensity that still provides a good signal-to-noise ratio.[9][11] |
| Reduce Exposure Time | Minimize the time your sample is exposed to the excitation light.[9][11] |
| Choose Stable Fluorophores | When possible, select fluorophores that are known for their photostability.[11] |
| Minimize Oxygen Exposure | Photobleaching is often an oxygen-dependent process.[11][12] Using oxygen scavengers in your imaging buffer can help.[11] |
| Utilize Hardware and Software | Modern microscopes often have features to reduce photobleaching, such as high-sensitivity cameras and software that limits exposure to the region of interest.[11] |
Factors Contributing to Photobleaching and Mitigation Strategies
Caption: Factors causing photobleaching and how to mitigate them.
Frequently Asked Questions (FAQs) for Optimizing FXX489 Imaging
Q1: What is a good starting concentration for my FXX489 conjugate?
For a new fluorescently labeled ligand like FXX489, it is crucial to perform a titration experiment to determine the optimal concentration. A good starting point for purified antibodies or similar affinity ligands is typically in the range of 1-10 µg/mL.[7][13] For antisera, a starting dilution of 1:100 to 1:1000 is common.[7][13] The ideal concentration will yield a bright, specific signal with minimal background.[13]
Example of a Titration Experiment Setup
| Well/Slide | FXX489 Conjugate Concentration | Primary Antibody (if applicable) | Secondary Antibody (if applicable) |
| 1 | 1:50 | Constant | Constant |
| 2 | 1:100 | Constant | Constant |
| 3 | 1:250 | Constant | Constant |
| 4 | 1:500 | Constant | Constant |
| 5 | 1:1000 | Constant | Constant |
| 6 | No FXX489 (Negative Control) | Constant | Constant |
Q2: How do incubation time and temperature affect my staining?
Incubation time and temperature are inversely related.[13] Shorter incubations at higher temperatures (e.g., 1-2 hours at room temperature) can be effective but may increase non-specific binding.[5][13] Longer incubations at lower temperatures (e.g., overnight at 4°C) often result in more specific binding and a better signal-to-noise ratio.[13] It is important to optimize these conditions for your specific experiment.[13]
Q3: What controls should I include in my FXX489 imaging experiment?
Proper controls are essential for interpreting your results accurately.
-
Positive Control: A sample known to express FAP to confirm that your protocol and reagents are working.[2]
-
Negative Control: A sample known not to express FAP to assess non-specific binding.
-
Unstained Control: A sample that goes through the entire staining protocol without the addition of the FXX489 conjugate to check for autofluorescence.[8]
-
Secondary Antibody Only Control (if applicable): If you are using an unconjugated primary antibody and a fluorescent secondary, this control helps to identify non-specific binding of the secondary antibody.[2][3]
Experimental Protocols
General Immunofluorescence Staining Protocol (Adaptable for FXX489)
This protocol provides a general workflow for immunofluorescent staining. You may need to optimize specific steps for your FXX489 experiments.
-
Cell Seeding: Seed cells on coverslips in a multi-well plate and culture until they reach the desired confluency.[13]
-
Fixation: Wash cells with PBS, then fix with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15-20 minutes at room temperature). The choice of fixative can depend on the target antigen.[7]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[13]
-
Permeabilization (for intracellular targets): If FAP is intracellular in your model, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS for 15-20 minutes at room temperature).[13]
-
Blocking: Block non-specific binding by incubating in a blocking solution (e.g., 1-5% BSA or 10% normal serum in PBS) for at least 30-60 minutes at room temperature.[2]
-
Primary Antibody/FXX489 Incubation: Incubate with the primary antibody or FXX489 conjugate at its optimal dilution in a humidified chamber (e.g., 1-2 hours at room temperature or overnight at 4°C).[5][13]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[13]
-
Secondary Antibody Incubation (if applicable): If using an unconjugated primary antibody, incubate with a fluorescently labeled secondary antibody at its optimal dilution for 1-2 hours at room temperature, protected from light.[13]
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.[13]
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI to help identify cellular landmarks.[5]
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.[11]
-
Imaging: Image the slides using a fluorescence microscope with the appropriate filter sets and settings to optimize the signal-to-noise ratio.[14]
References
- 1. sinobiological.com [sinobiological.com]
- 2. hycultbiotech.com [hycultbiotech.com]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 5. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 6. biocompare.com [biocompare.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. ibidi.com [ibidi.com]
- 9. azolifesciences.com [azolifesciences.com]
- 10. news-medical.net [news-medical.net]
- 11. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 12. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
- 13. benchchem.com [benchchem.com]
- 14. assets.ctfassets.net [assets.ctfassets.net]
linker stability optimization for FXX489 drug conjugates
Technical Support Center: FXX489 Drug Conjugates
Welcome to the technical support center for FXX489 drug conjugates. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and FAQs to address common challenges related to linker stability and optimization during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant off-target toxicity and a rapid decrease in average Drug-to-Antibody Ratio (DAR) in our preclinical plasma stability studies. What is the likely cause?
A1: This issue strongly suggests premature cleavage of the linker in systemic circulation, leading to the early release of the cytotoxic payload.[1] An ideal linker should remain stable in the bloodstream to prevent such off-target effects.[2][3]
Possible Causes & Solutions:
-
Inherent Linker Instability: The linker chemistry itself may be susceptible to hydrolysis at physiological pH or degradation by plasma components.[4][5] FXX489 utilizes a Valine-Citrulline (VC) peptide linker, which is primarily designed for cleavage by lysosomal proteases like Cathepsin B.[6][] However, it can be susceptible to cleavage by other circulating proteases, such as neutrophil elastase.[5]
-
Conjugation Chemistry: If a maleimide-based conjugation chemistry was used, the resulting thioether bond can be unstable, leading to payload deconjugation.
Experimental Protocol: In Vitro Plasma Stability Assay
Objective: To quantitatively assess the stability of the FXX489 conjugate and measure the rate of payload deconjugation in a plasma environment.[5][12]
-
Preparation:
-
Time Points:
-
Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
Immediately freeze samples at -80°C to stop further degradation.[12]
-
-
Sample Analysis:
-
Method 1: LC-MS for Free Payload Quantification: Precipitate plasma proteins from thawed samples using cold acetonitrile (B52724) containing an internal standard.[12] Analyze the supernatant via LC-MS/MS to quantify the concentration of released free payload over time.
-
Method 2: Intact Mass Spectrometry for DAR Stability: Capture the ADC from plasma using Protein A/G magnetic beads. Elute the intact ADC and analyze by LC-MS to determine the average DAR at each time point.[12] A decrease in average DAR indicates linker cleavage.[12]
-
Data Summary: FXX489 Stability Profile
| Time (Hours) | Average DAR (in Human Plasma) | Free Payload (ng/mL in Human Plasma) | Average DAR (in PBS Buffer) |
| 0 | 3.85 | < 1.0 | 3.86 |
| 24 | 3.10 | 85.4 | 3.85 |
| 48 | 2.45 | 162.1 | 3.84 |
| 96 | 1.75 | 288.5 | 3.82 |
| 168 | 1.15 | 410.2 | 3.81 |
Q2: Our FXX489 conjugate is stable in circulation but shows poor in vitro cytotoxicity and low in vivo efficacy. What are the potential bottlenecks?
A2: This scenario suggests that while the linker is robust, one or more steps in the intracellular processing of the ADC are inefficient. The ADC must bind to its target, be internalized, traffic to the lysosome, and release its payload to be effective.[3][13]
Caption: Step-by-step workflow to diagnose the cause of low FXX489 efficacy.
Troubleshooting Steps & Protocols:
-
Confirm Target Binding: Ensure that the conjugation process has not compromised the antibody's ability to bind its target antigen.
-
Protocol: Use flow cytometry or ELISA to compare the binding affinity of FXX489 to the unconjugated antibody on target-positive cells.[4]
-
-
Assess ADC Internalization: The ADC must be efficiently internalized by the target cell to reach the lysosome.[4][13]
-
Protocol: Label FXX489 with a fluorescent dye. Treat target cells and visualize uptake and lysosomal co-localization (using a lysosomal marker like Lysotracker) via confocal microscopy.
-
-
Verify Intracellular Linker Cleavage: The target cells may lack sufficient levels of the enzymes required to cleave the linker.[4] Val-Cit linkers are cleaved by lysosomal proteases like Cathepsin B.[6][14]
-
Confirm Payload Potency: The conjugation process or the linker remnant could potentially inactivate the payload.
Q3: How should we approach linker design to optimize the balance between stability and payload release for our next-generation FXX489 conjugate?
A3: Optimizing an ADC requires balancing the competing needs of linker stability in circulation and efficient payload release inside tumor cells.[2][9] The choice between a cleavable and non-cleavable linker is a primary consideration.[6][10]
Caption: Decision logic for choosing between cleavable and non-cleavable linkers.
Linker Type Comparison & Optimization Strategy:
An integrated design approach that considers conjugation site, linker chemistry, and steric hindrance is crucial for optimization.[8][9]
Data Summary: Comparison of Linker Chemistries
| Linker Type | Release Mechanism | Key Advantage | Key Disadvantage | Optimization Strategy |
| Peptide (e.g., Val-Cit) | Enzymatic (Cathepsins)[14] | High plasma stability and specific release in lysosomes.[6] | Dependent on protease levels in the tumor; potential for off-target cleavage.[4][5] | Introduce steric hindrance near the cleavage site to improve plasma stability.[8] |
| Hydrazone (Acid-Labile) | Low pH in endosomes/lysosomes[14] | Not dependent on specific enzymes. | Can be unstable in circulation, leading to premature release.[10] | Modify linker structure to fine-tune pH sensitivity and improve stability at pH 7.4. |
| Disulfide | Reductive (Intracellular Glutathione) | Exploits the reductive intracellular environment. | Potential for premature cleavage in plasma by free thiols.[8] | Introduce steric hindrance around the disulfide bond to increase stability.[8] |
| Non-Cleavable (e.g., Thioether) | Antibody Proteolysis[6] | Highest plasma stability, minimizing off-target toxicity.[5] | Payload is released with an amino acid attached; no bystander effect.[16] | Ensure the payload-linker-amino acid catabolite retains potent activity. |
References
- 1. benchchem.com [benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. biorunstar.com [biorunstar.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 9. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. books.rsc.org [books.rsc.org]
- 14. iphasebiosci.com [iphasebiosci.com]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
FXX489 Technical Support Center: Strategies to Enhance Tumor Retention
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the tumor retention of FXX489, a Fibroblast Activation Protein (FAP)-targeted radioligand therapy. The information is presented in a question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is FXX489 and what is its primary mechanism of action?
A1: FXX489, also known as [177Lu]Lu-NNS309, is an investigational radioligand therapy that targets Fibroblast Activation Protein (FAP).[1][2] FAP is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide range of solid tumors, while its expression in healthy tissues is limited.[1][2] FXX489 is designed to deliver a radioactive payload (Lutetium-177) to FAP-expressing CAFs. The emitted beta radiation can then induce DNA damage and cell death in both the CAFs and adjacent tumor cells through a "cross-fire effect".[1][3] A key characteristic of FXX489 is its design for improved tumor retention compared to earlier FAP-targeting ligands, a factor crucial for therapeutic efficacy.[3]
Q2: I am observing lower than expected tumor uptake of FXX489 in my preclinical model. What are the potential causes and troubleshooting steps?
A2: Lower than expected tumor uptake can stem from several factors. Here are some common causes and troubleshooting suggestions:
-
Low FAP Expression in the Tumor Model: Confirm the level of FAP expression in your specific tumor model. FAP expression can be heterogeneous and may vary between different cancer types and even within the same tumor.
-
Troubleshooting:
-
Perform immunohistochemistry (IHC) or western blotting on tumor tissue to quantify FAP expression levels.
-
Consider using a tumor model known to have high and consistent FAP expression.
-
-
-
Suboptimal Radiopharmaceutical Quality: The radiochemical purity and integrity of the FXX489 conjugate are critical for effective tumor targeting.
-
Troubleshooting:
-
Rigorously follow the radiolabeling protocol to ensure high radiochemical purity.
-
Perform quality control tests, such as radio-TLC or radio-HPLC, to verify the purity and stability of the labeled FXX489 before injection.
-
-
-
Incorrect Administration: Improper administration of the radiopharmaceutical can lead to inaccurate biodistribution.
-
Troubleshooting:
-
Ensure accurate intravenous injection. Infiltration of the dose at the injection site can lead to localized retention and reduced systemic availability.
-
Verify the injected volume and activity to ensure consistency across experimental animals.
-
-
Q3: How can I experimentally assess and quantify the tumor retention of FXX489?
A3: Tumor retention is typically evaluated through preclinical biodistribution and imaging studies.
-
Biodistribution Studies: This involves administering FXX489 to tumor-bearing animals and measuring the radioactivity in tumors and various organs at different time points post-injection. The data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
SPECT/CT Imaging: Single Photon Emission Computed Tomography (SPECT) combined with Computed Tomography (CT) allows for non-invasive visualization and quantification of FXX489 distribution in vivo over time. This can provide valuable information on the kinetics of tumor uptake and clearance from other organs.
Troubleshooting Guides
Guide 1: Addressing High Off-Target Uptake (e.g., Kidneys, Liver)
High uptake in non-target organs can limit the therapeutic window of FXX489. Here’s how to troubleshoot this issue:
| Potential Cause | Troubleshooting Strategy | Rationale |
| Renal Clearance Pathway | Co-administration of positively charged amino acids (e.g., lysine, arginine) or gelatin-based plasma expanders. | Many radiolabeled peptides are cleared through the kidneys and can be reabsorbed by the proximal tubules. Co-infusion of these agents can compete for reabsorption, thereby reducing renal retention of the radiopharmaceutical. |
| Instability of the Radiometal Complex | Ensure the use of a stable chelator and optimized radiolabeling conditions. | Dissociation of the radiometal from the targeting ligand can lead to non-specific accumulation in organs like the liver and bone. |
| Suboptimal Ligand Properties | While the ligand itself is fixed, understanding its properties can guide experimental design. FXX489 was designed for improved retention, but preclinical evaluation in your specific model is key. | The intrinsic properties of the targeting ligand, such as its charge and lipophilicity, influence its biodistribution and clearance profile. |
Guide 2: Overcoming Poor Tumor Penetration
Even with good initial uptake, penetration throughout the tumor mass is crucial for efficacy.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Dense Tumor Stroma | Consider combination therapies with agents that modify the extracellular matrix (ECM). | The dense stroma of some tumors can act as a physical barrier, limiting the diffusion of therapeutic agents. |
| High Interstitial Fluid Pressure (IFP) | Explore co-administration with drugs that normalize tumor vasculature and reduce IFP. | Elevated IFP within the tumor can impede the convection of drugs from the vasculature into the tumor tissue. |
Quantitative Data Summary
While specific preclinical data for FXX489 is not yet publicly available in detail, the following table provides illustrative data from other FAP-targeted radiopharmaceuticals to offer a comparative context for experimental outcomes.
| Compound | Tumor Model | Time Point | Tumor Uptake (%ID/g) | Tumor-to-Kidney Ratio | Tumor-to-Liver Ratio | Reference |
| ¹⁷⁷Lu-OncoFAP-23 | SK-RC-52.hFAP | 24 h | 42 | 30 | 62 | [1] |
| ¹⁷⁷Lu-OncoFAP-23 | SK-RC-52.hFAP | 96 h | 16 | - | - | [1] |
| ¹⁷⁷Lu-FAP-2286 | HEK-FAP xenograft | 24 h | 15.8 | - | - | [4] |
| ¹⁷⁷Lu-FAPI-46 | HEK-FAP xenograft | 24 h | 3.8 | - | - | [4] |
| ¹⁷⁷Lu-FAP8-PEG₃-IP-DOTA | 4T1 | 24 h | ~14 | ~5 | ~4 | [5] |
Note: This data is for illustrative purposes only and direct comparison between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
Protocol 1: Preclinical Biodistribution Study of FXX489
-
Animal Model: Utilize an appropriate tumor-bearing mouse model with confirmed FAP expression.
-
Radiopharmaceutical Preparation: Prepare [177Lu]Lu-NNS309 according to the specified radiolabeling protocol. Perform quality control to ensure high radiochemical purity (>95%).
-
Administration: Administer a known activity of FXX489 (e.g., 1-5 MBq) to each animal via intravenous injection (e.g., tail vein).
-
Time Points: Euthanize cohorts of animals at various time points post-injection (e.g., 1, 4, 24, 48, 72, and 168 hours).
-
Tissue Harvesting: Dissect and collect tumors and relevant organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each sample.
Protocol 2: In Vivo SPECT/CT Imaging
-
Animal Preparation: Anesthetize the tumor-bearing animal and maintain its body temperature.
-
Radiopharmaceutical Administration: Administer FXX489 intravenously.
-
Imaging: Acquire whole-body SPECT and CT images at selected time points post-injection.
-
Image Reconstruction and Analysis: Reconstruct the SPECT/CT images. Draw regions of interest (ROIs) around the tumor and organs to quantify the radioactivity concentration.
Visualizations
Caption: Mechanism of action of FXX489 in the tumor microenvironment.
References
Validation & Comparative
A Comparative Guide to FAP-Targeting Peptides: FXX489 in Focus
For Researchers, Scientists, and Drug Development Professionals
Fibroblast Activation Protein (FAP), a cell surface serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment, has emerged as a promising target for diagnostic imaging and radioligand therapy (RLT) across a wide range of solid tumors. A key challenge in the development of FAP-targeting agents has been achieving sufficient tumor retention to deliver a therapeutic dose of radiation without significant off-target toxicity. This guide provides a comparative overview of a novel FAP-targeting peptide, FXX489, alongside other prominent FAP-targeting agents, FAPI-46 and FAP-2286, with a focus on preclinical performance data.
Executive Summary
FXX489 is a promising FAP-targeting peptide-based radiopharmaceutical developed by Novartis and PeptiDream, currently in Phase I clinical trials for various cancers including pancreatic, lung, breast, and colorectal cancer.[1][2][3] Preclinical data highlights its exceptional sub-10 pM binding affinity to both human and mouse FAP, exquisite selectivity over related proteases like dipeptidyl peptidase-4 (DPP4), and high stability in blood and plasma.[4][5] While direct head-to-head preclinical studies comparing FXX489 with other FAP-targeting agents are not yet publicly available, this guide consolidates the reported data for FXX489 and contrasts it with the well-documented preclinical comparisons of FAPI-46 and FAP-2286 to provide a valuable resource for the research community.
Performance Data at a Glance
The following tables summarize the key quantitative data for FXX489, FAPI-46, and FAP-2286 based on available preclinical studies.
Disclaimer: The data for FXX489 is presented as reported in conference abstracts. Direct comparative studies of FXX489 with FAPI-46 and FAP-2286 under identical experimental conditions have not been published. Therefore, the comparisons drawn in this guide are indirect and should be interpreted with caution.
Table 1: Binding Affinity of FAP-Targeting Peptides
| Compound | Target | Binding Affinity (IC50/K_d) | Assay Method |
| FXX489 | Human & Mouse FAP | < 10 pM (Affinity) | Not Specified |
| FAP-2286 | Human FAP | K_d = 1.1 nM, IC50 = 3.2 nM | Radioligand Binding Assay, Enzymatic Assay |
| Mouse FAP | K_d = 4.7 nM, IC50 = 22.1 nM | Radioligand Binding Assay, Enzymatic Assay | |
| FAPI-46 | Human FAP | IC50 = 247.0 ± 17 pM | Not Specified |
Table 2: In Vivo Tumor Uptake and Retention in Preclinical Models
| Compound | Tumor Model | Time Point | Tumor Uptake (%ID/g) |
| [¹⁷⁷Lu]Lu-FAP-2286 | HEK-FAP xenografts | 3 h | 21.1 |
| 72 h | 16.4 | ||
| [¹⁷⁷Lu]Lu-FAPI-46 | HEK-FAP xenografts | 3 h | ~9.2 (estimated from graph) |
| 72 h | ~0.2 (estimated from graph) | ||
| [⁶⁸Ga]Ga-FAP-2286 | HEK-FAP xenografts | 0.5 h | 9.8 |
| 3 h | 10.8 | ||
| [⁶⁸Ga]Ga-FAPI-46 | HEK-FAP xenografts | 0.5 h | 9.3 |
| 3 h | 9.2 |
Note on FXX489 Data: While specific %ID/g values for FXX489 are not yet published, it has been reported to exhibit improved tumor retention compared to other known FAP-targeting ligands.[3][4][5]
Experimental Methodologies
To ensure a thorough understanding of the presented data, this section outlines the typical experimental protocols used to evaluate FAP-targeting peptides.
Binding Affinity Assays
Objective: To determine the binding strength of the peptide to the FAP protein.
Typical Protocol (Competitive Binding Assay):
-
Cell Culture: Use a cell line engineered to overexpress FAP, such as HT-1080-FAP or HEK293-FAP cells.
-
Radioligand: A known FAP-targeting ligand is labeled with a radioisotope (e.g., ¹⁷⁷Lu-FAPI-04).
-
Competition: Cells are incubated with a constant concentration of the radioligand and varying concentrations of the unlabeled test peptide (e.g., FXX489, FAP-2286, FAPI-46).
-
Incubation and Washing: After reaching equilibrium, unbound ligands are removed by washing the cells.
-
Measurement: The amount of bound radioactivity is measured using a gamma counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test peptide that inhibits 50% of the radioligand binding) is calculated. The dissociation constant (K_d) can be derived from the IC50 value.
In Vitro Cell Uptake and Internalization Assays
Objective: To quantify the amount of peptide taken up by FAP-expressing cells and to determine the extent of its internalization.
Typical Protocol:
-
Cell Culture: FAP-expressing cells are seeded in multi-well plates.
-
Radiolabeled Peptide: The test peptide is labeled with a suitable radioisotope (e.g., ¹⁷⁷Lu or ⁶⁸Ga).
-
Incubation: The radiolabeled peptide is added to the cells and incubated for various time points at 37°C.
-
Surface-Bound vs. Internalized Fractions:
-
To determine total cell-associated radioactivity, cells are washed with cold PBS.
-
To differentiate between surface-bound and internalized peptide, an acid wash (e.g., glycine (B1666218) buffer, pH 2.5) is used to strip the surface-bound fraction before cell lysis.
-
-
Measurement: The radioactivity in the cell lysate (internalized fraction) and the acid wash (surface-bound fraction) is measured.
-
Data Presentation: Results are typically expressed as a percentage of the added radioactivity per million cells.
In Vivo Biodistribution Studies
Objective: To evaluate the distribution, tumor uptake, and clearance of the radiolabeled peptide in a living organism.
Typical Protocol:
-
Animal Model: Immunocompromised mice bearing xenograft tumors derived from FAP-expressing human cancer cell lines are commonly used.
-
Radiolabeled Peptide Administration: A defined amount of the radiolabeled peptide is administered to the mice, typically via intravenous injection.
-
Time Points: Groups of mice are euthanized at various time points post-injection (e.g., 1h, 4h, 24h, 48h, 72h).
-
Organ and Tumor Dissection: Major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) and the tumor are collected, weighed, and their radioactivity is measured in a gamma counter.
-
Data Analysis: The uptake in each tissue is calculated as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the assessment of tumor-to-organ ratios and the overall pharmacokinetic profile of the peptide.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the FAP signaling pathway in cancer-associated fibroblasts and a typical experimental workflow for evaluating FAP-targeting peptides.
Caption: FAP signaling in CAFs promoting immunosuppression.
Caption: Preclinical evaluation workflow for FAP-targeting peptides.
Concluding Remarks
The landscape of FAP-targeted radiopharmaceuticals is rapidly evolving, with several promising candidates demonstrating the potential to overcome the limitations of earlier agents. FXX489, with its high affinity and reported improved tumor retention, stands out as a significant contender. While direct comparative data is eagerly awaited, the existing preclinical information for FXX489, alongside the comprehensive data from studies comparing FAPI-46 and FAP-2286, provides a strong foundation for ongoing and future research. This guide aims to serve as a valuable tool for researchers in the field, facilitating a deeper understanding of the current state of FAP-targeting peptides and informing the design of future investigations.
References
Validating FXX489: A Comparative Guide to In Vivo FAP-Targeting Specificity
For researchers in oncology and drug development, the precise in vivo validation of a targeted therapeutic is paramount. This guide provides a comparative analysis of FXX489, a novel Fibroblast Activation Protein (FAP)-targeting radioligand, with established alternatives, offering insights into its targeting specificity through available and comparative experimental data.
FXX489 is a FAP-targeting ligand designed for radioligand therapy, currently undergoing Phase 1 clinical trials for pancreatic, non-small cell lung, breast, and colorectal cancers.[1][2][3] It is noted for its high affinity for both human and mouse FAP (< 10 pM) and demonstrates enhanced tumor retention compared to earlier FAP-targeting ligands.[2][4][5] The therapeutic strategy of FXX489 relies on the "cross-fire effect," where radiation delivered to FAP-expressing cancer-associated fibroblasts (CAFs) eradicates adjacent tumor cells.[1][4]
Signaling Pathway and Therapeutic Rationale
FAP is a serine protease highly expressed on CAFs within the tumor microenvironment of a majority of epithelial cancers, while its presence in healthy adult tissues is limited.[4] This differential expression makes FAP an attractive target for delivering cytotoxic radiation directly to the tumor stroma, thereby disrupting the supportive tumor microenvironment and inducing tumor cell death.
Comparative In Vivo Performance
While comprehensive peer-reviewed in vivo data for FXX489 is not yet publicly available, we can compare its reported characteristics with well-documented FAP-targeting radiopharmaceuticals, FAP-2286 and FAPI-46.
| Parameter | FXX489 | FAP-2286 | FAPI-46 |
| Target Affinity (IC50/KD) | < 10 pM (Affinity)[2][4][5] | 1.1 nM (KD)[6] | 0.04 nM (KD)[6] |
| Tumor Uptake (1h p.i., %ID/g) | Data not available | 10.6 (%ID/g)[6] | 10.1 (%ID/g)[6] |
| Tumor Retention (24h p.i., %ID/g) | Improved tumor retention[2][4] | 15.8 (%ID/g)[6] | 3.8 (%ID/g)[6] |
| Tumor Retention (72h p.i., %ID/g) | Data not available | 16.4 (%ID/g)[6] | 1.6 (%ID/g)[6] |
| Primary Clearance Route | Data not available | Renal[1] | Renal |
| Selectivity | Exquisite selectivity over other proteases (e.g., DPP4)[2][4][5] | High selectivity for FAP[1] | High selectivity for FAP |
p.i. = post-injection; %ID/g = percentage of injected dose per gram of tissue.
Experimental Protocols for In Vivo Validation
The following are generalized yet detailed protocols based on studies of FAP-targeting radiopharmaceuticals, which are applicable for the validation of compounds like FXX489.
Animal Models
-
Cell Line-Derived Xenografts (CDX): Nude mice (e.g., BALB/c nude or NSG) are subcutaneously inoculated with human cancer cell lines engineered to express human FAP (e.g., HEK-293-hFAP, HT-1080-hFAP).[7] This allows for the assessment of tracer uptake in a FAP-positive tumor environment.
-
Patient-Derived Xenografts (PDX): Tumor fragments from human patients are implanted into immunodeficient mice. These models better recapitulate the heterogeneity of human tumors and their microenvironment.
Biodistribution Studies
-
Radiolabeling: The FAP-targeting ligand (e.g., FXX489) is chelated with a radionuclide, such as Gallium-68 (for PET imaging) or Lutetium-177 (for therapy and SPECT imaging), under sterile and radiochemically pure conditions.
-
Administration: A defined dose of the radiolabeled compound is administered to tumor-bearing mice, typically via intravenous injection.
-
Tissue Harvesting and Analysis: At various time points post-injection (e.g., 1, 4, 24, 48, 72 hours), animals are euthanized. Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are harvested, weighed, and the radioactivity is measured using a gamma counter.
-
Data Calculation: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ and the tumor, providing a quantitative measure of biodistribution and tumor uptake. Tumor-to-organ ratios are then determined to assess targeting specificity.
In Vivo Imaging Studies (PET/CT or SPECT/CT)
-
Animal Preparation: Tumor-bearing mice are anesthetized.
-
Radiotracer Injection: The radiolabeled FAP-targeting agent is administered intravenously.
-
Imaging: Dynamic or static PET or SPECT scans are acquired at specified time points post-injection. A CT scan is performed for anatomical co-registration.
-
Image Analysis: Regions of interest (ROIs) are drawn over the tumor and various organs on the fused images to quantify radiotracer uptake, often expressed as Standardized Uptake Values (SUV).
Specificity (Blocking) Studies
To confirm that the uptake of the radiotracer in the tumor is target-specific, a cohort of animals is co-injected with an excess of a non-radiolabeled version of the FAP-targeting ligand. A significant reduction in tumor uptake of the radiolabeled compound in the presence of the "cold" competitor confirms FAP-specific binding.
Experimental Workflow for In Vivo Validation
The following diagram illustrates a typical workflow for the in vivo validation of a FAP-targeting radiopharmaceutical.
References
- 1. Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OncoFAP-based radioligand therapy with superior biodistribution and promising preclinical efficacy | BioWorld [bioworld.com]
- 3. Preclinical study and first-in-human imaging of [18F]FAP-2286, and comparison with 2-[18F]FDG PET/CT in various cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy [ouci.dntb.gov.ua]
- 5. Correlation of 68Ga-FAPi-46 PET Biodistribution with FAP Expression by Immunohistochemistry in Patients with Solid Cancers: Interim Analysis of a Prospective Translational Exploratory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. FAPI-04 PET/CT Using [18F]AlF Labeling Strategy: Automatic Synthesis, Quality Control, and In Vivo Assessment in Patient - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Tumor Targeting: FXX489 Peptide vs. Small Molecule FAP Inhibitors
For researchers, scientists, and drug development professionals, the targeting of Fibroblast Activation Protein (FAP) represents a promising frontier in oncology. This guide provides a comprehensive comparison of two leading strategies: the novel FXX489 peptide and established small molecule FAP inhibitors. By examining their performance, underlying mechanisms, and experimental validation, this document aims to equip researchers with the critical information needed to advance their therapeutic and diagnostic programs.
Fibroblast Activation Protein (FAP) is a tantalizing target in cancer therapy due to its high expression on cancer-associated fibroblasts (CAFs) across a wide array of solid tumors and its limited presence in healthy tissues.[1][2] This differential expression offers a therapeutic window for targeted drug delivery. Two primary classes of FAP-targeting agents have emerged: peptide-based ligands, such as the clinical candidate FXX489, and various small molecule inhibitors, most notably those based on a quinoline-glycyl-2-cyanopyrrolidine scaffold like FAPI-46.[1][3]
This guide delves into a detailed comparison of these two approaches, presenting key quantitative data, outlining experimental methodologies, and visualizing the intricate signaling pathways governed by FAP.
Quantitative Performance: A Comparative Analysis
The efficacy of FAP-targeted agents hinges on their binding affinity, selectivity, and in vivo behavior. The following tables summarize the available quantitative data for FXX489 and representative small molecule FAP inhibitors.
| Ligand | Type | Binding Affinity (IC50/Ki) | Selectivity | Key Findings | Clinical Status |
| FXX489 | Peptide | < 10 pM (Affinity)[4] | Exquisite selectivity over other proteases (e.g., DPP4)[4] | Designed for improved tumor retention for radioligand therapy (RLT). Stable in blood and plasma.[4] | Phase 1 (NCT06562192)[4] |
| FAPI-46 | Small Molecule | 13.5 nM (IC50 for FAP inhibition)[5] | High selectivity against related proteases.[6] | Widely used in PET imaging; shorter tumor retention limits therapeutic efficacy.[2][7] | Clinical Imaging Studies[5] |
| FAP-2286 | Peptide | 2.7 nM (IC50 for FAP binding)[3][5] | Favorable selectivity for DPP4 (>10,000 nM) and PREP (>1,000 nM)[5] | Longer tumor retention and stronger antitumor activity over time compared to FAPI-46 in preclinical models.[7] | Clinical Development[5] |
| OncoFAP | Small Molecule | 0.49 nM (IC50 for SMDC)[3] | Ultra-high affinity ligand.[3] | Used in the development of small molecule-drug conjugates (SMDCs).[3] | Preclinical[3] |
In Vivo Performance and Biodistribution
A critical differentiator for therapeutic applications is the in vivo behavior of these agents, particularly their tumor uptake and retention.
| Radioligand | Tumor Model | Tumor Uptake (%ID/g) | Tumor Retention | Key Observations |
| [177Lu]Lu-FAP-2286 | HEK-293.hFAP Xenografts | Higher uptake compared to [177Lu]Lu-FAPI-46-based radioligands.[8] | Longer tumor retention compared to FAPI-46.[7] | Showed the least background signal and the best tumor-to-background contrast.[8] |
| [177Lu]Lu-FAPI-46 | HT1080.hFAP & HEK-293.hFAP Xenografts | Similar uptake between the two tumor models.[8] | Shorter tumor retention, limiting therapeutic potential.[2][7] | Rapid clearance from the body.[7] |
The FAP Signaling Axis: A Target for Disruption
FAP's role in promoting tumor progression is multifaceted, involving the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of FAP inhibitors. FAP has been shown to influence cell proliferation, migration, and invasion through pathways such as PI3K/AKT, RAS/ERK, and STAT3-CCL2.[9][10][11]
Below is a diagram illustrating the major signaling cascades influenced by FAP activity.
Caption: FAP-mediated signaling pathways promoting tumor progression.
Experimental Protocols: A Guide to Evaluation
The robust evaluation of FAP inhibitors requires standardized and reproducible experimental protocols. Below are methodologies for key assays used in the characterization of agents like FXX489 and small molecule inhibitors.
FAP Inhibition Assay (Enzymatic Activity)
This assay determines the potency of a compound in inhibiting the enzymatic activity of FAP.
Protocol:
-
Reagents and Materials: Recombinant human FAP protein, a fluorogenic FAP substrate (e.g., Suc-Gly-Pro-AMC), assay buffer (e.g., Tris-HCl, pH 7.5), test compounds (FXX489 or small molecule inhibitors), and a fluorescence plate reader.
-
Procedure: a. Prepare serial dilutions of the test compounds. b. In a 96-well plate, add the recombinant FAP enzyme to the assay buffer. c. Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the fluorogenic substrate. e. Monitor the fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths appropriate for the substrate). f. Calculate the rate of substrate cleavage. g. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Competitive Binding Assay
This assay measures the affinity of a test compound to FAP by competing with a radiolabeled ligand.
Protocol:
-
Reagents and Materials: FAP-expressing cells (e.g., SW872 or HEK-293.hFAP), a radiolabeled FAP ligand (e.g., [131I]FAPI-01 or a tritiated tracer), unlabeled test compounds, cell culture medium, and a scintillation counter or gamma counter.
-
Procedure: a. Culture FAP-expressing cells to confluency in appropriate plates. b. Prepare serial dilutions of the unlabeled test compounds. c. In each well, add a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound. d. Incubate the plate at 4°C for a sufficient time to reach binding equilibrium. e. Wash the cells to remove unbound radioligand. f. Lyse the cells and measure the radioactivity in the lysate using a scintillation or gamma counter. g. Determine the IC50 value, which is the concentration of the unlabeled compound that displaces 50% of the specifically bound radioligand.
In Vitro Cellular Uptake and Internalization Assay
This assay assesses the ability of a radiolabeled FAP inhibitor to be taken up and retained by FAP-expressing cells.
Protocol:
-
Reagents and Materials: FAP-expressing cells, radiolabeled test compound (e.g., 177Lu-FXX489 or 68Ga-FAPI-46), cell culture medium, and a gamma counter.
-
Procedure: a. Seed FAP-expressing cells in multi-well plates and allow them to adhere. b. Add the radiolabeled test compound to the cells and incubate for various time points (e.g., 15 min, 1h, 4h) at 37°C. c. To differentiate between membrane-bound and internalized radioactivity, an acid wash step (e.g., with glycine (B1666218) buffer, pH 2.5) can be included to strip surface-bound ligand. d. Wash the cells with cold PBS. e. Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter. f. Quantify the cellular uptake as a percentage of the added dose.
In Vivo Biodistribution Studies
These studies evaluate the distribution of a radiolabeled FAP inhibitor in a living organism, typically in tumor-bearing animal models.
Protocol:
-
Animal Model: Use immunodeficient mice bearing xenografts of FAP-expressing human cancer cells (e.g., HT1080.hFAP).
-
Procedure: a. Inject a known amount of the radiolabeled test compound intravenously into the tumor-bearing mice. b. At various time points post-injection (e.g., 1h, 4h, 24h, 48h), euthanize the mice. c. Dissect and collect major organs and the tumor. d. Weigh the tissues and measure the radioactivity in each sample using a gamma counter. e. Calculate the uptake in each organ and the tumor as a percentage of the injected dose per gram of tissue (%ID/g).
Below is a workflow diagram for a typical in vivo biodistribution study.
Caption: Workflow for in vivo biodistribution studies of FAP inhibitors.
Conclusion
The development of FAP-targeted agents represents a significant advancement in precision oncology. Small molecule inhibitors have paved the way with their utility in diagnostic imaging, providing valuable insights into tumor localization and FAP expression levels. However, their therapeutic application has been hampered by suboptimal tumor retention.
Peptide-based ligands, exemplified by FXX489, are emerging as a potentially superior therapeutic strategy. With its picomolar affinity and design for extended tumor retention, FXX489 holds the promise of delivering a more potent and sustained therapeutic payload to the tumor microenvironment. The ongoing clinical evaluation of FXX489 will be pivotal in determining its ultimate clinical utility.
For researchers in the field, the choice between a peptide-based or small molecule approach will depend on the specific application. For diagnostic imaging, the rapid clearance of small molecules may be advantageous. For therapeutic purposes, the enhanced tumor retention of peptides like FXX489 appears to be the more promising path forward. The experimental protocols and comparative data presented in this guide provide a solid foundation for the continued exploration and development of novel FAP-targeted therapies.
References
- 1. drughunter.com [drughunter.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Based on small molecules: development and application of fibroblast activation protein inhibitors radiopharmaceutical in tumor precision therapy [frontiersin.org]
- 6. Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Head-to-head comparison of different classes of FAP radioligands designed to increase tumor residence time: monomer, dimer, albumin binders, and small molecules vs peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancerres.aacrjournals.org [cancerres.aacrjournals.org]
- 11. Fibroblast activation protein (FAP) as a prognostic biomarker in multiple tumors and its therapeutic potential in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of FXX489 and FAPI-46 for Researchers and Drug Development Professionals
A detailed examination of two leading radiolabeled inhibitors of Fibroblast Activation Protein (FAP) for cancer imaging and therapy.
In the rapidly evolving landscape of targeted radiopharmaceuticals, Fibroblast Activation Protein (FAP) has emerged as a highly promising target for a pan-cancer approach. Expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide array of solid tumors, FAP plays a crucial role in tumor growth, invasion, and immunosuppression. This guide provides a head-to-head comparison of two prominent FAP-targeting radioligands: FXX489, a novel agent in clinical development, and FAPI-46, a well-characterized compound used in numerous clinical trials. This objective analysis, supported by available experimental data, is intended to inform researchers, scientists, and drug development professionals on the current understanding of these two agents.
At a Glance: FXX489 vs. FAPI-46
| Feature | FXX489 | FAPI-46 |
| Target | Fibroblast Activation Protein (FAP) | Fibroblast Activation Protein (FAP) |
| Modality | Radioligand for imaging (e.g., with ⁶⁸Ga) and therapy (e.g., with ¹⁷⁷Lu) | Radioligand for imaging (e.g., with ⁶⁸Ga) and therapy (e.g., with ⁹⁰Y, ¹⁷⁷Lu) |
| Developer | Novartis and PeptiDream | University Hospital Heidelberg |
| Key Differentiator | Engineered for improved tumor retention and high affinity | Extensively studied in clinical trials for both imaging and therapy |
| Clinical Stage | Phase 1 | Phase 2 and other clinical investigations |
Performance Data
FXX489: Preclinical and Early Clinical Profile
FXX489 is a novel FAP-targeting peptide-based radioligand therapy developed through a collaboration between Novartis and PeptiDream.[1] It has been engineered for high affinity and improved tumor retention compared to earlier FAP-targeting ligands.[2]
| Parameter | Reported Value/Characteristic | Source |
| Binding Affinity (human and mouse FAP) | < 10 pM | [3][4][5] |
| Selectivity | Exquisite selectivity over other proteases (e.g., DPP4) | [3][5] |
| Stability | Stable in blood and plasma | [3][5] |
| Tumor Retention | Improved tumor retention compared to known FAP targeting ligands | [3][5] |
| Clinical Trial | Phase 1, open-label, multi-center study (NCT06562192) in patients with pancreatic, lung, breast, and colorectal cancers. | [2] |
Note: Specific preclinical biodistribution data (%ID/g) for FXX489 is not yet publicly available in detail.
FAPI-46: Preclinical and Clinical Biodistribution
FAPI-46 is a quinoline-based, FAP-targeted tracer that has been extensively evaluated in clinical research for tumor imaging and therapy.[6] It can be labeled with various radionuclides, including Gallium-68 for PET imaging and Lutetium-177 or Yttrium-90 for therapy.
Preclinical Biodistribution of ¹⁷⁷Lu-FAPI-46 in HT-1080-FAP Tumor-Bearing Mice (%ID/g)
| Organ | 1 hour | 24 hours | 72 hours |
| Tumor | 10.1 | 3.8 | 1.6 |
Source: Data from a comparative study with FAP-2286 presented at AACR 2022.
Clinical Biodistribution of ⁶⁸Ga-FAPI-46 in Cancer Patients (SUVmax)
| Organ/Tissue | 10 min post-injection | 1 hour post-injection | 3 hours post-injection |
| Tumor | 15.5 | 14.2 | 13.4 |
| Liver | 7.4 | 5.8 | 5.0 |
| Kidney | 5.4 | 4.0 | 3.4 |
| Spleen | 3.9 | 3.2 | 2.8 |
| Blood Pool | 3.1 | 2.0 | 1.6 |
| Muscle | 1.0 | 0.8 | 0.7 |
Source: Data from a PET biodistribution and radiation dosimetry study of ⁶⁸Ga-FAPI-46.
Signaling Pathways and Experimental Workflows
FAP-Mediated Signaling in the Tumor Microenvironment
Fibroblast Activation Protein, through its enzymatic activity, contributes to the degradation of the extracellular matrix, which facilitates tumor cell invasion and metastasis. Furthermore, FAP-expressing CAFs secrete various factors that promote tumor growth and create an immunosuppressive environment. Key signaling pathways influenced by FAP activity include the PI3K/Akt and STAT3-CCL2 pathways, which are involved in cell proliferation, survival, and immune cell recruitment.
Caption: FAP signaling cascade promoting key aspects of tumor progression.
General Experimental Workflow for Preclinical Evaluation
The preclinical assessment of novel radiopharmaceuticals like FXX489 and FAPI-46 typically follows a standardized workflow to determine their safety and efficacy before moving to clinical trials. This involves in vitro characterization, in vivo biodistribution studies in animal models, and therapeutic efficacy experiments.
References
- 1. drughunter.com [drughunter.com]
- 2. healthscout.app [healthscout.app]
- 3. researchgate.net [researchgate.net]
- 4. Abstract ND07: FXX489, a FAP targeting ligand with best-in-class potential for radioligand therapy | Semantic Scholar [semanticscholar.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
FXX489 vs. OncoFAP: A Comparative Analysis of Binding Affinity for Fibroblast Activation Protein (FAP)
For researchers and professionals in drug development, the selection of a targeting ligand with optimal binding affinity is a critical step in the creation of effective cancer therapies. This guide provides a detailed comparison of the binding affinities of two prominent Fibroblast Activation Protein (FAP) targeting ligands: FXX489 and OncoFAP.
Fibroblast Activation Protein (FAP) has emerged as a highly attractive target for cancer diagnosis and therapy due to its selective and abundant expression on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous solid tumors.[1][2][3][4] Both FXX489 and OncoFAP are small molecule ligands designed to bind to FAP, enabling the targeted delivery of diagnostic or therapeutic payloads.
Quantitative Comparison of Binding Affinity
The binding affinity of a ligand to its target is a key determinant of its potency and specificity. This is often quantified by the dissociation constant (Kd), where a lower value indicates a stronger binding affinity.
| Ligand | Target | Binding Affinity (Kd) | Method |
| FXX489 | Human FAP | < 10 pM | mRNA Display Platform |
| Mouse FAP | < 10 pM | mRNA Display Platform | |
| OncoFAP | Human FAP | 680 pM (0.68 nM) | Fluorescence Polarization |
| Murine FAP | 11.6 nM | Fluorescence Polarization |
Inhibitory Concentration (IC50) Data:
| Ligand | Target | IC50 | Method |
| OncoFAP | Human FAP | 16.8 nM | Enzymatic Assay |
| Murine FAP | 14.5 nM | Enzymatic Assay |
Based on the available data, FXX489 demonstrates a significantly higher binding affinity to both human and mouse FAP, with a dissociation constant in the picomolar range (< 10 pM), as compared to OncoFAP's sub-nanomolar to nanomolar affinity.[1][2][4][5][6]
Experimental Methodologies
A summary of the experimental protocols used to determine the binding affinities is provided below.
FXX489: mRNA Display and Co-crystallization
The development of FXX489 involved an initial screening process using an mRNA display platform to identify multiple starting points for FAP binders.[1][4] This was followed by an optimization phase that was guided by the co-crystal structure of the ligands bound to FAP. This structural information enabled a focused effort to maximize both the binding affinity and the proteolytic stability of the final FXX489 compound.[1][4]
OncoFAP: Fluorescence Polarization and Enzymatic Assays
The binding affinity of OncoFAP to human and murine FAP was determined using fluorescence polarization .[2][6] This technique measures the change in the polarization of fluorescently labeled OncoFAP upon binding to FAP. The inhibitory activity of OncoFAP was further characterized through an enzymatic assay , which measured the concentration of OncoFAP required to inhibit 50% of the enzymatic activity of FAP (IC50).[2][6]
FAP Signaling and Therapeutic Rationale
FAP is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activity. It is expressed on CAFs, which are key components of the tumor microenvironment and play a crucial role in tumor growth, invasion, and metastasis. The therapeutic strategy for FAP-targeting ligands, such as FXX489 and OncoFAP, involves leveraging their high affinity and selectivity to deliver cytotoxic payloads, such as radionuclides for radioligand therapy (RLT), directly to the tumor site.[1][4] This targeted approach aims to destroy not only the FAP-expressing CAFs but also the neighboring tumor cells through a "cross-fire" effect, while minimizing damage to healthy tissues.[1][4]
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. An ultra-high-affinity small organic ligand of fibroblast activation protein for tumor-targeting applications | CoLab [colab.ws]
- 4. aacrjournals.org [aacrjournals.org]
- 5. FXX489 / Novartis [delta.larvol.com]
- 6. researchgate.net [researchgate.net]
Comparative Preclinical Efficacy Analysis: FAP-2286 in Fibroblast Activation Protein (FAP)-Targeted Radionuclide Therapy
Disclaimer: As of the latest available data, there is no publicly accessible preclinical information for a compound designated "FXX489." Therefore, this guide provides a comprehensive overview of the preclinical efficacy of FAP-2286, a prominent FAP-targeted radiopharmaceutical, to serve as a benchmark for evaluation against current and future FAP-targeting agents.
Introduction
Fibroblast Activation Protein (FAP) has emerged as a highly promising target for cancer therapy due to its overexpression in the stroma of a wide variety of solid tumors and its limited presence in healthy tissues. FAP-targeted radionuclide therapies aim to deliver cytotoxic radiation directly to the tumor microenvironment, minimizing off-target toxicity. FAP-2286 is a clinical-stage FAP-targeting agent that has demonstrated significant preclinical anti-tumor activity. This guide will delve into the preclinical data supporting the efficacy of FAP-2286, providing researchers, scientists, and drug development professionals with a detailed understanding of its performance and the experimental methodologies used for its evaluation.
FAP-Targeted Radionuclide Therapy: Mechanism of Action
FAP-targeted radionuclide therapy leverages a bifunctional molecule: a FAP-binding moiety linked to a chelator that securely holds a therapeutic radioisotope. Upon systemic administration, the FAP-binding portion selectively localizes the radiopharmaceutical to FAP-expressing cancer-associated fibroblasts (CAFs) within the tumor stroma. The conjugated radioisotope then emits cytotoxic radiation, leading to the destruction of tumor cells and stromal components, ultimately resulting in tumor regression.
Caption: Mechanism of FAP-Targeted Radionuclide Therapy.
Preclinical Efficacy of FAP-2286
The preclinical development of FAP-2286 involved a series of in vitro and in vivo studies to characterize its binding affinity, internalization, and anti-tumor activity when labeled with therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu).
In Vitro Characterization
In vitro studies are crucial for determining the fundamental binding properties of a targeted ligand. Key parameters include the binding affinity (typically measured as IC50 or Kd) to the target protein.
| Compound | Target | Cell Line | Assay Type | Binding Affinity (IC50, nM) |
| FAP-2286 | FAP | HEK293 cells engineered to express human FAP | Competitive Binding Assay | 0.7 |
Experimental Protocol: Competitive Binding Assay
-
Cell Culture: HEK293 cells stably transfected to express human FAP are cultured in appropriate media and conditions.
-
Radioligand Preparation: A radiolabeled version of a known FAP ligand is used as the tracer.
-
Competition: Cells are incubated with a fixed concentration of the radiolabeled tracer and varying concentrations of the unlabeled test compound (FAP-2286).
-
Incubation and Washing: The mixture is incubated to allow binding to reach equilibrium. Unbound ligand is then washed away.
-
Quantification: The amount of bound radioactivity is measured using a gamma counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the competitor. The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is then calculated.
In Vivo Anti-Tumor Efficacy
The anti-tumor activity of ¹⁷⁷Lu-FAP-2286 has been evaluated in mouse xenograft models bearing tumors with high FAP expression. These studies are designed to assess the ability of the radiopharmaceutical to control tumor growth and improve survival.
| Model | Treatment | Dose | Outcome |
| HT-1080-hFAP xenograft | ¹⁷⁷Lu-FAP-2286 | Single dose | Dose-dependent inhibition of tumor growth |
| HT-1080-hFAP xenograft | ¹⁷⁷Lu-FAP-2286 | Multiple doses | Significant tumor growth inhibition and improved survival |
Experimental Protocol: Xenograft Tumor Model Efficacy Study
-
Cell Line and Animal Model: A human cancer cell line engineered to express FAP (e.g., HT-1080-hFAP) is selected. Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A known number of tumor cells are implanted subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a predetermined size, and their volume is measured regularly using calipers.
-
Treatment Administration: Once tumors reach the target size, mice are randomized into treatment groups (e.g., vehicle control, unlabeled FAP-2286, different doses of ¹⁷⁷Lu-FAP-2286). The treatment is administered, typically via intravenous injection.
-
Efficacy Endpoints: Tumor growth is monitored over time. Primary endpoints often include tumor growth inhibition and survival. Body weight is also monitored as an indicator of toxicity.
-
Data Analysis: Tumor volumes and survival curves are plotted for each treatment group. Statistical analysis is performed to determine the significance of the treatment effect compared to the control group.
Caption: Workflow for a Xenograft Efficacy Study.
Biodistribution and Dosimetry
Biodistribution studies are essential for understanding the uptake and retention of the radiopharmaceutical in tumors and various organs. This information is critical for calculating the radiation dose delivered to the tumor and healthy tissues, which informs the therapeutic window. Preclinical studies have shown that ¹⁷⁷Lu-FAP-2286 exhibits high and sustained uptake in FAP-positive tumors with rapid clearance from most normal tissues, leading to a favorable dosimetry profile.
Conclusion
The preclinical data for FAP-2286 demonstrates its high binding affinity for FAP and potent anti-tumor efficacy in vivo when labeled with a therapeutic radioisotope. The favorable biodistribution and dosimetry profile further support its potential as a promising candidate for FAP-targeted radionuclide therapy. While direct comparative data with "FXX489" is unavailable, the comprehensive preclinical evaluation of FAP-2286 provides a robust framework and a high benchmark for the development and assessment of novel FAP-targeting agents. Researchers and drug developers can leverage these findings and methodologies to guide their own preclinical programs in this exciting area of oncology.
A Comparative Guide to Validating Fibroblast Activation Protein (FAP) as a Predictive Biomarker for FAP-Targeted Therapies like FXX489
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating Fibroblast Activation Protein (FAP) as a predictive biomarker for novel FAP-targeted therapies, exemplified here by the hypothetical therapeutic FXX489. Given the increasing interest in targeting the tumor microenvironment, FAP has emerged as a promising candidate due to its high expression on cancer-associated fibroblasts (CAFs) across a wide range of solid tumors and its limited presence in healthy adult tissues.[1][2] This document offers a comparative analysis, supported by experimental data and detailed protocols, to aid in the development of robust biomarker strategies.
Quantitative Analysis of FAP as a Biomarker
The rationale for selecting FAP as a biomarker is rooted in its differential expression between tumor and normal tissues.[3] Quantitative analysis of FAP expression is a critical first step in identifying patient populations most likely to respond to a FAP-targeted therapy like FXX489.
Table 1: FAP Expression Levels in Various Solid Tumors
This table summarizes FAP expression data from immunohistochemistry (IHC) studies, highlighting the prevalence of FAP-positive stromal cells in different cancers.
| Tumor Type | Number of Samples (n) | Percentage of FAP-Positive Samples (Cutoff >25 Intensity Score) | Mean Proportion of FAP-Positive Stromal Cells (%) | Reference |
| Breast Cancer | 133 | 87.2% | 85.4% | [4][5] |
| Esophageal Cancer | 56 | 94.6% | Not Reported | [4] |
| Pancreatic Cancer | 50 | 92.0% | Not Reported | [4] |
| Colorectal Cancer | 129 | 79.8% | Not Reported | [4] |
| Non-Small Cell Lung Cancer | 102 | 79.4% | Not Reported | [4] |
| High-Grade Serous Ovarian Cancer | 151 | ~78% (Positive Staining) | Not Reported | [6] |
Table 2: Prognostic Significance of FAP Overexpression in Solid Tumors (Meta-Analysis)
A meta-analysis of 15 studies demonstrated a significant correlation between FAP overexpression and poorer clinical outcomes, reinforcing its role in tumor progression.[7]
| Clinical Outcome | Metric | Pooled Value (95% CI) | P-value |
| Overall Survival (OS) | Hazard Ratio (HR) | 2.18 (1.29–3.69) | 0.004 |
| Tumor Invasion | Odds Ratio (OR) | 4.48 (1.52–13.18) | 0.007 |
| Lymph Node Metastasis | Odds Ratio (OR) | 3.80 (1.54–9.38) | 0.004 |
Comparison with Alternative Biomarkers
While FAP is a leading candidate, other stromal or angiogenesis-related biomarkers could also be considered for therapies targeting the tumor microenvironment.
Table 3: Comparison of FAP with Other Stromal and Angiogenesis Biomarkers
| Biomarker | Primary Location | Key Function in TME | Advantages | Disadvantages | Reference |
| FAP | Cancer-Associated Fibroblasts (CAFs) | ECM remodeling, immunosuppression, angiogenesis.[1] | High tumor-specificity, low expression in normal tissues.[8] | Expression can be heterogeneous.[9] | [1][8][9] |
| FSP1 (S100A4) | Broader CAF population, some immune & endothelial cells. | Promotes motility and metastasis. | Marks a wider range of CAFs, including some FAP-negative subsets. | Not exclusive to CAFs, expressed in other cell types.[1] | [1] |
| PDGFR (α/β) | CAFs, pericytes | CAF activation, angiogenesis. | Established target for some therapies (e.g., tyrosine kinase inhibitors). | Also expressed on non-CAF stromal cells. | [1] |
| Integrin αvβ3 | Activated endothelial cells, some tumor cells. | Angiogenesis, tumor invasion. | Key regulator of angiogenesis, a hallmark of cancer. | Moderate tumor uptake for targeted tracers has been an issue.[10] | [10] |
Visualizing Key Processes
Understanding the molecular context and the validation workflow is crucial for successful biomarker implementation.
FAP-Associated Signaling Pathways
FAP influences tumor progression by activating several intracellular signaling pathways that promote cell proliferation, migration, and survival.[11][12]
Figure 1. Simplified FAP-associated signaling pathways promoting tumor progression.
General Workflow for Biomarker Validation
The validation of a predictive biomarker like FAP for a therapy such as FXX489 is a multi-stage process, progressing from initial discovery to clinical utility.[13][14]
Figure 2. A streamlined workflow for the validation of FAP as a predictive biomarker.
Experimental Protocols
Accurate and reproducible measurement of FAP is essential. The following are standardized protocols for the two primary methods of FAP detection in tissue samples.
Protocol 1: Immunohistochemistry (IHC) for FAP Protein Detection
This protocol is adapted for formalin-fixed, paraffin-embedded (FFPE) tissues.[15][16]
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute like Histoclear): 2 changes for 5-10 minutes each.[15][16]
-
Rehydrate through a graded series of ethanol (B145695): 100% (2x 5 min), 90% (1x 5 min), 70% (1x 5 min).[15]
-
Rinse in deionized water for 5 minutes.[15]
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a sodium citrate (B86180) buffer (10mM, pH 6.0) and heating in a microwave or pressure cooker until boiling, then maintain for 15-20 minutes.[15]
-
Allow slides to cool to room temperature (approx. 20 minutes).[15]
-
Wash slides 3 times in Phosphate Buffered Saline (PBS) for 5 minutes each.[15]
-
-
Staining:
-
Block endogenous peroxidase activity by incubating slides in 0.3% H₂O₂ for 10-15 minutes.[15]
-
Wash 3x in PBS for 5 minutes each.
-
Block non-specific binding by incubating with 10% normal serum (from the species of the secondary antibody) for 1 hour at room temperature in a humidified chamber.[15]
-
Incubate with the primary anti-FAP antibody (e.g., Abcam ab207178) at its optimal dilution in blocking buffer for 2 hours at room temperature or overnight at 4°C.[15][17]
-
Wash 3x in PBS for 5 minutes each.[15]
-
Incubate with a biotinylated or polymer-based HRP-conjugated secondary antibody for 30-60 minutes at room temperature.[15][16]
-
Wash 3x in PBS for 5 minutes each.
-
-
Visualization and Counterstaining:
-
Apply Diaminobenzidine (DAB) substrate-chromogen solution and incubate until brown staining develops (monitor under a microscope).[15]
-
Rinse slides gently in deionized water.
-
Counterstain with Hematoxylin.[15]
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with permanent mounting medium and a coverslip.
-
Protocol 2: Fluorescence In Situ Hybridization (FISH) for FAP mRNA Detection
This protocol outlines the general steps for detecting FAP mRNA in FFPE tissue sections.[18]
-
Sample Preparation:
-
Prepare 4-5 µm thick FFPE tissue sections on positively charged slides.
-
Deparaffinize and rehydrate slides as described in the IHC protocol (steps 1.1-1.4).
-
-
Pretreatment:
-
Incubate slides in an RNase solution (100 µg/mL in 2x SSC) for 1 hour at 37°C to reduce background.
-
Rinse in deionized water.
-
Permeabilize the tissue by incubating with a pepsin or proteinase K solution for 10-15 minutes at 37°C.[18]
-
Wash in 2x Saline-Sodium Citrate (SSC) buffer for 5 minutes.
-
Fix the tissue again in 1% formaldehyde (B43269) for 10-15 minutes.[18]
-
Wash in 2x SSC for 5 minutes.
-
Dehydrate in a graded ethanol series (70%, 90%, 100%) for 1 minute each and air dry.[18]
-
-
Hybridization:
-
Apply the fluorochrome-labeled DNA probe specific for FAP mRNA to the tissue section.
-
Cover with a coverslip to ensure even distribution.
-
Denature the probe and target mRNA simultaneously by heating the slides at 70-75°C for 5-10 minutes.[18]
-
Transfer to a humidified chamber and incubate overnight at 37°C to allow hybridization.
-
-
Post-Hybridization Washes & Detection:
-
Remove coverslips and wash slides in a series of stringent SSC buffers at increasing temperatures (e.g., 0.4x SSC at 72°C) to remove non-specifically bound probes.[19]
-
Wash in 2x SSC at room temperature.
-
Counterstain nuclei with DAPI, included in an antifade mounting medium.
-
Seal with a coverslip.
-
-
Visualization:
-
Analyze the slides using a fluorescence microscope with appropriate filter sets to detect the probe signal and DAPI.
-
Conclusion
Validating FAP as a predictive biomarker for a targeted therapy like FXX489 is a rigorous but essential process for enabling a precision medicine approach. The data strongly support FAP's role as a high-potential biomarker due to its cancer-specific expression and prognostic significance.[7][11] By employing standardized and robust experimental protocols, such as the IHC and FISH methods detailed here, and following a structured validation workflow, researchers can confidently establish the clinical utility of FAP, ultimately identifying the patients who will benefit most from novel FAP-targeted interventions.
References
- 1. Cancer-Associated Fibroblasts: Clinical Applications in Imaging and Therapy [mdpi.com]
- 2. cusabio.com [cusabio.com]
- 3. IHCeasy FAP Ready-To-Use IHC Kit KHC2409 | Proteintech [ptglab.com]
- 4. Comprehensive analysis of fibroblast activation protein expression across 23 tumor indications: insights for biomarker development in cancer immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fibroblast Activation Protein Expression by Stromal Cells and Tumor-Associated Macrophages in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High expression of fibroblast activation protein (FAP) predicts poor outcome in high-grade serous ovarian cancer | springermedizin.de [springermedizin.de]
- 7. Fibroblast Activation Protein Overexpression and Clinical Implications in Solid Tumors: A Meta-Analysis | PLOS One [journals.plos.org]
- 8. Beyond Small Molecules: Antibodies and Peptides for Fibroblast Activation Protein Targeting Radiopharmaceuticals [mdpi.com]
- 9. Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Theranostics in targeting fibroblast activation protein bearing cells: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 12. Fibroblast activation protein-α promotes the growth and migration of lung cancer cells via the PI3K and sonic hedgehog pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 14. Clinical Trial Designs for Predictive Biomarker Validation: Theoretical Considerations and Practical Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. 免疫組織染色のプロトコル [sigmaaldrich.com]
- 17. Immunohistochemical basis for FAP as a candidate theranostic target across a broad range of cholangiocarcinoma subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. abyntek.com [abyntek.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
FXX489 Peptide: A Comparative Analysis of Protease Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The FXX489 peptide is a high-affinity ligand targeting Fibroblast Activation Protein (FAP), a cell-surface serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous cancers.[1][2][3] Its potential as a vehicle for targeted radioligand therapy has garnered significant interest. A critical aspect of developing such targeted therapies is ensuring minimal off-target effects, which necessitates a thorough understanding of the peptide's cross-reactivity with other proteases. This guide provides a comparative analysis of the FXX489 peptide's selectivity for FAP over other proteases, supported by available data and detailed experimental methodologies.
Performance Comparison
While specific quantitative data on the cross-reactivity of FXX489 with a broad panel of proteases is not extensively available in the public domain, existing literature emphasizes its "exquisite selectivity" over other related proteases, particularly Dipeptidyl Peptidase-4 (DPP4).[1][2] This high selectivity is a key advantage, as off-target inhibition of other proteases can lead to undesirable side effects.
To provide a framework for comparison, the following table summarizes the known selectivity profile of FXX489 against its primary target, FAP, and highlights its low affinity for at least one other closely related protease. For context, typical selectivity data for other FAP inhibitors are also presented to illustrate the importance of a high selectivity ratio.
Table 1: Selectivity Profile of FXX489 and Other FAP Inhibitors
| Compound | Primary Target | Affinity (Kᵢ or IC₅₀) for FAP | Cross-Reactivity with Other Proteases | Selectivity Ratio (Fold-increase in concentration needed to inhibit off-target vs. target) |
| FXX489 | FAP | < 10 pM[1][2] | DPP4: Low (Specific value not publicly available)[1][2] | High (Implied by "exquisite selectivity") |
| Ac-Gly-boroPro | FAP | 23 ± 3 nM | DPP-4: ~9-fold lower affinityDPP-7, DPP-8, DPP-9, Prolyl Oligopeptidase, Acylpeptide Hydrolase: >5400-fold lower affinity | ~9 to >5400 |
Note: The data for Ac-Gly-boroPro is provided as an example of a well-characterized selective FAP inhibitor to illustrate the concept of a selectivity ratio. Specific quantitative cross-reactivity data for FXX489 against a full panel of proteases is not yet publicly available.
Experimental Protocols
To determine the cross-reactivity of a peptide ligand like FXX489, a series of in vitro protease inhibition assays are typically performed. The following is a detailed methodology for a representative experimental protocol.
In Vitro Protease Inhibition Assay (Fluorometric Method)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the FXX489 peptide against a panel of proteases (e.g., FAP, DPP4, DPP8, DPP9, and Prolyl Endopeptidase).
Materials:
-
Recombinant human proteases (FAP, DPP4, etc.)
-
FXX489 peptide
-
Fluorogenic protease-specific substrates (e.g., Ala-Pro-AFC for FAP and DPP4)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the recombinant proteases to a working concentration in the assay buffer. The final concentration should be optimized to yield a linear reaction rate.
-
Inhibitor Preparation: Prepare a serial dilution of the FXX489 peptide in the assay buffer. A typical concentration range might be from 1 pM to 100 µM.
-
Assay Reaction: a. To each well of the 96-well plate, add a fixed volume of the respective protease solution. b. Add the serially diluted FXX489 peptide to the wells. Include control wells with buffer only (no inhibitor) and wells with no enzyme (background control). c. Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (kinetic read). The excitation and emission wavelengths will be specific to the fluorophore used (e.g., 400 nm excitation and 505 nm emission for AFC).
-
Data Analysis: a. Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve. b. Subtract the background fluorescence from all readings. c. Normalize the reaction velocities to the control (no inhibitor) to determine the percentage of inhibition for each FXX489 concentration. d. Plot the percentage of inhibition against the logarithm of the FXX489 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizations
Experimental Workflow for Protease Selectivity Profiling
References
A Comparative Biodistribution Analysis of FXX489 and Sibrotuzumab for Fibroblast Activation Protein (FAP) Targeted Therapy
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biodistribution profiles of two Fibroblast Activation Protein (FAP)-targeting agents: the novel radioligand FXX489 and the humanized monoclonal antibody sibrotuzumab. This comparison is based on available preclinical and clinical data to inform future research and development in FAP-targeted cancer therapies.
FAP is a promising target for cancer therapy due to its high expression on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous solid tumors and its limited presence in healthy tissues.[1][2] Both FXX489 and sibrotuzumab are designed to exploit this differential expression to selectively deliver therapeutic payloads to tumors.
Comparative Biodistribution and Pharmacokinetics
While detailed quantitative biodistribution data for FXX489 is not yet publicly available from its ongoing Phase 1 clinical trial (NCT06562192), preclinical studies and conference abstracts provide a qualitative comparison with the more extensively documented sibrotuzumab.[1][3]
Table 1: Comparative Summary of FXX489 and Sibrotuzumab
| Feature | FXX489 | Sibrotuzumab |
| Modality | FAP-targeting small molecule ligand for radioligand therapy[1] | Humanized monoclonal antibody against FAP[4] |
| Status | Phase 1 clinical trial[1] | Phase II clinical trial failed for metastatic colorectal cancer in 2003[4] |
| Reported Biodistribution Highlights | Improved tumor retention and favorable tumor/kidney ratio in preclinical models[1] | Primarily blood pool distribution with minimal normal organ uptake; tumor uptake evident within 24-48 hours[5][6] |
| Known Pharmacokinetic Parameters | High affinity (< 10 pM) and stability in blood and plasma[1] | Mean terminal half-life of 1.4-2.6 days (at 5, 10, and 25 mg/m²) and 4.9 days (at 50 mg/m²)[5][7] |
Table 2: Pharmacokinetic Parameters of [¹³¹I]Sibrotuzumab (from Phase I Clinical Trial)
| Dose Level (mg/m²) | Mean Terminal Half-life (days) |
| 5 | 1.4 - 2.6 |
| 10 | 1.4 - 2.6 |
| 25 | 1.4 - 2.6 |
| 50 | 4.9 |
Data extracted from a Phase I dose-escalation study in patients with advanced or metastatic FAP-positive cancer.[5][7]
Experimental Protocols
Biodistribution Study of FXX489 (Preclinical)
Detailed protocols for the in vivo biodistribution studies of FXX489 have not been publicly disclosed. However, based on standard practices for FAP-targeting radioligands, the methodology likely involved the following steps:
-
Radiolabeling: FXX489 was likely labeled with a radionuclide (e.g., Gallium-68 for imaging or Lutetium-177 for therapy).[7]
-
Animal Models: Xenograft or patient-derived xenograft (PDX) models with FAP-expressing tumors (e.g., pancreatic, non-small cell lung, breast, or colorectal cancer) were likely used.[1]
-
Administration: The radiolabeled FXX489 was administered to the animal models, likely via intravenous injection.
-
Biodistribution Analysis: At various time points post-injection, animals would be euthanized, and organs of interest (tumor, kidneys, liver, spleen, muscle, blood, etc.) would be harvested, weighed, and the radioactivity measured using a gamma counter.
-
Data Expression: The data would be expressed as the percentage of the injected dose per gram of tissue (%ID/g) to determine uptake and retention in different organs. The tumor-to-organ ratios, such as the tumor-to-kidney ratio, would be calculated to assess targeting specificity.[1]
Biodistribution Study of [¹³¹I]Sibrotuzumab (Phase I Clinical Trial)
The methodology for the biodistribution analysis of [¹³¹I]sibrotuzumab in patients is detailed in the publication of the Phase I clinical trial:
-
Patient Population: The study enrolled patients with advanced or metastatic FAP-positive cancers, such as colorectal and non-small cell lung cancer.[5][6]
-
Radiolabeling and Administration: Sibrotuzumab was trace-labeled with 8–10 mCi of Iodine-131 ([¹³¹I]).[5][7] Patients received weekly intravenous infusions of sibrotuzumab at escalating dose tiers (5, 10, 25, or 50 mg/m²), with the [¹³¹I]-labeled antibody administered in weeks 1, 5, and 9.[5][6]
-
Imaging: Whole-body gamma camera imaging was performed at multiple time points post-infusion (e.g., day 0, 2, 4, and 7) to visualize the biodistribution of [¹³¹I]sibrotuzumab.[5]
-
Analysis: The images were analyzed to assess the uptake of the radiolabeled antibody in normal organs and tumor lesions. The clearance from normal organs was observed over the imaging period.[5]
Visualizing the Mechanism and Workflow
To better understand the underlying principles and processes, the following diagrams illustrate the mechanism of FAP-targeted therapy and the general workflow of a biodistribution study.
Caption: Mechanism of FAP-Targeted Therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. healthscout.app [healthscout.app]
- 4. Immune targeting of fibroblast activation protein triggers recognition of multipotent bone marrow stromal cells and cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. synapse.mskcc.org [synapse.mskcc.org]
- 7. A Phase I dose-escalation study of sibrotuzumab in patients with advanced or metastatic fibroblast activation protein-positive cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Window of FXX489 Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of FXX489, a novel Fibroblast Activation Protein (FAP)-targeted radioligand therapy, against other FAP-targeting agents in development. By examining available preclinical and clinical data, this document aims to offer an objective evaluation of the therapeutic window of these promising cancer therapies.
Introduction to FAP-Targeted Radioligand Therapy
Fibroblast Activation Protein (FAP) is a cell surface protein that is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide range of solid tumors, while its presence in healthy tissues is limited.[1][2] This differential expression makes FAP an attractive target for delivering cytotoxic payloads, such as radionuclides, directly to the tumor site while minimizing off-target toxicity. FAP-targeted radioligand therapies (RLTs) are designed to bind to FAP on CAFs and emit radiation that not only kills the CAFs but also adjacent tumor cells through a "cross-fire" effect.[3]
FXX489 is a promising FAP-targeting RLT developed by Novartis in collaboration with PeptiDream.[4] It is engineered for high affinity and selectivity for FAP, along with enhanced tumor retention, which are critical parameters for maximizing therapeutic efficacy and widening the therapeutic window.[3] This guide will compare the available data on FXX489 with other notable FAP-targeted RLTs: FAP-2286, OncoFAP, and FAPI-46.
Comparative Analysis of FAP-Targeted Radioligand Therapies
The therapeutic window of a drug is a measure of its safety and efficacy, typically represented by the ratio of the dose that produces a toxic effect to the dose that produces a therapeutic effect. For RLTs, this is influenced by factors such as tumor uptake and retention, off-target accumulation, and the physical properties of the radionuclide.
Preclinical Efficacy and Biodistribution
The following table summarizes key preclinical findings for FXX489 and its comparators. It is important to note that direct head-to-head preclinical studies are limited, and data is often presented in different formats across various publications.
| Compound | Reported Preclinical Efficacy | Tumor Uptake and Retention | Normal Tissue Biodistribution | Key Preclinical Findings |
| FXX489 | Demonstrates anti-tumor efficacy in translationally relevant models.[3] | Improved tumor retention compared to earlier FAP-targeting ligands.[3] | Favorable tumor-to-kidney ratio was a key optimization parameter.[3] | High affinity (<10 pM) and selectivity for human and mouse FAP; stable in blood and plasma.[3] |
| FAP-2286 | Significant tumor growth inhibition in preclinical models.[5] | High tumor uptake and prolonged retention.[5] | Low uptake in non-target organs. | Murine surrogate, ¹⁷⁷Lu-FAP-2287, increased CD8+ T cell infiltration in tumors.[5] |
| OncoFAP | Potent single-agent anticancer activity at low administered radioactivity.[6] | High and prolonged tumor uptake (~16% ID/g at 96 h).[6] | Low accumulation in healthy organs. | Outperformed ¹⁷⁷Lu-FAP-2286 in tumor accumulation and tumor-to-kidney ratio in a preclinical study.[6] |
| FAPI-46 | Effective tumor growth reduction in a pancreatic cancer model. | Rapid and high initial tumor uptake, but with shorter retention compared to newer agents. | Low uptake in healthy organs. | Preclinical studies demonstrated a decrease to 30% of tumor uptake from 1 to 24 hours post-injection. |
Clinical Data Overview
The following table provides a high-level overview of the clinical status and findings for these FAP-targeted RLTs.
| Compound | Phase of Development | Reported Efficacy | Reported Toxicity/Adverse Events |
| FXX489 | Phase 1 (NCT06562192)[3] | Currently under evaluation. | Currently under evaluation. |
| FAP-2286 | Phase 1/2 (LuMIERE study; NCT04939610) | Confirmed partial response in one patient and stable disease in another.[7] | Mostly Grade 1 and 2 treatment-emergent adverse events. One dose-limiting toxicity (Grade 4 lymphopenia) was reported.[5][7] |
| OncoFAP | Preclinical | Not yet in clinical trials. | Favorable toxicologic profile in preclinical models with no observed side effects.[6] |
| FAPI-46 | Clinical Use (Retrospective studies) | Disease control in about one-third of patients with advanced cancers. One partial response and seven stable diseases reported in a study of 21 patients.[8] | Treatment-related grade 3 or 4 adverse events observed in 38% of patients, with thrombocytopenia and anemia being most common.[8] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of therapeutic agents. Below are representative protocols for key assays used to determine the therapeutic window of FAP-targeted radiopharmaceuticals.
In Vitro Competitive Binding Assay
Objective: To determine the binding affinity (IC50 and Ki) of unlabeled FAP ligands by measuring their ability to compete with a radiolabeled ligand for binding to FAP-expressing cells or membranes.
Methodology:
-
Cell Culture: Use a cell line with stable, high-level expression of FAP (e.g., HT1080-FAP).
-
Membrane Preparation: Homogenize cells and isolate the membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, incubate a fixed concentration of a radiolabeled FAP ligand (e.g., ¹⁷⁷Lu-FXX489) with varying concentrations of the unlabeled competitor compound (FXX489 or alternatives).
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or 37°C) for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Cytotoxicity Assay
Objective: To assess the cytotoxic effect of the radiolabeled compound on cancer cells in vitro.
Methodology:
-
Cell Culture: Plate FAP-expressing cancer cells (e.g., HT1080-FAP) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the radiolabeled compound (e.g., ¹⁷⁷Lu-FXX489). Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells for a period that allows for the manifestation of cytotoxic effects (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay, which quantifies metabolic activity, or a dye exclusion assay (e.g., trypan blue) to count viable cells.
-
Data Analysis: Normalize the viability of treated cells to that of the untreated controls. Plot cell viability against the logarithm of the radiopharmaceutical concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Biodistribution Study in Tumor-Bearing Mice
Objective: To determine the uptake, distribution, and clearance of the radiolabeled compound in various organs and the tumor.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude) bearing subcutaneous xenografts of a FAP-expressing human cancer cell line (e.g., HT1080-FAP).
-
Administration: Inject a known amount of the radiolabeled compound (e.g., ¹⁷⁷Lu-FXX489) intravenously into the tail vein of the mice.
-
Time Points: At various time points post-injection (e.g., 1, 4, 24, 48, 96, and 168 hours), euthanize a cohort of mice.
-
Organ and Tumor Collection: Dissect and collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and skin).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor at each time point. This data is used to assess tumor targeting and potential off-target toxicity.
In Vivo Tumor Regression Study
Objective: To evaluate the anti-tumor efficacy of the radiolabeled compound in a preclinical tumor model.
Methodology:
-
Animal Model and Tumor Implantation: As described for the biodistribution study. Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize the mice into several groups: vehicle control, unlabeled compound control, and one or more dose levels of the radiolabeled compound (e.g., ¹⁷⁷Lu-FXX489).
-
Dosing: Administer the treatment (single or multiple doses) according to the study design.
-
Monitoring: Measure tumor volume (using calipers) and body weight of the mice regularly (e.g., twice or three times a week).
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowed size, or after a predetermined period.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze survival data if the study includes a survival endpoint.
Visualizing the Mechanism and Workflow
To better understand the underlying principles and experimental processes, the following diagrams have been generated.
Mechanism of Action of FAP-Targeted Radioligand Therapy
Caption: Mechanism of FAP-targeted radioligand therapy.
Experimental Workflow for Evaluating Therapeutic Window
Caption: Workflow for therapeutic window evaluation.
Conclusion
FXX489 is a promising new entrant in the field of FAP-targeted radioligand therapy, distinguished by its high affinity, selectivity, and enhanced tumor retention in preclinical assessments. While direct comparative quantitative data for FXX489 is still emerging from its ongoing Phase 1 clinical trial, the information available suggests a potentially favorable therapeutic window.
Competitors such as FAP-2286 and OncoFAP have also demonstrated significant anti-tumor activity and favorable biodistribution profiles in preclinical and early clinical settings. FAPI-46, an earlier generation compound, has shown clinical activity but may have a less optimal pharmacokinetic profile compared to newer agents.
The continued clinical development of FXX489 and other FAP-targeted radiotherapeutics will be crucial in defining their precise therapeutic windows and their ultimate role in cancer treatment. The experimental protocols and comparative data presented in this guide provide a framework for researchers and drug developers to evaluate these and future agents in this exciting therapeutic class.
References
- 1. ml-eu.globenewswire.com [ml-eu.globenewswire.com]
- 2. Fibroblast activation protein-targeted radionuclide therapy: background, opportunities, and challenges of first (pre)clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abstract ND07: FXX489, a FAP targeting ligand with best-in-class potential for radioligand therapy | Semantic Scholar [semanticscholar.org]
- 4. drughunter.com [drughunter.com]
- 5. Preclinical Evaluation of 68Ga/177Lu-Labeled FAP-Targeted Peptide for Tumor Radiopharmaceutical Imaging and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. novartis.com [novartis.com]
- 7. Radioligands Targeting Fibroblast Activation Protein (FAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
FXX489 Demonstrates Potent Anti-Tumor Efficacy Across Diverse Tumor Xenograft Models
Basel, Switzerland & Kawasaki, Japan – Preclinical data presented at the American Association for Cancer Research (AACR) Annual Meeting 2025 highlights the significant anti-tumor activity of FXX489, a novel Fibroblast Activation Protein (FAP)-targeted radioligand therapy, in a range of solid tumor xenograft models. The findings position FXX489 as a promising therapeutic candidate with best-in-class potential, demonstrating improved tumor retention and potent efficacy in preclinical models of pancreatic ductal adenocarcinoma (PDAC) and non-small cell lung cancer (NSCLC).[1][2] FXX489 is currently being evaluated in a Phase 1 clinical trial for patients with pancreatic, lung, breast, and colorectal cancers.[3]
Developed in collaboration by Novartis and PeptiDream, FXX489 is designed to selectively deliver a radioactive payload to tumors by targeting FAP, a protein highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of many solid tumors.[1][3] This targeted approach leverages a "crossfire effect," where radiation emitted from FXX489 bound to CAFs not only destroys these supportive stromal cells but also eradicates adjacent cancer cells, leading to a dual anti-tumor effect.[2][4]
Superior Tumor Targeting and Retention
Preclinical evaluation of FXX489 has revealed a superior binding affinity and retention profile compared to previous FAP-targeting ligands. FXX489 binds to both human and mouse FAP with a high affinity of less than 10 pM.[2][5] This enhanced retention within the tumor is a key differentiator, potentially leading to a more potent and durable therapeutic effect. An abstract from the AACR meeting highlighted that the optimization of FXX489 was guided by its co-crystal structure, focusing on maximizing affinity and proteolytic stability, resulting in a compound that is stable in blood and plasma.[2][5]
Comparative Efficacy in Tumor Xenografts
While specific quantitative data from head-to-head preclinical studies of FXX489 in different tumor xenografts remains limited in publicly available information, reports from the AACR Annual Meeting 2025 confirm that FXX489 induced tumor regressions in multiple cancer models.[1] The promising anti-tumor activity was specifically noted in translationally relevant models of PDAC and NSCLC.[2][6]
For context, a separate study on a novel FAP-targeted lutetium-177 (B1209992) radioligand therapy demonstrated potent, dose-dependent antitumor activity in a U87MG glioblastoma xenograft model, with a single 500 µCi dose resulting in a greater than 80% reduction in tumor volume in 8 out of 10 mice. This provides a benchmark for the potential efficacy of FAP-targeted radioligand therapies like FXX489.
Further research and publication of detailed preclinical data are anticipated to provide a more comprehensive side-by-side analysis of FXX489's performance across a wider array of tumor xenograft models.
Data Summary
Due to the limited availability of specific quantitative preclinical data for FXX489 in public documents, a detailed comparative table cannot be constructed at this time. The information available confirms strong anti-tumor activity in PDAC and NSCLC xenograft models.
Experimental Protocols
Detailed experimental protocols for the FXX489 preclinical studies are not yet publicly available. However, based on standard methodologies for evaluating FAP-targeted radioligand therapies in tumor xenografts, the following protocols provide a representative framework.
General Tumor Xenograft Model Protocol
A common methodology for establishing and treating tumor xenografts with FAP-targeted radioligand therapy is as follows:
-
Cell Culture: Human cancer cell lines (e.g., PANC-1 for pancreatic cancer, or various NSCLC cell lines) are cultured in appropriate media and conditions.
-
Animal Models: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) are typically used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of the mice. For some studies, orthotopic implantation into the relevant organ may be performed to better mimic the tumor microenvironment.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers, and calculated using the formula: (length × width²) / 2.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The radiolabeled therapeutic, such as [¹⁷⁷Lu]Lu-FXX489, is administered intravenously.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. Body weight is also measured as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess FAP expression and markers of cell death.[7][8]
Biodistribution Study Protocol
To assess the uptake and clearance of the radioligand in different organs, a biodistribution study is performed:
-
Radioligand Administration: Tumor-bearing mice are injected intravenously with a known amount of the radiolabeled compound (e.g., [¹⁷⁷Lu]Lu-FXX489).
-
Tissue Harvesting: At various time points post-injection (e.g., 1, 4, 24, 48, 96 hours), mice are euthanized, and organs of interest (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone) are collected and weighed.[9][10]
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ at each time point to determine the biodistribution profile of the radioligand.[9][10]
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of FXX489, illustrating its binding to FAP on CAFs and the subsequent "crossfire effect" of β-radiation on both CAFs and neighboring tumor cells.
Experimental Workflow for Xenograft Studies
Caption: A generalized experimental workflow for the side-by-side analysis of FXX489 in different tumor xenograft models.
References
- 1. aacrmeetingnews.org [aacrmeetingnews.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacr.org [aacr.org]
- 4. drughunter.com [drughunter.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fibroblast activation protein targeted therapy using [177Lu]FAPI-46 compared with [225Ac]FAPI-46 in a pancreatic cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted radionuclide therapy in patient-derived xenografts using 177Lu-EB-RGD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient α and β- radionuclide therapy targeting fibroblast activation protein-α in an aggressive preclinical mouse tumour model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
A Comparative Guide to FAP-Targeted Agents: Focus on FXX489 in Relation to Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of FXX489, a novel Fibroblast Activation Protein (FAP)-targeting ligand, with other well-characterized FAP-targeted agents. The objective is to present a clear comparison of their performance based on available experimental data, detailing the methodologies for key experiments and illustrating relevant biological pathways.
Fibroblast Activation Protein (FAP) has emerged as a compelling "pan-cancer" target due to its high expression on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers, with limited expression in healthy tissues[1][2]. This differential expression makes FAP an excellent candidate for targeted radioligand therapy and imaging. FXX489 is a promising FAP-targeting ligand currently in Phase 1 clinical development (NCT06562192) for radioligand therapy across various solid tumors, including pancreatic, lung, breast, and colorectal cancers[2][3][4]. It has been developed with the aim of improving tumor retention compared to earlier FAP-targeted agents[3].
This guide will compare FXX489 with established FAP-targeted imaging and therapeutic agents, such as FAPI-04, FAPI-46, and FAP-2286, for which more extensive preclinical and clinical data are publicly available.
Data Presentation: Performance Comparison of FAP-Targeted Agents
The following tables summarize the available quantitative data for FXX489 and its alternatives. Due to the early stage of FXX489's clinical development, specific quantitative data on its biodistribution is not yet publicly available.
Table 1: In Vitro Binding Affinity
| Compound | Target | Affinity (IC50 / K_d) | Cell Line / Method | Reference |
| FXX489 | Human and Mouse FAP | < 10 pM (Affinity) | Not Specified | [3] |
| FAPI-04 | FAP | 1.3 nM (IC50) | FAP-expressing cells | [5] |
| FAPI-46 | Human FAP | 0.04 nM (K_d) | Surface Plasmon Resonance | [5] |
| FAP-2286 | Human FAP | 1.1 nM (K_d) | Surface Plasmon Resonance | [5] |
Table 2: Preclinical In Vivo Biodistribution of FAP-Targeted Radiopharmaceuticals (%ID/g)
| Agent | Time Point | Tumor | Blood | Liver | Kidney | Muscle | Reference |
| [177Lu]Lu-FXX489 | Not Publicly Available | Improved tumor retention reported | Not Publicly Available | Not Publicly Available | Not Publicly Available | Not Publicly Available | [2][3] |
| [68Ga]Ga-FAPI-04 | 1 h p.i. | ~7.4 (SUVmax) | Low | ~1.7 (SUVmean) | Low | Low | [6] |
| [177Lu]Lu-FAPI-46 | 3 h p.i. | 15.3 | Low | Low | Moderate | Low | [7][8] |
| [177Lu]Lu-FAPI-46 | 72 h p.i. | Decreased from 3h | Low | Low | Low | Low | [7][8] |
| [68Ga]Ga-FAP-2286 | 1 h p.i. | 10.6 | Low | Low | High | Low | [5] |
| [177Lu]Lu-FAP-2286 | 3 h p.i. | 21.1 | Low | Low | High | Low | [7][8] |
| [177Lu]Lu-FAP-2286 | 72 h p.i. | 16.4 | Low | Low | Moderate | Low | [7][8] |
p.i. = post-injection. Data for FAPI-04, FAPI-46 and FAP-2286 are from studies in tumor-bearing mice or human patients and are representative values. For direct comparison, refer to the specific publications.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the evaluation of FAP-targeted agents.
FAP Expression Analysis by Immunohistochemistry (IHC)
This protocol outlines the general steps for detecting FAP protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
-
Tissue Preparation:
-
Fix fresh tumor specimens in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissue through a series of graded ethanol (B145695) solutions and clear with xylene.
-
Embed the tissue in paraffin (B1166041) wax and cut 4-5 µm sections using a microtome.
-
Mount sections on positively charged glass slides and bake at 60°C for at least 1 hour.
-
-
Staining Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene (or a xylene substitute) followed by a graded series of ethanol to rehydrate the tissue sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0) and heating in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Block non-specific antibody binding using a blocking serum (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate the slides with a primary antibody specific for FAP (e.g., anti-FAP monoclonal antibody) at a predetermined optimal concentration overnight at 4°C in a humidified chamber.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the staining using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining: Lightly counterstain the nuclei with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and mount with a permanent mounting medium.
-
-
Analysis:
-
Staining intensity and the percentage of FAP-positive stromal cells are assessed by a pathologist. A scoring system (e.g., 0 for no staining to 3+ for strong staining) is often used.
-
In Vitro Cellular Uptake Assay
This protocol describes a method to quantify the uptake of a radiolabeled FAP-targeted agent in FAP-expressing cells.
-
Cell Culture:
-
Culture a FAP-expressing cell line (e.g., FAP-transfected HT-1080 cells) in appropriate growth medium until they reach near-confluence.
-
-
Uptake Assay:
-
Seed the cells in 24-well plates at a density of 1-2 x 105 cells per well and allow them to adhere overnight.
-
On the day of the experiment, wash the cells with binding buffer (e.g., DMEM with 1% BSA).
-
Add the radiolabeled FAP agent (e.g., [177Lu]Lu-FXX489) at a specific concentration to the wells. For blocking experiments to determine specificity, add a high concentration of a non-radiolabeled FAP inhibitor 15-30 minutes prior to the addition of the radiolabeled compound.
-
Incubate the plates at 37°C for various time points (e.g., 30, 60, 120 minutes).
-
To stop the uptake, aspirate the medium and wash the cells rapidly with ice-cold binding buffer.
-
Lyse the cells with a lysis buffer (e.g., 1N NaOH).
-
Collect the lysate and measure the radioactivity using a gamma counter.
-
Normalize the counts to the amount of protein per well, determined by a protein assay (e.g., BCA assay), to calculate the percentage of added activity taken up by the cells.
-
Mandatory Visualization
FAP-Mediated Signaling in Cancer-Associated Fibroblasts
Fibroblast Activation Protein (FAP) is not only a marker for CAFs but also an active participant in signaling pathways that promote tumor growth and create an immunosuppressive tumor microenvironment. The diagram below illustrates a key signaling cascade initiated by FAP.
Experimental Workflow for Preclinical Evaluation of FAP-Targeted Radiopharmaceuticals
The following diagram outlines a typical workflow for the preclinical assessment of a novel FAP-targeted radiopharmaceutical like FXX489.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Imaging Resolution: 18F vs. 68Ga-Labeled Radiotracers
For Immediate Release
In the rapidly evolving field of positron emission tomography (PET), the choice of radionuclide is a critical determinant of imaging quality and diagnostic precision. For researchers, scientists, and drug development professionals, understanding the intrinsic physical properties of these isotopes is paramount. This guide provides an objective comparison of the imaging resolution achievable with two commonly used positron emitters, Fluorine-18 (18F) and Gallium-68 (68Ga), focusing on the physical characteristics that directly influence spatial resolution. While the specific targeting molecule, denoted here as "FXX489," dictates biological distribution, the choice of the attached radioisotope fundamentally impacts the clarity of the final image.
The primary factor degrading PET image resolution is the distance a positron travels in tissue before it annihilates with an electron. This distance, known as the positron range, is directly proportional to the initial energy of the positron. A longer positron range results in greater uncertainty about the location of the radioactive decay, leading to a "blurring" effect in the reconstructed image.[1]
Gallium-68 emits positrons with a significantly higher maximum energy (1899.1 keV) compared to Fluorine-18 (633.5 keV).[2] This threefold higher endpoint energy results in a substantially greater mean positron range in tissue for 68Ga.[3][4] Consequently, 18F-labeled tracers inherently offer superior spatial resolution, a crucial advantage for visualizing small lesions and fine anatomical details.[5][6]
Quantitative Comparison of Physical Properties
The following table summarizes the key physical decay characteristics of 18F and 68Ga that influence PET imaging resolution. The data clearly illustrates the superior physical properties of 18F for high-resolution imaging applications.
| Property | Fluorine-18 (18F) | Gallium-68 (68Ga) | Reference(s) |
| Half-life | 109.8 minutes | 67.6 minutes | [2][3] |
| Maximum Positron Energy (Eβ+ max) | 633.5 keV | 1899.1 keV | [2] |
| Mean Positron Energy (Eβ+ mean) | 249.3 keV | 836.0 keV | [2] |
| Positron Yield (β+ Branching Ratio) | 96.7% | 88.0% | [2] |
| Maximum Positron Range in Water | 2.4 mm | 9.2 mm | [2] |
| Mean Positron Range in Water | 0.6 mm | 3.5 mm | [2][4] |
| Resulting Spatial Resolution (FWHM) * | ~1.4 mm | ~2.4 - 3.0 mm | [7][8] |
*Full Width at Half Maximum (FWHM) values are from preclinical phantom studies and are scanner-dependent. They demonstrate the relative difference in resolution attributable to the radionuclide.
Experimental Protocols
To empirically determine the imaging performance of two different radiotracers such as 18F-FXX489 and 68Ga-FXX489, a standardized preclinical imaging protocol is essential. The following methodology outlines a typical workflow for a head-to-head comparison in a relevant animal model (e.g., a tumor-bearing mouse).
Objective: To compare the spatial resolution, image quality, and quantitative accuracy of 18F-FXX489 and 68Ga-FXX489 PET/CT imaging.
Materials:
-
Animal Model: Appropriate strain of mice (e.g., nu/nu) bearing tumors that express the target of FXX489.[9]
-
Radiotracers: 18F-FXX489 and 68Ga-FXX489, prepared under sterile conditions with known molar activity.
-
Imaging System: A high-resolution preclinical PET/CT scanner.[7]
-
Anesthesia: Isoflurane (B1672236) or other appropriate anesthetic.[9]
-
Resolution Phantom: A micro-resolution phantom (e.g., Derenzo or Jaszczak phantom) for assessing spatial resolution.[4][7]
Methodology:
-
Phantom Studies:
-
Fill the micro-resolution phantom with a known activity concentration of 18F-FXX489 and acquire a high-statistics PET/CT scan.
-
Allow the phantom to decay completely (>10 half-lives).
-
Refill the same phantom with an identical activity concentration of 68Ga-FXX489 and repeat the PET/CT scan using the same acquisition parameters.
-
Reconstruct all images using a standard algorithm (e.g., 3D OSEM) and analyze the images to determine the full width at half maximum (FWHM) and the smallest visually resolvable features for each tracer.[7]
-
-
Animal Preparation:
-
Radiotracer Administration & Uptake:
-
Administer a defined dose of 18F-FXX489 (e.g., 5-10 MBq) to a cohort of animals via intravenous (tail vein) injection.[9]
-
Allow for an appropriate uptake period based on the known pharmacokinetics of the FXX489 molecule (e.g., 60 minutes).
-
In a separate cohort of animals, administer a comparable molar dose of 68Ga-FXX489 and follow the same uptake protocol.
-
-
PET/CT Image Acquisition:
-
Perform a whole-body CT scan for anatomical co-registration and attenuation correction.
-
Acquire a static PET scan for a fixed duration (e.g., 10-15 minutes).[9]
-
The two cohorts should be imaged on separate days to avoid cross-contamination and ensure complete decay of the first administered tracer.
-
-
Image Analysis:
-
Reconstruct PET images with corrections for decay, scatter, and attenuation.
-
Co-register PET and CT images.
-
Draw regions of interest (ROIs) over the tumor and key organs (e.g., liver, muscle) on the CT images.
-
Quantify tracer uptake within each ROI, typically expressed as the Standardized Uptake Value (SUV).[10]
-
Calculate tumor-to-background ratios (e.g., tumor SUVmax / muscle SUVmean).
-
Visually compare the clarity of tumor delineation and the overall image quality between the 18F and 68Ga scans.
-
Visualizing the Concepts
To better illustrate the underlying principles and workflows, the following diagrams have been generated.
Caption: Conceptual signaling pathway of a PET radiotracer.
Caption: Experimental workflow for comparing two PET tracers.
Conclusion
The fundamental physical properties of Fluorine-18, namely its lower positron energy and shorter positron range, confer a significant and inherent advantage in spatial resolution over Gallium-68.[4][6] For research and clinical applications where the visualization of small structures is critical, 18F-labeled radiotracers are superior from a physics perspective. While factors such as tracer affinity, biodistribution, and clearance are crucial for overall diagnostic performance, the foundational image quality and resolution will be higher with 18F.[10] This guide underscores the importance of considering the radioisotope's physical characteristics during the design and development of novel PET imaging agents.
References
- 1. The Impact of Positron Range on PET Resolution, Evaluated with Phantoms and PHITS Monte Carlo Simulations for Conventional and Non-conventional Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of image quality and spatial resolution between 18F, 68Ga, and 64Cu phantom measurements using a digital Biograph Vision PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of [18F]DCFPyL and [68Ga]Ga-PSMA-HBED-CC for PSMA-PET Imaging in Patients with Relapsed Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Physical characteristics of 68Ga DOTATATE PET/CT affecting small lesion detectability - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Bystander Effect: A Comparative Analysis of FXX489-Drug Conjugate and Traditional Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, understanding and leveraging the bystander effect is a critical consideration in the design of next-generation cancer therapies. This guide provides an objective comparison of the bystander effect mediated by the novel FAP-targeting radioligand therapy, FXX489, and traditional antibody-drug conjugates (ADCs), supported by a review of underlying mechanisms and experimental data.
The ability of a therapeutic agent to not only kill the target cancer cell but also adjacent, antigen-negative tumor cells—a phenomenon known as the bystander effect—is a key strategy to overcome tumor heterogeneity. This guide will explore the distinct mechanisms of bystander killing employed by FXX489 and conventional ADCs, present a comparative analysis of their performance, and provide detailed methodologies for assessing this crucial anti-tumor activity.
Mechanisms of Bystander Killing: A Tale of Two Modalities
The fundamental difference in the bystander effect between FXX489 and traditional ADCs lies in the nature of the cytotoxic agent and its method of delivery to neighboring cells.
FXX489 and the "Cross-Fire" Effect:
FXX489 is a radioligand therapy (RLT) that targets Fibroblast Activation Protein (FAP), a protein highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of a wide range of solid tumors.[1][2] Instead of a chemical payload, FXX489 carries a radionuclide that emits β-particles. The bystander effect, in this context, is referred to as the "cross-fire effect."[2][3] The emitted β-particles have a path length that can span several cell diameters, allowing them to irradiate and induce DNA damage and cell death in nearby tumor cells, even if they do not express FAP.[3][4] This mechanism is dependent on the energy and range of the emitted radiation.
Traditional ADCs and Payload Diffusion:
Conventional ADCs consist of a monoclonal antibody linked to a cytotoxic payload. Their bystander effect is contingent on the properties of the linker and the payload.[5][6] ADCs with cleavable linkers are designed to release their cytotoxic payload upon internalization into the target antigen-positive cancer cell.[7] If the released payload is membrane-permeable, it can diffuse out of the target cell and into the surrounding tumor microenvironment, where it can be taken up by and kill adjacent antigen-negative cells.[8][9] The lipophilicity and charge of the payload are critical determinants of its ability to traverse cell membranes and exert a bystander effect.[5]
dot
Figure 1. Mechanisms of bystander killing for FXX489 and traditional ADCs.
Comparative Analysis of Bystander Effect
To provide a clear comparison, this guide contrasts the "cross-fire" bystander effect of FXX489 with the payload diffusion-mediated bystander effect of two well-characterized anti-HER2 ADCs: trastuzumab deruxtecan (B607063) (T-DXd), known for its potent bystander effect, and trastuzumab emtansine (T-DM1), which has a limited to no bystander effect due to its non-cleavable linker and charged payload.[9][10][11]
| Feature | FXX489 (Radioligand Therapy) | Trastuzumab Deruxtecan (ADC with Bystander Effect) | Trastuzumab Emtansine (ADC without Bystander Effect) |
| Target | FAP on Cancer-Associated Fibroblasts (CAFs)[1][2] | HER2 on Tumor Cells[12] | HER2 on Tumor Cells[13] |
| Cytotoxic Agent | Radionuclide (e.g., Lutetium-177)[14] | Topoisomerase I inhibitor (DXd)[12] | Microtubule inhibitor (DM1)[13] |
| Bystander Mechanism | "Cross-fire" effect from β-particle emission[2][3] | Diffusion of membrane-permeable payload (DXd)[9] | Minimal to no payload diffusion[10][15] |
| Range of Effect | Dependent on β-particle path length (can be several cell diameters)[4] | Dependent on payload diffusion gradient | Limited to the targeted cell |
| Key Enabler | Energy and range of radionuclide emission[4] | Cleavable linker and membrane-permeable payload[6] | Non-cleavable linker, charged payload[15] |
| Evidence | Preclinical models show anti-tumor activity in FAP-expressing tumors via cross-fire.[3][14] | In vitro co-culture assays show killing of HER2-negative cells; in vivo tumor regression in heterogeneous models.[9][10][16] | In vitro co-culture assays show no significant killing of HER2-negative cells.[10][17] |
Experimental Protocols for Assessing Bystander Effect
Accurate assessment of the bystander effect is crucial for the preclinical evaluation of novel therapeutics. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro Co-culture Bystander Assay for ADCs
This assay quantifies the ability of an ADC to kill antigen-negative "bystander" cells when co-cultured with antigen-positive "target" cells.[5][18]
Materials:
-
Antigen-positive (Ag+) cancer cell line (e.g., SKBR3 for HER2)
-
Antigen-negative (Ag-) cancer cell line, engineered to express a fluorescent protein (e.g., MCF7-GFP)[10]
-
96-well culture plates
-
Test ADC (e.g., T-DXd) and control ADC (e.g., T-DM1)
-
Cell viability reagent (e.g., CellTiter-Glo®) or high-content imaging system
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1). Include monocultures of both cell lines as controls.[5]
-
ADC Treatment: After 24 hours, treat the cells with serial dilutions of the test and control ADCs.
-
Incubation: Incubate the plates for 72-120 hours.
-
Viability Assessment:
-
Luminescence-based: Add a cell viability reagent and measure luminescence to determine the overall cell viability.
-
Imaging-based: Use a high-content imager to specifically quantify the viability of the fluorescently labeled Ag- cells.[5]
-
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture with the viability of Ag- cells in monoculture treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.
Protocol 2: Conditioned Medium Transfer Assay for ADCs
This assay determines if the cytotoxic payload is released from the target cells into the culture medium to kill bystander cells.[3][10]
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Culture plates
-
Test and control ADCs
-
Centrifugation equipment
-
Cell viability assay reagents
Procedure:
-
Treatment of Target Cells: Seed Ag+ cells and treat them with the test and control ADCs for a defined period (e.g., 48-72 hours).
-
Collection of Conditioned Medium: Collect the culture supernatant (conditioned medium). Centrifuge to remove any cells or debris.[3]
-
Treatment of Bystander Cells: Seed Ag- cells in a new plate. After 24 hours, replace the medium with the collected conditioned medium.
-
Incubation: Incubate the Ag- cells for 48-72 hours.
-
Viability Assessment: Measure the viability of the Ag- cells.
-
Data Analysis: A significant reduction in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells, compared to controls, confirms a bystander effect mediated by a secreted payload.[10]
Protocol 3: Assessing the "Cross-Fire" Effect of Radioligand Therapies (Adapted)
While specific in vitro assays for quantifying the "cross-fire" effect of FXX489 are not yet widely published, the following adapted 3D spheroid model can be used to evaluate its efficacy in a more physiologically relevant context.
Materials:
-
FAP-expressing cancer-associated fibroblasts (CAFs)
-
Tumor cell line (antigen-negative for the RLT target)
-
Ultra-low attachment 96-well plates for spheroid formation
-
FXX489 and a non-radioactive control
-
3D cell viability or apoptosis imaging reagents
Procedure:
-
Spheroid Formation: Create co-culture spheroids by seeding a mixture of CAFs and tumor cells in ultra-low attachment plates.
-
RLT Treatment: Treat the spheroids with varying concentrations of FXX489 and the non-radioactive control.
-
Incubation: Incubate for a period sufficient to observe the effects of radiation (this may be longer than for chemical payloads).
-
Imaging and Analysis: Use confocal microscopy or high-content imaging to visualize and quantify cell death within the spheroid. The distribution of dead cells (both CAFs and tumor cells) relative to the spheroid structure will provide insights into the "cross-fire" range and efficacy.
-
Data Analysis: Compare the extent and spatial distribution of cell death in FXX489-treated spheroids to controls. Significant killing of tumor cells not in direct contact with CAFs would demonstrate the "cross-fire" effect.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. drughunter.com [drughunter.com]
- 3. benchchem.com [benchchem.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Bystander effect of antibody-drug conjugates: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. search.library.oregonstate.edu [search.library.oregonstate.edu]
- 8. Fibroblast activation protein-targeted radionuclide therapy: background, opportunities, and challenges of first (pre)clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bystander killing effect of DS-8201a, a novel anti-human epidermal growth factor receptor 2 antibody-drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Population Pharmacokinetics of Trastuzumab Deruxtecan in Patients With HER2‐Positive Breast Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trastuzumab emtansine: mechanisms of action and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for FAP Targeting Peptide FXX489
For researchers, scientists, and drug development professionals utilizing the FAP targeting peptide FXX489, adherence to proper safety and disposal protocols is paramount to ensure a safe laboratory environment and regulatory compliance. This guide provides essential, immediate safety and logistical information for the handling and disposal of this peptide.
Safety and Handling
The "FAP targeting peptide for FXX489" requires careful handling in a well-ventilated area.[1] Personal protective equipment (PPE) is mandatory to avoid contact with skin and eyes.[1] This includes suitable protective clothing and chemical-impermeable gloves.[1] It is also crucial to prevent the formation of dust and aerosols during handling.[1] In case of contact, medical attention is required, and the Safety Data Sheet (SDS) should be presented to the attending physician.[1]
Storage and Stability
Proper storage is critical to maintain the integrity of the peptide. The following table summarizes the recommended storage conditions.
| Storage Type | Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Store in a dry, cool, and well-ventilated place.[1] |
| In solvent | -80°C | 1 year (or 6 months) | Sealed storage, away from moisture.[2] |
| In solvent | -20°C | 1 month | Sealed storage, away from moisture.[2] |
Note: The container should be kept tightly closed and stored separately from foodstuff containers or incompatible materials.[1]
Accidental Release Measures
In the event of a spill or leak, the following steps should be taken:
-
Ensure adequate ventilation.[1]
-
Remove all sources of ignition.[1]
-
Evacuate personnel to safe areas.[1]
-
Keep people away from and upwind of the spill/leak.[1]
-
Use spark-proof tools and explosion-proof equipment during cleanup.[1]
-
Collect the spilled material and arrange for disposal in suitable, closed containers.[1]
-
Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
Disposal Procedures
While the specific disposal instructions in the available Safety Data Sheet are not detailed, the general guideline is to "dispose of in accordance with appropriate laws and regulations".[1] The collected waste should be kept in suitable and closed containers for disposal.[1] It is imperative to consult with your institution's environmental health and safety (EHS) office for specific protocols regarding chemical waste disposal.
Important Consideration for Radiolabeled FXX489:
It is crucial to note that FXX489 is a ligand often labeled with radionuclides such as Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu) for use in radioligand therapy.[2][3][4] The disposal of the radiolabeled peptide falls under stringent regulations for radioactive waste, which are distinct from and more rigorous than those for the unlabeled peptide. Always consult your institution's radiation safety office for the proper disposal procedures for radioactive materials.
Experimental Workflow for Safe Handling and Disposal
The following diagram outlines the logical workflow for the safe handling and disposal of the FAP targeting peptide FXX489.
Caption: Workflow for safe handling and disposal of FXX489.
References
Personal protective equipment for handling FAP targeting peptide for FXX489
For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of targeted peptides is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of the Fibroblast Activation Protein (FAP) targeting peptide for FXX489, particularly when radiolabeled with Gallium-68 (⁶⁸Ga) or Lutetium-177 (¹⁷⁷Lu).
The unlabeled FAP targeting peptide for FXX489 requires standard laboratory precautions. However, when labeled with radionuclides for imaging or therapeutic applications, stringent radiation safety protocols must be implemented.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure and contamination. The following table summarizes the required PPE for handling both the non-radioactive and radiolabeled this compound.
| PPE Category | Unlabeled Peptide | ⁶⁸Ga or ¹⁷⁷Lu Labeled Peptide |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Double pair of chemical-resistant gloves (e.g., nitrile).[1][2] |
| Eye Protection | Safety glasses with side shields or safety goggles. | Safety glasses with side shields or safety goggles. Leaded glasses are recommended when working with gamma emitters like ¹⁷⁷Lu.[3][4][5] |
| Body Protection | Laboratory coat. | Laboratory coat, preferably a disposable gown.[1][3][4] When working with higher activities of ¹⁷⁷Lu, a lead apron may be necessary to reduce deep tissue exposure.[5] |
| Dosimetry | Not applicable. | Whole-body and ring dosimeters are mandatory to monitor radiation exposure.[6] |
| Shielding | Not applicable. | Use appropriate shielding for vials, syringes, and waste containers. For ⁶⁸Ga, which is a positron emitter, lead or tungsten shielding is effective.[6][7] For ¹⁷⁷Lu, a beta and gamma emitter, lead shielding is also appropriate.[3] |
Experimental Workflow: Safe Handling and Disposal
Adherence to a strict, step-by-step protocol is essential for the safe handling and disposal of radiolabeled FAP targeting peptide FXX489. The following diagrams illustrate the recommended workflows.
References
- 1. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 2. uhbristol.nhs.uk [uhbristol.nhs.uk]
- 3. hpschapters.org [hpschapters.org]
- 4. hpschapters.org [hpschapters.org]
- 5. aussiepharmadirect.com.au [aussiepharmadirect.com.au]
- 6. case.edu [case.edu]
- 7. Ga-68 Vial Shield - Sirona Complete Care [sironacc.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
